molecular formula C8H12N2 B149181 3-Ethyl-2,5-dimethylpyrazine CAS No. 13360-65-1

3-Ethyl-2,5-dimethylpyrazine

Cat. No.: B149181
CAS No.: 13360-65-1
M. Wt: 136.19 g/mol
InChI Key: WHMWOHBXYIZFPF-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethylpyrazine is a volatile alkylpyrazine of significant scientific interest due to its role as a key flavor compound and a versatile semiochemical in biological systems. In food chemistry research, it is a crucial analyte in the study of the Maillard reaction, particularly in the thermal decomposition of Amadori compounds derived from alanine and glucose, serving as a marker for the development of roasted, nutty, and cocoa flavors in thermally processed foods . Its formation can also be investigated through a novel chemoenzymatic pathway using the bacterial enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, which catalyze its production from L-threonine, offering a sustainable model for the biosynthesis of alkylpyrazines . Beyond food science, this compound is a vital tool in chemical ecology and behavioral studies. It functions as a trail and alarm pheromone in social insects such as leaf-cutter ants and is identified as a component in wolf urine that can induce fear-related responses in prey animals like deer and rodents . These properties make this compound an essential standard for researching chemical communication, predator-prey interactions, and the development of behavior-modifying agents for sustainable pest management strategies . Its multifaceted applications provide researchers with a valuable compound for exploring the intersection of flavor chemistry, enzymatic biosynthesis, and interspecies communication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2,5-dimethylpyrazine
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InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHMWOHBXYIZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12N2
Source PubChem
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DSSTOX Substance ID

DTXSID1065423
Record name 2,5-Dimethyl-3-ethylpyrazine
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Molecular Weight

136.19 g/mol
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CAS No.

13360-65-1, 27043-05-6
Record name 3-Ethyl-2,5-dimethylpyrazine
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Record name 2-Ethyl-3,6-dimethylpyrazine
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Record name Pyrazine, 3-ethyl-2,5-dimethyl-
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Record name 2,5-Dimethyl-3-ethylpyrazine
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Record name 3-ethyl-2,5-dimethylpyrazine
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Record name 2-ETHYL-3,6-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,(5 or 6)-dimethylpyrazine
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Foundational & Exploratory

3-Ethyl-2,5-dimethylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine

Introduction

This compound is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor chemistry and fragrance science.[1] As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as roasted, nutty, and reminiscent of cocoa.[2][3] This compound is a key component of the aroma profile of numerous thermally processed foods, such as roasted coffee, cocoa products, baked goods, and roasted nuts.[4] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[5] Beyond its natural occurrence, this compound is synthesized for use as a flavoring agent in a wide array of food products and as a fragrance ingredient.[4][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The foundational understanding of this compound begins with its molecular architecture. The compound is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[4] This core structure is substituted with two methyl groups at the 2 and 5 positions, and an ethyl group at the 3 position.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

The utility and behavior of this compound in various applications are dictated by its physical and chemical properties. A summary of these key characteristics is presented below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[7]
Molecular Weight 136.19 g/mol [6]
Appearance Colorless to pale yellow oil/liquid[3]
Odor Roasted, nutty, cocoa-like[2][3]
Boiling Point 180-181 °C[2][3]
Density 0.965 g/mL at 25 °C[2][3]
Flash Point 69.4 °C (157 °F)[2][8]
Refractive Index n20/D 1.5015[2][9]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ethyl acetate.[2][3]
CAS Number 13360-65-1[7]

Section 2: Synthesis and Biosynthesis

Chemical Synthesis

The industrial production of this compound is crucial for its application in the food and fragrance industries. One common synthetic route involves the Minisci reaction, an effective method for the alkylation of heteroaromatic compounds.[10]

Exemplary Protocol: Synthesis via Minisci Reaction [10][11]

  • Rationale: This protocol leverages the reactivity of 2,5-dimethylpyrazine under acidic and oxidative conditions to introduce an ethyl group. The use of iron(II) sulfate as a catalyst and hydrogen peroxide as an oxidant facilitates the formation of the desired product with high selectivity, minimizing the formation of isomers.[10]

  • Step-by-Step Methodology:

    • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, combine 2,5-dimethylpyrazine (1.08g, 10mmol) and FeSO₄·7H₂O (1.13g, 4mmol).

    • Solvent Addition: Add 30 mL of deionized water and stir the mixture in an ice bath to maintain a low temperature.

    • Acidification: Slowly add concentrated sulfuric acid (0.1 mol, 6 mL) dropwise while carefully monitoring the temperature to keep it below 60 °C.

    • Oxidant Addition: After the acid addition, add hydrogen peroxide (22 mmol, 7.5 mL) dropwise, again ensuring the temperature does not exceed 60 °C.

    • Aldehyde Addition & Reaction: Add propionaldehyde (240 µL, 3 mmol) and slowly raise the temperature to 50-60 °C. Continue the reaction for 4 hours, with additional aliquots of propionaldehyde (240 µL) added at 1, 2, and 3 hours.

    • Workup: Cool the reaction mixture to room temperature and extract with 30 mL of ethyl acetate. Adjust the pH of the aqueous layer to 8 with a 20% NaOH solution, ensuring the temperature remains below 60 °C.

    • Extraction & Purification: Perform three additional extractions with ethyl acetate. Combine the organic phases, dry, and concentrate under reduced pressure to yield the crude product. Purify the resulting yellow oil via column chromatography (silica gel, ethyl acetate/petroleum ether mobile phase) to obtain pure this compound.[11]

Biosynthesis: The Maillard Reaction

In food systems, this compound is a natural product of the Maillard reaction.[5][12] This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins upon heating.[13] The formation of alkylpyrazines, including the title compound, is a complex process involving Strecker degradation of amino acids and subsequent condensation and cyclization reactions.[14] The specific amino acids and sugars present in the food matrix, along with factors like temperature, pH, and water activity, influence the final profile of pyrazines formed.[15][16]

Caption: Simplified workflow of pyrazine formation via the Maillard reaction.

Section 3: Analytical Characterization

The identification and quantification of this compound, particularly in complex food matrices, rely on advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed method for this purpose due to its high sensitivity and selectivity.[17][18]

Protocol: GC-MS Analysis of this compound

  • Rationale: This protocol is designed to separate volatile and semi-volatile compounds from a sample matrix and identify them based on their mass spectra and retention times. The use of a capillary column with a specific stationary phase allows for the separation of isomeric pyrazines, while the mass spectrometer provides structural information for unambiguous identification.[19] The use of deuterated internal standards is recommended for accurate quantification.[18][20]

  • Step-by-Step Methodology: [14][18]

    • Sample Preparation: For solid samples, utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds. Weigh 3-5 g of the homogenized sample into a headspace vial. For liquid samples, direct injection or liquid-liquid extraction may be appropriate.

    • Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as this compound-d5, to correct for matrix effects and variations in instrument response.

    • GC Separation:

      • Injector: Splitless mode at 250-270 °C.

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

      • Column: DB-WAX or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program: Initial temperature of 40 °C for 2 minutes, ramp up to 240 °C at a rate of 4 °C/min, and hold for 5 minutes.

    • MS Detection:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

    • Data Analysis: Identify this compound by comparing its mass spectrum and retention index to those of an authentic standard and reference libraries (e.g., NIST).[14] Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

Section 4: Applications and Significance

The primary application of this compound is as a flavor and fragrance ingredient.[4] Its potent aroma makes it a valuable component in the formulation of savory flavors, particularly for snack foods, soups, and sauces, where it imparts a roasted and nutty character. In the fragrance industry, it is used to add warmth and complexity to various perfume compositions.

Beyond its direct use as an additive, its presence in food is often considered an indicator of the extent of the Maillard reaction and can be a marker for the quality and flavor profile of products like coffee and cocoa.[4]

Section 5: Safety and Handling

This compound is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of protective gloves, safety glasses, and working in a well-ventilated area.[2][21] It should be stored in a cool, dry, and dark place, away from strong oxidizing agents.[2][21] For transportation, it is classified as a combustible liquid.[21]

References

  • Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • Chen, Y. H., & Ho, C. T. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
  • BenchChem. (n.d.). High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2112-2115.
  • Leahy, M. M., & Reineccius, G. A. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
  • Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry, 42(4), 1000-1004.
  • ChemBK. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • FooDB. (2019). Showing Compound this compound (FDB020022).
  • ChemicalBook. (n.d.). This compound | 13360-65-1.
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Lv, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 13360-65-1, this compound Formula.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine.
  • Boc Sciences. (n.d.). This compound-d5.
  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442.
  • The Good Scents Company. (n.d.). 3,6-cocoa pyrazine.
  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models.

Sources

An In-depth Technical Guide to the Natural Occurrence of 3-Ethyl-2,5-dimethylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethyl-2,5-dimethylpyrazine is a pivotal heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods.[1][] Its presence is a direct consequence of complex chemical transformations, primarily the Maillard reaction, occurring during cooking, roasting, baking, and fermentation. This guide offers an in-depth exploration of the formation, natural occurrence, sensory impact, and analytical methodologies for this compound. We will delve into the mechanistic pathways of its synthesis, survey its concentration across various food matrices, and provide detailed protocols for its extraction and quantification. This document is intended for researchers, food scientists, and flavor chemists seeking a comprehensive understanding of this key aroma compound.

Introduction to Alkylpyrazines in Food Aroma

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of cooked foods.[3][4] Formed predominantly through the Maillard reaction—a non-enzymatic browning reaction between amino acids and reducing sugars—these compounds impart characteristic roasted, toasted, nutty, and baked notes.[3][5] Among the hundreds of pyrazines identified in food, this compound (FEMA number 3149) is particularly significant for its potent and desirable aroma, reminiscent of roasted nuts, cocoa, and baked potatoes.[1][6] Its natural occurrence is widespread, having been identified in products ranging from coffee and cocoa to baked goods and roasted meats.[][7][8] Understanding the factors that govern its formation and concentration is crucial for controlling and optimizing flavor development in food processing.

Formation Pathways of this compound

The generation of this compound in food is not a simple, single-step process. It is the result of a complex network of reactions, primarily the Maillard reaction, but also through microbial metabolism.

The Maillard Reaction

The Maillard reaction is the principal pathway for the formation of most alkylpyrazines found in food.[3] The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[3] The formation of this compound involves several key intermediate steps:

  • Strecker Degradation: This reaction involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. This produces Strecker aldehydes and α-aminoketones, which are crucial pyrazine precursors.[9]

  • Formation of α-aminoketones: For this compound, the key precursors are aminoacetone (from amino acids like threonine) and 2-aminobutanone (from threonine or other precursors).

  • Condensation and Ring Formation: Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate.[10]

  • Side-Chain Addition & Oxidation: The substitution pattern on the pyrazine ring is determined by the incorporation of Strecker aldehydes into the dihydropyrazine intermediate.[11] For this compound, it is proposed that a dihydropyrazine intermediate reacts with acetaldehyde (a Strecker aldehyde from alanine) before oxidation to the final stable aromatic pyrazine.[10]

The specific amino acids and sugars present in the food matrix, along with process parameters like temperature, pH, and water activity, heavily influence the types and quantities of pyrazines formed.[5][11]

Microbial Formation

While the Maillard reaction is dominant, microbial pathways also contribute to pyrazine formation, especially in fermented foods. Certain bacteria, such as Bacillus subtilis, are known to produce alkylpyrazines.[12][13] The mechanism often involves the metabolism of amino acids. For instance, L-threonine can be enzymatically converted to the key intermediate aminoacetone, which then self-condenses to form 2,5-dimethyl-dihydropyrazine, a precursor to 2,5-dimethylpyrazine.[12][14] It has been demonstrated that Bacillus subtilis can produce this compound through a chemoenzymatic pathway where L-threonine serves as a precursor for both aminoacetone and acetaldehyde, which then condense to form the final product.[15]

graph Maillard_Pathway { graph [rankdir="LR", splines=ortho, label="Fig. 1: Simplified Maillard Reaction Pathway to Alkylpyrazines", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Simplified Maillard reaction pathway to alkylpyrazines.

Natural Occurrence and Concentration in Foods

This compound is naturally present in a wide array of foods that undergo thermal processing. Its concentration can vary significantly depending on the raw materials and the processing conditions (e.g., roasting time and temperature).

Food CategorySpecific Food ProductReported Concentration RangeReferences
Beverages Roasted Coffee (Arabica/Robusta)82.1 - 211.6 mg/kg (total alkylpyrazines)[16][17]
Beerup to 0.02 mg/kg[6]
Black TeaPresent (qualitative)[8]
Baked Goods Wheat Bread, other breadsPresent (qualitative)[8]
Confectionery Cocoa Powder & ChocolateKey odorant, high flavor dilution factor[18][19][20]
Meat & Fish Roasted Beefup to 0.013 mg/kg[6]
Roast ChickenPresent (qualitative)[8]
Smoked FishPresent (qualitative)[8]
Nuts & Seeds Roasted PeanutsPresent (qualitative)[7]
Vegetables Raw AsparagusPresent (qualitative)[8]

Note: Quantitative data for this specific pyrazine is often part of a broader volatile profile. The ranges can vary widely based on the analytical method, specific product, and processing.

In coffee , pyrazines are fundamental to the classic "roasty" aroma.[21] The concentration of compounds like this compound increases with the degree of roast, although excessive roasting can lead to their degradation.[22] Similarly, in cocoa , the fermentation and subsequent roasting of the beans are critical steps for the development of pyrazines, which transform the raw, bitter flavor into the characteristic rich chocolate aroma.[20] 2-Ethyl-3,5-dimethylpyrazine (an isomer) and 2,3-diethyl-5-methylpyrazine have been identified as having the highest flavor dilution factors in cocoa mass, indicating their potent contribution to the aroma.[20]

Sensory Properties and Impact

This compound is characterized by a potent and complex aroma profile. Its sensory attributes are highly valued in the flavor industry.

  • Odor Profile: Primarily described as nutty, roasted, cocoa, and potato-like.[1] It can also have notes of hazelnut, peanut, and chocolate.[23]

  • Flavor Profile: Contributes a nutty, hazelnut taste.[6]

  • Odor Threshold: The concentration at which a substance can be detected by the human nose. While data for this compound is less common, its isomer, 2-ethyl-3,5-dimethylpyrazine, has an exceptionally low odor threshold, reported to be 0.04 µg/L in water.[24] This highlights the significant impact that even trace amounts of these compounds can have on the overall flavor of a food product.

The presence of an ethyl group in place of a methyl group on the pyrazine ring often significantly lowers the odor threshold, making ethyl-substituted pyrazines particularly impactful aroma compounds.[24]

Analytical Methodologies for Quantification

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The typical workflow involves extraction and concentration of the volatile fraction, followed by separation and detection.

graph Analytical_Workflow { graph [rankdir="TB", splines=true, label="Fig. 2: General Analytical Workflow for Pyrazine Analysis", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: General analytical workflow for pyrazine analysis.

Extraction Techniques

The choice of extraction method is critical and depends on the food matrix and the target analyte's volatility and concentration.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based technique where a coated fiber is exposed to the headspace above the sample.[25] It is excellent for screening volatile compounds but can be affected by matrix effects.

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated onto a magnetic stir bar, offering higher recovery and sensitivity for trace compounds.[25]

  • Solvent Assisted Flavour Evaporation (SAFE): A form of high-vacuum distillation at low temperatures. It is considered a very gentle method, ideal for isolating thermally sensitive volatile and semi-volatile compounds from fatty or complex matrices without artifact formation.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile flavor compounds.[16]

  • Gas Chromatography (GC): Separates the complex mixture of volatile compounds based on their boiling points and polarity. A non-polar or medium-polarity column (e.g., DB-5ms, DB-FFAP) is typically used for pyrazine analysis.

  • Mass Spectrometry (MS): Provides positive identification of the compounds based on their unique mass fragmentation patterns. It also serves as a highly sensitive and selective detector for quantification.

Protocol: Quantification of this compound in Coffee by Stable Isotope Dilution Analysis (SIDA) using HS-SPME-GC-MS

This protocol provides a robust method for accurate quantification, which corrects for matrix effects and variations in extraction efficiency.

1. Materials and Reagents:

  • Ground roasted coffee sample.

  • This compound analytical standard.

  • Deuterated this compound (or another suitable labeled pyrazine) as an internal standard (IS).

  • Saturated NaCl solution.

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

2. Sample Preparation:

  • Rationale: Accurate weighing and the addition of salt are crucial. Salt increases the ionic strength of the aqueous phase, which "salts out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency.

  • Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • Add 5 mL of saturated NaCl solution.

  • Immediately seal the vial tightly.

3. HS-SPME Extraction:

  • Rationale: Incubation allows the sample to reach thermal equilibrium, ensuring consistent partitioning of volatiles into the headspace. The extraction time and temperature are optimized to ensure sufficient adsorption onto the fiber without causing thermal degradation.

  • Place the vial in an autosampler tray or heating block equipped with an agitator.

  • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

  • Rationale: Thermal desorption in a hot GC inlet transfers the analytes from the fiber to the analytical column. The temperature program is designed to separate the target pyrazines from other volatile compounds in the coffee.

  • Injector: 250°C, splitless mode for 2 min.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 40°C, hold for 2 min; ramp at 5°C/min to 200°C; ramp at 10°C/min to 250°C, hold for 5 min.

  • MS Parameters:

    • Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions:

      • This compound: Monitor target ions (e.g., m/z 136, 121).

      • Internal Standard: Monitor its corresponding molecular and fragment ions.

5. Quantification:

  • Rationale: SIDA is a highly accurate quantification method.[16] By measuring the ratio of the response of the native analyte to its labeled internal standard, any loss during sample preparation or injection is accounted for, leading to a more accurate result.

  • Construct a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the sample by using the response ratio obtained from the sample analysis and the calibration curve.

Conclusion

This compound is a cornerstone of flavor chemistry, providing essential roasted and nutty notes to a multitude of cherished foods. Its formation via the Maillard and microbial pathways is a testament to the complex chemistry that underpins food processing. For the food scientist and researcher, a deep understanding of its formation mechanisms, sensory characteristics, and the analytical tools used for its study is indispensable. The methodologies outlined in this guide provide a framework for the precise control and optimization of this critical aroma compound, enabling the targeted development of appealing and consistent food flavors.

References

  • Vertex AI Search. (n.d.). This compound: Unlocking Aromatic Potential in Flavors and Fragrances. Google Cloud.
  • ResearchGate. (2025). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides | Request PDF.
  • ACSESS DL. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACSESS Digital Library.
  • PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Proposed pathway of 3‐ethyl‐2,5‐dimthylpyrazine (24) via l‐threonine...
  • ACS Publications. (n.d.). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry.
  • The Good Scents Company. (n.d.). 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. The Good Scents Company.
  • Elsevier. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. ScienceDirect.
  • ResearchGate. (n.d.). The aroma profile of the pyrazines found in cocoa and chocolate.
  • Datapdf. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction.
  • ACS Publications. (n.d.). Identification of the Key Aroma Compounds in Cocoa Powder Based on Molecular Sensory Correlations. Journal of Agricultural and Food Chemistry.
  • ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • MDPI. (n.d.).
  • PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS).
  • FlavScents. (n.d.). 3,5(6)-cocoa pyrazine. FlavScents.
  • BOC Sciences. (n.d.). CAS 13925-07-0 2-Ethyl-3,5-dimethylpyrazine. BOC Sciences.
  • ResearchGate. (2025). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.
  • ResearchGate. (2025). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF.
  • SciELO. (n.d.). Analysis of the chemical composition and glyphosate residue in Conilon coffee beans. SciELO.
  • CentAUR. (n.d.).
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines.
  • CABI Digital Library. (n.d.). Optimization of roasting conditions for high-quality Arabica coffee. CABI.
  • ResearchGate. (n.d.). Metabolic pathways for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylprazine synthesis[18].
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook.
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  • Malaysian Journal of Fundamental and Applied Sciences. (2014). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. MJFAS.
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Sources

The Microbial Forge: A Technical Guide to the Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Allure of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages. Their characteristic nutty, roasted, and toasted notes are hallmarks of thermally processed products like coffee, cocoa, and baked goods. Beyond their sensory significance, certain pyrazines serve as crucial intermediates in the pharmaceutical industry. 3-Ethyl-2,5-dimethylpyrazine (EDMP), in particular, is a key flavor component with a roasted cocoa or nutty aroma. While traditionally associated with the Maillard reaction at high temperatures, the microbial biosynthesis of pyrazines offers a sustainable and controllable alternative for producing these valuable compounds under mild conditions. This guide provides an in-depth exploration of the biosynthetic pathway of this compound in microorganisms, offering a technical resource for researchers in biotechnology, food science, and drug development.

The Chemoenzymatic Blueprint: Unraveling the Biosynthesis of this compound

The microbial synthesis of this compound is a fascinating example of a chemoenzymatic pathway, where enzyme-catalyzed reactions generate key precursors that then chemically condense to form the final product. The primary building block for this pyrazine is the amino acid L-threonine.[1][2] The pathway hinges on the coordinated action of two key enzymes, often encoded by a conserved bacterial operon, and a final non-enzymatic condensation step.

Core Precursors and Key Enzymatic Players

The biosynthesis of EDMP requires the generation of two essential precursor molecules: aminoacetone and acetaldehyde .

  • Aminoacetone Synthesis via L-threonine 3-dehydrogenase (TDH): The pathway is initiated by the NAD⁺-dependent oxidation of L-threonine, a reaction catalyzed by L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[3] This enzymatic step produces the unstable intermediate, L-2-amino-acetoacetate, which spontaneously decarboxylates to yield aminoacetone .[2][4]

  • Acetaldehyde Provision by 2-amino-3-ketobutyrate CoA ligase (KBL) / L-threonine aldolase: The second precursor, acetaldehyde , is supplied by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) (EC 2.3.1.29), also known as glycine acetyltransferase.[5][6] While its primary metabolic role is to catalyze the pyridoxal phosphate (PLP)-dependent cleavage of 2-amino-3-ketobutyrate into glycine and acetyl-CoA, KBL exhibits a secondary L-threonine aldolase activity .[5][7] This aldolase activity cleaves L-threonine into glycine and acetaldehyde. Notably, this acetaldehyde-producing activity is more pronounced at low concentrations of coenzyme A (CoA), a condition that disfavors its primary ligase function.[7]

The Final Condensation: A Spontaneous Assembly

Once both aminoacetone and acetaldehyde are present in the cellular environment, the final assembly of this compound occurs through a spontaneous condensation reaction. This non-enzymatic step involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde .[7] This chemoenzymatic strategy, relying on enzymatic production of reactive precursors followed by spontaneous chemical reaction, is an efficient microbial method for generating molecular complexity.

Visualizing the Pathway

The biosynthetic pathway of this compound can be visualized as a branched process originating from L-threonine, with the two key enzymes, TDH and KBL, channeling the precursor towards the formation of aminoacetone and acetaldehyde, respectively.

EDMP_Biosynthesis cluster_enzymatic Enzymatic Conversions cluster_condensation Non-Enzymatic Condensation L-Threonine L-Threonine L-2-amino-acetoacetate L-2-amino-acetoacetate L-Threonine->L-2-amino-acetoacetate L-threonine 3-dehydrogenase (TDH) (NAD⁺ -> NADH) Acetaldehyde Acetaldehyde L-Threonine->Acetaldehyde KBL (Threonine Aldolase Activity) (low CoA) Glycine_Acetaldehyde Glycine L-Threonine->Glycine_Acetaldehyde KBL (Threonine Aldolase Activity) Aminoacetone Aminoacetone L-2-amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L-2-amino-acetoacetate->Glycine_AcetylCoA 2-amino-3-ketobutyrate CoA ligase (KBL) (+ CoA) EDMP This compound Aminoacetone->EDMP 2 molecules Acetaldehyde->EDMP 1 molecule HS_SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Microbial Culture/ Fermentation Broth Vial Transfer to Headspace Vial Sample->Vial Internal_Standard Add Internal Standard (e.g., deuterated pyrazine) Vial->Internal_Standard Salt Add Salt (e.g., NaCl) to increase volatility Internal_Standard->Salt Equilibration Incubate and Equilibrate (e.g., 60°C for 15 min) Salt->Equilibration Extraction Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation (e.g., DB-WAX or DB-5MS column) Desorption->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

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Topic: Formation of 3-Ethyl-2,5-dimethylpyrazine in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a class of potent aroma compounds paramount to the sensory profiles of thermally processed foods and are also investigated for their biological activities. Among them, 3-Ethyl-2,5-dimethylpyrazine (EDMP) imparts desirable roasted, nutty, and coffee-like notes.[1][2] Understanding its formation is critical for flavor chemists aiming to enhance desirable aromas and for scientists in other fields exploring heterocyclic compounds. This guide provides an in-depth analysis of the formation mechanisms of EDMP through the Maillard reaction, contrasting the classical Strecker degradation pathway with a validated chemoenzymatic route. We will dissect the precursor molecules, propose reaction pathways, and provide a robust experimental protocol for validation, designed to meet the rigorous standards of scientific research.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is one of the most important chemical processes in food science. It is responsible for the color, aroma, and flavor of countless products, from baked bread to roasted coffee. The reaction proceeds through a complex cascade of events, initiating with the condensation of a carbonyl group from a sugar and an amino group from an amino acid, forming an N-substituted glycosylamine. This subsequently undergoes rearrangement to form Amadori or Heyns products.[3][4]

The later stages of the reaction involve the degradation of these intermediates into a plethora of reactive species, including α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and reductones. These compounds are the direct precursors to a vast array of heterocyclic flavor molecules, including the highly significant alkylpyrazines. Pyrazines are generally formed through the condensation of two α-aminocarbonyl intermediates, which are primarily generated via the Strecker degradation of amino acids in the presence of α-dicarbonyls.[5][6]

Core Formation Pathways of this compound (EDMP)

The structure of EDMP—a pyrazine ring substituted with two methyl groups and one ethyl group—necessitates a specific combination of precursor fragments. Its formation can be approached from two distinct, yet related, mechanistic viewpoints.

The Classical Maillard Route via Strecker Degradation

The most accepted general mechanism for pyrazine formation provides a strong foundation for postulating the specific pathway to EDMP.[4] This route hinges on the generation of specific α-aminocarbonyls and Strecker aldehydes that can assemble into the target molecule.

The key intermediates required for EDMP are two molecules of aminoacetone and one molecule of acetaldehyde.

  • Aminoacetone (an α-aminocarbonyl): This intermediate can be formed from the Strecker degradation of the amino acid L-threonine.[7][8]

  • Acetaldehyde (a Strecker aldehyde): This can be generated from the Strecker degradation of several amino acids, including L-threonine and L-alanine.[1]

Based on these precursors, a plausible formation mechanism involves three primary stages:

  • Dihydropyrazine Formation: Two molecules of aminoacetone condense to form 3,6-dihydro-2,5-dimethylpyrazine. This is a well-established dimerization reaction for α-aminocarbonyls.[8]

  • Side-Chain Addition: The resulting dihydropyrazine, a nucleophile, attacks the carbonyl carbon of acetaldehyde (a Strecker aldehyde). This is followed by the elimination of a water molecule to form an ethyl-substituted dihydropyrazine intermediate. This mechanism of aldehyde incorporation is a known pathway for generating more complex alkylpyrazines.[1]

  • Aromatization: The final step is the oxidation of the dihydropyrazine ring to yield the stable, aromatic this compound.

Maillard_Pathway cluster_precursors Precursor Generation cluster_assembly Pyrazine Ring Assembly Threonine Threonine aminoacetone Aminoacetone (x2) Threonine->aminoacetone Strecker Degradation dicarbonyl α-Dicarbonyl (from Sugar Degradation) dicarbonyl->aminoacetone acetaldehyde Acetaldehyde dicarbonyl->acetaldehyde condensation Condensation aminoacetone->condensation Alanine_Threonine Alanine or Threonine Alanine_Threonine->acetaldehyde Strecker Degradation addition Aldehyde Addition acetaldehyde->addition dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine condensation->dihydropyrazine dihydropyrazine->addition ethyl_dihydropyrazine Ethyl-substituted Dihydropyrazine addition->ethyl_dihydropyrazine oxidation Oxidation ethyl_dihydropyrazine->oxidation EDMP This compound oxidation->EDMP

Caption: Proposed Maillard pathway for EDMP formation.

The Chemoenzymatic Pathway from L-Threonine

Recent research has illuminated a highly specific and efficient chemoenzymatic route for EDMP synthesis originating solely from L-threonine.[9][10][11] This pathway, observed in bacteria, demonstrates how biological systems can generate the same key precursors identified in the classical Maillard reaction.

The mechanism proceeds as follows:

  • Aminoacetone Supply: The enzyme L-threonine 3-dehydrogenase catalyzes the oxidation of L-threonine to produce 2-amino-3-ketobutyrate. This intermediate is unstable and spontaneously decarboxylates to yield aminoacetone.

  • Acetaldehyde Supply: Concurrently, the enzyme 2-amino-3-ketobutyrate CoA ligase, which also possesses threonine aldolase activity, acts on L-threonine to produce acetaldehyde.

  • Spontaneous Condensation: As in the Maillard model, two molecules of the enzymatically generated aminoacetone and one molecule of acetaldehyde condense and ultimately form EDMP. This final assembly is a non-enzymatic chemical reaction.[11]

This pathway is significant as it confirms the identity of the core building blocks of EDMP and highlights the synergy between enzymatic and spontaneous chemical reactions.

Chemoenzymatic_Pathway L_Threonine L-Threonine TDH L-threonine 3-dehydrogenase L_Threonine->TDH AKB_ligase 2-amino-3-ketobutyrate CoA ligase L_Threonine->AKB_ligase AKB 2-amino-3-ketobutyrate TDH->AKB acetaldehyde Acetaldehyde AKB_ligase->acetaldehyde decarboxylation Spontaneous Decarboxylation AKB->decarboxylation aminoacetone Aminoacetone (x2) decarboxylation->aminoacetone condensation Condensation & Oxidation aminoacetone->condensation acetaldehyde->condensation EDMP This compound condensation->EDMP

Caption: Validated chemoenzymatic pathway for EDMP synthesis.

Experimental Design: A Self-Validating Protocol

To empirically validate the proposed Maillard precursors, a controlled model system experiment is essential. The following protocol is designed as a self-validating system, where each condition is designed to test a specific aspect of the formation hypothesis.

Objective

To determine the relative contributions of L-threonine (as an aminoacetone source) and L-alanine (as an acetaldehyde source) to the formation of this compound in a glucose-based Maillard reaction model.

Experimental Model Systems

A series of model reactions will be conducted. Each system is prepared in a sealed, pressure-resistant glass vial to prevent the loss of volatile compounds.

System IDAmino Acid(s)Reducing SugarRationale
SYS-1 L-ThreonineD-GlucoseTests for EDMP formation from a single amino acid capable of producing both precursor types.
SYS-2 L-AlanineD-GlucoseControl to assess acetaldehyde's role and rule out EDMP formation without an aminoacetone source.
SYS-3 L-Threonine + L-AlanineD-GlucoseTests the hypothesis that combining a primary aminoacetone source (Threonine) and a primary acetaldehyde source (Alanine) enhances EDMP yield.
SYS-4 NoneD-GlucoseBlank control to account for any background pyrazine formation from sugar degradation alone.
Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.2 M sodium phosphate buffer solution and adjust the pH to 8.0. A slightly alkaline pH is known to promote pyrazine formation.[6]

    • Prepare stock solutions of D-Glucose (2 M), L-Threonine (1 M), and L-Alanine (1 M) in the phosphate buffer.

  • Reaction Setup:

    • For each system, combine the reagents in a 20 mL headspace vial according to the table below to achieve a final volume of 5 mL.

    • SYS-1: 1.25 mL Glucose stock, 1.25 mL Threonine stock, 2.5 mL Buffer.

    • SYS-2: 1.25 mL Glucose stock, 1.25 mL Alanine stock, 2.5 mL Buffer.

    • SYS-3: 1.25 mL Glucose stock, 0.625 mL Threonine stock, 0.625 mL Alanine stock, 2.5 mL Buffer.

    • SYS-4: 1.25 mL Glucose stock, 3.75 mL Buffer.

    • Immediately cap each vial with a magnetic crimp cap fitted with a PTFE/silicone septum.

  • Thermal Processing:

    • Place the vials in a pre-heated oven or a thermostatically controlled heating block.

    • Heat all samples at 140°C for 90 minutes.[6] This condition is robust enough to generate significant volatiles.

    • After heating, immediately transfer the vials to an ice bath to quench the reaction.

  • Volatile Compound Extraction:

    • Use Solid-Phase Microextraction (SPME) for efficient and solventless extraction.

    • Equilibrate the quenched vial at 60°C for 15 minutes in a water bath.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while maintaining the 60°C temperature.

    • Retract the fiber and immediately proceed to analysis.

  • Analysis and Quantification:

    • Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven from 40°C (hold 3 min) to 250°C at a rate of 5°C/min.

    • MS Conditions: Operate in full scan mode (m/z 35-350) with electron ionization at 70 eV.

    • Identification: Identify EDMP by comparing its mass spectrum and retention index with an authentic chemical standard.

    • Quantification: Generate a calibration curve using the authentic standard to quantify the concentration of EDMP in each sample.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Buffer & Stock Solutions (pH 8.0) Vials Combine Reagents in Headspace Vials Reagents->Vials Heating Heat Vials (140°C, 90 min) Vials->Heating Quench Quench Reaction (Ice Bath) Heating->Quench SPME SPME Headspace Extraction (60°C) Quench->SPME GCMS GC-MS Analysis SPME->GCMS Data Identify & Quantify EDMP GCMS->Data

Caption: Experimental workflow for Maillard model systems.

Conclusion and Future Directions

The formation of this compound is a nuanced process governed by the availability of specific molecular precursors. Evidence from both classical Maillard reaction studies and modern chemoenzymatic research converges on a core mechanism: the condensation of two aminoacetone units with one acetaldehyde unit.[1][9][11] While L-threonine serves as a potent single source for these precursors, the strategic combination of different amino acids can modulate their relative concentrations, thereby influencing the final aroma profile.

The provided experimental protocol offers a robust framework for researchers to validate these pathways and explore the impact of varying reaction parameters. For drug development professionals, understanding the synthesis of such heterocyclic compounds in model systems can provide insights into their potential formation and stability under physiological or processing conditions. Future work should focus on isotopic labeling studies to definitively trace the carbon and nitrogen atoms from specific precursors to the final pyrazine structure, providing unequivocal evidence for the proposed mechanisms.

References

  • Shu, C.-K. (1999). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 47(5), 2058-2062. [Link][3][4]
  • Chen, J. H., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(2), 642-645. [Link][7]
  • Shu, C. K. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 46(4), 1515–1517. [Link]
  • Yoshida, T., et al. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Yoshida, T., et al. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Osaka University Knowledge Archive. [Link][10]
  • Zhu, M., et al. (2025). Promoted formation of pyrazines by targeted precursor addition to improve aroma of thermally processed methionine-glucose Amadori compound. Food Chemistry, 465, 142033. [Link]
  • Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link][1]
  • Yoshida, T., et al. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699. [Link][6]
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. [Link]
  • Parker, J. K., et al. (n.d.).
  • Shipar, A. H. (2005). THE MAILLARD REACTION.
  • Cui, H., et al. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 86(14). [Link][8]

Sources

Sensory properties and aroma profile of 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Sensory & Analytical Profile of 3-Ethyl-2,5-dimethylpyrazine

Authored by: Gemini, Senior Application Scientist

Introduction: The Aromatic Signature of Roasting

This compound (CAS No. 13360-65-1) is a heterocyclic, nitrogen-containing organic compound that plays a pivotal role in the sensory landscape of many foods and beverages.[1][2] As a member of the pyrazine family, it is a quintessential product of the Maillard reaction—the complex series of chemical interactions between amino acids and reducing sugars that occurs during thermal processing. This reaction is responsible for the desirable colors, tastes, and, most notably, the characteristic aromas of roasting, baking, and frying.

The presence of this compound imparts a highly sought-after aromatic profile, evoking notes of roasted nuts, cocoa, and coffee.[3][4][5] Its potent and distinctive aroma makes it an indispensable compound for the flavor and fragrance industries, where it is used to create and enhance authentic roasted flavor profiles in a vast array of consumer products, from coffee and chocolate to savory snacks and baked goods.[3] This guide provides a detailed exploration of its sensory characteristics, physicochemical properties, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in food science and drug development.

Chemical Identity [1][6]

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₂N₂

  • CAS Number: 13360-65-1

  • Synonyms: 2,5-Dimethyl-3-ethylpyrazine, 3,6-Cocoa pyrazine[1][7]

Part 1: Sensory Profile and Physicochemical Properties

The sensory impact of an aroma compound is a function of both its inherent chemical structure and its concentration within a given matrix. This compound is distinguished by a potent and complex aroma profile that is highly valued for its contribution to "brown" flavor notes.

Aroma and Flavor Descriptors

The aroma of this compound is consistently described with a vocabulary associated with roasted and thermally processed foods. While individual perception can vary, the most frequently cited descriptors include:

  • Primary Notes: Roasted, Nutty (specifically hazelnut and peanut), Earthy[3]

  • Secondary Notes: Cocoa, Coffee, Potato-chip-like, Burnt almonds[4][5][8]

Its taste profile at a concentration of 5 ppm is characterized as nutty and hazelnut-like.[7] This compound is a key contributor to the desirable aroma of numerous foods, including coffee, cocoa powder, roasted peanuts, Swiss cheese, and cooked beef.[9][10]

compound This compound (C₈H₁₂N₂) node_nutty Nutty / Hazelnut compound->node_nutty node_roasted Roasted compound->node_roasted node_cocoa Cocoa / Chocolate compound->node_cocoa node_coffee Coffee compound->node_coffee node_earthy Earthy / Potato-like compound->node_earthy

Caption: Sensory profile of this compound.

Quantitative Sensory Data and Physicochemical Properties

The odor detection threshold—the minimum concentration at which a compound can be perceived—is a critical parameter for evaluating its sensory impact. While specific thresholds for pyrazines can vary significantly depending on the medium (e.g., water, oil, air) and the analytical method used, they are generally known for their low thresholds, meaning they are effective aroma contributors even at very small concentrations.[11][12]

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Registry Number 13360-65-1[1][2][13]
Molecular Weight 136.19 g/mol [1][6]
Appearance Colorless to pale yellow liquid[14]
Boiling Point 180-181 °C at 760 mmHg[12]
Density 0.965 g/mL at 25 °C[12]
Flash Point 69.4 °C (157 °F)[7]
Refractive Index ~1.5015 (n20/D)[2]
Solubility Soluble in organic solvents, oils, and slightly soluble in water.[14][15]

Part 2: Analytical Workflow for Characterization

The definitive characterization of volatile aroma compounds like this compound from a complex food matrix requires a sophisticated analytical approach. The industry-standard methodology combines sensitive sample preparation with high-resolution separation and dual detection systems that provide both chemical identification and sensory perception data.

Core Technique: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a gas chromatograph with a human assessor who acts as a highly sensitive and specific detector.[16][17] As volatile compounds elute from the GC column, the effluent is split between a conventional detector (like a Mass Spectrometer) and a sniffing port, allowing the analyst to directly correlate specific chemical peaks with their perceived aroma.[17][18] This approach is indispensable for identifying which of the hundreds of volatile compounds in a food are truly "odor-active" and contribute to its overall aroma profile.[16][19]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

To isolate and concentrate volatile pyrazines from a sample matrix prior to GC analysis, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method.[20] This solvent-free technique utilizes a fused silica fiber coated with a sorbent material.[21] The fiber is exposed to the headspace (the vapor phase) above the sample, where volatile analytes partition onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.[20] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the broad range of volatiles, including pyrazines, found in food.[22]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Correlation sample Food Sample in Vial spme HS-SPME (Headspace Extraction) sample->spme Incubate & Expose Fiber gc_inlet GC Inlet (Thermal Desorption) spme->gc_inlet gc_column GC Column (Separation) gc_inlet->gc_column splitter Effluent Splitter gc_column->splitter ms Mass Spectrometer (Identification) splitter->ms 90% odp Olfactory Port (Odp) (Sensory Detection) splitter->odp 10% data_ms Mass Spectrum (Chemical ID) ms->data_ms data_odp Aromagram (Odor Description) odp->data_odp correlation Correlated Profile: Peak ID + Odor Note data_ms->correlation data_odp->correlation

Caption: Workflow for HS-SPME-GC-O/MS analysis.

Experimental Protocol: HS-SPME-GC-O/MS Analysis of this compound

This protocol provides a validated system for identifying and characterizing this compound in a food matrix (e.g., ground roasted peanuts).

1. Sample Preparation & Extraction (HS-SPME):

  • Objective: To isolate and concentrate volatile compounds from the sample headspace.
  • Procedure:
  • Accurately weigh 2.0 g of the homogenized sample into a 20 mL glass headspace vial.
  • Add 1.0 g of Sodium Chloride (NaCl) to the vial. This "salting-out" effect increases the volatility of many organic compounds, enhancing their transfer to the headspace.[23]
  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
  • Place the vial in an autosampler tray equipped with an agitator and heater.
  • Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatiles.
  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C to extract the analytes.[22]

2. GC-MS/O Analysis & Desorption:

  • Objective: To separate, identify, and sensorially evaluate the extracted compounds.
  • Procedure:
  • Immediately after extraction, transfer the SPME fiber to the heated GC injection port (set at 250°C) for thermal desorption for 5 minutes in splitless mode.
  • The desorbed analytes are carried by the helium carrier gas onto the analytical column (e.g., a DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Employ a GC oven temperature program: initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 240°C, and held for 5 minutes.
  • At the end of the column, the effluent is split (e.g., 1:1 ratio) between the Mass Spectrometer (MS) detector and the heated olfactory detection port (ODP, maintained at 230°C).
  • MS Detection: The MS scans a mass range of m/z 35-350. Compound identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.[24]
  • Olfactometry (O) Detection: A trained panelist sniffs the effluent from the ODP throughout the GC run, recording the time, intensity, and description of each perceived odor in an aromagram.

3. Data Analysis & Confirmation:

  • Objective: To correlate instrumental data with sensory perception for unambiguous identification.
  • Procedure:
  • The chromatogram from the MS detector is overlaid with the aromagram from the O-detection.
  • An odor detected at a specific retention time is correlated with the chemical peak eluting at the same time.
  • The identification of the peak as this compound is confirmed by its mass spectrum and by matching its retention time with that of a pure standard analyzed under the identical conditions.

References

  • Fuller, G. H., Steltenkamp, R., & Tisserand, G. A. (1964). The gas chromatograph with human sensor: perfumer model. Annals of the New York Academy of Sciences, 116(2), 711-724. (Note: Foundational concept, specific URL not available from search, referencing the technique's origin)[18]
  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link][21][28]
  • AOC, a Trusted Brand of Fine Chemicals. (n.d.).
  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. [Link][1]
  • ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. [Link][26]
  • PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link][21]
  • Stenutz, R. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. [Link][31]
  • National Center for Biotechnology Information (NCBI). (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link][19]
  • Sepsolve Analytical. (2024).
  • ACS Publications. (2002). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry. [Link][23]
  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. [Link][8]
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link][32]
  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. [33]
  • MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules. [Link][24]
  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link][27]
  • National Center for Biotechnology Information (NCBI). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. [Link][34]
  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Ethyl-3,5-dimethylpyrazine. PubChem. [Link][16]
  • IntechOpen. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link][25]
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link][35]
  • The Good Scents Company. (n.d.). 3,5-cocoa pyrazine. [Link][6]
  • ResearchGate. (2014). Odor Threshold of Some Pyrazines. [Link][13]
  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology. [Link][37]
  • FooDB. (2010). Showing Compound this compound (FDB020022). [Link][11]
  • FlavorDB. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. [Link][12]
  • ACS Publications. (2006). Identification of the Key Aroma Compounds in Cocoa Powder Based on Molecular Sensory Correlations. Journal of Agricultural and Food Chemistry. [Link][10]
  • MySkinRecipes. (n.d.). This compound. [Link][14]
  • ChemBK. (n.d.). This compound. [Link][17]
  • The Good Scents Company. (n.d.). 3,6-cocoa pyrazine. [Link][9]

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An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 3-Ethyl-2,5-dimethylpyrazine, a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the boiling point and density of this compound, supported by experimental considerations and methodologies.

Introduction to this compound

This compound, with the chemical formula C8H12N2, is a substituted pyrazine that contributes to the flavor and aroma profiles of various foods and beverages, including coffee and cocoa.[1] Pyrazines, as a class of compounds, are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The specific arrangement of alkyl substituents on the pyrazine ring, as in this compound, significantly influences its physicochemical characteristics and sensory properties. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its application in flavor chemistry, as well as for its synthesis, purification, and handling in a laboratory or industrial setting.

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in a liquid state. For this compound, these properties have been experimentally determined and are summarized below.

Physical PropertyValueConditions
Boiling Point 180-181 °Cat standard atmospheric pressure (lit.)[2]
180.5 °Cat 760.00 mm Hg[3]
Density 0.965 g/mLat 25 °C (lit.)[2][4]
0.973 g/cm³at 24 °C
0.966 g/cm³Not specified[5]

These values indicate that this compound is a high-boiling liquid with a density slightly less than that of water under ambient conditions. The consistency of these values across different sources lends confidence to their accuracy.

Experimental Determination of Physical Properties

The determination of the boiling point and density of a pyrazine derivative like this compound requires meticulous experimental technique to ensure accurate and reproducible results. The following protocols outline the standard methodologies employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a micro-boiling point or distillation method is typically employed.

Protocol for Boiling Point Determination (Distillation Method):

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not exactly 760 mmHg, a pressure correction may be necessary to report the boiling point at standard pressure.

The rationale behind using distillation for boiling point determination lies in establishing a clear equilibrium between the liquid and vapor phases, which is the definition of the boiling point. The use of boiling chips prevents bumping and superheating, which could lead to inaccurate temperature readings.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter provides the most accurate results for a liquid like this compound.

Protocol for Density Determination (Pycnometer Method):

  • Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer accurately.

  • Water Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it. The difference in weight gives the mass of the water. The known density of water at this temperature allows for the precise determination of the pycnometer's volume.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

This method is self-validating as the calibration step with a standard (water) ensures the accuracy of the volume measurement, which is critical for a precise density determination.

Experimental Workflow Visualization

The logical flow of determining the physical properties of this compound can be visualized as follows:

G cluster_0 Physical Property Determination cluster_1 Boiling Point Workflow cluster_2 Density Workflow A Obtain Pure Sample of This compound B Boiling Point Determination A->B C Density Determination A->C D Data Analysis & Reporting B->D B1 Assemble Distillation Apparatus B->B1 C->D C1 Calibrate Pycnometer with Water C->C1 B2 Heat Sample & Record Stable Temperature B1->B2 B3 Correct for Atmospheric Pressure B2->B3 C2 Measure Mass of Sample in Pycnometer C1->C2 C3 Calculate Density (Mass/Volume) C2->C3

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are well-defined in the scientific literature. This guide has provided these key values and outlined the standard, self-validating experimental protocols for their determination. For researchers and professionals, a precise understanding and accurate measurement of these properties are crucial for the successful application and manipulation of this important flavor compound.

References

  • ChemBK. This compound. [Link]
  • The Good Scents Company. coffee pyrazine 2-methyl-5-ethylpyrazine. [Link]
  • Stenutz. This compound. [Link]
  • FooDB. Showing Compound this compound (FDB020022). [Link]
  • The Good Scents Company. 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. [Link]

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A Comprehensive Technical Guide to the Solubility of 3-Ethyl-2,5-dimethylpyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,5-dimethylpyrazine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering not just data but also the methodologies to empower your research and development endeavors.

Introduction: Understanding the Importance of Solubility

This compound is a key aroma and flavor compound found in a variety of natural and processed foods, contributing to their sensory profiles.[1] Beyond its role in the food and fragrance industry, its unique chemical structure makes it a subject of interest in various chemical synthesis and pharmaceutical applications. Solubility is a critical physicochemical property that governs the efficacy and application of any compound. In drug development, for instance, poor solubility can lead to low bioavailability and unpredictable therapeutic outcomes.[2] Therefore, a thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization in research and industry.

This guide will explore the physicochemical properties of this compound, discuss the theoretical principles governing its solubility, provide detailed experimental protocols for solubility determination, and present available solubility data and expected trends.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 180-181 °C at 760 mmHg[5]
Density 0.965 g/mL at 25 °C[5]
logP (o/w) 1.59[6]
Water Solubility 1473 mg/L at 25 °C (estimated)[7][8]

The positive logP value indicates that this compound is more soluble in octanol than in water, suggesting a preference for less polar environments. However, the presence of two nitrogen atoms in the pyrazine ring introduces polarity and the capacity for hydrogen bonding, making its solubility behavior complex and highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They are effective at dissolving polar and ionic solutes. Examples include water, methanol, and ethanol.

  • Nonpolar Solvents: These solvents have low dipole moments and weak intermolecular forces (van der Waals forces). They are best for dissolving nonpolar solutes. Examples include hexane and toluene.

  • Aprotic Polar Solvents: These solvents have large dipole moments but do not have hydrogen atoms that can be donated for hydrogen bonding. Examples include acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Based on its structure, this compound can be classified as a moderately polar compound. The alkyl groups (ethyl and methyl) contribute to its nonpolar character, while the nitrogen-containing pyrazine ring provides polarity. This dual nature suggests that it will exhibit appreciable solubility in a range of organic solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter. This step is crucial to avoid artificially high solubility values.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL, g/100 mL, or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.[6]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier like phosphoric acid or formic acid for better peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25 °C

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Solubility of this compound in Common Organic Solvents

Expected Solubility Trends:

SolventPolarityExpected SolubilityRationale
Hexane NonpolarLowThe significant difference in polarity between the nonpolar solvent and the moderately polar solute will limit solubility.
Toluene Nonpolar (aromatic)ModerateThe aromatic nature of toluene may allow for some π-π stacking interactions with the pyrazine ring, leading to better solubility than in hexane.
Ethyl Acetate Polar aproticHighEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor, making it a good solvent for this compound. Some sources indicate slight solubility.[9]
Acetone Polar aproticHighSimilar to ethyl acetate, acetone is a polar aprotic solvent that should effectively dissolve this compound.
Ethanol Polar proticVery HighEthanol's polarity and ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for this compound. It is generally reported as soluble in alcohol.[4][10]
Methanol Polar proticVery HighMethanol is a highly polar protic solvent and is expected to be a very good solvent for this compound.
Dimethyl Sulfoxide (DMSO) Polar aproticVery HighDMSO is a strong polar aprotic solvent and is known to dissolve a wide range of organic compounds.
Dimethylformamide (DMF) Polar aproticVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.
Chloroform Slightly polarHighSome sources indicate slight solubility in chloroform.[9] Its ability to form weak hydrogen bonds should facilitate dissolution.

It is important to note that these are expected trends, and experimental verification is crucial for obtaining precise solubility data for specific applications. The solubility of other pyrazine derivatives, such as acetylpyrazine, has been shown to increase with increasing solvent polarity and temperature.[2] A similar trend can be anticipated for this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a compound.

  • pH (in aqueous solutions): As a basic compound, the solubility of this compound in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated species.

Visualization of Experimental Workflow and Influencing Factors

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate saturated solution from excess solid (centrifuge/filter) B->C D Dilute aliquot of saturated solution C->D E Quantify concentration using HPLC or UV-Vis D->E

Caption: Workflow for experimental solubility determination.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity ('Like Dissolves Like') SolventPolarity->Solubility MolecularStructure Solute's Molecular Structure MolecularStructure->Solubility Purity Solvent Purity Purity->Solubility

Caption: Key factors influencing solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains sparse in the literature, the principles of "like dissolves like," coupled with the compound's physicochemical properties, allow for reasoned predictions of its solubility behavior.

For researchers and drug development professionals, the provided step-by-step experimental protocol for the shake-flask method, along with the HPLC analytical procedure, offers a robust and reliable means to generate the precise solubility data required for their specific applications. As the applications of pyrazine derivatives continue to expand, it is anticipated that more comprehensive solubility studies will be conducted, further enriching our understanding of these versatile compounds.

References

  • Pyrazine, 3-ethyl-2,5-dimethyl-. SIELC Technologies. (2018). [Link]
  • Wu, Y., Zhou, L., Zhang, X., Gong, J., Hao, H., Yin, Q., & Wang, Z. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Journal of Solution Chemistry, 47(5), 863–881. [Link]
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • This compound. ChemBK. [Link]
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  • Solubility of Organic Compounds. LibreTexts Chemistry.
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  • 2-Ethyl-3,5-dimethylpyrazine. PubChem. [Link]
  • This compound (C8H12N2). PubChemLite. [Link]
  • 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. The Good Scents Company. [Link]
  • 2-Ethyl-3,5-dimethylpyrazine. ChemSrc. [Link]
  • This compound. FooDB. [Link]
  • 2-ethyl-3,5(or 6)-dimethyl pyrazine. The Good Scents Company. [Link]
  • 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE. Ventos. [Link]
  • 3-ETHYL-2,6-DIMETHYLPYRAZINE. FEMA. [Link]
  • 2,5-Dimethylpyrazine. HMDB. [Link]
  • Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. (2021). [Link]
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. (2023). [Link]
  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Journal of Chemical Thermodynamics. (2018).
  • BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temper

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Toxicological Profile of 3-Ethyl-2,5-dimethylpyrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) is a substituted pyrazine that belongs to a class of heterocyclic nitrogen-containing compounds.[1] These compounds are prevalent in a wide variety of thermally processed foods and are significant contributors to their characteristic roasted, nutty, and savory aromas.[2] Due to its organoleptic properties, this compound is utilized as a flavoring agent in the food industry. This guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data to inform researchers, scientists, and drug development professionals on its safety. The assessment often relies on data from closely related pyrazine derivatives, a scientifically accepted practice known as read-across, due to the limited availability of data on this specific isomer.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its toxicological assessment.

PropertyValueSource
Chemical Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
CAS Number 13360-65-1PubChem[1]
Appearance Colorless to slightly yellow liquidJECFA[3]
Odor Roasted, nutty, cocoa-like
Boiling Point 180.5 °CECHEMI[4]
Solubility Soluble in water, oils, and organic solventsJECFA[3]

Metabolism and Toxicokinetics

The metabolic fate of a compound is a critical determinant of its potential toxicity. For alkylpyrazines, including this compound, the primary metabolic pathway involves the oxidation of the aliphatic side chains.

  • Primary Metabolic Pathway : In vivo studies in rats have demonstrated that 2-ethyl-3,(5 or 6)-dimethylpyrazine is almost exclusively metabolized via oxidation of its aliphatic side-chains to form corresponding carboxylic acid derivatives.[2][] This metabolic transformation is a detoxification pathway, as the resulting polar metabolites are more readily excreted from the body, primarily through urine.[6] Human studies on other alkylpyrazines found in coffee have confirmed that they are rapidly metabolized to their corresponding carboxylic acids and excreted in the urine, which is consistent with rodent studies.[7]

  • Enzymatic Reactions : The biosynthesis of pyrazines can occur through various pathways, including the Maillard reaction during food processing and microbial metabolism.[8] For instance, the chemoenzymatic synthesis of this compound from L-threonine has been demonstrated, involving enzymes such as L-threonine 3-dehydrogenase.[8]

Below is a diagram illustrating the proposed metabolic pathway for this compound.

cluster_0 Metabolic Pathway of this compound This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Side-chain Oxidation (e.g., Cytochrome P450) Urinary Excretion Urinary Excretion Oxidized Metabolites->Urinary Excretion Conjugation and Elimination

Caption: Proposed metabolic pathway of this compound.

Toxicological Assessment

The safety of this compound has been evaluated by international regulatory bodies, primarily through the assessment of a group of pyrazine derivatives.

Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance. For a substance closely related to this compound, the following has been reported:

TestSpeciesRouteLD₅₀ClassificationSource
Acute Oral ToxicityRatOral460 mg/kgHarmful if swallowedBurdock & Carabin, 2008[2][]

This LD₅₀ value suggests moderate acute toxicity by the oral route.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. Two 90-day feeding studies in rats have been conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine:

StudySpeciesNOAELSource
90-day oral feeding studyRat12.5 mg/kg/day (both sexes)Burdock & Carabin, 2008[2]
90-day oral feeding studyRat17 mg/kg/day (male), 18 mg/kg/day (female)Burdock & Carabin, 2008[2]

The No-Observed-Adverse-Effect Level (NOAEL) from these studies is a key parameter for risk assessment.

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material. While no specific genotoxicity studies were found for this compound, data on structurally similar pyrazine derivatives are available:

  • Bacterial Reverse Mutation Assay (Ames Test) : 2-Ethyl-3,5-dimethylpyrazine was found to be negative in the Ames test with several Salmonella strains, both with and without metabolic activation.[9]

  • In Vitro Mammalian Cell Assays : Some structurally similar pyrazine derivatives have been reported to be clastogenic (causing chromosomal damage) in mammalian cells in vitro at high concentrations.[2] However, the relevance of these in vitro findings to in vivo human health is considered unclear.[2]

Carcinogenicity and Reproductive Toxicity
  • Carcinogenicity : Long-term carcinogenicity studies on this compound are not available. However, based on the available data for pyrazine derivatives, regulatory bodies have not raised significant concerns about their carcinogenic potential at current intake levels.[10]

  • Reproductive Toxicity : There is a lack of specific reproductive and developmental toxicity studies for this compound. For a related compound, 3-ethyl-2,6-dimethylpyrazine, the reproductive toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach, and the exposure was found to be below the TTC.[3]

Regulatory Status and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated a group of pyrazine derivatives, including 2-ethyl-5-methylpyrazine (an isomer of this compound), and concluded that they pose no safety concern at the current levels of intake when used as flavoring agents .[6][11] These evaluations are based on the available toxicological data, the predicted metabolism of these compounds, and their low levels of dietary exposure.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, studies are conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for assessing acute oral toxicity.

  • Animal Selection : Healthy, young adult rats of a standard laboratory strain are used.

  • Housing and Fasting : Animals are housed in standard conditions and fasted (food, but not water, withheld) overnight before dosing.

  • Dose Administration : The test substance is administered orally by gavage in a single dose.

  • Starting Dose : A starting dose is selected based on available information, often from a default of 2000 mg/kg for substances with low expected toxicity.

  • Sequential Dosing : Animals are dosed one at a time. The outcome of the previously dosed animal determines the dose for the next animal (increased if the animal survives, decreased if it dies).

  • Observation Period : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis : The LD₅₀ is calculated using the maximum likelihood method.

cluster_1 Acute Oral Toxicity Workflow (OECD 425) start Select Starting Dose dose Dose Single Animal start->dose observe Observe for 14 Days dose->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No calculate Calculate LD50 outcome->calculate Stopping Criteria Met increase Increase Dose for Next Animal survived->increase decrease Decrease Dose for Next Animal died->decrease increase->dose decrease->dose

Caption: Workflow for an acute oral toxicity study.

90-Day Oral Toxicity Study (Following OECD Guideline 408)

This protocol describes a repeated-dose oral toxicity study in rodents.

  • Animal Selection : Typically, rats are used. At least 10 males and 10 females per group.

  • Dose Groups : At least three dose levels of the test substance and a concurrent control group are used.

  • Administration : The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

  • Observations : Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology : Hematology and clinical biochemistry parameters are measured at the end of the study.

  • Pathology : All animals undergo a full necropsy. Organ weights are recorded, and tissues are examined histopathologically.

  • Data Analysis : Statistical analysis is performed to identify any treatment-related effects and to determine the NOAEL.

In Vitro Chromosome Aberration Test (Following OECD Guideline 473)

This assay evaluates the potential of a test substance to induce structural chromosome aberrations in cultured mammalian cells.

  • Cell Cultures : Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Exposure : Cells are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), for a defined period.

  • Harvesting : Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation and Analysis : Chromosome preparations are made on microscope slides and stained. At least 200 metaphases per concentration are scored for structural chromosome aberrations.

  • Data Evaluation : The frequency of aberrant cells is calculated and statistically compared to the negative control.

Conclusion

Based on the available toxicological data for this compound and structurally related pyrazine derivatives, it is concluded that this substance is of low toxicological concern when used as a flavoring agent at current estimated levels of intake. The primary metabolic pathway leads to the formation and excretion of less toxic carboxylic acid metabolites. While data on specific endpoints such as carcinogenicity and reproductive toxicity for this compound are limited, the overall assessment of the pyrazine chemical group by authoritative bodies like JECFA and EFSA provides a strong basis for its safe use in food. As with any chemical substance, adherence to good manufacturing practices and appropriate use levels is essential to ensure consumer safety.

References

  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(2), 303–312. [Link]
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Role of 3-Ethyl-2,5-dimethylpyrazine as a flavor compound in coffee

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine as a Key Flavor Compound in Coffee

Abstract

The characteristic aroma of roasted coffee is a complex symphony of over 800 volatile compounds. Among these, alkylpyrazines are paramount, imparting the desirable nutty, roasty, and earthy notes that define a quality brew. This technical guide provides an in-depth exploration of a particularly significant member of this class: this compound. We will dissect its chemical nature, sensory profile, formation pathways during coffee roasting, and the analytical methodologies essential for its quantification. This document is intended for researchers, flavor chemists, and quality control professionals seeking a comprehensive understanding of this critical coffee aroma compound.

Introduction: The Chemistry of Coffee Aroma

The sensory experience of coffee is largely dictated by its volatile organic compounds (VOCs), which are generated during the roasting process.[1] Green coffee beans possess a limited, often "green" or "beany" aroma. The transformative power of roasting unlocks a vast array of flavor compounds through complex chemical reactions. The most significant of these is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[2][3] This reaction, along with the related Strecker degradation, is the primary source of many heterocyclic compounds, including furans, pyrroles, and, most importantly for this guide, pyrazines.[2][4][5]

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent, low-threshold aromas, often described as nutty, roasted, toasted, and earthy.[6][7][8] Their presence and relative abundance are critical indicators of roast degree and a major contributor to the final flavor profile. This guide focuses specifically on this compound, a key alkylpyrazine that contributes significantly to the quintessential roasted character of coffee.

Profile of this compound

Chemical and Physical Properties

This compound is a member of the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[9] Its structure includes two methyl groups and one ethyl group attached to the carbon atoms of the pyrazine ring.

PropertyValueSource
IUPAC Name This compound[10]
Synonyms 2-Ethyl-3,6-dimethylpyrazine[10][11]
CAS Number 13360-65-1[11][12]
Molecular Formula C₈H₁₂N₂[10][11]
Molecular Weight 136.19 g/mol [10][11]
Appearance Colorless to slightly yellow liquid/oil[13][14]
Boiling Point 180-181 °C[12][13]
Density 0.965 g/mL at 25 °C[12][13]
Sensory Characteristics

The sensory impact of a flavor compound is defined by its odor and taste profile. This compound is a potent aroma compound with a low odor threshold, meaning it can be detected at very low concentrations. Its aroma is consistently described as having nutty, roasted, and cocoa-like characteristics.[9][14] Some studies also note earthy or potato-like nuances.[9] This compound is crucial in building the foundational "roasted" aroma that coffee lovers expect.

Formation Pathways During Coffee Roasting

The genesis of this compound is a direct consequence of the thermal reactions occurring during roasting. Understanding these pathways is critical for controlling and optimizing the flavor profile of the final product.

The Maillard Reaction and Strecker Degradation

The primary mechanism for pyrazine formation is the Maillard reaction.[4] This complex cascade begins with the condensation of a reducing sugar (like glucose or fructose) with a free amino acid.[2] This leads to the formation of Amadori or Heyns compounds, which then undergo a series of rearrangements and degradations to produce reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal).[5][15]

These dicarbonyls are central to pyrazine synthesis. They react with other amino acids in a process called Strecker degradation.[4][5] This reaction produces Strecker aldehydes (which are themselves important aroma compounds) and α-aminocarbonyls. The crucial step for pyrazine formation is the self-condensation of two α-aminocarbonyl molecules, which, after oxidation, forms the stable pyrazine ring.[5][15]

The specific side chains (alkyl groups) on the pyrazine ring are determined by the structures of the initial amino acids and the dicarbonyl intermediates. The ethyl group in this compound likely originates from amino acids such as threonine or α-aminobutyric acid, while the methyl groups are typically derived from alanine.

Maillard_Pathway cluster_reactants Precursors reactant reactant intermediate intermediate product product pathway_node pathway_node AminoAcid Amino Acids (e.g., Alanine, Threonine) Maillard Maillard Reaction AminoAcid->Maillard Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugars (e.g., Glucose) ReducingSugar->Maillard Amadori Amadori/ Heyns Compounds Maillard->Amadori Condensation Aminocarbonyls α-Aminocarbonyls Strecker->Aminocarbonyls Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) Amadori->Dicarbonyls Rearrangement/ Degradation Dicarbonyls->Strecker Dihydropyrazine Dihydropyrazine Intermediate Aminocarbonyls->Dihydropyrazine Condensation (2x) Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Impact of Roasting Conditions

The concentration of this compound is highly dependent on the roasting profile. Roasting temperature and duration are the most critical factors.[16]

  • Light Roasts: Lower temperatures and shorter times result in limited Maillard reactions, leading to lower concentrations of pyrazines. The flavor profile is often more acidic and fruity.

  • Medium Roasts: As temperature and time increase, pyrazine formation accelerates. This is typically the stage where compounds like this compound reach significant concentrations, contributing to a balanced, roasted, and nutty flavor.[17]

  • Dark Roasts: At very high temperatures or extended times, pyrazines can begin to degrade. While the initial formation is rapid, prolonged exposure to heat can lead to a decrease in some pyrazines and the formation of other compounds associated with burnt or smoky notes, such as pyridines.[18][19]

Therefore, achieving the desired concentration of this key flavor compound is a matter of precise control over the roasting process.

Analytical Methodologies

Accurate identification and quantification of this compound require sophisticated analytical techniques. The standard methodology involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric detection.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

Given the volatile nature of pyrazines, headspace analysis is the preferred approach. HS-SPME is a solvent-free, sensitive, and robust technique for extracting VOCs from the headspace above a sample.[20][21] A fused-silica fiber coated with a sorbent material is exposed to the headspace of the coffee sample (ground beans or brewed coffee). Volatile compounds, including pyrazines, adsorb onto the fiber. The fiber is then retracted and injected directly into a gas chromatograph for analysis.[22]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing complex volatile mixtures like coffee aroma.[17]

  • Gas Chromatography (GC): The SPME fiber is desorbed in the hot GC inlet, releasing the trapped volatiles into a long, thin column. An inert carrier gas flows through the column, and compounds are separated based on their boiling points and affinity for the column's stationary phase.

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for positive identification of the compound by comparison to a spectral library (e.g., NIST).[11]

For precise quantification, Stable Isotope Dilution Analysis (SIDA) is often employed. This method involves adding a known amount of a labeled isotopic analog of this compound to the sample as an internal standard. Because the labeled standard behaves almost identically to the native compound during extraction and analysis, it provides a highly accurate way to correct for any sample loss or matrix effects, resulting in reliable quantitative data.[23][24]

Protocol 1: SPME-GC-MS Analysis of Pyrazines in Roasted Coffee

Causality Statement: This protocol is designed to maximize the extraction efficiency of semi-volatile pyrazines while ensuring reproducible analysis. The choice of a DVB/CAR/PDMS fiber provides a broad-spectrum affinity for volatiles. The incubation temperature is set to equilibrate the headspace without inducing further chemical reactions. The GC parameters are optimized for the separation of key alkylpyrazines.

  • Sample Preparation:

    • Weigh 2.0 g of freshly ground roasted coffee into a 20 mL headspace vial.

    • Add a micro-stir bar. For brewed coffee analysis, use 10 mL of the liquid sample.[25]

    • (For SIDA) Spike the sample with a known concentration of the appropriate deuterated pyrazine internal standard.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in an autosampler tray equipped with a heating block set to 70°C.[25]

    • Incubate the sample for 10 minutes with agitation to facilitate the release of volatiles and equilibrate the headspace.[25]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 40 minutes at 70°C.[21][25]

  • GC-MS Analysis:

    • Immediately after extraction, inject the fiber into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes.

    • GC Column: Use a polar column such as a DB-WAX (60 m x 0.25 mm x 0.25 µm) for optimal separation.[25]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 3 minutes. Ramp to 240°C at a rate of 4°C/min. Hold at 240°C for 10 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard and the NIST library.

    • Quantify the compound by integrating the peak area of a characteristic ion and comparing it against a calibration curve or the internal standard.

Caption: Analytical workflow for pyrazine analysis in coffee by HS-SPME-GC-MS.

Conclusion

This compound is not merely another compound in coffee's complex aroma matrix; it is a cornerstone of the roasted flavor profile that is central to the beverage's identity. Its formation through the Maillard and Strecker degradation reactions is a direct function of the roasting process, making its concentration a key indicator of quality and roast degree. The analytical methodologies detailed herein, particularly HS-SPME-GC-MS, provide the necessary tools for researchers and industry professionals to accurately quantify this compound, enabling a deeper understanding of flavor development and greater control over product consistency. Future research should continue to explore the synergistic interactions between this pyrazine and other volatile compounds, as well as the influence of agronomic factors and post-harvest processing on the precursor molecules that ultimately define its concentration in the final cup.

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A Technical Guide to the Discovery and Analysis of 3-Ethyl-2,5-dimethylpyrazine in Roasted Nuts

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and flavor chemistry professionals with an in-depth understanding of the formation, isolation, and characterization of 3-Ethyl-2,5-dimethylpyrazine, a key aroma compound discovered in roasted nuts. We will explore the biochemical origins of this potent flavor molecule and detail a robust, field-proven analytical workflow for its definitive identification and quantification.

Introduction: The Aromatic Signature of Roasting

The thermal processing of foods, such as the roasting of nuts, initiates a cascade of complex chemical reactions that generate a rich tapestry of volatile organic compounds (VOCs). These compounds are responsible for the desirable aroma and flavor profiles that are highly valued by consumers.[1][2] Among the most significant classes of these VOCs are the pyrazines, a group of nitrogen-containing heterocyclic compounds renowned for their characteristic nutty, roasted, and toasted sensory attributes.[3][4]

This compound is a prominent member of this family, contributing potent nutty, roasted, and cocoa-like notes to a variety of foods, including roasted peanuts, almonds, coffee, and cocoa.[5][6][7] Its discovery and quantification are critical for understanding flavor development, ensuring product consistency, and for quality control in the food industry.[3][8] This guide elucidates the primary formation pathway of this compound and provides a comprehensive methodology for its analysis.

Biochemical Formation: The Maillard Reaction Pathway

The genesis of this compound in roasted nuts is predominantly attributed to the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[9][10] This reaction is not a single pathway but a complex network of reactions that leads to the formation of hundreds of flavor compounds.

The formation of alkylpyrazines involves several key stages:

  • Initial Condensation: The reaction begins with the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with an amino group from a free amino acid or peptide.[10]

  • Amadori Rearrangement: The resulting Schiff base undergoes rearrangement to form an Amadori compound (an aminoketose).

  • Strecker Degradation: The Amadori compounds can then degrade, particularly in the presence of additional amino acids, via a process known as Strecker degradation. This critical step produces α-aminocarbonyls and Strecker aldehydes, which are crucial precursors for pyrazine synthesis.[7]

  • Pyrazine Ring Formation: The final step involves the self-condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is then oxidized to the stable, aromatic pyrazine ring. The specific alkyl substituents on the pyrazine ring are determined by the nature of the precursor amino acids and sugars.[7][11] For this compound, the reaction involves precursors that can provide the necessary methyl and ethyl groups.[7]

Maillard_Reaction_Pathway reactant reactant intermediate intermediate process process product product A Reducing Sugars + Amino Acids B Schiff Base A->B Condensation C Amadori Compound B->C Rearrangement D α-Dicarbonyls C->D E Strecker Degradation C->E D->E F α-Aminocarbonyls E->F G Dihydropyrazine Intermediate F->G Self-Condensation (x2 molecules) H This compound G->H Oxidation

Simplified Maillard reaction pathway for pyrazine formation.

Analytical Workflow: Isolation and Identification

The definitive discovery and characterization of volatile compounds like this compound from a complex food matrix such as roasted nuts require a highly sensitive and selective analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique for this purpose, prized for its exceptional separation power and ability to provide structural information for unambiguous identification.[1][12]

The following workflow represents a robust and validated system for this analysis.

Analytical_Workflow sample sample prep prep extraction extraction analysis analysis data data A Roasted Nut Sample (e.g., Peanuts, Almonds) B Cryogenic Grinding A->B Homogenize C Sample Aliquot (1-5g) in 20mL Headspace Vial B->C Weigh D Addition of Internal Standard C->D For Quantification E Headspace Solid-Phase Microextraction (HS-SPME) D->E Equilibrate & Extract F Thermal Desorption in GC Inlet E->F Introduce Analytes G Gas Chromatographic Separation F->G H Mass Spectrometric Detection (EI) G->H I Data Analysis: Mass Spectrum & Retention Index H->I J Compound Identification & Quantification I->J

Experimental workflow for HS-SPME-GC-MS analysis.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the extraction and analysis of this compound.

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Roasted Nuts

  • Sample Preparation:

    • 1.1. Obtain a representative sample of roasted nuts (e.g., 100 g).

    • 1.2. To prevent the loss of volatile compounds and thermal degradation, freeze the sample with liquid nitrogen and immediately grind to a fine, consistent powder using a cryogenic mill.[13]

    • 1.3. Accurately weigh 5.0 g of the homogenized nut powder into a 20 mL glass headspace vial.

    • 1.4. (Trustworthiness Pillar): For quantitative analysis, add an appropriate internal standard (e.g., 10 µL of 2-methyl-3-heptanone solution).[14] The internal standard corrects for variations in extraction efficiency and injection volume, ensuring data accuracy and reproducibility.

    • 1.5. Immediately seal the vial with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • 2.1. (Expertise Pillar): The choice of SPME fiber is critical for selectively capturing the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[14][15] This composite fiber provides a broad range of polarity and porosity, making it highly effective for trapping semi-volatile heterocyclic compounds like pyrazines.

    • 2.2. Place the sealed vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 20 minutes to facilitate the partitioning of volatile compounds into the headspace.[14]

    • 2.3. Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • 3.1. Immediately after extraction, desorb the SPME fiber in the heated GC injection port (250°C) for 5 minutes in splitless mode to ensure complete transfer of analytes onto the column.[14]

    • 3.2. (Expertise Pillar): Separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm). This column chemistry separates compounds primarily based on their boiling points, which is ideal for resolving the complex mixture of volatiles in nuts.

    • 3.3. Utilize the following oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • 3.4. Set the carrier gas (Helium) to a constant flow rate of 1.0-1.5 mL/min.[14]

    • 3.5. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

Data Interpretation and Compound Identification

Identification of this compound is a two-factor authentication process, ensuring high confidence:

  • Mass Spectrum Matching: The acquired electron ionization (EI) mass spectrum of the unknown peak is compared against a reference library, such as the NIST/Wiley Mass Spectral Library. A high match factor (>800) provides strong evidence.

  • Retention Index (RI) Comparison: The linear retention index of the peak is calculated relative to a series of n-alkane standards run under the same chromatographic conditions. This RI value is then compared to published, authoritative values for this compound on a similar column phase.

A match in both the mass spectrum and the retention index provides definitive identification of the compound.

ParameterTypical Value / DescriptionRationale
Compound Name This compoundTarget Analyte
Molecular Formula C₈H₁₂N₂Confirmed by MS data[16]
Molecular Weight 136.19 g/mol Confirmed by MS data[16]
Kovats RI (non-polar) ~1050 - 1070Provides chromatographic confirmation[16]
Key Mass Ions (m/z) 136 (M+), 121, 94, 42Characteristic fragmentation pattern for identification
Sensory Profile Nutty, roasted, cocoa, potato-likeDefines its contribution to food aroma[5][17]

Conclusion and Future Directions

The discovery of this compound in roasted nuts is a testament to the intricate chemistry of food processing. Its formation via the Maillard reaction is a cornerstone of flavor development, transforming relatively bland raw materials into sensorially rich and complex products. The HS-SPME-GC-MS workflow detailed in this guide provides a robust, reliable, and highly sensitive method for the discovery, identification, and quantification of this and other critical flavor compounds.

For professionals in research and development, this analytical framework serves as a powerful tool for optimizing roasting processes, developing novel flavor profiles, and ensuring the consistent quality of food products. Future research may focus on isotopic labeling studies to further elucidate the specific amino acid and sugar precursors involved in its formation and to explore the synergistic sensory effects of this compound in combination with other volatile compounds.

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3-Ethyl-2,5-dimethylpyrazine: A Technical Guide to its Role as a Semiochemical in Insects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are ubiquitous in nature, contributing to the aromas of various foods and acting as crucial signaling molecules in the biological world.[1][2] Within the intricate communication systems of insects, certain alkylpyrazines function as semiochemicals—chemical signals that mediate interactions between organisms.[3] This guide focuses on a particularly significant member of this family: 3-Ethyl-2,5-dimethylpyrazine. This compound serves as a potent trail and alarm pheromone in several insect species, primarily within the ant subfamily Myrmicinae.[4] Understanding the biosynthesis, perception, and behavioral effects of this semiochemical offers profound insights into insect chemical ecology and presents opportunities for the development of novel pest management strategies.[2]

This technical guide provides a comprehensive overview of this compound as an insect semiochemical, detailing its chemical properties, biological significance, and the experimental methodologies used for its study. It is designed to be a valuable resource for researchers in chemical ecology, entomology, and those involved in the discovery and development of new insect control agents.

Chemical and Physical Properties

This compound (CAS No. 13360-65-1) is a volatile organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol .[5] It is characterized by a nutty, roasted, and cocoa-like odor.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 13360-65-1[5]
Molecular Formula C₈H₁₂N₂[5]
Molecular Weight 136.19 g/mol [5]
IUPAC Name This compound[5]
Synonyms 2-Ethyl-3,6-dimethylpyrazine, 3,6-cocoa pyrazine[5][7]
Boiling Point 209.4 °C (EPI Suite)[8]
Flash Point 69.44 °C[7]
Appearance Oily liquid

Biosynthesis of this compound in Insects

The biosynthesis of alkylpyrazines in insects is a complex process that can involve both endogenous and microbial pathways. While the complete enzymatic pathways are still under investigation, research suggests that amino acids are key precursors. Specifically, this compound can be produced from L-threonine.[4]

A proposed chemoenzymatic pathway involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde. Aminoacetone is derived from L-threonine via the enzyme L-threonine 3-dehydrogenase. Acetaldehyde can also be generated from L-threonine through the action of 2-amino-3-ketobutyrate CoA ligase, which exhibits threonine aldolase activity.

Biosynthesis of this compound L_Threonine L-Threonine Aminoacetone Aminoacetone L_Threonine->Aminoacetone L-threonine 3-dehydrogenase Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde 2-amino-3-ketobutyrate CoA ligase Dihydropyrazine 2,5-dimethyl-3,6- dihydropyrazine Aminoacetone->Dihydropyrazine Condensation (2 molecules) EDMP 3-Ethyl-2,5- dimethylpyrazine Dihydropyrazine->EDMP + Acetaldehyde (Nucleophilic addition)

Proposed biosynthetic pathway of this compound from L-threonine.

Role as a Semiochemical in Insect Behavior

This compound plays a significant role in the chemical communication of several ant species, primarily functioning as a trail pheromone and, in some contexts, as an alarm pheromone.[4]

Trail Pheromone

As a trail pheromone, this compound is a critical component in the recruitment of nestmates to food sources. Foraging ants deposit this chemical from their poison gland, creating a chemical trail that other ants can follow. This behavior is well-documented in several species of the genus Myrmica and Tetramorium.

  • Myrmica species: In ants of the genus Myrmica, such as the European fire ant (Myrmica rubra), this compound is the primary component of the trail pheromone.

  • Tetramorium caespitum (Pavement Ant): This species utilizes a mixture of 2,5-dimethylpyrazine and this compound as its trail pheromone.

Alarm Pheromone

In addition to its role in trail following, this compound can also function as an alarm pheromone, particularly at higher concentrations. When disturbed, ants may release this compound to alert nestmates to a potential threat, eliciting behaviors such as aggression and dispersal. An isomer, 2-ethyl-3,6-dimethylpyrazine, is a known alarm pheromone component in the red imported fire ant, Solenopsis invicta.

Table 2: Documented Roles of this compound in Various Ant Species

SpeciesGlandular SourceBehavioral ResponseReferences
Myrmica rubraPoison GlandTrail-following
Myrmica rugulosaPoison GlandTrail-following[4]
Myrmica schenckiPoison GlandTrail-following[4]
Tetramorium caespitumPoison GlandTrail-following
Atta sexdens rubropilosaPoison GlandTrail-following

Perception of this compound: Olfactory Receptors and Neural Signaling

Insects detect volatile semiochemicals like this compound through olfactory receptors (ORs) located on their antennae. Unlike vertebrate ORs, which are G-protein-coupled receptors, insect ORs are ligand-gated ion channels. They form heteromeric complexes, typically consisting of a highly conserved co-receptor (Orco) and a variable odorant-specific receptor subunit that determines the ligand specificity.

While the specific OR that binds this compound in Myrmica or Tetramorium ants has not been definitively identified, research in other insects provides valuable insights. In Drosophila melanogaster larvae, certain pyrazines elicit strong responses from specific receptors, such as Or33b and Or59a. In ants, a subfamily of odorant receptors known as the 9-exon subfamily has been identified as being responsible for detecting hydrocarbon pheromones. It is plausible that a member of this or a related receptor subfamily is responsible for the detection of this compound.

Upon binding of the pyrazine molecule, the OR complex undergoes a conformational change, opening an ion channel and leading to the depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the antennal lobe of the insect brain, where it is processed in specific regions called glomeruli. The pattern of glomerular activation is then interpreted by higher brain centers, leading to a specific behavioral response.

Insect Olfactory Signaling Pathway for Pyrazines Pyrazine This compound OR Olfactory Receptor (OR-Orco Complex) Pyrazine->OR Binding OSN Olfactory Sensory Neuron OR->OSN Gating Depolarization Depolarization (Ion influx) OSN->Depolarization Signal Action Potential Depolarization->Signal Antennal_Lobe Antennal Lobe (Glomeruli) Signal->Antennal_Lobe Transmission Brain Higher Brain Centers Antennal_Lobe->Brain Processing Behavior Behavioral Response (e.g., Trail Following) Brain->Behavior

Generalized insect olfactory signaling pathway for pyrazine perception.

Experimental Methodologies

The study of this compound as a semiochemical involves a combination of chemical synthesis, electrophysiological recording, and behavioral assays.

Chemical Synthesis of this compound

A reliable supply of the pure compound is essential for research. The following is a detailed protocol for the chemical synthesis of this compound, adapted from established methods.

Materials:

  • 2,5-Dimethylpyrazine

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30%)

  • Propionaldehyde

  • Ethyl acetate

  • Petroleum ether

  • Sodium hydroxide (NaOH)

  • Silica gel (200-300 mesh)

  • Reaction flask (125 mL)

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Reaction Setup: In a 125 mL reaction flask, combine 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O in 30 mL of deionized water.

  • Acidification: While stirring the mixture in an ice bath, slowly add 6 mL (0.1 mol) of concentrated sulfuric acid from a dropping funnel. Maintain the reaction temperature below 60°C.

  • Oxidation: Following the addition of sulfuric acid, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.

  • Alkylation: After the addition of hydrogen peroxide, add 240 µL (3 mmol) of propionaldehyde. Slowly raise the temperature to 50-60°C. Add an additional 240 µL of propionaldehyde at 1-hour intervals for the next 4 hours.

  • Reaction Monitoring and Quenching: Monitor the reaction progress using thin-layer chromatography (TLC). Once the starting material is consumed (approximately 6 hours), stop heating and allow the reaction to cool to room temperature.

  • Extraction: Extract the reaction mixture with 30 mL of ethyl acetate. Separate the aqueous layer and adjust its pH to 8 with a 20% NaOH solution, ensuring the temperature does not exceed 60°C.

  • Further Extraction: Extract the aqueous layer three more times with ethyl acetate. Combine all organic phases.

  • Concentration: Concentrate the combined organic phases under reduced pressure using a rotary evaporator to obtain a yellow oily substance.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20).

  • Characterization: Confirm the identity and purity of the final product using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed response of olfactory sensory neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for screening the bioactivity of semiochemicals.

Materials:

  • Live insects (e.g., Myrmica rubra workers)

  • This compound

  • Hexane (or other suitable solvent)

  • Micropipette puller

  • Glass capillaries

  • Saline solution (e.g., 0.1 M KCl)

  • Silver wire (Ag/AgCl electrodes)

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Faraday cage

  • Air delivery system (purified and humidified air)

  • Pasteur pipettes and filter paper

Protocol:

  • Electrode Preparation: Pull glass capillaries to a fine tip using a micropipette puller. Fill the electrodes with saline solution and insert a chloridized silver wire.

  • Antennal Preparation: Anesthetize an insect by chilling. Excise an antenna at its base. Mount the antenna between the recording and reference electrodes. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode.

  • EAG Setup: Place the mounted antenna inside a Faraday cage to minimize electrical noise. Direct a continuous stream of purified and humidified air over the antenna.

  • Stimulus Preparation: Prepare a stock solution of this compound in hexane. Create a serial dilution to test a range of concentrations. Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into the main air delivery tube. Deliver a puff of air through the pipette to carry the odorant over the antenna.

  • Recording and Data Analysis: Record the baseline electrical potential for a few seconds before delivering the stimulus. Measure the peak amplitude of the negative voltage deflection (in millivolts) from the baseline in response to the stimulus. Allow for a sufficient recovery period between stimuli.

EAG Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stimulus_Prep Stimulus Preparation (Serial Dilutions) Stimulus_Delivery Stimulus Delivery (Puff) Stimulus_Prep->Stimulus_Delivery Electrode_Prep Electrode Preparation EAG_Setup EAG Setup (Faraday Cage, Airflow) Electrode_Prep->EAG_Setup Antenna_Prep Antennal Preparation (Excised Antenna) Antenna_Prep->EAG_Setup EAG_Setup->Stimulus_Delivery Recording Recording (Amplifier, Data Acquisition) Stimulus_Delivery->Recording Data_Analysis Data Analysis (Peak Amplitude Measurement) Recording->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

Workflow for a typical electroantennography (EAG) experiment.
Behavioral Assays

Behavioral assays are essential to confirm the semiochemical function of a compound and to quantify its effects on insect behavior. For a trail pheromone like this compound, trail-following assays are most appropriate.

Materials:

  • Live ants (e.g., Myrmica rubra workers) from a laboratory colony

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper or another suitable substrate

  • Foraging arena

  • Video recording equipment (optional)

Protocol (Circular Trail-Following Assay):

  • Assay Arena: Use a circular arena (e.g., a Petri dish lined with filter paper).

  • Trail Preparation: Prepare a solution of this compound in a suitable solvent at a desired concentration. Use a fine-tipped applicator to draw a circular trail of the solution on the filter paper. Prepare a solvent-only control trail.

  • Ant Introduction: Introduce a single ant into the center of the arena and observe its behavior.

  • Data Collection: Record the duration the ant spends on the trail, the distance it follows the trail, and the frequency of trail abandonment. Video recording can facilitate detailed analysis.

  • Replication: Repeat the assay with multiple ants and different concentrations of the test compound to generate dose-response data.

Table 3: Representative Dose-Response Data for Trail-Following Behavior in Myrmica rubra

Dose (Ant Equivalents*)Mean % of Foraging Ants Recruited
261%
2057%
20069%
200059%

*Data adapted from a study on the European fire ant, Myrmica rubra. An "ant equivalent" (AE) represents the amount of pheromone found in a single ant.

Conclusion and Future Directions

This compound is a key semiochemical that governs critical behaviors in several ant species. Its role as a trail and alarm pheromone is well-established, and the fundamental aspects of its biosynthesis and perception are beginning to be understood. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate world of insect chemical communication.

Despite the progress made, several areas warrant further investigation. The precise enzymatic steps in the biosynthesis of this compound need to be fully elucidated. The specific olfactory receptors that bind this compound in ecologically relevant species remain to be identified and characterized. Furthermore, a more comprehensive understanding of the neural processing of this signal in the insect brain would provide a more complete picture of how this single molecule can elicit complex behaviors. Continued research in these areas will not only advance our fundamental knowledge of insect biology but also pave the way for the development of innovative and environmentally benign pest management strategies.

References

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  • Olfactory receptors that enable ants to smell and recognize workers, males, and their queen identified | ScienceDaily. (URL: [Link])
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  • Select Drosophila glomeruli mediate innate olfactory attraction and aversion - PMC. (URL: [Link])
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  • (PDF)
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  • Pyrazine odour makes visually conspicuous prey aversive - PubMed. (URL: [Link])
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  • Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. (URL: [Link])
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Spectroscopic Characterization of 3-Ethyl-2,5-dimethylpyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-2,5-dimethylpyrazine is a heterocyclic aromatic compound that contributes to the characteristic aromas of many roasted and toasted foods, such as coffee and nuts.[1][2] Beyond its role as a flavor and fragrance component, the pyrazine ring is a key structural motif in numerous pharmaceutical agents. Consequently, the unambiguous identification and characterization of substituted pyrazines like this compound are of significant interest to researchers in drug development, food science, and analytical chemistry.

This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, my objective is to not only present the spectral data but also to provide the underlying principles and field-proven experimental protocols to empower researchers in their analytical endeavors.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3][4]

Experimental Protocol: GC-MS Analysis

A robust GC-MS protocol is crucial for the accurate analysis of this compound. The following is a well-established methodology.

Sample Preparation:

Given the volatile nature of this compound, headspace analysis is a highly effective sample preparation technique that minimizes matrix effects.[5]

  • Sample Weighing: Accurately weigh a representative amount of the sample matrix containing the analyte into a headspace vial.

  • Solvent Selection (if applicable): If the sample is a solid or a viscous liquid, dissolution in a volatile organic solvent such as dichloromethane or methanol may be necessary.[6] Ensure the solvent is of high purity to avoid interferences.

  • Internal Standard: For quantitative analysis, the addition of a deuterated internal standard, such as a deuterated pyrazine, is recommended to ensure accuracy and precision.

  • Vial Sealing: Securely seal the vial with a septum and crimp cap to prevent the loss of volatile analytes.

  • Incubation: Place the vial in a heated agitator to facilitate the partitioning of this compound into the headspace. Typical incubation temperatures range from 50-80°C for 15-30 minutes.

GC-MS Parameters:

The following table summarizes typical GC-MS parameters for the analysis of alkylpyrazines.[5][7]

ParameterValueRationale
GC System Agilent 7890B or equivalentA high-performance GC system is essential for good chromatographic separation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column provides excellent separation of alkylpyrazines.
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize sensitivity.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas HeliumAn inert carrier gas is required for GC-MS.
Flow Rate 1.0 mL/min (constant flow)Provides optimal separation efficiency.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS System Agilent 5977B or equivalentA sensitive and reliable mass spectrometer is crucial for detection.
Ionization Mode Electron Ionization (EI)EI is a robust and widely used ionization technique for volatile compounds.
Ionization Energy 70 eVThe standard energy for EI, which generates reproducible fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains a stable electric field for mass filtering.
Mass Range m/z 40-300Covers the molecular ion and expected fragment ions of the analyte.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial Incubate Incubation & Agitation Vial->Incubate GC Gas Chromatograph Incubate->GC Headspace Injection MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Interpretation Interpretation Data->Interpretation Spectral Data

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct fragmentation pattern.[8]

Table of Key Mass Spectral Data:

m/zRelative Intensity (%)Proposed Fragment
13685[M]⁺ (Molecular Ion)
135100[M-H]⁺
12160[M-CH₃]⁺
10825[M-C₂H₄]⁺ (from ethyl group)
9415[M-C₃H₆]⁺ (loss of propene)
5320Pyrazine ring fragment

Interpretation of the Fragmentation Pattern:

The fragmentation of this compound under EI conditions is primarily driven by the stability of the aromatic pyrazine ring and the cleavage of the alkyl substituents.

  • Molecular Ion ([M]⁺, m/z 136): The presence of a strong molecular ion peak is characteristic of aromatic compounds, indicating the stability of the pyrazine ring.

  • Base Peak ([M-H]⁺, m/z 135): The most abundant ion in the spectrum results from the loss of a hydrogen radical. This is a common fragmentation pathway for alkyl-substituted aromatic compounds, leading to the formation of a stable, resonance-stabilized cation.

  • Loss of a Methyl Radical ([M-CH₃]⁺, m/z 121): Cleavage of a methyl group from either the C2 or C5 position results in this significant fragment.

  • Loss of Ethylene ([M-C₂H₄]⁺, m/z 108): A characteristic fragmentation of the ethyl group involves a McLafferty-type rearrangement, leading to the elimination of a neutral ethylene molecule.

  • Other Fragments: The smaller fragments at m/z 94 and 53 correspond to further cleavages of the alkyl chains and fragmentation of the pyrazine ring itself.

Diagram: Proposed Fragmentation Pathway

Fragmentation M [M]⁺˙ m/z 136 MH [M-H]⁺ m/z 135 (Base Peak) M->MH - H• M_CH3 [M-CH₃]⁺ m/z 121 M->M_CH3 - CH₃• M_C2H4 [M-C₂H₄]⁺˙ m/z 108 M->M_C2H4 - C₂H₄

Caption: Major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[9]

Experimental Protocol: NMR Analysis

High-quality NMR spectra are contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common and suitable choice for pyrazine derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Parameters:

The following table provides typical acquisition parameters for ¹H and ¹³C NMR of pyrazine derivatives.

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Pulse Program Standard single-pulseProton-decoupled single-pulse
Spectral Width ~12 ppm~200 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 16-641024-4096
Temperature 298 K298 K

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Pure Analyte Dissolve Dissolution & Filtration Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR NMR Spectrometer Dissolve->NMR Sample Insertion Acquire Data Acquisition NMR->Acquire Process Data Processing Acquire->Process Interpretation Interpretation Process->Interpretation Spectral Data

Caption: Workflow for the NMR analysis of this compound.

Predicted NMR Spectra and Interpretation

As of the time of this writing, a complete, publicly available, and fully assigned experimental ¹H and ¹³C NMR spectrum for this compound is not readily accessible. Therefore, the following spectral data is predicted based on established substituent effects on the pyrazine ring and data from structurally similar compounds.[11]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25s1HH-6
~2.75q2H-CH₂- (Ethyl)
~2.50s3H-CH₃ (at C-5)
~2.45s3H-CH₃ (at C-2)
~1.30t3H-CH₃ (Ethyl)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region: The pyrazine ring has one proton at the C-6 position, which is expected to appear as a singlet in the downfield region (~8.25 ppm) due to the deshielding effect of the two nitrogen atoms.

  • Alkyl Region:

    • The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) at approximately 2.75 ppm, coupled to the adjacent methyl protons.

    • The methyl protons (-CH₃) of the ethyl group will appear as a triplet at around 1.30 ppm.

    • The two methyl groups directly attached to the pyrazine ring are in different chemical environments and are predicted to appear as two distinct singlets at approximately 2.50 and 2.45 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-3
~152C-2
~150C-5
~145C-6
~25-CH₂- (Ethyl)
~22-CH₃ (at C-5)
~20-CH₃ (at C-2)
~12-CH₃ (Ethyl)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Region: The four carbon atoms of the pyrazine ring are expected to resonate in the range of 145-155 ppm. The carbons directly bonded to the nitrogen atoms (C-2, C-3, and C-5) will be the most deshielded.

  • Alkyl Region: The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric and nuclear magnetic resonance spectroscopic data for this compound. The detailed experimental protocols and interpretation of the spectral data are intended to serve as a valuable resource for researchers in drug development, food science, and related fields. The provided methodologies, when followed with care, will enable the unambiguous identification and characterization of this important pyrazine derivative.

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An In-depth Technical Guide to the Thermophysical Properties of Alkylpyrazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkylpyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in the flavor and fragrance industries and are increasingly recognized for their significant potential in pharmaceutical and medicinal chemistry.[1][2][3] The pyrazine moiety serves as a crucial pharmacophore in numerous drug candidates, influencing their biological activity.[2][4] Furthermore, the physicochemical characteristics of these molecules are critical in the context of drug development, impacting formulation, stability, and bioavailability.[5] This technical guide provides a comprehensive overview of the core thermophysical properties of alkylpyrazines, offering a foundational understanding for researchers, scientists, and drug development professionals. The guide details key properties including density, viscosity, surface tension, thermal conductivity, vapor pressure, boiling point, and heat capacity. It presents available experimental data for common alkylpyrazines, outlines detailed methodologies for their measurement, and discusses the underlying structure-property relationships. A significant focus is placed on the practical implications of these properties in pharmaceutical science, from drug design and synthesis to formulation and delivery.

Introduction: The Significance of Alkylpyrazines in Scientific Research and Drug Development

Alkylpyrazines are substituted derivatives of pyrazine, a 1,4-diazabenzene. They are naturally occurring compounds found in a wide variety of roasted, toasted, and fermented foods, where they contribute significantly to the characteristic aromas.[6] Beyond their sensory attributes, the pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a range of clinically used drugs and developmental candidates.[2][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing molecular interactions with biological targets. The overall thermophysical profile of an alkylpyrazine derivative can dictate its behavior in both biological systems and pharmaceutical formulations.

For drug development professionals, an understanding of these properties is paramount. For instance, the solubility of a drug candidate, a critical determinant of its bioavailability, is influenced by the thermophysical properties of both the drug and the chosen solvent or excipient system.[7][8] The viscosity and surface tension of formulations can affect manufacturing processes, drug release rates, and patient administration. Therefore, a thorough characterization of the thermophysical properties of alkylpyrazine-based compounds is a prerequisite for their successful translation from discovery to clinical application.

Core Thermophysical Properties of Alkylpyrazines

This section details the key thermophysical properties of alkylpyrazines, presenting available data for a selection of commonly studied derivatives. It is important to note that comprehensive, temperature-dependent data for a homologous series of alkylpyrazines is not extensively available in the public domain. The data presented here are primarily single-point measurements collated from various sources.

Density

Density (ρ) is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is a critical parameter in process design, formulation development, and quality control. For alkylpyrazines, density is influenced by the size and nature of the alkyl substituents.

AlkylpyrazineFormulaMolecular Weight ( g/mol )Density (g/mL) at 25 °CReference(s)
2-MethylpyrazineC₅H₆N₂94.111.03[9][10]
2,5-DimethylpyrazineC₆H₈N₂108.140.99[10]
2,3,5-TrimethylpyrazineC₇H₁₀N₂122.170.979[10]

Structure-Property Relationship: As the number and size of alkyl groups on the pyrazine ring increase, the molecular weight and volume both increase. The data suggests that the increase in volume may be more significant than the increase in mass, leading to a general trend of decreasing density with increasing alkyl substitution.

Viscosity

Viscosity (η) is a measure of a fluid's resistance to flow. It is a crucial property in the design of liquid formulations, affecting processes such as mixing, pumping, and filling. For injectable drug formulations, viscosity is a critical parameter that influences injectability.

While specific viscosity data for a range of alkylpyrazines is sparse, it is expected that viscosity will increase with the size and branching of the alkyl substituents due to increased intermolecular forces (van der Waals interactions).

Surface Tension

Surface tension (γ) is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important parameter in wetting, emulsification, and solubilization processes, all of which are relevant in drug formulation and delivery.

Thermal Conductivity

Thermal conductivity (k) is the property of a material to conduct heat. In pharmaceutical manufacturing, it is relevant for heat transfer calculations in processes such as crystallization, drying, and lyophilization. For nitrogen heterocyclic compounds, thermal conductivity is influenced by molecular structure and intermolecular interactions.

Vapor Pressure and Boiling Point

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. These properties are critical for purification processes like distillation and for understanding the volatility of these compounds.

AlkylpyrazineBoiling Point (°C)Vapor Pressure (mmHg at 25°C)Reference(s)
Pyrazine11513.5[11][12]
2-Methylpyrazine1359.69[9]
2,5-Dimethylpyrazine155-[13]
2,3,5-Trimethylpyrazine171-172-[10]

Structure-Property Relationship: The boiling point of alkylpyrazines generally increases with an increase in the number and size of alkyl substituents. This is due to the corresponding increase in molecular weight and stronger van der Waals forces, which require more energy to overcome for the substance to transition into the vapor phase.

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by a certain amount. It is an important parameter in designing heating and cooling processes in chemical and pharmaceutical manufacturing. The NIST WebBook provides heat capacity data for pyrazine.[14][15] For substituted pyrazines, this data is less common but can be determined experimentally.

Experimental Determination of Thermophysical Properties

Accurate measurement of thermophysical properties is essential for research and development. This section provides detailed, step-by-step methodologies for the experimental determination of key properties of alkylpyrazines.

Density Measurement: Vibrating Tube Densitometry

Vibrating tube densitometers offer high precision and require small sample volumes, making them suitable for valuable research compounds.[16][17][18][19]

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

Experimental Protocol:

  • Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired measurement temperature.

  • Sample Preparation: Ensure the alkylpyrazine sample is free of air bubbles and impurities.

  • Measurement: Inject the sample into the oscillating tube. The instrument measures the oscillation period.

  • Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period.

  • Temperature Control: Perform measurements over a range of temperatures to determine the temperature dependence of the density.

G Workflow for Density Measurement using a Vibrating Tube Densitometer cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate with Air and Water Prepare_Sample Prepare Alkylpyrazine Sample Inject_Sample Inject Sample into U-Tube Prepare_Sample->Inject_Sample Load Measure_Frequency Measure Oscillation Frequency Inject_Sample->Measure_Frequency Initiate Calculate_Density Calculate Density Measure_Frequency->Calculate_Density Data Temperature_Sweep Repeat at Different Temperatures Calculate_Density->Temperature_Sweep Result

Caption: Workflow for Density Measurement.

Viscosity Measurement: Rotational Viscometry

Rotational viscometers are versatile instruments for measuring the viscosity of a wide range of fluids.[20][21][22]

Principle: A spindle is rotated in the sample fluid at a constant speed. The torque required to maintain this speed is measured, which is proportional to the viscosity of the fluid.

Experimental Protocol:

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the alkylpyrazine.

  • Sample Loading: Place the sample in a temperature-controlled sample holder.

  • Measurement: Immerse the spindle in the sample to the correct depth and start the rotation. Allow the reading to stabilize.

  • Data Acquisition: Record the torque and rotational speed. The viscosity is typically calculated automatically by the instrument.

  • Temperature and Shear Rate Dependence: Perform measurements at various temperatures and rotational speeds to characterize the fluid's behavior. For volatile compounds, a closed sample chamber is recommended to minimize evaporation.[23]

G Workflow for Viscosity Measurement using a Rotational Viscometer cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Select_Spindle Select Spindle and Speed Load_Sample Load Sample Immerse_Spindle Immerse Spindle Load_Sample->Immerse_Spindle Position Rotate_Spindle Rotate at Constant Speed Immerse_Spindle->Rotate_Spindle Start Measure_Torque Measure Torque Rotate_Spindle->Measure_Torque Feedback Calculate_Viscosity Calculate Viscosity Measure_Torque->Calculate_Viscosity Data Vary_Conditions Repeat at Different T and Shear Rates Calculate_Viscosity->Vary_Conditions Result

Caption: Workflow for Viscosity Measurement.

Surface Tension Measurement: Pendant Drop Tensiometry

The pendant drop method is an optical technique that is well-suited for measuring the surface tension of small volumes of liquid, including volatile compounds.[11][24][25][26][27]

Principle: A drop of the liquid is suspended from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity. By analyzing the profile of the drop, the surface tension can be calculated using the Young-Laplace equation.

Experimental Protocol:

  • Instrument Setup: A syringe with a needle is used to form a pendant drop in front of a camera with a telecentric lens and a light source.

  • Drop Formation: A drop of the alkylpyrazine is carefully formed at the tip of the needle.

  • Image Acquisition: An image of the drop profile is captured.

  • Data Analysis: The software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface tension. The density of the liquid, determined separately, is required for this calculation.

  • Temperature Control: The measurement can be performed in a temperature-controlled chamber to study the effect of temperature on surface tension.

G Workflow for Surface Tension Measurement using Pendant Drop Tensiometry cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Prepare_Syringe Fill Syringe with Sample Setup_Optics Align Camera and Light Source Form_Drop Form Pendant Drop Setup_Optics->Form_Drop Dispense Capture_Image Capture Drop Profile Image Form_Drop->Capture_Image Record Analyze_Shape Analyze Drop Shape Capture_Image->Analyze_Shape Image Data Calculate_ST Calculate Surface Tension Analyze_Shape->Calculate_ST Profile Fit

Caption: Workflow for Surface Tension Measurement.

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring the heat capacity of liquids and solids.[28][29][30][31][32]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This difference in heat flow is directly proportional to the heat capacity of the sample.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards.

  • Sample Preparation: Accurately weigh a small amount of the alkylpyrazine into a hermetically sealed DSC pan to prevent evaporation. An empty, sealed pan is used as a reference.

  • Measurement: Place the sample and reference pans in the DSC cell. Heat the sample and reference at a constant rate over the desired temperature range.

  • Data Analysis: The heat flow as a function of temperature is recorded. The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

G Workflow for Heat Capacity Measurement using DSC cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate_DSC Calibrate DSC Prepare_Sample Weigh and Seal Sample in Pan Heat_Sample Heat Sample and Reference at Constant Rate Prepare_Sample->Heat_Sample Load Measure_Heat_Flow Measure Differential Heat Flow Heat_Sample->Measure_Heat_Flow Record Analyze_Curve Analyze Heat Flow Curve Measure_Heat_Flow->Analyze_Curve Data Calculate_Cp Calculate Heat Capacity Analyze_Curve->Calculate_Cp Comparison to Standard

Sources

3-Ethyl-2,5-dimethylpyrazine CAS number 13360-65-1 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine (CAS: 13360-65-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and flavor chemistry. It delves into the core scientific principles of this compound, from its fundamental physicochemical properties and synthesis to its analysis, applications, and safety profile. The narrative is structured to provide not just data, but also expert insights into the causality behind experimental choices and methodologies.

Introduction: The Significance of Alkylpyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds ubiquitous in nature and critical to the sensory experience of many foods and beverages.[1][2] Their characteristic nutty, roasted, and toasted aromas are primarily formed during thermal processes like cooking and roasting via the Maillard reaction, as well as through microbial fermentation.[3][4] Among the vast family of pyrazines, alkyl-substituted derivatives are particularly significant in the flavor and fragrance industry.[5][6]

This compound (CAS No. 13360-65-1) is a prominent member of this class, recognized for its potent and distinct aroma profile.[7] It is a key contributor to the desirable flavor notes in a wide array of products, including coffee, cocoa, roasted nuts, and cooked meats.[8][9] Understanding its chemical behavior, synthesis, and analytical determination is paramount for quality control, product development, and exploring its potential in other scientific domains. This guide provides an in-depth exploration of this versatile molecule.

Physicochemical and Spectroscopic Properties

The specific arrangement of ethyl and methyl groups on the pyrazine ring dictates the unique organoleptic and chemical properties of this compound.[10] Its structure and fundamental properties are summarized below.

Chemical Structure:

  • IUPAC Name: this compound[11][12]

  • Synonyms: 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine[11][13]

  • Molecular Formula: C₈H₁₂N₂[11]

  • Molecular Weight: 136.19 g/mol [11][12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 13360-65-1[11]
Appearance Colorless to pale yellow liquid/oil[7][14]
Boiling Point 180-181 °C[14][15]
Density 0.965 - 0.973 g/cm³ at 24-25 °C[13][15]
Flash Point 69.4 °C (157 °F)[13][14]
Refractive Index (n20/D) 1.5015[13][15]
Water Solubility 1473 mg/L at 25 °C (estimated)[13]
LogP 1.59[9]

Spectroscopic data is crucial for the unambiguous identification and quantification of the compound. While specific spectra are proprietary, the expected characteristics for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would involve a molecular ion peak (M+) at m/z 136, with characteristic fragmentation patterns resulting from the loss of alkyl groups. Deuterated internal standards, such as this compound-d5, are often used for precise quantification via GC-MS or LC-MS.[16]

Natural Occurrence and Formation Mechanisms

This compound is not just a synthetic additive; it is a naturally occurring volatile compound found in a variety of food products.[17] Its presence has been reported in coffee, cocoa, peanuts, beer, and cooked beef.[8][17] The formation of this and other alkylpyrazines is a fascinating interplay of chemistry and biology.

Thermal Formation: The Maillard Reaction

The most common pathway for pyrazine formation in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures.[10][18] The key steps involve:

  • Sugar Degradation: Sugars break down into dicarbonyl compounds.[18]

  • Strecker Degradation: These dicarbonyls react with amino acids to form α-aminoketones.[18]

  • Condensation & Cyclization: Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the stable, aromatic pyrazine ring.[18]

The specific amino acids and sugars involved determine the substitution pattern on the pyrazine ring, leading to the diverse array of pyrazine flavors found in cooked foods.[19]

Biosynthesis in Microorganisms

Certain microorganisms, including various species of Bacillus and Corynebacterium, are capable of synthesizing alkylpyrazines.[5][12][20] This biotechnological route is of great interest for producing "natural" flavor compounds.[5][21] The biosynthesis of alkylpyrazines often starts from amino acids. For instance, L-threonine serves as a precursor for the formation of 2,5-dimethylpyrazine and can also be involved in the synthesis of this compound.[22][23][24]

The proposed chemoenzymatic pathway involves the following key steps.[23][25]

  • Enzymatic Conversion: L-threonine is converted to 2-amino-3-ketobutyrate by L-threonine 3-dehydrogenase (TDH).[22][23]

  • Spontaneous Decarboxylation: 2-amino-3-ketobutyrate is unstable and spontaneously decarboxylates to form aminoacetone.[22]

  • Condensation: Two molecules of aminoacetone and one molecule of acetaldehyde (derived from other metabolic pathways) condense to form the final this compound product.[23]

Biosynthesis cluster_enzymatic Enzymatic Steps cluster_spontaneous Spontaneous & Condensation Steps L-Threonine L-Threonine AKB 2-Amino-3-ketobutyrate L-Threonine->AKB L-Threonine Dehydrogenase (TDH) Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous Decarboxylation Product This compound Aminoacetone->Product 2x molecules Acetaldehyde Acetaldehyde Acetaldehyde->Product 1x molecule

Biosynthesis pathway of this compound.

Synthesis Methodologies

For industrial applications, where large quantities and high purity are required, chemical synthesis is the primary production method. Several routes exist for alkylpyrazines, but a common and effective approach involves the reaction of 2,5-dimethylpyrazine with an aldehyde.[26][27]

Representative Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 2,5-dimethylpyrazine and propionaldehyde.[26]

Materials:

  • 2,5-Dimethylpyrazine

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (98%)

  • Propionaldehyde

  • Deionized water

  • Ice bath

  • Reaction flask with dropping funnel and stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Reaction Setup: In a 125 mL reaction flask, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of deionized water and stir the mixture in an ice bath.

  • Acidification: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel. Causality: The acidic medium and the iron catalyst facilitate the radical reaction. Careful addition is crucial to control the exothermic reaction and maintain a temperature below 60 °C.

  • Aldehyde Addition: After acidification, add 240 µL (3 mmol) of propionaldehyde.

  • Reaction Progression: Slowly raise the temperature to 50-60 °C. Add an additional 240 µL of propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Causality: Staged addition of the aldehyde maintains its concentration, driving the reaction forward while minimizing side reactions.

  • Monitoring: Monitor the reaction's completion (approx. 6 hours) using Thin Layer Chromatography (TLC).

  • Purification: Once the starting material is consumed, stop the reaction. The crude product is then purified using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether 1:20) to yield the final product.[26]

SynthesisWorkflow reagents 1. Combine 2,5-Dimethylpyrazine, FeSO4·7H2O, and Water in Flask acid 2. Cool in Ice Bath and Slowly Add H2SO4 reagents->acid aldehyde 3. Add Propionaldehyde in Portions while heating to 50-60°C acid->aldehyde react 4. Monitor Reaction via TLC (approx. 6 hours) aldehyde->react purify 5. Purify Crude Product via Column Chromatography react->purify product Pure this compound purify->product

Chemical synthesis workflow for this compound.

Analytical Methodology

Accurate identification and quantification of pyrazines in complex matrices like food or biological samples require sophisticated analytical techniques.[3] The volatility of this compound makes Gas Chromatography (GC) the method of choice, often coupled with a Mass Spectrometry (MS) detector for definitive identification.[28]

General GC-MS Analysis Workflow

The complex nature of food matrices necessitates sample preparation to isolate volatile compounds and remove interferences.[28]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

  • Sample Preparation: Homogenize the sample (e.g., ground coffee, cooked meat). Place a known quantity into a headspace vial. For liquid samples, direct injection may be possible after filtration.

  • Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., this compound-d5) for accurate quantification.[16]

  • Extraction (HS-SPME): Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 min) to allow volatiles to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes. Causality: HS-SPME is a solvent-free technique that concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber, enhancing detection sensitivity.

  • Desorption and Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250 °C). The high temperature desorbs the analytes from the fiber directly onto the GC column.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity. A typical temperature program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C.

  • MS Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The detector records the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify this compound by its retention time and its unique mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample in Vial is Spike with Internal Standard sample->is spme HS-SPME Extraction (e.g., 60°C, 30 min) is->spme gc GC Inlet Desorption & Separation spme->gc Inject ms MS Detection (Ionization & Fragmentation) gc->ms data Data Processing: Identification & Quantification ms->data result Concentration Result data->result

General workflow for GC-MS analysis of pyrazines.

Applications in Research and Industry

The primary application of this compound is as a flavoring agent in the food and beverage industry and as a fragrance ingredient.[7][12][15]

  • Flavor Profile: It imparts strong nutty, roasted, cocoa, and potato-like flavor notes.[7][8][9] It is a key component in creating authentic roasted and savory flavors in processed foods, including snacks, baked goods, and meat products.[10]

  • Fragrance: In perfumery, it can be used to add warm, earthy, and gourmand tones to complex fragrance compositions.[]

  • Research: It serves as an important analytical standard in flavor chemistry to quantify pyrazine formation in Maillard reaction studies and for aroma profiling of food products.[] While its direct application in drug development is not established, it is considered a useful compound for biochemical experiments and as a building block in synthetic chemistry.[30]

Safety and Toxicology

As a widely used food additive and naturally occurring compound, the safety of pyrazine derivatives has been evaluated by regulatory bodies.

  • Regulatory Status: this compound is listed by FEMA (Flavor and Extract Manufacturers Association) under number 3149.[8] It is recognized as a flavoring substance by various international bodies.[12][13]

  • Toxicological Profile: The available data indicates that it is harmful if swallowed.[12] The Research Institute for Fragrance Materials (RIFM) has assessed related pyrazine isomers, and the general consensus for this class of materials, at their current levels of use in food and fragrance, does not suggest a safety concern.[17][31] The European Food Safety Authority (EFSA) has also reviewed pyrazine derivatives, concluding that for most, there is no safety concern at their estimated dietary intakes.[32]

Table 2: Toxicological and Safety Information

EndpointInformationSource(s)
GHS Classification Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[12][13]
Genotoxicity Data on a read-across analog (2,3,5-trimethylpyrazine) suggests it is not expected to be genotoxic.[17]
Repeated Dose Toxicity For related pyrazines, exposure is often evaluated using the Threshold of Toxicological Concern (TTC) and found to be below levels of concern.[17]
Handling Precautions Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection. Keep away from heat and open flames.[33]

While pyrazines are generally considered safe in food, inhaling them through other means, such as in cigarette smoke, contributes to toxic exposure and potential respiratory irritation.[34]

Conclusion

This compound is a scientifically and commercially significant molecule. Its potent sensory properties, derived from its specific chemical structure, make it an indispensable tool for the flavor and fragrance industry. A thorough understanding of its formation through both thermal processing and biosynthesis, coupled with robust analytical methods for its detection, allows for precise control over the flavor profiles of countless consumer products. While its primary role is in the sensory sciences, its well-defined properties make it a valuable standard for analytical research. The available safety data supports its continued use at current levels, affirming its status as a key component in the modern food scientist's palette.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry.
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • ACS Publications. (2024). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal.
  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Morressier. (2013). Flavor chemistry of pyrazines.
  • ChemBK. (n.d.). This compound.
  • OUCI. (n.d.). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA….
  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine.
  • NIH. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Perfumer & Flavorist. (2008). Chocarom Pyrazine.
  • NIH. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration.
  • American Chemical Society. (1991). Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry.
  • Releaf.co.uk. (n.d.). The Role of Pyrazines in Tobacco Cigarettes: Understanding Their Chemical Impact and Health Implications.
  • ResearchGate. (n.d.). Proposed pathway of 3‐ethyl‐2,5‐dimthylpyrazine (24) via l‐threonine....
  • Medium. (2023). The Culinary Symphony: Unveiling The Diverse Flavors Crafted By Natural Pyrazines.
  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • FooDB. (n.d.). Showing Compound this compound (FDB020022).
  • ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Taylor & Francis Online. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties.
  • PubMed. (1982). Pyrazines in foods: an update.
  • ResearchGate. (n.d.). Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7....
  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • PubMed. (1991). Comparative toxicity of fostriecin, hepsulfam and pyrazine diazohydroxide to human and murine hematopoietic progenitor cells in vitro.
  • Flavor and Extract Manufacturers Association. (n.d.). 3-ETHYL-2,6-DIMETHYLPYRAZINE.
  • Wikipedia. (n.d.). Pyrazine.
  • Taylor & Francis Online. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications.

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The Pyrazine Scaffold: A Privileged Structure in Modulating Key Signaling Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This technical guide provides a comprehensive exploration of the biological activity of pyrazine derivatives, with a specific focus on their intricate interactions with and modulation of critical cellular signaling pathways. We will delve into the mechanistic insights behind their therapeutic potential, provide detailed, field-proven experimental protocols for their evaluation, and present visual workflows and pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Versatility of the Pyrazine Moiety

Heterocyclic compounds are fundamental to drug design, and the pyrazine ring is a particularly privileged scaffold.[3][5] Its unique electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for developing targeted therapeutics.[6][7] Marketed drugs containing the pyrazine moiety, such as the anticancer agent bortezomib and the diuretic amiloride, underscore the clinical significance of this heterocyclic system.[8] The diverse pharmacological activities of pyrazine derivatives stem from their ability to interact with a wide range of biological targets, most notably key proteins within cellular signaling cascades that are often dysregulated in disease.[9][10][11]

Modulation of Key Signaling Pathways by Pyrazine Derivatives

The therapeutic efficacy of many pyrazine derivatives can be attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and inflammation. This section will explore the interaction of pyrazine compounds with three major signaling networks: the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[13] Several pyrazine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme itself.[14][15][16]

Mechanism of Action: Pyrazine-based inhibitors of PI3K, such as imidazo[1,2-a]pyrazine derivatives, often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.[14][16] This blockade leads to the inhibition of Akt activation and a subsequent reduction in the activity of mTOR, a key regulator of protein synthesis and cell growth.[14] The planarity of the pyrazine ring allows for favorable interactions within the ATP-binding pocket of the kinase.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Pyrazine Pyrazine Derivative Pyrazine->PI3K Inhibits PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Pyrazine derivatives inhibiting the PI3K/Akt/mTOR pathway.
The MAPK Signaling Pathway: A Cascade Controlling Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[15] Dysregulation of the MAPK pathway is implicated in various cancers. Pyrazine derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α.[15]

Mechanism of Action: Pyrazine-containing compounds can inhibit MAPK pathway components by competing with ATP for binding to the kinase active site. For instance, pyridinylpyridopyrazine derivatives have shown potent inhibition of p38α MAP kinase.[15] The pyrazine core often serves as a scaffold to which various substituents can be attached to optimize binding affinity and selectivity for the target kinase.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (p38) MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Regulates Pyrazine Pyrazine Derivative Pyrazine->ERK Inhibits

Inhibition of the MAPK signaling cascade by pyrazine compounds.
The NF-κB Signaling Pathway: A Key Regulator of Inflammation and Immunity

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[6][7][17] Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers.[17] Certain pyrazine derivatives have been shown to suppress the activation of the NF-κB pathway.[13]

Mechanism of Action: Pyrazine derivatives can inhibit NF-κB activation through various mechanisms, including the direct inhibition of upstream kinases like IκB kinase (IKK) or by interfering with the DNA binding of NF-κB transcription factors.[13][18][19] Molecular docking studies have suggested that pyrazine-based compounds can bind to the p50/p65 heterodimer of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activation of target genes.[13][17][20]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pyrazine Pyrazine Derivative Pyrazine->NFkB Inhibits DNA Binding Gene Gene Expression (Inflammation, etc.) Nucleus->Gene Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies MTT MTT Assay (Cell Viability) Animal Animal Models (Efficacy & Toxicity) MTT->Animal Western Western Blot (Signaling Pathway) Western->Animal Kinase In Vitro Kinase Assay (Target Engagement) Kinase->Animal Luciferase Luciferase Reporter Assay (Transcriptional Activity) Luciferase->Animal Pyrazine Pyrazine Derivative Synthesis Pyrazine->MTT Pyrazine->Western Pyrazine->Kinase Pyrazine->Luciferase

A generalized experimental workflow for evaluating pyrazine derivatives.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Cytotoxicity Data of Pyrazine Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative AMCF-75.2
Derivative BMCF-71.8
Derivative AA54910.5
Derivative BA5493.7

Table 2: Illustrative Kinase Inhibitory Activity of Pyrazine Derivatives

CompoundKinaseIC₅₀ (nM)
Derivative CPI3Kα25
Derivative Dp38α50
Derivative Cp38α>1000
Derivative DPI3Kα>1000

Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, provides a strong rationale for their continued development as therapeutic agents for a wide range of diseases, particularly cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel pyrazine compounds. Future research should focus on optimizing the structure-activity relationships of pyrazine derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted therapies. [1]The integration of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of these promising therapeutic agents. [17][18][20][21]

References

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]
  • Sahu, R., et al. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry, 27(10), 821-843. [Link]
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  • Kumar, A., et al. (2025). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. PubMed, 39451805. [Link]
  • ResearchGate. (2014). (PDF) Imidazo[1,2-a]pyrazine Inhibitors of Phosphoinositide-3 kinase alpha (PI3Kα): 3D-QSAR Analysis Utilizing Hybrid Monte Carlo Algorithm to Refine Receptor-Ligand Complexes for Molecular Alignment. [Link]
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  • Zhang, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 651-657. [Link]
  • ResearchGate. (2025). (PDF) Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. [Link]
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Methodological & Application

Chemoenzymatic synthesis of 3-Ethyl-2,5-dimethylpyrazine from L-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Chemoenzymatic Route to 3-Ethyl-2,5-dimethylpyrazine from L-Threonine

Abstract

Alkylpyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the flavor and aroma profiles of many foods and beverages.[1] They also serve as valuable building blocks in the pharmaceutical industry. Traditional chemical synthesis methods for pyrazines often require harsh conditions, such as high temperatures and pressures, and can result in complex product mixtures.[2] This application note details a robust and elegant chemoenzymatic methodology for the synthesis of this compound (EDMP), a significant flavor compound, using the readily available amino acid L-threonine as the starting material. The process leverages a two-enzyme system from Cupriavidus necator—L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL)—to generate key intermediates under mild, aqueous conditions. These intermediates subsequently undergo a spontaneous condensation reaction to yield the target product. This guide provides the scientific rationale, detailed step-by-step protocols, and expected outcomes for researchers seeking a sustainable and efficient alternative to traditional organic synthesis.

Principle of the Method

The synthesis of this compound (EDMP) from L-threonine is a sophisticated cascade process that marries enzymatic specificity with spontaneous chemical reactivity. The overall strategy involves the enzymatic conversion of L-threonine into two crucial α-aminoketone and aldehyde precursors, which then condense and aromatize to form the pyrazine ring.

The pathway is initiated by L-threonine 3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme that oxidizes L-threonine to the unstable intermediate, L-2-amino-3-ketobutyrate.[3][4] This intermediate is a critical branch point. A portion of it spontaneously decarboxylates to form aminoacetone .[4][5][6]

The second enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL) , plays a fascinating dual role. While its primary metabolic function is to cleave L-2-amino-3-ketobutyrate into glycine and acetyl-CoA (a reaction dependent on Coenzyme A), it possesses a secondary L-threonine aldolase activity.[7][8][9] Crucially, under conditions of low Coenzyme A concentration, this aldolase activity is favored, catalyzing the cleavage of L-threonine into glycine and acetaldehyde .[7][10]

Once formed, these two key precursors—aminoacetone and acetaldehyde—enter the chemical phase of the synthesis. Two molecules of aminoacetone and one molecule of acetaldehyde undergo a non-enzymatic condensation and subsequent oxidation (aromatization) to form the final product, this compound.[7][10][11] This chemoenzymatic approach provides a high degree of control and avoids the need for harsh reaction conditions typical of traditional Maillard reactions.[10]

Visualizing the Chemoenzymatic Cascade

The logical flow of the synthesis, from substrate to final product, is outlined below.

G cluster_workflow Overall Synthesis Workflow L_Threonine L-Threonine (Starting Material) Enzymatic_Conversion Enzymatic Conversion (TDH & KBL Enzymes) L_Threonine->Enzymatic_Conversion NAD⁺ Low CoA Intermediates Generation of Key Intermediates (Aminoacetone & Acetaldehyde) Enzymatic_Conversion->Intermediates Chemical_Condensation Spontaneous Chemical Condensation & Aromatization Intermediates->Chemical_Condensation EDMP This compound (Final Product) Chemical_Condensation->EDMP

Caption: High-level workflow for EDMP synthesis.

The detailed molecular pathway, highlighting the enzymatic and chemical steps, is illustrated in the following diagram.

G Detailed Reaction Mechanism cluster_condensation Chemical Condensation Thr L-Threonine AKB L-2-Amino-3-ketobutyrate (Unstable Intermediate) Thr->AKB TDH NAD⁺ → NADH AcH Acetaldehyde Thr->AcH KBL (Aldolase Activity) Low CoA Gly1 Glycine Thr->Gly1 KBL (Aldolase Activity) Low CoA AA Aminoacetone AKB->AA Spontaneous Decarboxylation (-CO₂) AA->c_point 2x AcH->c_point 1x EDMP This compound Gly2 Glycine c_point->EDMP - 2H₂O - 2[H] (Oxidation)

Caption: Enzymatic and chemical steps in EDMP formation.

Materials and Protocols

This section provides a comprehensive list of necessary reagents and equipment, followed by a detailed, step-by-step protocol for the synthesis and analysis of EDMP.

Reagents and Equipment
Category Item Specifications/Supplier Purpose
Amino Acid L-Threonine≥98% purity, Sigma-Aldrich or equivalentStarting substrate
Enzymes L-threonine 3-dehydrogenase (TDH)Recombinantly expressed (e.g., from C. necator tdh gene) and purifiedCatalyzes the oxidation of L-threonine
2-amino-3-ketobutyrate CoA ligase (KBL)Recombinantly expressed (e.g., from C. necator kbl gene) and purifiedGenerates acetaldehyde via aldolase activity
Cofactor β-Nicotinamide adenine dinucleotide (NAD⁺)≥98% purity, Sigma-Aldrich or equivalentOxidizing agent for the TDH-catalyzed reaction
Buffer Potassium Phosphate Buffer100 mM, pH 7.5Maintain stable pH for enzymatic reaction
Solvents Ethyl AcetateHPLC GradeFor Liquid-Liquid Extraction of EDMP
Sodium Sulfate (Anhydrous)ACS GradeDrying agent for the organic extract
Standards This compound≥97% purity, Sigma-Aldrich or equivalentAnalytical standard for GC-MS quantification
Equipment Shaking IncubatorCapable of maintaining 30°C ± 1°CFor controlled reaction incubation
CentrifugeCapable of >10,000 x gFor pelleting enzymes/debris post-reaction
Gas Chromatograph-Mass Spectrometer (GC-MS)With a suitable capillary column (e.g., HP-5ms)For product identification and quantification
pH MeterCalibratedFor accurate buffer preparation
GlasswareReaction vials, separatory funnel, flasksStandard laboratory glassware
Experimental Protocol: Chemoenzymatic Synthesis

This protocol describes a typical lab-scale reaction. All steps should be performed under standard laboratory conditions.

  • Reaction Buffer Preparation:

    • Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to 7.5 using phosphoric acid or potassium hydroxide.

    • Causality: A neutral to slightly alkaline pH is optimal for the stability and activity of many dehydrogenases and for promoting the subsequent condensation steps.

  • Reaction Mixture Assembly:

    • In a 10 mL sterile reaction vial, combine the following components in order:

      • 5.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)

      • L-Threonine to a final concentration of 50 mM.

      • NAD⁺ to a final concentration of 2 mM.

    • Vortex briefly to ensure all components are fully dissolved.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified TDH and KBL enzymes. Optimal enzyme concentrations should be determined empirically, but a starting point of 0.1 mg/mL for each enzyme is recommended.

    • Causality: The reaction is initiated with the enzymes as they are the catalysts. Adding them last ensures the substrate and cofactors are ready for immediate turnover.

    • Securely cap the vial and place it in a shaking incubator set to 30°C and 200 rpm .

    • Incubate the reaction for 12-24 hours .

    • Causality: A moderate temperature of 30°C is a critical compromise. It is sufficient for enzymatic activity while minimizing the thermal degradation of the highly reactive aminoacetone intermediate, thereby maximizing its availability for the pyrazine-forming condensation.[7][10]

  • Reaction Termination and Product Extraction:

    • After the incubation period, terminate the enzymatic reaction by adding an equal volume (5.0 mL) of ethyl acetate to the vial.

    • Vortex vigorously for 2 minutes to extract the synthesized EDMP into the organic phase.

    • Centrifuge the vial at 5,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

    • Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean vial.

    • Repeat the extraction of the aqueous layer with another 5.0 mL of ethyl acetate to maximize product recovery. Combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Sample Analysis by GC-MS:

    • Concentrate the dried extract under a gentle stream of nitrogen if necessary.

    • Analyze the sample using a GC-MS system.

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Scan range: m/z 40-300.

      • Identify EDMP by its characteristic mass spectrum and retention time compared to an authentic standard. The expected molecular ion [M]⁺ for EDMP is m/z 136 .[7]

    • Quantify the product by generating a calibration curve with the analytical standard.

Expected Results & Discussion

Following this protocol, the successful synthesis of this compound should be observed. The yield of EDMP is highly dependent on enzyme activity and purity.

Parameter Expected Value Reference
Product Identity This compoundConfirmed by GC-MS
Molecular Ion (m/z) 136[7]
Reported Yield Up to 20.2% (molar conversion from L-threonine)[7][10]

A key factor for success is the strategic use of the KBL enzyme. By maintaining low concentrations of Coenzyme A, the competing pathway that converts the L-2-amino-3-ketobutyrate intermediate to glycine and acetyl-CoA is suppressed.[8][12] This maximizes the flux of precursors towards the desired acetaldehyde, which is essential for the formation of the ethyl-substituted pyrazine. This method is not limited to EDMP; by supplying other aldehydes in the reaction mixture, this chemoenzymatic system can be adapted to produce a variety of different alkylpyrazines, demonstrating its versatility.[7][10]

Conclusion

The chemoenzymatic synthesis of this compound from L-threonine represents a powerful application of biocatalysis in modern synthetic chemistry. By combining the specificity of L-threonine 3-dehydrogenase and the unique dual-functionality of 2-amino-3-ketobutyrate CoA ligase, this method provides a mild, sustainable, and efficient pathway to a high-value flavor compound. The protocol described herein is robust and serves as an excellent foundation for researchers in flavor science, biotechnology, and pharmaceutical development to produce alkylpyrazines and explore the synthesis of novel derivatives.

References

  • Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA … - OUCI. (n.d.).
  • Motoyama, T., et al. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Chemistry, 4(1), 108.
  • Marcus, J. P., & Dekker, E. E. (1992). Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. Journal of Bacteriology, 174(19), 6245-6253.
  • Motoyama, T., et al. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. PubMed.
  • Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7.... - ResearchGate. (n.d.).
  • Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. PMC. (1992).
  • Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23).
  • Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential. (2025).
  • Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3178-3181.
  • Pathways for l-threonine degradation. (A) Pathway initiated by... - ResearchGate. (n.d.).
  • glycine C-acetyltransferase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
  • Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals.

Sources

Quantitative Analysis of 3-Ethyl-2,5-dimethylpyrazine in Complex Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed, validated protocol for the quantification of 3-Ethyl-2,5-dimethylpyrazine, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a nitrogen-containing heterocyclic compound that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of cooked foods, including coffee, baked goods, and roasted meats.[1][2] Its accurate quantification is critical for quality control, flavor profiling, and product development in the food and fragrance industries.[3] This guide provides a robust methodology employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a technique chosen for its sensitivity, solvent-free nature, and efficiency in extracting volatile compounds from complex matrices.[4][5] The subsequent GC-MS analysis ensures high selectivity and sensitivity for reliable quantification. We further detail the method validation parameters, demonstrating a self-validating system that ensures the trustworthiness and reproducibility of results, in line with international standards for analytical methods in food safety.[6][7]

Introduction: The Significance of Alkylpyrazines

Alkylpyrazines are a class of volatile organic compounds formed primarily through Maillard reactions during the thermal processing of food.[8] this compound (CAS No: 13360-65-1) is a prominent member of this family, prized for its potent and characteristic aroma profile.[9] Found naturally in products like coffee, cocoa, and peanuts, its presence and concentration directly impact the final sensory experience for the consumer.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for characterizing alkylpyrazines due to its exceptional separating power and definitive identification capabilities.[11][12] However, the complexity of food matrices and the volatile nature of the analyte necessitate a highly efficient and clean sample preparation technique. HS-SPME fulfills this role by combining extraction, cleanup, and pre-concentration into a single, automated step, minimizing matrix effects and maximizing sensitivity.[13] This protocol is designed to provide researchers with a reliable, validated method to confidently quantify this compound.

The Analytical Workflow: A Self-Validating System

The credibility of any quantitative method hinges on a systematic workflow that incorporates validation at its core. The process described herein is designed to be inherently self-validating, ensuring that the generated data is accurate, precise, and fit for its intended purpose.[7][14] The workflow integrates sample preparation, instrumental analysis, and data processing with rigorous validation checks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Sample Homogenization Weigh 1-5g of solid or liquid sample into a 20 mL headspace vial. istd Internal Standard Spiking Add a known concentration of a suitable internal standard (e.g., deuterated pyrazine). sample->istd equilibration Headspace Equilibration Incubate vial at a defined temperature (e.g., 60°C for 20 min) to partition volatiles into the headspace. istd->equilibration spme HS-SPME Extraction Expose a DVB/CAR/PDMS fiber to the headspace for a defined time (e.g., 30 min) to adsorb analytes. equilibration->spme desorption Thermal Desorption Transfer the SPME fiber to the hot GC inlet (e.g., 250°C) to desorb analytes onto the column. spme->desorption separation GC Separation Analytes are separated based on boiling point and polarity on a capillary column. desorption->separation detection MS Detection & Identification Eluted compounds are ionized, fragmented, and detected. Identification is based on retention time and mass spectrum. separation->detection quant Quantification Calculate analyte concentration using a calibration curve generated from standards. detection->quant validation Method Validation Assess Linearity, LOD, LOQ, Accuracy, Precision, and Selectivity to ensure data reliability. quant->validation report Reporting Final, validated results are reported. validation->report

Figure 1: A comprehensive workflow for the quantification of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis.

Materials and Reagents
  • Standards: this compound (≥98% purity), 2-Methyl-3-heptanone or deuterated pyrazine (e.g., Pyrazine-d4) as internal standard (IS).

  • Solvents: Methanol (HPLC grade) for stock solution preparation.

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber assembly (recommended for broad range of pyrazines).[4]

  • Matrix: The specific food or beverage sample to be analyzed.

Preparation of Standards and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1 to 50 ng/mL).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Curve Vials: In separate 20 mL headspace vials, add 1 mL of deionized water (or a blank matrix extract). Spike each vial with an aliquot of a working standard solution and a fixed amount of the IS solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 ng/mL).

Sample Preparation (HS-SPME)
  • Sample Aliquoting: Accurately weigh 2.0 g of the homogenized solid sample (or pipette 2.0 mL of the liquid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a consistent volume of the internal standard solution to the vial.[3]

  • Matrix Modification (Optional but Recommended): Add 1.0 g of sodium chloride (NaCl). Salting-out can increase the volatility of the analytes, thereby improving their partitioning into the headspace and enhancing sensitivity.

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Equilibration: Place the vial in a heated agitator (e.g., on the autosampler tray) and incubate at 60°C for 20 minutes with constant agitation. This allows the volatile compounds to reach equilibrium between the sample and the headspace.[4]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes under the same temperature and agitation conditions.

  • Desorption: After extraction, the fiber is automatically retracted and transferred to the GC injection port for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used, reliable GC system.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing good separation for a wide range of volatile compounds, including alkylpyrazines.[13]
Injection Port Splitless mode, 250°CEnsures efficient thermal desorption of analytes from the SPME fiber and transfer to the column.[12][13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)A typical temperature program that effectively separates volatile pyrazines from other matrix components.[13]
MS Transfer Line 250°CPrevents condensation of analytes before entering the mass spectrometer.[13]
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns for library matching.[12]
MS Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode is used for quantification to enhance sensitivity and selectivity.
SIM Ions for Quantification Quantifier Ion: m/z 135 (M-1)+. Qualifier Ions: m/z 136 (M)+, m/z 108.The base peak (m/z 135) provides the highest sensitivity for quantification. Qualifier ions confirm the identity of the compound.[9][15]

Method Validation: Ensuring Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][16] It is a mandatory step to ensure the reliability of the data.

Validation Parameter Acceptance Criteria Purpose
Selectivity / Specificity No interfering peaks at the retention time of the analyte in blank matrix samples.Confirms that the method can accurately measure the analyte without interference from other compounds in the sample matrix.[7]
Linearity & Range Coefficient of determination (R²) ≥ 0.995 over the defined concentration range.Demonstrates a direct proportional relationship between the instrument response and the concentration of the analyte.[16]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[16]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for replicate analyses of a spiked sample.Measures the closeness of agreement between repeated measurements of the same sample under the same conditions.
Accuracy (Recovery) Mean recovery between 80-120% for spiked blank matrix samples at different concentrations.Measures the closeness of the measured value to the true value, assessed by analyzing samples with known added amounts of the analyte.

Typical performance for this method can achieve an LOQ in the low ng/g (ppb) range in many food matrices.

Conclusion

This application note provides a comprehensive and validated HS-SPME-GC-MS method for the quantification of this compound. By explaining the causality behind experimental choices—from the selection of a DVB/CAR/PDMS fiber for its broad applicability to pyrazines to the use of SIM mode for enhanced quantitative sensitivity—this guide empowers researchers to generate reliable and reproducible data. The detailed protocol, coupled with clear validation criteria, establishes a trustworthy analytical system essential for quality control and research in the food, beverage, and fragrance industries.

References

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  • Title: this compound | C8H12N2 | CID 25916 Source: PubChem URL:[Link]
  • Title: 2-Ethyl-3,5-dimethylpyrazine - Welcome to FlavorDB Source: FlavorDB URL:[Link]
  • Title: Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends Source: PMC - NIH URL:[Link]
  • Title: Screening Validation Report 12 Source: EURL-Pesticides.eu URL:[Link]
  • Title: Scheme of sampling preparation.
  • Title: Pyrazine, 3-ethyl-2,5-dimethyl- Source: NIST WebBook URL:[Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of Pyrazines in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that significantly shape the aroma and flavor profiles of a vast array of thermally processed foods, including roasted coffee, cocoa, nuts, and baked goods.[1] Formed predominantly through the Maillard reaction, their presence, and concentration are critical indicators of food quality, processing conditions, and sensory appeal.[2] However, their analysis is challenging due to their volatility, low concentration levels, and the complexity of food matrices. This guide provides a comprehensive overview of the state-of-the-art analytical workflows for the robust detection and quantification of pyrazines. We will delve into the rationale behind method selection, from critical sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) to the gold-standard instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-proven protocols are provided alongside a discussion of method validation and the correlation of chemical data with sensory perception through Gas Chromatography-Olfactometry (GC-O).

The Significance of Pyrazines in Food Science

Pyrazines are largely responsible for the desirable "roasty," "nutty," "toasted," and "earthy" aromas that consumers associate with high-quality food products.[2][3][4] Their formation is a hallmark of the Maillard reaction between amino acids and reducing sugars during heating.[2] The specific types and quantities of pyrazines formed depend on the precursors present and the time-temperature conditions of processing, making them excellent markers for process control. Understanding and controlling pyrazine profiles allows food scientists to fine-tune flavors and ensure product consistency.

Common Pyrazines and Their Sensory Descriptors

The sensory impact of pyrazines is highly dependent on their substitution patterns. Even small structural differences can lead to significant changes in aroma perception.

Pyrazine CompoundCAS NumberTypical Aroma DescriptorsTypical Food Matrix
2-Methylpyrazine109-08-0Roasted, nutty, coffee, cocoaCoffee, Peanuts, Cocoa
2,5-Dimethylpyrazine123-32-0Roasted potato, nutty, chocolatePotato Chips, Cocoa, Coffee
2,6-Dimethylpyrazine108-50-9Roasted, nutty, earthyCoffee, Roasted Nuts
2-Ethyl-5-methylpyrazine13360-64-0Roasted, coffee-like, nuttyCoffee, Roasted Peanuts
2,3,5-Trimethylpyrazine14667-55-1Roasted potato, baked, nuttyBaked Potatoes, Peanuts
Tetramethylpyrazine1124-11-4Nutty, fermented soy, cocoaFermented Foods, Chocolate
2-Acetylpyrazine22047-25-2Popcorn, roasted, nuttyPopcorn, Tortilla Chips
2-Methoxy-3-isopropylpyrazine25773-40-4Green bell pepper, earthy, peaBell Peppers, Grapes (wine)

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate and concentrate pyrazines from the complex food matrix while minimizing interferences and preventing artifact formation.[5][6] The choice of technique is critical and depends on the sample matrix, target analyte concentration, and available instrumentation.

Overall Analytical Workflow

The following diagram illustrates the typical workflow for pyrazine analysis, from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample InternalStd Internal Standard Spiking Sample->InternalStd Extraction Extraction (SPME, SBSE, SAFE) InternalStd->Extraction GCMS GC-MS Analysis Extraction->GCMS GCO GC-Olfactometry (GC-O) GCMS->GCO Correlation DataProc Data Processing (Integration, Identification) GCMS->DataProc GCO->DataProc Quant Quantification & Reporting DataProc->Quant G cluster_vial 1. Equilibration cluster_extraction 2. Extraction cluster_desorption 3. Desorption Vial Sample + Salt + IS (60°C, Agitation) Fiber Pyrazines adsorb onto SPME fiber Vial->Fiber Expose Fiber Inlet Thermal desorption in GC Inlet (270°C) Fiber->Inlet Inject

Sources

Application Note: Quantitative Analysis Using Deuterated 3-Ethyl-2,5-dimethylpyrazine as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Aromatic Compound Analysis

Pyrazines are a vital class of heterocyclic aromatic compounds that define the characteristic flavor and aroma profiles of numerous thermally processed foods, such as coffee, roasted nuts, and baked goods.[1] Beyond the food and beverage industry, the pyrazine scaffold is a key structural motif in many pharmaceutical agents.[1] The accurate and reliable quantification of specific pyrazines, like 3-Ethyl-2,5-dimethylpyrazine, is therefore critical for quality control, flavor profiling, and purity assessment in drug development.[1][2]

However, the quantitative analysis of volatile and semi-volatile compounds is fraught with challenges. Variability introduced during sample preparation, extraction inefficiencies, injection volume discrepancies, and matrix-induced signal suppression or enhancement in the mass spectrometer can all compromise analytical accuracy and precision.[1][3]

To overcome these obstacles, the use of an internal standard (IS) is essential.[4] An ideal internal standard is a compound that shares very similar chemical and physical properties with the analyte of interest.[4] The gold standard in modern mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[1][4][5][6] A SIL-IS, such as this compound-d5, is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction efficiencies.[5][7] By adding a known quantity of the SIL-IS to every sample, calibrant, and quality control, variations are normalized by calculating the response ratio of the analyte to the internal standard, yielding highly accurate and robust results.[6][8] This document provides a detailed protocol for the use of this compound-d5 in quantitative workflows.

Analyte and Internal Standard Profile

The efficacy of the SIL-IS strategy relies on the near-identical properties of the analyte and the standard, with the key difference being the mass, which allows for their distinct detection by a mass spectrometer.[9]

PropertyAnalyte: this compoundInternal Standard: this compound-d5
Chemical Structure

A deuterated isotopologue of the analyte.[10]
CAS Number 13360-65-1[11][12]1428898-15-0[13]
Molecular Formula C₈H₁₂N₂[11][12]C₈H₇D₅N₂
Molecular Weight 136.19 g/mol [11][12]~141.22 g/mol

The Principle of Isotopic Dilution and Normalization

The core of the method is the principle of isotopic dilution. The deuterated internal standard is added at the very beginning of the analytical process, ensuring it is subjected to every potential source of error alongside the native analyte. Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of sample loss or signal suppression.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis (GC-MS / LC-MS) cluster_2 Data Processing Sample Sample Containing Analyte (A) Spike Add Known Amount of Internal Standard (IS-d5) Sample->Spike Extraction Extraction / Cleanup (Potential for variable loss) Spike->Extraction Injection Injection (Potential for volume variation) Extraction->Injection Analyte and IS experience same losses & variations Ionization Ionization (Potential for matrix effects) Injection->Ionization Detection MS Detection (Measures Area_A and Area_IS) Ionization->Detection Ratio Calculate Response Ratio (Area_A / Area_IS) Detection->Ratio Calibration Quantify vs. Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Accurate Concentration of Analyte Calibration->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Application Protocol: Quantification in a Food Matrix via HS-SPME-GC-MS

This protocol details the quantification of this compound in a food matrix (e.g., peanut butter, coffee) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[14]

Reagents and Materials
  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard: this compound-d5 (isotopic purity ≥99%)

  • Solvent: Methanol or Dichloromethane (GC-MS grade)[1]

  • Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad pyrazine coverage.[14]

  • General Lab Equipment: Calibrated analytical balance, volumetric flasks, pipettes.

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of this compound-d5 into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard Working Solution (1 µg/mL): Prepare a fresh dilution of the IS Stock Solution in methanol. This solution will be used to spike all samples and standards.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock Solution into a control matrix (or solvent) to achieve a concentration range relevant to your samples (e.g., 1-200 ng/mL).

Sample Preparation Protocol (HS-SPME)
  • Sample Weighing: Accurately weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.[1]

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Internal Standard Working Solution (1 µg/mL) to every vial (samples, calibrators, and blanks).

  • Equilibration: Immediately seal the vial. Place it in a heating block or autosampler incubator set to 60-80°C for 20-40 minutes to allow the volatile compounds to partition into the headspace.[14]

  • Extraction: Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 30 minutes) with constant agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Instrumental Parameters

The following table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 6890N or similar[1]Standard, reliable platform for volatile analysis.
Injector Splitless mode, 270°C[1]Ensures efficient thermal desorption and transfer of analytes from the SPME fiber.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min[1]Inert gas providing good chromatographic efficiency.
GC Column DB-WAX, SUPELCOWAX® 10, or similar polar column (30 m x 0.25 mm, 0.25 µm)[15]Polar phase provides good separation for pyrazines.
Oven Program 40°C (hold 2 min), ramp at 4°C/min to 230°C (hold 5 min)[1]A starting point to achieve separation from other matrix components.
MS System Agilent 5975 or equivalent[1]Single quadrupole or ion trap is sufficient.
Ion Source Electron Ionization (EI) at 70 eV, 230°C[1]Standard ionization mode creating reproducible fragmentation patterns.
Quadrupole Temp 150°C[1]Standard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific m/z ions.

Selected Ion Monitoring (SIM) Parameters:

CompoundRoleQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound Analyte121136 (M⁺)
This compound-d5 Internal Standard126141 (M⁺)
(Note: Ions are selected based on the typical fragmentation pattern of alkylpyrazines, where the loss of a methyl group is a common pathway. The molecular ion (M⁺) is often used as a qualifier. These should be confirmed experimentally by injecting a pure standard.)
Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.

  • Calibration Curve: For each calibration standard, calculate the response ratio (Area of Analyte / Area of IS). Plot this ratio against the known concentration of the analyte.

  • Regression: Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be >0.99 for a reliable method.

  • Quantification: Calculate the response ratio for each unknown sample and determine its concentration using the regression equation from the calibration curve.

Self-Validating Systems: Key Method Validation Insights

A robust analytical method must be validated to ensure its performance. The use of a deuterated internal standard is a cornerstone of building a self-validating system.[5]

Validation Method Validation Pillars Accuracy & Precision Matrix Effect Extraction Recovery Accuracy Accuracy & Precision Objective: Assess closeness to true value and repeatability. Protocol: Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High levels across multiple runs and days. Acceptance: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤15% (≤20% for LLOQ). Validation:p1->Accuracy Matrix Matrix Effect Objective: Evaluate ion suppression or enhancement from the sample matrix. Protocol: Compare analyte/IS response in neat solution (Set A) vs. post-extraction spiked matrix samples (Set B). Acceptance: IS-normalized matrix factor should be close to 1. Validation:p2->Matrix Recovery Extraction Recovery Objective: Measure the efficiency of the extraction process. Protocol: Compare analyte/IS response in pre-extraction spiked samples vs. post-extraction spiked samples. Acceptance: Recovery should be consistent, precise, and reproducible. Validation:p3->Recovery

Caption: Key parameters for validating an analytical method using a SIL-IS.

Advanced Considerations and Troubleshooting

  • Isotopic Purity: The isotopic purity of the deuterated standard is paramount. The presence of unlabeled analyte in the IS material can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

  • Chromatographic Co-elution: While deuterated standards are designed to co-elute with the analyte, a minor retention time shift known as the "deuterium isotope effect" can sometimes occur, especially in high-resolution liquid chromatography.[16] While less common in GC, it is crucial to verify that both peaks fall within the same integration window and are not subject to differential matrix effects at the point of elution.[16]

  • Stability of Deuterium Labels: Ensure the deuterium atoms are located on chemically stable positions of the molecule (e.g., on the ethyl group) to prevent H/D exchange with protons from the sample matrix or solvents during sample preparation.[7]

  • Internal Standard Concentration: The concentration of the IS should be optimized to be within the same order of magnitude as the expected analyte concentrations.[6] This ensures a reliable response ratio and avoids detector saturation or poor signal-to-noise.

Conclusion

The use of this compound-d5 as an internal standard represents the most rigorous and reliable approach for the quantitative analysis of its non-deuterated analogue. By effectively compensating for nearly all sources of analytical variability, this stable isotope dilution methodology provides the accuracy, precision, and robustness required for demanding applications in research, quality control, and regulated drug development environments. The protocols and principles outlined herein serve as a comprehensive guide for scientists and researchers to implement this gold-standard technique.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods Utilizing Deuterated Internal Standards.
  • BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • MedChemExpress. (n.d.). This compound-d5.
  • LCGC Blog. (2017). Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods.
  • ResearchGate. (n.d.). Quantitative analysis of pyrazines in a hydrophilic solid model system.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.
  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube.
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl- Gas Chromatography. NIST Chemistry WebBook.
  • AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
  • Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
  • MedChemExpress. (n.d.). 2-(Ethyl-d5)-3,5-dimethylpyrazine.
  • Invivochem. (n.d.). This compound-d5.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • FooDB. (2010). Showing Compound this compound (FDB020022).
  • Food Chemistry. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • Scientific Reports. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

Sources

The Role and Analysis of 3-Ethyl-2,5-dimethylpyrazine in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Unveiling a Potent Aroma Compound

3-Ethyl-2,5-dimethylpyrazine is a heterocyclic, nitrogen-containing compound that serves as a cornerstone in the world of flavor and fragrance.[1] As a member of the pyrazine class, it is renowned for imparting characteristic roasted, nutty, and cocoa-like aromas that define the sensory profiles of many thermally processed foods.[2][3] This pyrazine is a natural byproduct of the Maillard reaction, the complex series of chemical changes that occur when amino acids and reducing sugars are heated, making it a key flavor component in everything from coffee and roasted nuts to cooked meats and potato chips.[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of this compound. We will explore its fundamental properties, delve into its formation mechanism, and provide detailed protocols for its chemical synthesis, analytical identification from food matrices, and sensory evaluation. The methodologies described are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in research, from selecting appropriate solvents for extraction to setting parameters for chromatographic analysis.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[5][6]
Molecular Weight 136.19 g/mol [5][7]
CAS Number 13360-65-1[5][6]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Roasted, nutty, cocoa, potato, hazelnut[2][3][8]
Boiling Point ~180.5 - 188.8 °C at 760 mmHg[3]
Flash Point ~69.4 °C[3]
Solubility Soluble in alcohol; sparingly soluble in water[3][8]

Mechanism of Formation: The Maillard Reaction Pathway

This compound is not typically added to raw foods but is generated in situ during processing. Its formation is a classic example of flavor generation via the Maillard reaction.[9] The reaction cascade is complex, but the formation of alkylpyrazines primarily involves the Strecker degradation of amino acids, which generates key α-aminocarbonyl intermediates.[10] These intermediates then undergo condensation and oxidation reactions to form the stable, aromatic pyrazine ring. The specific substituents on the pyrazine ring are determined by the side chains of the participating amino acids and the structure of the carbonyl compounds involved.[11]

Fig 1. Generalized formation pathway of alkylpyrazines via the Maillard reaction.

Application Note I: Chemical Synthesis Protocol

While naturally formed in food, targeted research often requires a pure standard. The following protocol details a laboratory-scale synthesis of 2-Ethyl-3,6-dimethylpyrazine (an isomer structurally identical to this compound) via a Minisci-type radical reaction.[5][12] This approach is effective for adding the ethyl group to the pyrazine ring.

Causality Behind Experimental Choices:

  • Reagents: 2,5-Dimethylpyrazine is the starting scaffold. Ferrous sulfate (FeSO₄) acts as a catalyst to generate radicals from hydrogen peroxide.[12] Sulfuric acid creates the acidic environment necessary for the Minisci reaction. Propionaldehyde serves as the precursor for the ethyl radical.

  • Temperature Control: The reaction is initiated in an ice bath to control the exothermic reaction between sulfuric acid and water, and later maintained at 50-60°C to promote the radical reaction without excessive side-product formation.[5][12]

  • Purification: Extraction with ethyl acetate isolates the organic product from the aqueous phase. Adjusting the pH to ~8 with NaOH deprotonates the pyrazine, making it less water-soluble and improving extraction efficiency.[5] Column chromatography is the final, essential step to separate the desired product from isomers and unreacted starting material.[5]

Protocol:

  • Reaction Setup: In a 125 mL reaction flask equipped with a magnetic stirrer and a dropping funnel, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of deionized water and cool the mixture in an ice bath while stirring.[5]

  • Acidification: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid dropwise via the dropping funnel. Crucial: Monitor the temperature closely and maintain it below 60°C throughout the addition.[5]

  • Radical Initiation: After the acid addition, add 7.5 mL (22 mmol) of 30% hydrogen peroxide dropwise, again ensuring the temperature remains below 60°C.[5]

  • Alkyl Group Addition: Following the peroxide, add 240 µL (3 mmol) of propionaldehyde. Slowly raise the temperature to 50-60°C. Continue the reaction for 4 hours, adding an additional 240 µL of propionaldehyde at the 1, 2, 3, and 4-hour marks.[5]

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the mixture with 30 mL of ethyl acetate. Separate the layers and retain the aqueous (lower) phase.[5]

  • pH Adjustment: Carefully adjust the pH of the aqueous phase to 8 using a 20% NaOH solution while stirring vigorously in an ice bath to keep the temperature below 60°C.[5]

  • Final Extraction: Extract the basified aqueous phase three times with ethyl acetate. Combine all organic phases.

  • Purification: Concentrate the combined organic phase under reduced pressure to yield a yellow oily substance. Purify this crude product using silica gel column chromatography with a mobile phase of ethyl acetate:petroleum ether (1:20 v/v) to obtain pure this compound.[5]

Synthesis_Workflow start start process process decision decision output output A 1. Combine Reactants (2,5-DMP, FeSO4, H2O) B 2. Acidify Slowly (Conc. H2SO4, <60°C) A->B C 3. Add Oxidant (H2O2, <60°C) B->C D 4. Add Aldehyde & Heat (Propionaldehyde, 50-60°C, 4h) C->D E 5. Cool & Extract (Ethyl Acetate) D->E F 6. Basify Aqueous Phase (NaOH to pH 8) E->F G 7. Re-extract & Combine (Ethyl Acetate) F->G H 8. Concentrate & Purify (Column Chromatography) G->H I Pure this compound H->I

Fig 2. Workflow for the chemical synthesis of this compound.

Application Note II: Identification from a Food Matrix

This protocol outlines the analysis of this compound from a complex food matrix, such as roasted coffee beans, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Causality Behind Experimental Choices:

  • SPME: This is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad-range affinity for various analytes, including pyrazines.[10] Headspace sampling prevents non-volatile matrix components from contaminating the GC system.

  • GC-MS: GC is the gold standard for separating volatile compounds. A mid-polarity column (e.g., DB-WAX) is effective for separating polar heterocyclic compounds like pyrazines.[10] Mass spectrometry provides definitive identification by comparing the fragmentation pattern (mass spectrum) of the unknown peak to a library standard (e.g., NIST) and a pure, injected standard.[10]

Protocol:

  • Sample Preparation: Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial. Add a small magnetic stir bar.

  • Internal Standard: Spike the sample with an internal standard (e.g., 2-methyl-3-heptanone, at a known concentration) for quantification purposes. Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace SPME: Place the vial in a heating block with magnetic stirring, set to 60°C. Allow the sample to equilibrate for 15 minutes.

  • Extraction: Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the vial's headspace. Expose the fiber for 30 minutes while maintaining the temperature and stirring.[10]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, set to 250°C, for thermal desorption for 5 minutes.[10]

    • Separation: Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas at a constant flow of 1.2 mL/min.[10]

    • Oven Program: Set the oven temperature to start at 40°C (hold for 3 min), ramp to 240°C at a rate of 5 °C/min, and hold for 5 min.[10]

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350. Set the ion source temperature to 230°C.[10]

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard analyzed under the same conditions and by matching against the NIST spectral library.[10]

Analysis_Workflow start start process process analysis analysis output output A 1. Sample Prep (Grind coffee, add to vial) B 2. Equilibrate & Adsorb (Heat to 60°C, expose SPME fiber) A->B C 3. Thermal Desorption (Inject into GC inlet at 250°C) B->C D 4. GC Separation & MS Detection (Temperature ramp, EI mode) C->D E 5. Data Analysis D->E F Identify Peak by: - Retention Time - Mass Spectrum vs. Standard - NIST Library Match E->F

Fig 3. Workflow for SPME-GC-MS analysis of this compound.

Application Note III: Sensory Evaluation Protocol

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capability of GC with the sensitivity of the human nose as a detector. This allows researchers to pinpoint which specific volatile compounds in a mixture are responsible for the perceived aroma.

Causality Behind Experimental Choices:

  • Effluent Splitting: The column outlet is split so that the effluent goes to both a standard detector (like MS or FID) and a heated sniffing port simultaneously. This allows for the direct correlation of an odor event with a chromatographic peak.

  • Humidification: The air supply to the sniffing port is humidified to prevent the nasal passages of the panelist from drying out during analysis, which is critical for maintaining sensory acuity.

  • Panelist Training: Using trained sensory panelists is essential for obtaining reliable and reproducible data. Panelists are trained to recognize and describe specific odors and to rate their intensity consistently.

Protocol:

  • System Setup: Configure a GC-MS system with an effluent splitter at the end of the column. Direct one outlet to the MS detector and the other to a heated olfactometry port (sniffing port).

  • Analysis: Inject the same sample extract prepared for GC-MS analysis (Application Note II) into the GC-O system using the same chromatographic conditions.

  • Sensory Data Collection: A trained panelist sniffs the effluent from the sniffing port throughout the chromatographic run. The panelist records the time, duration, and description of every odor perceived. An intensity score is also assigned using a predefined scale (e.g., a 1-10 scale).

  • Data Correlation: Create an aromagram by plotting the intensity of each odor event versus its retention time.

  • Identification: Overlay the aromagram with the GC-MS chromatogram. The peak that elutes at the same retention time as a significant "nutty/roasted" odor event can be positively identified as this compound (confirmed by its mass spectrum). This confirms its direct contribution to the overall aroma profile.

Safety and Regulatory Status

This compound and its close isomers are widely used as flavor ingredients in the food industry. They have been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA).[13] While genotoxicity studies on the specific compound are limited, structurally similar pyrazines have a long history of safe use.[14] At the current low levels of intake from food, its use as a flavoring is considered safe.[14]

Conclusion

This compound is a vital component in flavor chemistry, responsible for some of the most desirable aromas generated during cooking. Its study provides deep insights into the Maillard reaction and the chemical basis of food flavor. The protocols provided herein for its synthesis, analysis, and sensory evaluation offer a robust framework for researchers investigating food chemistry, flavor development, and sensory science. By understanding the principles behind these applications, scientists can effectively manipulate and analyze this potent aroma compound to innovate and improve the sensory quality of food and fragrance products.

References

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  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Showing Compound this compound (FDB020022) - FooDB. (2010). FooDB.
  • Pyrazine, 3-ethyl-2,5-dimethyl- - the NIST WebBook. NIST.
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  • CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents.
  • A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models - Benchchem. Benchchem.
  • This compound (C8H12N2) - PubChemLite. PubChemLite.
  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Elsevier.

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Protocol for Solid-Phase Microextraction (SPME) of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in many thermally processed foods and beverages.[1] Accurate and sensitive quantification of these volatile and semi-volatile compounds is essential for flavor profiling, quality control, and process optimization. This guide provides a comprehensive protocol for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical principles behind the technique, explain the rationale for methodological choices, and provide a detailed, step-by-step workflow for researchers, scientists, and drug development professionals.

The Rationale for SPME in Pyrazine Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, streamlined step.[2] Its adoption for pyrazine analysis is driven by several key advantages over traditional methods like liquid-liquid extraction or purge-and-trap:

  • Solvent-Free Operation: SPME is a green analytical technique that eliminates the need for organic solvents, reducing both environmental impact and the risk of analytical interference.[3][4]

  • High Sensitivity: The technique concentrates analytes from the sample matrix onto a small-volume coated fiber, enabling detection limits down to parts-per-trillion (ppt) levels for some compounds.[3]

  • Versatility: SPME can be applied to a wide range of sample matrices, including solids, liquids, and gases.

  • Simplicity and Automation: The procedure is straightforward and can be easily automated, significantly increasing sample throughput.[4]

For volatile compounds like pyrazines, the Headspace (HS-SPME) mode is particularly advantageous. In HS-SPME, the fiber is exposed to the vapor phase above the sample, rather than being directly immersed in it.[5] This approach minimizes interference from non-volatile matrix components (e.g., sugars, fats, proteins), which protects the fiber from damage and extends its lifespan.[6]

The SPME Mechanism: A Deeper Look

The SPME process is governed by the principle of equilibrium partitioning. Analytes migrate from the sample matrix to the headspace and subsequently adsorb onto the solid coating or absorb into the liquid coating of the SPME fiber until equilibrium is reached.[7] The amount of analyte extracted by the fiber is proportional to its concentration in the sample.[3]

Several factors influence this equilibrium and must be carefully optimized to ensure accurate and reproducible results.[8]

  • Fiber Coating Chemistry: The choice of fiber coating is the most critical parameter. The coating's polarity and porosity determine its affinity for the target analytes.[3] Pyrazines are a diverse group of compounds, so a fiber with broad selectivity is often preferred. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice.[8][9][10]

    • PDMS (Polydimethylsiloxane): A non-polar, liquid-like phase that extracts analytes via absorption. It is effective for non-polar, semi-volatile compounds.

    • DVB (Divinylbenzene): A porous, solid polymer that extracts analytes via adsorption. It is suitable for larger volatile molecules.[11]

    • CAR (Carboxen): A carbon molecular sieve with very small pores, making it ideal for trapping small volatile analytes. The combination of these materials provides a wide range of extraction capabilities, essential for profiling multiple pyrazines simultaneously.

  • Extraction Temperature and Time: Temperature directly affects the vapor pressure of the analytes. Increasing the sample temperature shifts the equilibrium toward the headspace, making more pyrazines available for extraction.[12][13] However, excessive heat can cause thermal degradation of the sample or analytes. Extraction time must be sufficient to allow the system to approach equilibrium, ensuring reproducibility.[13]

  • Sample Matrix Modifications: The "salting-out" effect can be used to enhance extraction efficiency in aqueous samples. The addition of an inorganic salt (e.g., NaCl) increases the ionic strength of the sample, reducing the solubility of organic analytes and driving them into the headspace.

Experimental Workflow and Protocol

The following workflow outlines the complete process from sample preparation to data acquisition.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Weigh Sample Vial 2. Transfer to Headspace Vial Sample->Vial Salt 3. Add Salt (Optional) Vial->Salt InternalStd 4. Add Internal Standard Salt->InternalStd Incubate 5. Incubate & Equilibrate (Agitation, Temp) InternalStd->Incubate Expose 6. Expose SPME Fiber (Extraction Time, Temp) Incubate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Desorb in GC Inlet Retract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometry Detection Separate->Detect Identify 11. Compound Identification Detect->Identify Quantify 12. Quantification Identify->Quantify

Fig 1. General workflow for HS-SPME-GC-MS analysis of pyrazines.
Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the analysis of pyrazines in a solid food matrix (e.g., cocoa, coffee beans, roasted nuts).[10][14]

Materials and Equipment:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex™ fiber is recommended.[8][10]

  • SPME Holder (Manual or for Autosampler)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • 20 mL Headspace Vials with PTFE/Silicone Septa Caps

  • Heater/Agitator Block or Water Bath

  • Analytical Balance

  • Sodium Chloride (NaCl), analytical grade

  • Internal Standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog)[12]

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 - 3.0 g of the finely ground, homogenized sample into a 20 mL headspace vial.[15] The exact amount may need to be optimized to avoid saturating the fiber.

    • (Optional, for aqueous matrices) Add ~1 g of NaCl to the vial to enhance the extraction of volatile compounds.[16]

    • Spike the sample with an appropriate internal standard for accurate quantification.

  • Equilibration (Pre-incubation):

    • Immediately seal the vial with the septum cap.

    • Place the vial in the heater/agitator block.

    • Incubate the sample for 10-20 minutes at a set temperature (e.g., 60-80°C) with agitation.[12] This step allows the pyrazines to partition from the sample into the headspace, establishing a stable equilibrium before the fiber is introduced.

  • SPME Extraction:

    • After equilibration, expose the SPME fiber to the headspace of the vial by depressing the plunger. Do not allow the fiber to touch the sample.

    • Extract for a defined period, typically 30-60 minutes, at the same temperature and agitation settings used for equilibration.[13][14][17] The optimal time should be determined experimentally to ensure sufficient sensitivity and reproducibility.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Expose the fiber by depressing the plunger. The high temperature of the inlet (typically 250°C) causes the rapid thermal desorption of the pyrazines from the fiber onto the GC column.[16]

    • Desorb for 3-5 minutes to ensure complete transfer of all analytes.[14]

    • Simultaneously, start the GC-MS data acquisition.

    • After desorption, the fiber should be conditioned ("baked out") in a separate clean bake-out station or in the GC inlet at a high temperature (e.g., 250-270°C) for 5-10 minutes to prevent carryover between analyses.[16]

Recommended GC-MS Conditions
  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating pyrazines.

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 min. (This is a starting point and must be optimized).

  • MS Transfer Line: 250°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Method Validation and Quantitative Analysis

To ensure the trustworthiness of the results, the method must be validated.[18][19] Key validation parameters include:

  • Linearity: Establish a calibration curve using a series of standards at different concentrations to define the working range of the method.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified. For pyrazines, LODs are often in the low ng/g or µg/L range.[12][14][20]

  • Precision (Repeatability): Analyze replicate samples to assess the method's variability. Relative Standard Deviations (RSD) should typically be below 15-20%.[12][14]

  • Accuracy (Recovery): Spike a blank matrix with a known amount of pyrazine standards and measure the recovery to assess the accuracy of the extraction. Recoveries between 80-120% are generally considered acceptable.[14][18]

SPME_Mechanism cluster_vial Sealed Headspace Vial cluster_legend Legend M1 M2 P1 P M2->P1 Partitioning (Volatility) M3 label_hs Headspace (Vapor Phase) P2 P P3 P Fiber SPME Fiber Coating P3->Fiber Adsorption/ Absorption P4 P FP1 P FP2 P Legend_P P = Pyrazine Molecule

Fig 2. Pyrazine partitioning from matrix to headspace and fiber.

Summary of Optimized SPME Parameters

The optimal conditions for SPME can vary significantly depending on the specific pyrazines of interest and the sample matrix. The following table summarizes parameters reported in the literature for various applications.

MatrixTarget AnalytesSPME FiberPre-incubation/Extraction Temp.Extraction TimeKey Findings & Reference
Flavor-Enhanced Edible Oils 13 Pyrazines120 µm PDMS/DVB/CARPre-incubation: 80°C; Extraction: 50°C50 minMethod validated with LODs of 2-60 ng/g and recoveries of 91.6-109.2%.[12][13]
Cocoa Wort Dimethyl-, Trimethyl-, & Tetramethyl-pyrazine75 µm CAR/PDMS40°C40 minMethod showed good linearity, with LODs < 0.023 µg/L and recoveries of 95.4-102.7%.[1][14][20]
Cocoa Liquors MethylpyrazinesDVB/CAR/PDMS60°C65 minMultivariate optimization determined these conditions to be optimal.[17][21]
Yeast Extract 9 Pyrazines50/30 µm DVB/CAR/PDMSOptimized via RSMOptimized via RSMFiber showed maximum extraction efficiency compared to others; extraction time and temp were most significant variables.[8][9]
Roasted Coffee Aromatic Profile50/30 µm DVB/CAR/PDMS40°C20 minHS-SPME was effective for identifying pyrazines and other key aroma compounds.[10]

Conclusion

HS-SPME coupled with GC-MS is a powerful, sensitive, and robust technique for the analysis of pyrazines in a wide variety of matrices. By carefully selecting the fiber coating and optimizing key parameters such as temperature, time, and sample modifiers, researchers can achieve reliable and accurate quantification of these critical flavor and aroma compounds. The protocol and guidelines presented here serve as a comprehensive starting point for method development and validation, enabling high-quality data generation for both research and industrial applications.

References

  • Theory of Solid-Phase Microextraction. Pawliszyn, J. (2000). Journal of Chromatographic Science, 38(7), 270-278. [Link]
  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Anwar, F., et al. (2019).
  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
  • Theory of solid-phase microextraction. Semantic Scholar. [Link]
  • Solid-phase microextraction. Wikipedia. [Link]
  • Application of Solid-Phase Microextraction in Food and Fragrance Analysis.
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Li, Y., et al. (2021). Foods, 10(5), 942. [Link]
  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. S.n. [Link]
  • Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
  • Theory of solid-phase microextraction. Pawliszyn, J. (2000). Journal of Chromatographic Science, 38(7), 270-278. [Link]
  • Solid phase microextraction for quantitative analysis – Expect
  • SPME Fibers. Agilent. [Link]
  • Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. Gionfriddo, E., et al. (2015). Analytical Chemistry, 87(17), 8949-8956. [Link]
  • Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Xiao, T. P., et al. (2012). Advanced Materials Research, 550-553, 251-254. [Link]
  • Solid Phase Microextraction.
  • Cocoa Quality and Processing: A Study by Solid-phase Microextraction and Gas Chromatography Analysis of Methylpyrazines.
  • (PDF) Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
  • Identification of Volatile and Semi-Volatile Compounds in Polymeric Coatings Used in Metal Cans by GC-MS and SPME. Canellas, E., et al. (2020). Polymers, 12(11), 2503. [Link]
  • Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Valor, I., et al. (2001).
  • Inter-laboratory validation of SPME for the quantitative analysis of aqueous samples. Pawliszyn, J., et al. (1999). Applications of Solid Phase Microextraction. Royal Society of Chemistry. [Link]
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Li, Y., et al. (2021). Foods, 10(5), 942. [Link]
  • Application of Solid-phase Microextraction in Food Flavor Analysis: A Review. S.n. [Link]
  • Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. Oakes, K. D., et al. (2011). Environmental Pollution, 159(10), 2553-2559. [Link]
  • Supporting Information Headspace versus direct immersion solid phase microextraction in complex matrices.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. SciSpace. [Link]
  • Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Gionfriddo, E., et al. (2015). Analytical Chemistry, 87(17), 8949-8956. [Link]
  • Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Blaženović, I., et al. (2024). Metabolites, 14(3), 149. [Link]
  • Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Drabińska, N., et al. (2018). Critical Reviews in Analytical Chemistry, 48(6), 497-515. [Link]
  • Application of Solid Phase Microextraction in Food Analysis—Flavor and Off-Flavor Sampling.
  • Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. da Silva, J. K. G., et al. (2022). Journal of Applied Pharmaceutical Science, 12(7), 120-128. [Link]
  • Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. S.n. [Link]
  • Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). S.n. [Link]
  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Kostecki, J. M., & Kerschner, J. (2002).
  • Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham.
  • Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Puerta, G. I. C., et al. (2022). Processes, 10(3), 603. [Link]
  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).
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Application Notes and Protocols for the Analysis of Pyrazines by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Pyrazines

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the sensory profiles of numerous products.[1][2] They are largely responsible for the desirable nutty, roasted, and toasted aromas in foods like coffee, cocoa, and baked goods, formed primarily through the Maillard reaction during heating.[1][3][4] Beyond the food and beverage industry, pyrazine derivatives are also foundational components in pharmaceuticals, including antiviral and anticancer agents.[5] The accurate and robust quantification of these compounds is therefore essential for quality control, flavor profiling, drug development, and safety assessment.

While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the method of choice for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a powerful and often more suitable alternative, particularly for less volatile, thermally unstable, or more polar pyrazine derivatives.[1][6] HPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), provides high sensitivity, excellent reproducibility, and can often simplify sample preparation workflows.[1][7]

This guide provides a comprehensive overview of the principles, methodologies, and validation protocols for the analysis of pyrazines using HPLC, designed for researchers, scientists, and drug development professionals.

Pillar 1: The Chromatographic Principle - Mastering Pyrazine Separation

The successful analysis of pyrazines by HPLC hinges on understanding and optimizing the separation mechanism. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.

The Causality of Separation in RP-HPLC: In RP-HPLC, separation is governed by the hydrophobic interactions between the pyrazine analytes and the stationary phase. A nonpolar stationary phase, typically composed of silica particles chemically bonded with alkyl chains (like C18), is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent).[8][9] Pyrazine molecules partition between these two phases. More hydrophobic pyrazines interact more strongly with the C18 stationary phase and are retained longer in the column, resulting in longer retention times. By carefully manipulating the composition of the mobile phase, we can control these interactions to achieve separation.

  • Stationary Phase Selection: The octadecyl silica (ODS or C18) column is the workhorse for pyrazine analysis due to its strong hydrophobicity and versatility.[9][10][11] For general-purpose analysis, a column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[5][9] For higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes (e.g., 1.7 µm).[12]

  • Mobile Phase Optimization: The choice and composition of the mobile phase are the most critical factors for achieving optimal separation.

    • Solvents: Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers mixed with water.[9][11] Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Additives: The addition of an acid, such as formic acid (0.1%), to the mobile phase is crucial.[8][12] It serves to protonate any residual silanol groups on the silica support, which minimizes undesirable secondary interactions (peak tailing) and ensures sharp, symmetrical peaks for the basic pyrazine compounds. It also provides a source of protons for efficient ionization in mass spectrometry.

  • Detection Systems:

    • UV-Vis Detection: Pyrazines possess a heterocyclic aromatic ring structure, which acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. A wavelength of approximately 270 nm is a common and effective setting for detecting a broad range of pyrazines.[5][8][9] A Photo-Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

    • Mass Spectrometry (MS) Detection: For complex matrices or trace-level analysis, coupling HPLC with a tandem mass spectrometer (MS/MS) is the gold standard.[1] This technique offers unparalleled sensitivity and selectivity. By using modes like Multiple Reaction Monitoring (MRM), the mass spectrometer can be programmed to detect specific precursor-to-product ion transitions for each target pyrazine, effectively filtering out background noise and confirming compound identity with high confidence.[7][12][13]

Pillar 2: Self-Validating Protocols for Reliable Quantification

The trustworthiness of any analytical data relies on a robust and validated method. The following protocols are designed as self-validating systems, incorporating steps for sample preparation, chromatographic analysis, and method validation based on International Council for Harmonisation (ICH) guidelines.[14]

Workflow for Pyrazine Analysis

G General Workflow for Pyrazine Analysis Sample Sample (Food, Beverage, Pharmaceutical) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Matrix Dependent HPLC HPLC Separation (RP-C18 Column) Prep->HPLC Filtered Extract Detect Detection (UV/Vis or MS/MS) HPLC->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification & Reporting Data->Quant

Caption: General workflow for pyrazine analysis in various samples.

Protocol 1: Sample Preparation from Complex Matrices

The goal of sample preparation is to extract pyrazines from the sample matrix and remove interferences that could compromise the analysis.

A. Liquid Samples (e.g., Beer, Coffee, Baijiu) For clear liquid samples, preparation can be remarkably simple.

  • Degassing (if necessary): For carbonated beverages, degas the sample using an ultrasonic bath for 15-20 minutes.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet any suspended solids.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is suitable) directly into an HPLC vial.[13][15] The sample is now ready for injection.

B. Solid & Semi-Solid Samples (e.g., Cocoa, Roasted Meats, Pharmaceutical Tablets) This requires a more involved liquid-liquid extraction (LLE) or solid-phase extraction (SPE) process.[1][16]

Step-by-Step LLE Protocol:

  • Homogenization: Accurately weigh 1-5 g of the solid sample into a centrifuge tube. If necessary, homogenize the sample using a blender or grinder. For tablets, crush them into a fine powder.

  • Internal Standard Spiking: For accurate quantification, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative) to the sample.

  • Extraction: Add 10 mL of a suitable organic solvent (dichloromethane is effective).[17] For pharmaceutical preparations, dissolving in the initial mobile phase may be sufficient.

  • Vortex/Agitate: Cap the tube and vortex vigorously for 2 minutes, or agitate on a shaker for 30 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to separate the organic and aqueous/solid layers.[1]

  • Collection: Carefully transfer the organic supernatant to a clean collection tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 3-6) on the remaining sample residue with a fresh aliquot of solvent to maximize recovery.

  • Concentration: Combine the organic extracts and concentrate them to a volume of approximately 1 mL under a gentle stream of nitrogen gas at room temperature.[1] Causality: This step increases the analyte concentration to improve detection sensitivity, while the gentle conditions prevent the loss of more volatile pyrazines.

  • Reconstitution: Evaporate the remaining solvent completely and reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase. Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: General Purpose RP-HPLC-UV Method

This robust method is suitable for routine quality control and the analysis of samples where pyrazine concentrations are relatively high.

Instrumentation & Conditions:

ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV-Vis DetectorStandard configuration for reliable and reproducible analysis.
Column C18 (e.g., Hypersil, Zorbax, Capcell Pak), 4.6 x 250 mm, 5 µmProvides excellent retention and separation for a wide range of pyrazines.[9][14]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures good peak shape. Acetonitrile provides good separation power.[8]
Elution Mode Isocratic: 20% B (80:20 Water:Acetonitrile)Simple, robust, and ideal for quantifying a few specific pyrazines with good separation.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[8][14]
Column Temp. 30 °CMaintains stable retention times and improves peak efficiency.[8]
Detection 270 nmA common wavelength of maximum absorbance for many pyrazine compounds.[5][9]
Injection Vol. 20 µLA typical volume to ensure sufficient analyte is loaded onto the column.[14]
Run Time 10-15 minutesSufficient for elution of target pyrazines in an isocratic run.
Protocol 3: High-Sensitivity UPLC-MS/MS Method

This method is designed for trace-level quantification and identification in highly complex matrices like soy sauce or biological fluids.[7][12]

Instrumentation & Conditions:

ParameterSpecificationRationale
LC System UPLC/UHPLC SystemRequired for handling the high backpressures of sub-2 µm particle columns.
MS System Triple Quadrupole Mass SpectrometerEssential for the selectivity and sensitivity of MRM experiments.
Column C18 (e.g., Waters BEH), 2.1 x 100 mm, 1.7 µmSmaller particle size provides significantly higher resolution and faster analysis times.[12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard phases for high-performance RP-LCMS, ensuring good chromatography and ionization.[7][12]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain efficiency.[7][12]
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.[7][12]
Injection Vol. 10 µLSmaller volume is typical for sensitive UPLC-MS/MS analysis.[12]
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for pyrazines; positive mode detects the protonated [M+H]⁺ molecule.[12]
MS Detection Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring specific ion transitions.

Example MRM Parameters for Common Pyrazines: The following table provides starting parameters that must be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Source
2-Methylpyrazine95.168.16525[13]
2,5-Dimethylpyrazine109.168.17028[13]
2,3,5-Trimethylpyrazine123.182.07132[13]
2,3,5,6-Tetramethylpyrazine137.0121.16538[13]

Pillar 3: Method Validation - The Foundation of Trust

A thoroughly validated method ensures that the results are accurate, reproducible, and fit for purpose. The following workflow and parameters are essential.

Method Development & Validation Logic

G HPLC Method Development & Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Def Define Analytes & Matrix Select Select Column & Initial Mobile Phase Def->Select Optimize Optimize Separation (Gradient, Flow, Temp) Select->Optimize Spec Specificity Optimize->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD%) Acc->Prec LOD LOD / LOQ Prec->LOD Robust Robustness LOD->Robust Routine Routine Analysis Robust->Routine

Caption: Logical flow for developing and validating an HPLC method.

Validation Parameters & Acceptance Criteria:

ParameterProcedureAcceptance CriteriaSource
Specificity Analyze blank matrix, matrix spiked with analytes, and potential interferences.Analyte peak is well-resolved from other peaks with no interference at the retention time.[14]
Linearity Analyze 5-6 calibration standards across the expected concentration range.Coefficient of determination (R²) ≥ 0.99.[10][12]
Accuracy Analyze a blank matrix spiked with known analyte concentrations (low, mid, high).Mean recovery should be within 80-120%.[10][12]
Precision Repeatability: 6 injections of the same sample.Intermediate: Analysis on different days/by different analysts.Relative Standard Deviation (RSD) ≤ 5% (typically lower for drug assays).[10][12][18]
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3LOQ: S/N ≥ 10[12]
Robustness Make small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C).RSD of results should remain within acceptable limits, indicating method reliability.[14]

Summary of Typical Validation Results:

ParameterTypical Value
Linearity (R²) 0.991 - 0.999
LOD (µg/mL) 0.05 - 0.24 (HPLC-FLD)[18]
Recovery (%) 84% - 104%[10][12]
Precision (RSD %) 1.0% - 6.4%[12][17][18]

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  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules.
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  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry.
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Application Notes & Protocols: The Strategic Use of 3-Ethyl-2,5-dimethylpyrazine in Sensory Evaluation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Pyrazines in Flavor Science

The sensory experience of food is a complex interplay of taste, aroma, and texture. Among the vast array of volatile compounds that contribute to aroma, pyrazines are of paramount importance, particularly in thermally processed foods. Formed during Maillard reactions and Strecker degradation, these heterocyclic compounds are responsible for the desirable roasted, nutty, baked, and cocoa-like notes that define consumer favorites like coffee, chocolate, roasted nuts, and bread.[1][2][]

This guide focuses on a specific and highly useful pyrazine: 3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) . Its distinct and potent nutty, roasted aroma makes it an invaluable tool for the sensory scientist.[2][4] This document serves as a comprehensive technical guide, providing both the theoretical grounding and practical, step-by-step protocols for leveraging this compound as a reference standard in critical sensory evaluation methodologies. The objective is to empower researchers to achieve greater precision, objectivity, and reproducibility in their sensory data, ultimately leading to more successful product development and quality control.

Part 1: this compound as a Sensory Reference Standard

The utility of a reference standard in sensory science lies in its ability to provide a stable, identifiable, and communicable sensory anchor for a panel of human evaluators. This compound excels in this role for several key reasons.

Physicochemical and Sensory Profile

Its well-defined chemical properties and potent, characteristic aroma profile make it an ideal sensory anchor. Unlike complex food matrices, a pure compound provides a consistent and unambiguous sensory stimulus.

PropertyValueSource(s)
CAS Number 13360-65-1[5]
Molecular Formula C₈H₁₂N₂[5][6]
Molecular Weight 136.19 g/mol [5][6]
Appearance Colorless to pale yellow liquid/oil[][7]
Boiling Point 180-181 °C[7][8]
Density 0.965 g/mL at 25 °C[7][8]
Sensory Descriptors Nutty, roasted, cocoa, coffee, earthy, potato-chip like[1][2][4]
Natural Occurrence Coffee, cocoa, peanuts, beer, malt, baked goods, roasted meats[1][4][9][10]
Rationale for Use as a Reference Standard

The fundamental challenge in descriptive sensory analysis is aligning the perception and language of multiple panelists.[11][12] An individual's concept of "roasted" can vary based on experience. This compound provides a concrete reference point. When a panelist is trained to associate a specific concentration of this compound with a specific intensity score (e.g., a "10" on a 15-point "roasted" scale), it calibrates the panel. This process transforms a subjective perception into a semi-quantitative, objective measurement, which is the cornerstone of reliable descriptive analysis.[12][13] It is employed as a reference compound for characterizing roasted flavor profiles in research and quality control settings.[]

Safety, Handling, and Regulatory Status

This compound has been evaluated for safety and is considered safe for its intended use as a flavoring ingredient.

  • Regulatory Status: It has been assessed by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[14]

  • Handling: As with any concentrated chemical, proper laboratory practices are required. It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources.[15][16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Part 2: Experimental Protocols for Sensory Evaluation

The following protocols are designed to be self-validating systems, where rigorous procedure and the use of a reference standard ensure the generation of trustworthy and actionable data.

Protocol 1: Panelist Training and Calibration

Objective: To train a sensory panel to identify the specific "roasted/nutty" aroma of this compound and to use it as an anchor point for intensity scaling. This is a critical prerequisite for Quantitative Descriptive Analysis (QDA).

Materials:

  • This compound (food-grade)

  • Odor-free solvent (e.g., propylene glycol, mineral oil, or deionized water, depending on the final application matrix)

  • Glass vials with Teflon-lined caps or sniffing jars

  • Odor-free cotton strips or smelling strips

  • Graduated cylinders and pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent. Ensure it is fully dissolved.

  • Reference Standard Preparation: From the stock solution, prepare a dilution that is clearly perceivable but not overwhelming. A typical starting point for aroma evaluation is in the parts-per-million (ppm) range. This will become the high-intensity anchor. For example, prepare a 10 ppm solution.

  • Panelist Introduction: In a controlled sensory lab environment, present each panelist with a smelling strip dipped in the reference standard solution.[17]

  • Term Generation: Ask panelists to individually write down descriptive terms for the aroma. The panel leader then facilitates a discussion to reach a consensus on the primary descriptor (e.g., "roasted nut," "cocoa-like"). This term will now be formally associated with this chemical standard.

  • Intensity Anchoring: Inform the panel that this specific concentration represents a defined point on the intensity scale (e.g., "12" on a 0-15 scale) for the agreed-upon "roasted nut" attribute.

  • Scale Training: Provide panelists with a series of known dilutions (e.g., 2 ppm, 5 ppm, 10 ppm) to demonstrate different points on the intensity scale. This calibrates their use of the scale.

  • Validation: Test panelists' ability to correctly identify the "roasted nut" attribute in a blinded sample and rate its intensity consistently with their training. Performance is key to a reliable descriptive panel.[11]

G cluster_prep Phase 1: Preparation cluster_training Phase 2: Panel Training cluster_validation Phase 3: Validation prep_stock Prepare Stock Solution (1% in Solvent) prep_ref Prepare Reference Standard (e.g., 10 ppm) prep_stock->prep_ref intro Introduce Standard to Panel prep_ref->intro term_gen Generate & Agree on 'Roasted Nut' Descriptor intro->term_gen anchor Anchor Intensity Score (e.g., 10 ppm = 12 on scale) term_gen->anchor scaling Practice with Dilutions anchor->scaling blind_test Blind Test Panelists on Identification & Intensity scaling->blind_test data_analysis Analyze for Consistency & Accuracy blind_test->data_analysis panel_ready Trained & Calibrated Panel data_analysis->panel_ready G cluster_decision start Start: Two Products (Control A, Test B) prep Prepare 6 Balanced Sets (AAB, ABA, BAA, BBA, BAB, ABB) start->prep present Present One Randomized Set of 3 Coded Samples to Panelist prep->present eval Panelist Evaluates Samples and Identifies 'Odd' Sample present->eval correct Correct Identification eval->correct incorrect Incorrect Identification eval->incorrect collect Collect All Responses correct->collect incorrect->collect stats Statistical Analysis: Compare # Correct to Significance Table collect->stats result Conclusion: Is there a significant sensory difference? stats->result

Caption: Logical Flow of a Triangle Test Discrimination Protocol.
Protocol 3: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed sensory "fingerprint" of a product by identifying its key sensory attributes and quantifying their intensities using a trained panel. [11][18][19] Principle: QDA relies on a panel that has been trained (as in Protocol 1) to use a developed sensory language and intensity scales in a reproducible way. [1][12]By using this compound as a reference for the "roasted nut" attribute, the panel can provide reliable quantitative data on this key flavor note in relation to other attributes.

Step-by-Step Methodology:

  • Panel Selection: Use a panel of 8-12 individuals who have been screened for sensory acuity and have completed training and calibration as described in Protocol 1. [1]2. Lexicon Development: Present the panel with a range of products representative of the category being tested. Through open discussion facilitated by a panel leader, the group develops a list of descriptive terms for the appearance, aroma, flavor, and texture of the products. [12]For a coffee product, this lexicon might include "roasted nut," "smoky," "bitter," "acidic," and "fruity."

  • Reference Anchoring: During lexicon development, physically present the reference standards for key attributes. For the term "roasted nut," the panel would be re-presented with the this compound standard to solidify the link between the term, the chemical stimulus, and the intensity anchor point on the scale.

  • Scorecard Development: Create a scorecard listing all attributes. An unstructured line scale (typically 15 cm) is used for each attribute, anchored with "low" on the left and "high" on the right.

  • Product Evaluation: In individual booths, panelists evaluate coded samples and rate the intensity of each attribute on the scorecard. The order of sample presentation should be randomized and balanced.

  • Data Collection and Analysis: The panel leader measures the markings on the line scales to convert them into numerical data. The data is then aggregated and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences between products for each attribute.

  • Data Visualization: The results are often visualized using a spider web (or radar) plot, which provides an easy-to-understand sensory fingerprint of each product.

G cluster_eval Product Evaluation Phase start Start: Calibrated Panel (from Protocol 1) lex_dev Lexicon Development: Panel agrees on all sensory descriptors start->lex_dev ref_anchor Reference Anchoring: Present this compound for 'Roasted Nut' attribute lex_dev->ref_anchor scorecard Develop Scorecard with Line Scales ref_anchor->scorecard eval_prod Panelists Evaluate Coded Products in Booths scorecard->eval_prod rate_attr Rate Intensity of Each Attribute on Scorecard eval_prod->rate_attr data_collect Data Collection: Convert marks to numbers rate_attr->data_collect stats Statistical Analysis (e.g., ANOVA) data_collect->stats visual Data Visualization (e.g., Spider Web Plot) stats->visual report Final Sensory Profile visual->report

Sources

Application Note: High-Efficiency Extraction of Pyrazines from Cocoa Beans for Flavor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazines are a critical class of volatile organic compounds that significantly contribute to the desirable nutty, roasted, and chocolatey aromas of cocoa and chocolate products.[1][2][3] These heterocyclic nitrogen-containing compounds are primarily formed during the roasting of cocoa beans through Maillard reactions between amino acids and reducing sugars, which are precursors developed during fermentation.[4][5][6] The concentration and composition of pyrazines are paramount indicators of cocoa quality and the degree of roasting.[2][7] Therefore, accurate and efficient extraction and analysis of these compounds are essential for quality control, process optimization, and flavor research in the chocolate industry.

This application note provides detailed protocols for two robust methods for the extraction of pyrazines from cocoa beans: Headspace Solid-Phase Microextraction (HS-SPME) and Simultaneous Distillation-Extraction (SDE). It further outlines the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the methodologies.

Challenges in Pyrazine Extraction

The primary challenges in extracting pyrazines from cocoa beans lie in their volatility and their presence within a complex solid matrix. The extraction method must be sensitive enough to detect trace amounts of these potent aroma compounds while minimizing the thermal degradation of the sample, which could artificially generate more pyrazines and lead to inaccurate results.[1]

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solventless, sensitive, and highly efficient technique for extracting volatile and semi-volatile compounds.[1][8][9] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fused-silica fiber. The choice of fiber coating is critical for the selective extraction of target analytes. For pyrazines in cocoa, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad polarity range, enabling the adsorption of a wide spectrum of volatile compounds.[1][10]

Rationale for HS-SPME

The primary advantage of HS-SPME is its simplicity and the elimination of organic solvents, making it a "green" analytical technique.[8][9] By sampling the headspace, the fiber is not exposed to non-volatile matrix components, which can extend the fiber's lifespan and reduce instrument contamination. The thermal desorption of analytes directly in the GC inlet ensures a rapid and complete transfer of the extracted compounds to the analytical column, leading to high sensitivity.

Experimental Workflow: HS-SPME

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Roast Roast Cocoa Beans (e.g., 150°C, 45 min) Grind Grind Roasted Beans Roast->Grind Weigh Weigh Sample (5g) into Vial Grind->Weigh Heat Heat Vial (e.g., 70°C, 30 min) Weigh->Heat Expose Expose SPME Fiber to Headspace Heat->Expose Equilibration Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyte Transfer Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify & Quantify Pyrazines Detect->Identify SDE_Workflow cluster_prep Sample Preparation cluster_extraction SDE Extraction cluster_post_extraction Post-Extraction cluster_analysis GC-MS Analysis Grind Grind Roasted Cocoa Beans Mix Mix with Distilled Water Grind->Mix HeatSample Heat Sample Flask Mix->HeatSample DistillExtract Simultaneous Distillation & Extraction (1h) HeatSample->DistillExtract HeatSolvent Heat Solvent Flask (e.g., n-hexane) HeatSolvent->DistillExtract Dry Dry Extract (e.g., Na2SO4) DistillExtract->Dry Concentrate Concentrate Extract Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify & Quantify Pyrazines Detect->Identify

Sources

Application of 3-Ethyl-2,5-dimethylpyrazine in creating savory flavor profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Ethyl-2,5-dimethylpyrazine in Savory Flavor Profiles

Introduction

This compound is a pivotal heterocyclic, nitrogen-containing compound that plays a significant role in the flavor and fragrance industry.[1] Naturally occurring in a variety of cooked and fermented foods, it is a key product of the Maillard reaction, the chemical process responsible for the browning and characteristic flavors of thermally processed foods.[2][3] Its distinctive aroma, described as nutty, roasted, cocoa, and potato-like, makes it an indispensable tool for flavor chemists aiming to create or enhance savory profiles in a wide array of food products, from baked goods to roasted meats.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals. It provides a detailed overview of this compound, its sensory attributes, mechanisms of formation, and practical application protocols for the creation of authentic and impactful savory flavors.

Compound Profile: this compound

A thorough understanding of the compound's properties is fundamental to its effective application.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in food matrices, including its volatility, solubility, and stability.

PropertyValueSource
Chemical Name This compound[6][7]
Synonyms 2-Ethyl-3,6-dimethylpyrazine[6][7]
CAS Number 13360-65-1[7][8]
Molecular Formula C₈H₁₂N₂[6][7]
Molecular Weight 136.19 g/mol [6][7]
Appearance Colorless to pale yellow oily liquid[9]
Boiling Point 180-181 °C[8][9]
Flash Point 157 °F (69.4 °C)[9][10]
Density 0.965 g/mL at 25 °C[8][9]
Solubility Slightly soluble in Chloroform, Ethyl Acetate.[9] Sparingly soluble in water.[11]
Sensory Characteristics and Natural Occurrence

This compound is valued for its complex and potent aroma profile. Its flavor is integral to many common foods, where it forms naturally during processing.

  • Odor/Flavor Profile : The aroma is predominantly described as nutty, roasted, and reminiscent of cocoa.[4][11] It can also impart earthy and potato-like notes, contributing depth and authenticity to savory systems.[4][5][12]

  • Natural Occurrence : This compound is found in a wide range of thermally processed foods. Its presence has been identified in coffee, cocoa products, peanuts, baked goods, roasted potatoes, and various roasted meats.[12][13] It is also a component of the aroma of some cheeses and fermented products.[5]

Mechanism of Flavor Contribution

The characteristic flavor of this compound is a direct result of complex chemical reactions that occur during the heating of food.

Formation via the Maillard Reaction

Pyrazines are hallmark compounds generated through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[2][14] The formation pathway involves several key stages, beginning with the condensation of a sugar and an amino acid, followed by a series of rearrangements and degradations that produce reactive intermediates. Specifically, α-aminoketones, formed via the Strecker degradation of amino acids, are critical precursors that condense to form dihydropyrazine intermediates, which then oxidize to become aromatic pyrazines.[3][15]

The specific structure of the resulting pyrazine, including its alkyl substitutions, is determined by the types of amino acids and sugars involved in the reaction.[15]

Maillard_Reaction cluster_maillard Maillard Reaction AminoAcid Amino Acids (e.g., Alanine, Glycine) Heat Heat Strecker Strecker Degradation & Carbonyl Formation AminoAcid->Strecker ReducingSugar Reducing Sugars (e.g., Glucose) ReducingSugar->Strecker Condensation Condensation of α-aminoketones Strecker->Condensation α-aminoketones Oxidation Oxidation Condensation->Oxidation Dihydropyrazines Pyrazine This compound & other Alkylpyrazines Oxidation->Pyrazine

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Applications in Savory Flavor Systems

This compound is a versatile ingredient used to build foundational roasted and nutty notes in a variety of savory applications.

Recommended Food Matrices
  • Roasted and Processed Meats : Enhances the "browned" character of roast beef, grilled chicken, and pork.

  • Soups, Sauces, and Gravies : Provides a rich, roasted background note that adds complexity.

  • Baked Goods : Contributes to the authentic crust flavor of bread and baked snacks.

  • Snack Foods : Used in seasonings for potato chips, crackers, and roasted nuts to impart a savory, toasted flavor.

  • Plant-Based Alternatives : Crucial for creating meaty and roasted flavors in vegetarian and vegan products.

Dosage and Usage Levels

Due to its potency, this compound should be used at very low concentrations. The following table provides typical starting levels, which should be optimized based on the specific food matrix and desired flavor profile.

Food CategoryAverage Usage Level (ppm)Maximum Usage Level (ppm)Source
Baked Goods-5.0[16]
Non-alcoholic Beverages-5.0[16][17]
Cheese--
Condiments / Relishes--
Processed Meats1.0 - 5.010.0Expert estimation
Soups and Gravies0.5 - 3.05.0Expert estimation

Note: "ppm" refers to parts per million in the final, as-consumed product.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and application of this compound in a laboratory or pilot plant setting.

Protocol 4.1: Preparation of a Stock Solution

Working with a diluted stock solution is essential for accurate dosing of this potent flavor compound.

Materials:

  • This compound (≥99% purity)

  • Propylene Glycol (PG) or Ethanol (food grade)

  • Glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes

Procedure:

  • Tare a clean, dry glass vial on an analytical balance.

  • Add approximately 1.0 g of this compound to the vial and record the exact weight.

  • Transfer the compound to a 100 mL volumetric flask.

  • Rinse the vial multiple times with the chosen solvent (PG or Ethanol) and add the rinsings to the flask to ensure a complete transfer.

  • Add the solvent to the flask until it is about three-quarters full.

  • Stopper and mix the solution thoroughly until the compound is fully dissolved.

  • Bring the solution to the final volume (100 mL) with the solvent.

  • Mix again to ensure homogeneity. This creates a 1% (w/v) stock solution.

  • Transfer the solution to a labeled, airtight container and store in a cool, dark place.

Protocol 4.2: Application in a Model Savory Broth

This protocol describes the addition and evaluation of the compound in a simple, controlled system.

Materials:

  • 1% stock solution of this compound

  • Low-sodium vegetable or chicken broth (as a base)

  • Beakers or heat-safe containers

  • Hot plate with magnetic stirrer

  • Micropipettes

  • Control samples (broth with no added flavor)

Procedure:

  • Prepare Samples : Dispense 100 g of the savory broth base into three separate, labeled beakers: "Control," "Low Dose," and "High Dose."

  • Dosing :

    • To the "Low Dose" beaker, add 10 µL of the 1% stock solution (results in 1 ppm concentration).

    • To the "High Dose" beaker, add 50 µL of the 1% stock solution (results in 5 ppm concentration).

    • The "Control" beaker receives no addition.

  • Heating : Gently heat all three samples to 60-70 °C for 5-10 minutes while stirring to simulate processing and ensure complete dispersion. Do not boil.

  • Cooling : Allow the samples to cool to a safe tasting temperature (approx. 40-50 °C).

  • Sensory Evaluation :

    • Assemble a panel of trained tasters.

    • First, evaluate the aroma of the "Control" sample to establish a baseline.

    • Next, evaluate the aroma and taste of the "Low Dose" and "High Dose" samples.

    • Record descriptive terms for the flavor profile (e.g., nutty, roasted, savory) and intensity ratings for each attribute.

    • Compare the dosed samples to the control to determine the flavor impact.

Workflow_Diagram Start Start: Prepare Savory Broth Base Prep Aliquot 100g Base into 3 Beakers: Control, Low Dose (1 ppm), High Dose (5 ppm) Start->Prep Dose Add 1% Stock Solution (0µL, 10µL, 50µL respectively) Prep->Dose Heat Heat to 60-70°C with Stirring (5-10 minutes) Dose->Heat Cool Cool to Tasting Temperature (40-50°C) Heat->Cool Sensory Sensory Panel Evaluation: Compare Aroma and Flavor vs. Control Cool->Sensory End End: Record Data & Analyze Impact Sensory->End

Caption: Experimental workflow for evaluating this compound.

Protocol 4.3: Analytical Quantification (GC-MS Overview)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile flavor compounds.

  • Sample Preparation : Volatile compounds, including pyrazines, are typically extracted from the food matrix using methods like Solid Phase Microextraction (SPME) or solvent extraction.[18][19][20]

  • GC Separation : The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the GC column.

  • MS Detection : As compounds elute from the GC column, they enter a mass spectrometer, which fragments them and detects the resulting ions. The fragmentation pattern serves as a molecular fingerprint for identification.

  • Quantification : The abundance of the compound is determined by comparing the peak area from the sample to a calibration curve generated from known concentrations of a pure this compound standard.

Stability, Safety, and Regulatory Information

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11] Keep containers tightly sealed to prevent oxidation and contamination.

Safety

This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][6][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Regulatory Status
  • FEMA GRAS : this compound (as part of 2-Ethyl-3,(5 or 6)-dimethylpyrazine) is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[21] Its FEMA number is 3149.[21]

  • JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and assigned it JECFA number 775.[9][21]

Conclusion

This compound is a powerful and versatile tool for creating and enhancing savory flavor profiles. Its characteristic nutty and roasted notes provide an authentic foundation for a wide variety of food applications. By understanding its chemical properties, formation mechanisms, and proper handling, researchers and developers can effectively leverage this compound to innovate and refine the next generation of savory food products. A systematic approach to dosage and sensory evaluation is critical to achieving the desired flavor impact.

References

  • Vertex AI Search. (n.d.). This compound: Unlocking Aromatic Potential in Flavors and Fragrances.
  • Leffingwell, J. C. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Leffingwell Reports.
  • Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2112-2115.
  • Leffingwell, J. C. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Leffingwell Reports.
  • ChemicalBook. (n.d.). This compound | 13360-65-1.
  • Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698.
  • Janssens, M., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2816-2824.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.
  • ECHEMI. (n.d.). 13360-65-1, this compound Formula.
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • ResearchGate. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • ResearchGate. (2025). Pyrazines in foods: An update.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • FooDB. (2010). Showing Compound this compound (FDB020022).
  • Guidechem. (n.d.). 3,5-DIMETHYL-2-ETHYLPYRAZINE 13925-07-0 wiki.
  • BOC Sciences. (n.d.). Exploring 2-Ethyl-3,5-Dimethylpyrazine: A Key Flavor and Fragrance Intermediate.
  • The Good Scents Company. (n.d.). 3,5-cocoa pyrazine, 13925-07-0.
  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6.
  • Benchchem. (n.d.). The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide.
  • FDA. (n.d.). Substances Added to Food (formerly EAFUS).
  • Cohen, S. M., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 183, 114266.

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Synthesis of Pyrazine Derivatives for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged scaffold in the design of bioactive molecules. Pyrazine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antitubercular, antiviral, and diuretic effects.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing this versatile heterocyclic system, complete with detailed experimental protocols, mechanistic insights, and troubleshooting guidance.

We will delve into both classical and modern synthetic methodologies, offering a comparative analysis to aid in the selection of the most appropriate route for a given target molecule. Furthermore, we will present detailed protocols for the synthesis of two prominent pharmaceutical agents, Prazinamide and Bortezomib, to illustrate the practical application of these methods in drug discovery and development.

Classical Synthesis of the Pyrazine Core

The foundational methods for constructing the pyrazine ring, developed in the late 19th century, remain relevant for the synthesis of a variety of substituted pyrazines. These methods typically rely on the self-condensation of α-amino ketones.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest reported methods, the Staedel-Rugheimer synthesis, involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone intermediate. This intermediate then undergoes spontaneous self-condensation and subsequent oxidation to furnish the pyrazine product.[2][3]

Mechanism of the Staedel-Rugheimer Synthesis:

The reaction proceeds through the initial formation of an α-amino ketone from a 2-haloacetophenone and ammonia. Two molecules of the α-amino ketone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Staedel_Rugheimer 2-Haloacetophenone 2-Haloacetophenone alpha-Amino_Ketone alpha-Amino_Ketone 2-Haloacetophenone->alpha-Amino_Ketone + 2 NH3 Dihydropyrazine Dihydropyrazine alpha-Amino_Ketone->Dihydropyrazine Self-condensation (-2 H2O) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Step 1: Synthesis of α-Aminoacetophenone: In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Step 2: Condensation and Oxidation: The α-aminoacetophenone intermediate will begin to self-condense in the reaction mixture. To facilitate the oxidation of the resulting dihydropyrazine, air can be bubbled through the solution, or a mild oxidizing agent such as copper(II) sulfate can be added.[4]

  • Step 3: Isolation and Purification: The 2,5-diphenylpyrazine product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.[4]

The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely used method, the Gutknecht synthesis also relies on the self-condensation of an α-amino ketone. However, the key difference lies in the in situ generation of the α-amino ketone from the reduction of an α-oximino ketone.[5]

Mechanism of the Gutknecht Synthesis:

The synthesis begins with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone. Two molecules of the α-amino ketone subsequently dimerize to form a dihydropyrazine, which is then oxidized to the final pyrazine product.[1]

Gutknecht_Synthesis Ketone Ketone alpha-Oximino_Ketone alpha-Oximino_Ketone Ketone->alpha-Oximino_Ketone Nitrosation (e.g., NaNO2, HCl) alpha-Amino_Ketone alpha-Amino_Ketone alpha-Oximino_Ketone->alpha-Amino_Ketone Reduction (e.g., H2/Pd-C, SnCl2) Dihydropyrazine Dihydropyrazine alpha-Amino_Ketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation (e.g., air, CuSO4)

Caption: Mechanistic steps of the Gutknecht pyrazine synthesis.

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis

  • Step 1: Preparation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent such as ethanol or acetic acid and cool to 0-5 °C. Add an equimolar amount of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl), and stir for 1-2 hours. The resulting α-oximino ketone can often be isolated by filtration or extraction.[6]

  • Step 2: Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride in hydrochloric acid, or zinc dust in acetic acid. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Step 3: Cyclization and Dehydrogenation: The crude α-amino ketone is dissolved in a solvent like ethanol and allowed to self-condense, which can be promoted by gentle heating or adjusting the pH to be slightly basic. The subsequent dehydrogenation of the dihydropyrazine intermediate can often be achieved by air oxidation or by using an oxidizing agent like copper(II) sulfate.[6]

  • Step 4: Purification: The final substituted pyrazine is purified using standard techniques such as recrystallization, distillation, or column chromatography.[6]

Table 1: Comparison of Classical Pyrazine Synthesis Methods

FeatureStaedel-Rugheimer SynthesisGutknecht Synthesis
Starting Materials 2-Haloacetophenone, AmmoniaKetone, Nitrosating agent, Reducing agent
Key Intermediate α-Amino ketoneα-Oximino ketone, then α-Amino ketone
Advantages Simple starting materialsMore versatile, avoids lachrymatory halo-ketones
Disadvantages Use of lachrymatory 2-haloacetophenonesMulti-step in situ generation of the amino ketone

Modern Synthetic Approaches to Pyrazine Derivatives

Contemporary organic synthesis has introduced more efficient and versatile methods for the construction of the pyrazine ring, often under milder conditions and with broader substrate scope.

Catalytic Acceptorless Dehydrogenative Coupling

A notable advancement is the use of transition metal catalysts, such as those based on manganese, to facilitate the acceptorless dehydrogenative coupling of 2-amino alcohols. This method forms symmetrical 2,5-disubstituted pyrazines with the liberation of only water and hydrogen gas as byproducts, highlighting its atom economy and environmental friendliness.[6][7]

Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine

  • Reaction Setup: In a sealed tube, combine 2-phenylglycinol (0.5 mmol), a manganese pincer complex catalyst (2 mol %), and potassium hydride (3 mol %) in toluene (2 mL).

  • Reaction Conditions: Heat the mixture at 150 °C for 24 hours.[6]

  • Work-up and Purification: After cooling, the reaction mixture is filtered and the solvent is evaporated. The crude product is then purified by column chromatography to yield 2,5-diphenylpyrazine.[6]

Table 2: Optimization of Reaction Conditions for Manganese-Catalyzed Pyrazine Synthesis

EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
12KH (3)Toluene1502499
22KH (3)THF1502490
32KH (3)1,4-Dioxane1502495
42KH (3)Toluene1252499
52NaOEt (3)Toluene15024<10
62tBuOK (3)Toluene15024<5

Data adapted from a study on manganese pincer complex-catalyzed dehydrogenative coupling.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of pyrazine synthesis, microwave irradiation can significantly shorten reaction times for various condensation and cross-coupling reactions.[8][9]

Experimental Protocol: Microwave-Assisted Suzuki Coupling for Aryl-Substituted Pyrazines

  • Reaction Mixture: In a microwave vial, combine the halo-pyrazine (0.2 mmol), arylboronic acid (0.19 mmol), potassium carbonate (0.4 mmol), and Pd(dppf)Cl₂ (10 mol%) in a 4:4:1 mixture of acetone/toluene/water (2 mL).[9]

  • Microwave Conditions: Heat the mixture to 130 °C for 20 minutes under microwave irradiation.[9]

  • Purification: After cooling, the mixture is purified by solid-phase extraction or column chromatography to afford the desired aryl-substituted pyrazine.[9]

Synthesis of Key Pharmaceutical Pyrazines

The following protocols detail the synthesis of two important pyrazine-containing drugs, illustrating the application of synthetic methodologies in pharmaceutical development.

Synthesis of Prazinamide

Prazinamide is a crucial first-line medication for the treatment of tuberculosis. Its synthesis is typically achieved through the amidation of a pyrazine-2-carboxylic acid derivative. Modern approaches, such as continuous-flow systems, offer greener and more efficient routes to this important drug.[10][11]

Prazinamide_Synthesis cluster_0 Continuous-Flow Reactor Pyrazine-2-carboxylate Pyrazine-2-carboxylate Prazinamide_Derivative Prazinamide_Derivative Pyrazine-2-carboxylate->Prazinamide_Derivative Lipozyme® TL IM, 45°C, 20 min residence time Amine Amine Amine->Prazinamide_Derivative

Caption: Continuous-flow synthesis of Prazinamide derivatives.

Experimental Protocol: Enzymatic Synthesis of Prazinamide Derivatives in a Continuous-Flow System

  • Feed Solutions: Prepare two separate feed solutions. Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL of tert-amyl alcohol. Feed 2: Dissolve the desired amine (15 mmol) in 10 mL of tert-amyl alcohol.[10]

  • Flow Reaction: Pump the two feed solutions through a packed-bed reactor containing immobilized lipase (Lipozyme® TL IM) at a flow rate of 31.2 μL/min, maintaining a temperature of 45 °C. The residence time in the reactor is approximately 20 minutes.[10]

  • Product Isolation: The output from the reactor is collected, and the solvent is removed under reduced pressure. The resulting pyrazinamide derivative is then purified by recrystallization or chromatography. This method has been shown to produce various pyrazinamide derivatives in high yields (up to 91.6%).[10][12]

Synthesis of Bortezomib

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. Its synthesis is a multi-step process that often employs a convergent approach, coupling key fragments to construct the final molecule.

Convergent Synthesis of Bortezomib:

A convergent synthesis strategy for Bortezomib involves the preparation of two key intermediates: N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt. These fragments are then coupled, followed by deprotection to yield the final product. The use of coupling agents like TBTU is crucial to suppress racemization during the fragment condensation.[11]

Experimental Protocol: Key Coupling Step in a Convergent Bortezomib Synthesis

  • Amine Salt Preparation: The bis(trimethylsilyl)amino derivative of the boronic ester is treated with trifluoroacetic acid in diethyl ether to yield the crystalline amine salt intermediate.[11]

  • Coupling Reaction: The prepared amine salt is coupled with N-pyrazinoyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the condensing agent in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).

  • Deprotection and Purification: The resulting pinanediol ester of bortezomib is then deprotected using an exchange reaction with isobutylboronic acid under acidic conditions. The final product, Bortezomib, is purified by crystallization.[11]

Troubleshooting and Purification

Common Issues in Pyrazine Synthesis:

  • Low Yields: Low yields can result from incomplete reactions, side reactions, or product loss during workup. Optimization of reaction temperature, time, and catalyst/reagent loading is crucial. In classical methods, ensuring the purity of starting materials is vital to avoid side reactions like aldol condensation.[13]

  • Side Product Formation: The formation of imidazole derivatives can be a significant issue, particularly in reactions involving ammonia and sugar-derived precursors.

  • Purification Challenges: The separation of structurally similar pyrazine derivatives can be challenging.

Purification Techniques:

  • Liquid-Liquid Extraction (LLE): Multiple extractions with a suitable organic solvent are often necessary for efficient recovery. The choice of solvent is critical; for instance, hexane can be used to selectively extract pyrazines without co-extracting more polar imidazole impurities.[7]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying pyrazine derivatives. A gradient elution with a solvent system like hexane/ethyl acetate is commonly employed. For separating very similar compounds, high-surface-area silica may be required.[7]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method.[7]

Conclusion

The synthesis of pyrazine derivatives is a rich and evolving field, offering a multitude of strategies to access this pharmaceutically important scaffold. From the time-honored classical methods to modern catalytic and technologically advanced approaches, chemists have a diverse toolkit at their disposal. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and the implementation of appropriate purification techniques are paramount to the successful synthesis of pyrazine-containing target molecules for drug discovery and development.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1).[1][2] This guide is structured for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This compound is a significant heterocyclic compound, widely recognized for its characteristic nutty, roasted aroma, making it a key component in the flavor and fragrance industry.[3][4][5] Its synthesis, while achievable, presents unique challenges that require precise control over reaction parameters.

This document provides in-depth, field-proven insights into the most common and effective synthetic routes, a comprehensive troubleshooting guide in a direct question-and-answer format, and detailed experimental protocols.

Core Synthesis Methodology: Radical Alkylation of 2,5-Dimethylpyrazine

One of the most direct and industrially relevant methods for synthesizing this compound is through a Minisci-type radical alkylation reaction. This approach involves the reaction of 2,5-dimethylpyrazine with propionaldehyde in the presence of a radical initiator system.[6][7]

Mechanism Insight: The reaction is initiated by the generation of an ethyl radical from propionaldehyde. This is typically achieved using a redox system, such as FeSO₄ and H₂O₂. The highly reactive ethyl radical then attacks the electron-deficient pyrazine ring, which is protonated under the acidic reaction conditions. A subsequent oxidation step rearomatizes the ring, yielding the desired ethyl-substituted product. A key advantage of this method is its high regioselectivity, which significantly simplifies purification by avoiding the formation of isomers.[7]

Minisci_Synthesis_Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition (Controlled) cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants Charge flask with: 1. 2,5-Dimethylpyrazine 2. FeSO₄·7H₂O 3. Water IceBath Place flask in ice bath with stirring Reactants->IceBath Add_H2SO4 Slowly add conc. H₂SO₄ (Keep Temp < 60°C) IceBath->Add_H2SO4 Add_H2O2 Slowly add H₂O₂ (Keep Temp < 60°C) Add_H2SO4->Add_H2O2 Add_Aldehyde_1 Add initial portion of Propionaldehyde Add_H2O2->Add_Aldehyde_1 Warm Warm to 50-60°C Add_Aldehyde_1->Warm Add_Aldehyde_2 Add remaining Propionaldehyde in portions over 4 hours Warm->Add_Aldehyde_2 Monitor Monitor reaction via TLC/GC (Total time ~6 hours) Add_Aldehyde_2->Monitor Cool Cool to room temp Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Neutralize Adjust aqueous phase pH to ~8 with NaOH Extract->Neutralize Extract2 Re-extract aqueous phase Neutralize->Extract2 Combine Combine organic layers, dry, and concentrate Extract2->Combine Purify Purify via Column Chromatography Combine->Purify Final Pure this compound Purify->Final Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Was temperature kept below 60°C during additions? Start->Check_Temp Check_Reagents Are reagents (esp. H₂O₂) fresh? Are molar ratios correct? Check_Temp->Check_Reagents Yes Sol_Temp Root Cause: Exotherm - Improve cooling - Slow down additions Check_Temp->Sol_Temp No Check_Workup Was aqueous phase neutralized to pH ~8 before final extractions? Check_Reagents->Check_Workup Yes Sol_Reagents Root Cause: Reagent Issue - Use fresh H₂O₂ - Recalculate stoichiometry Check_Reagents->Sol_Reagents No Sol_Workup Root Cause: Product Loss - Implement neutralization step - Increase number of extractions Check_Workup->Sol_Workup No End Review reaction time and monitoring (TLC/GC) for incomplete conversion. Check_Workup->End Yes Biosynthetic_Pathway cluster_enzymatic Enzymatic Step cluster_condensation Chemical Condensation Steps L_Threonine L-Threonine Aminoacetone Aminoacetone L_Threonine->Aminoacetone L-threonine 3-dehydrogenase (TDH) Dimer 2x Aminoacetone Aminoacetone->Dimer DHP 2,5-Dimethyl-3,6- dihydropyrazine (DHP) Dimer->DHP Spontaneous Dimerization Product This compound DHP->Product Nucleophilic Addition & Dehydration Acetaldehyde Acetaldehyde Acetaldehyde->Product

Sources

Technical Support Center: Purification of Synthesized 3-Ethyl-2,5-dimethylpyrazine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Ethyl-2,5-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the distillation of this synthesized compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound.

Introduction

This compound is a key aroma and flavor compound found in a variety of foods and is also a valuable intermediate in pharmaceutical synthesis.[1] Its purification is critical to ensure the final product's quality, safety, and desired sensory characteristics. Distillation is a primary method for this purification, but it comes with its own set of challenges, including the presence of close-boiling isomers and the potential for thermal degradation.[2] This guide provides a structured approach to troubleshooting and frequently asked questions to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of this compound.

Common Distillation Problems and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Insufficient column efficiency (not enough theoretical plates).- Incorrect reflux ratio (too low).- Isomers have very close boiling points. The boiling point of this compound is approximately 180-181 °C at atmospheric pressure.[3][4]- Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[5]- Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vapor-liquid equilibrium stages, enhancing the separation of components with close boiling points.- Consider Vacuum Distillation: Reducing the pressure will lower the boiling points of the compounds and may increase the boiling point difference between isomers.[6][7]
Product Discoloration (Yellowing) - Thermal decomposition of the pyrazine ring at high temperatures. Pyrazines can be susceptible to thermal degradation.[8][9][10][11][12]- Presence of oxygen, leading to oxidation.- Utilize Vacuum Distillation: Lowering the distillation temperature by applying a vacuum significantly reduces the risk of thermal decomposition.[13][14]- Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Bumping or Unstable Boiling - Uneven heating.- Insufficient nucleation sites for smooth boiling.- Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.- Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath to provide even heat distribution to the flask.
Low Product Recovery - Product loss due to hold-up in the distillation column and condenser.- Inefficient condensation.- Distillation stopped prematurely or carried on for too long.- Properly Insulate the Column: Insulate the distillation column to minimize heat loss and ensure a proper temperature gradient.- Ensure Adequate Cooling: Use a properly sized condenser with a sufficient flow of coolant to ensure all the vaporized product is condensed.- Monitor Distillation Progress: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.
Pressure Fluctuations during Vacuum Distillation - Leaks in the distillation apparatus.- Inadequate vacuum pump capacity.- Outgassing of volatile impurities from the crude mixture.- Check for Leaks: Ensure all joints and connections are properly sealed. Use high-vacuum grease where appropriate.- Use a Suitable Vacuum Pump: Ensure the vacuum pump is capable of achieving and maintaining the desired pressure.- Initial Degassing: Before heating, apply a gentle vacuum to the cold crude mixture to remove dissolved gases and highly volatile impurities.
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common distillation issues.

Caption: A workflow for troubleshooting distillation problems.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound, and why is this important?

A1: The atmospheric boiling point of this compound is reported to be around 180-181 °C.[3][4] Knowing the boiling point is crucial for setting up the distillation parameters. However, sustained heating at this temperature can lead to thermal decomposition.[8][9] Therefore, vacuum distillation is often the preferred method to lower the boiling point and preserve the integrity of the compound.[6][7]

Q2: My crude product contains several isomers. Can I separate them by simple distillation?

A2: Simple distillation is generally ineffective for separating compounds with boiling points that differ by less than 25 °C.[5] Isomers of this compound, such as 2-ethyl-3,5-dimethylpyrazine, often have very similar boiling points, making their separation by simple distillation challenging.[2][15] Fractional distillation with a highly efficient column is necessary to achieve good separation.[16]

Q3: How do I choose between atmospheric and vacuum distillation for purifying this compound?

A3: The choice depends on the thermal stability of your compound and the boiling points of the impurities. Given that pyrazines can be thermally labile, vacuum distillation is highly recommended.[8][9][17] It allows for distillation at a lower temperature, which minimizes the risk of product degradation and the formation of undesirable byproducts.[13][14]

Q4: What are the key safety precautions I should take when distilling this compound?

A4: this compound is harmful if swallowed and can cause skin and eye irritation.[15][18][19][20] It is also a combustible liquid.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][20] Keep away from open flames and other ignition sources.[15] Ensure that the distillation apparatus is assembled correctly and securely to prevent leaks.

Q5: What are common impurities in synthesized this compound?

A5: Common impurities can include unreacted starting materials (e.g., 2,5-dimethylpyrazine and an ethylating agent), other alkylpyrazine isomers, and byproducts from side reactions.[21][22] The specific impurities will depend on the synthetic route used. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying these impurities and assessing the purity of the distilled fractions.

Principle of Fractional Distillation

The following diagram illustrates the principle of fractional distillation for separating components with close boiling points.

Caption: Separation by fractional distillation.

Experimental Protocols

General Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[16]

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Gently and uniformly heat the flask using a heating mantle or an oil bath.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish along the column. The vapor will undergo multiple condensation and vaporization cycles, enriching the more volatile components at the top of the column.[5]

  • Distillate Collection: When the temperature at the distillation head stabilizes, begin collecting the distillate. Collect fractions at a constant temperature, which corresponds to the boiling point of the desired compound.

  • Analysis: Analyze the purity of each fraction using a suitable analytical method, such as GC-MS.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially hazardous residues.

General Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all components are rated for use under vacuum. Use high-vacuum grease on all ground-glass joints to ensure a good seal. Connect the apparatus to a vacuum pump with a vacuum trap in between.

  • Charging the Flask: Charge the flask with the crude product and a magnetic stir bar. Boiling chips are not effective under vacuum.

  • Evacuation: Slowly and carefully apply the vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the flask gently and evenly.

  • Distillation and Collection: Monitor the temperature at the distillation head and the pressure of the system. Collect the fraction that distills at a constant temperature at the set pressure.

  • Shutdown: After collecting the product, cool the system down before slowly and carefully releasing the vacuum.

References

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Technical Support Center: Overcoming Challenges in the Quantification of Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of quantifying volatile pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these potent aromatic compounds. My aim is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to develop robust, accurate, and reliable analytical methods.

Pyrazines, with their low odor thresholds and significant impact on the flavor and aroma profiles of food, beverages, and pharmaceuticals, demand meticulous analytical approaches. Their volatility, reactivity, and often low concentrations in complex matrices can lead to significant quantification challenges. This guide is structured to directly address the common issues you may face, providing a logical framework for troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common overarching questions related to volatile pyrazine analysis.

Q1: Why is pyrazine quantification so challenging?

A1: The primary challenges in pyrazine quantification stem from a combination of their physicochemical properties and the complexity of the matrices in which they are typically found. Key difficulties include:

  • Volatility: Their tendency to easily vaporize can lead to analyte loss during sample preparation and handling.

  • Low Concentrations: Pyrazines are often present at trace or ultra-trace levels (ng/g or even lower), requiring highly sensitive analytical techniques.[1]

  • Complex Matrices: They are frequently found in intricate matrices like food, beverages, and biological samples, which contain numerous interfering compounds that can cause matrix effects.[2][3]

  • Isomeric Complexity: Many alkylpyrazines are positional isomers that produce nearly identical mass spectra, making their individual identification and quantification difficult without excellent chromatographic separation.[4][5]

  • High Reactivity: Pyrazines can be thermally labile or reactive, potentially degrading or transforming during sample preparation and analysis.

Q2: What is the "gold standard" for internal standards in pyrazine analysis, and why?

A2: The "gold standard" for internal standards in pyrazine quantification is the use of stable isotope-labeled, specifically deuterated, analogues of the target pyrazines in a technique called Stable Isotope Dilution Analysis (SIDA).[6][7]

The rationale is based on the near-identical physicochemical properties of the deuterated standard to its non-deuterated counterpart.[6] This similarity ensures that the internal standard behaves almost identically to the analyte during every stage of the analytical process, including extraction, concentration, and chromatographic analysis. Consequently, it effectively compensates for analyte losses, variations in instrument response, and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision compared to traditional internal standards.[6][7]

Q3: Headspace-SPME is commonly used for pyrazine analysis. What are the most critical parameters to optimize?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and widely adopted solvent-free technique for extracting volatile pyrazines.[1][8] The most critical parameters to optimize for achieving high sensitivity and reproducibility are:

  • SPME Fiber Coating: The choice of fiber coating is crucial for efficient trapping of pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a broad range of pyrazines.[1][9]

  • Extraction Temperature and Time: These parameters are interdependent and affect the partitioning of pyrazines between the sample matrix, the headspace, and the SPME fiber.[9] Higher temperatures increase the vapor pressure of the pyrazines, facilitating their transfer to the headspace, but can also lead to the degradation of thermally labile compounds or the generation of interfering artifacts. The optimal time ensures that equilibrium or a consistent pre-equilibrium state is reached.[10]

  • Sample Matrix Modification: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of pyrazines and promotes their release into the headspace, a phenomenon known as the "salting-out" effect.[1]

Troubleshooting Guide: From Sample to Signal

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Part 1: Sample Preparation and Extraction

Issue 1: Low or no recovery of pyrazines.

Potential Cause Explanation Recommended Solution
Inappropriate Extraction Technique The chosen extraction method (e.g., LLE, SPME, purge-and-trap) may not be suitable for the specific sample matrix or the volatility of the target pyrazines.For complex solid or liquid samples, HS-SPME is often a good starting point due to its sensitivity and minimal sample preparation.[8] For cleaner matrices or when higher sample volumes are needed, purge-and-trap can be effective.[11]
Suboptimal HS-SPME Parameters Incorrect fiber type, temperature, or extraction time can lead to poor adsorption of pyrazines onto the fiber.Systematically optimize HS-SPME parameters. Start with a DVB/CAR/PDMS fiber.[1] Test a range of extraction temperatures (e.g., 40-80°C) and times (e.g., 20-60 minutes).[1] The goal is to maximize the response of the target analytes without causing degradation.
Analyte Loss During Sample Handling The high volatility of pyrazines can lead to their loss if samples are not handled properly, especially during grinding, homogenization, or transfer steps.Minimize sample exposure to the atmosphere. Prepare samples in sealed vials whenever possible. If grinding is necessary, consider cryogenic grinding to reduce volatilization.
Inefficient "Salting-Out" For aqueous samples, the absence of salt may result in lower partitioning of pyrazines into the headspace.Add a saturated solution of NaCl to your aqueous samples to enhance the release of volatile compounds.[1]

Issue 2: Poor reproducibility (high %RSD).

Potential Cause Explanation Recommended Solution
Inconsistent Sample Homogeneity If the sample is not homogenous, the concentration of pyrazines can vary between aliquots, leading to inconsistent results.Ensure thorough homogenization of the entire sample before taking aliquots for analysis.
Variable Extraction Conditions Manual SPME can be prone to variations in fiber placement, extraction time, and temperature.Use an autosampler for HS-SPME to ensure precise and consistent control over all extraction parameters.[1]
Lack of an Appropriate Internal Standard Without a suitable internal standard, variations in sample volume, extraction efficiency, and instrument response are not corrected for.The use of a deuterated internal standard (SIDA) is highly recommended to improve precision.[6] If a deuterated standard is unavailable, choose a traditional internal standard with similar chemical properties and volatility to the target analytes.[12]
Part 2: Gas Chromatography (GC) Analysis

Issue 3: Poor peak shape (tailing or fronting).

Potential Cause Explanation Recommended Solution
Active Sites in the GC System Pyrazines, being basic compounds, can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, leading to peak tailing.Use a deactivated inlet liner and a high-quality, inert GC column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase).[13][14] Perform regular maintenance, including cleaning the injector and trimming the column.[14]
Column Overload Injecting too much analyte onto the column can saturate the stationary phase, resulting in peak fronting.Reduce the injection volume, dilute the sample, or increase the split ratio.[14]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak broadening and tailing.Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.[14]

Issue 4: Co-elution of pyrazine isomers.

Potential Cause Explanation Recommended Solution
Insufficient Chromatographic Resolution Many pyrazine isomers have very similar boiling points and polarities, making their separation challenging on standard GC columns.Optimize the GC oven temperature program. Use a slower temperature ramp rate (e.g., 3-5°C/min) to improve separation.[7] Consider using a longer GC column (e.g., 60 m) or a column with a different stationary phase (e.g., a more polar phase) to alter selectivity.
Nearly Identical Mass Spectra Positional isomers of alkylpyrazines often produce very similar mass spectra, making deconvolution of co-eluting peaks difficult.[4]The primary solution is to achieve baseline chromatographic separation. Additionally, using retention indices (RIs) by analyzing a series of n-alkanes under the same conditions can help in the tentative identification of isomers.[5]
Part 3: Mass Spectrometry (MS) Detection and Quantification

Issue 5: Inaccurate quantification due to matrix effects.

Potential Cause Explanation Recommended Solution
Signal Suppression or Enhancement Co-eluting compounds from the sample matrix can interfere with the ionization of the target pyrazines in the MS source, leading to a decrease (suppression) or increase (enhancement) in the measured signal.[3][15]The most effective way to compensate for matrix effects is to use a deuterated internal standard (SIDA).[6][7] Alternatively, prepare calibration standards in a matrix blank that is free of the target analytes (matrix-matched calibration).
Incorrect Choice of Quantifier and Qualifier Ions If the selected ions for quantification are not specific to the target analyte and have interference from other compounds, the results will be inaccurate.Carefully select quantifier and qualifier ions based on the mass spectra of pure standards. The quantifier ion should be abundant and specific, while the qualifier ions are used for confirmation. Ensure the ratio of these ions is consistent between standards and samples.

Experimental Protocols

Here are detailed, step-by-step methodologies for key workflows in pyrazine quantification.

Protocol 1: HS-SPME-GC-MS for Pyrazines in a Solid Matrix (e.g., Roasted Coffee Beans)

1. Sample Preparation:

  • Cryogenically grind the roasted coffee beans to a fine, consistent powder.
  • Accurately weigh 1-2 g of the homogenized powder into a 20 mL headspace vial.[1]
  • Add a known amount of a deuterated pyrazine internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).[6]
  • Add 5 mL of a saturated NaCl solution to the vial.[1]
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray.
  • Incubate the sample at 60-80°C for 10-30 minutes with agitation to allow for equilibration of the volatiles in the headspace.[1]
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20-60 minutes at the same temperature to extract the pyrazines.[1][9]

3. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the GC injector at 250-270°C for 1-5 minutes in splitless mode.[1][7]
  • GC Column: Use a capillary column such as one with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
  • Oven Temperature Program:
  • Initial temperature: 40-50°C, hold for 2-5 minutes.[7]
  • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[7]
  • Final hold: Hold at the final temperature for 5-10 minutes.
  • MS Parameters:
  • Ion Source Temperature: 230°C.[7]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
  • Mass Range: Scan from m/z 40 to 400.
  • Acquisition Mode: A combination of full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis can be used for enhanced sensitivity.
Protocol 2: Method Validation Parameters

For robust and reliable quantification, your method should be validated for the following parameters:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) ≥ 0.995.[6]
Precision The closeness of agreement between a series of measurements. Expressed as percent relative standard deviation (%RSD).%RSD < 15% (for intra- and inter-day precision).[6][10]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments.Recovery typically between 80-120%.[10]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) of 3:1.[7][10]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) of 10:1.[7][10]

Visualizations

To further clarify the workflows and concepts discussed, the following diagrams are provided.

HS_SPME_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC-MS Analysis Sample Homogenized Sample Vial Weigh into Headspace Vial Sample->Vial Spike Add Deuterated Internal Standard Vial->Spike Seal Seal Vial Spike->Seal Incubate Incubate & Equilibrate (e.g., 60-80°C, 10-30 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 20-60 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection & Quantification Separate->Detect

Caption: HS-SPME-GC-MS workflow for volatile pyrazine analysis.

Troubleshooting_Logic cluster_Check Systematic Checks Problem Poor Quantitative Result (Low Recovery, High RSD) SamplePrep Sample Preparation (Homogeneity, IS Spike) Problem->SamplePrep Is sample prep consistent? Extraction Extraction Parameters (Fiber, Temp, Time) Problem->Extraction Are extraction conditions optimal? GC GC System (Liner, Column, Leaks) Problem->GC Is the chromatography robust? MS MS Detection (Matrix Effects, Ions) Problem->MS Are there matrix effects?

Caption: Logical flow for troubleshooting pyrazine quantification issues.

References

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Research With Rutgers.
  • TROUBLESHOOTING GUIDE. Shimadzu.
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  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. ACS Publications.
  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. ACS Publications.
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI.
  • Mass spectra of tentatively identified pyrazine products. ResearchGate.
  • Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Chinese Electronic Periodical Services.
  • Composition of pyrazines to odor threshold determination in various matrices. ResearchGate.
  • Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed.
  • Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate.
  • Scheme of sampling preparation. ResearchGate.
  • Get your GC-MS troubleshooting guide now! Separation Science.
  • Selective purge-and-trap method for the analysis of volatile pyrazines. ACS Publications.
  • Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed.
  • Analytical methods for pyrazine detection. ResearchGate.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. University of Chemistry and Technology, Prague.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). National Center for Biotechnology Information.
  • Determining matrix effects in complex food samples. Waters Corporation.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
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  • GC Troubleshooting guide. Shimadzu.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Analysis of Pyrazines by GC. Scribd.
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  • Characterization of volatile pyrazine and pyridine components of potato chips. ACS Publications.

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Technical Support Center: Enhancing Pyrazine Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine analysis. As researchers and drug development professionals, you understand that the accurate quantification of pyrazines—key compounds influencing flavor, aroma, and biological activity—is critically dependent on the efficiency of their extraction from complex sample matrices. Low recovery, poor reproducibility, and matrix interference are common hurdles that can compromise data integrity.

This guide is designed to serve as a direct line to field-proven expertise. Structured in a practical question-and-answer format, it moves beyond simple procedural lists to explain the fundamental causality behind experimental choices. Here, you will find troubleshooting strategies, optimized protocols, and data-driven recommendations to overcome the most persistent challenges in pyrazine extraction.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues that are common across various extraction techniques.

Q1: My pyrazine recovery is consistently low, regardless of the extraction method. What are the first principles I should revisit?

A: Consistently low recovery often points to a fundamental mismatch between the analyte's chemistry and the extraction conditions. The two most critical parameters to verify are pH and temperature .

  • pH Control: Pyrazines are weakly basic compounds. In acidic or neutral conditions, they can be protonated, increasing their water solubility and hindering their transfer into an organic solvent or onto a sorbent phase. Adjusting the sample matrix to an alkaline pH, typically pH 9 or higher , deprotonates the pyrazines, rendering them more volatile and less water-soluble, which significantly boosts extraction efficiency.[1][2] This principle is paramount for both Liquid-Liquid Extraction (LLE) and headspace techniques.

  • Temperature Optimization: For volatile pyrazines, temperature is a double-edged sword. Increasing the temperature of the sample (incubation or extraction) enhances volatility, promoting the release of pyrazines from the matrix into the headspace or a solvent.[3] However, excessively high temperatures can sometimes degrade the analytes or extract a higher load of interfering compounds. A systematic optimization is always recommended.[4]

Q2: I'm experiencing significant signal suppression or enhancement in my GC-MS analysis that I don't see with my solvent standards. What is causing this?

A: You are likely encountering matrix effects , a common and challenging issue in the analysis of complex samples like food, beverages, or biological fluids.[5] Matrix effects occur when co-extracted, non-target compounds interfere with the ionization and detection of your target pyrazines in the mass spectrometer's source, leading to inaccurate quantification.[6][7]

Troubleshooting Steps:

  • Matrix-Matched Calibration: The most reliable solution is to prepare your calibration standards in a blank matrix extract (a sample of the same matrix known to be free of pyrazines). This ensures that the standards and the samples experience the same matrix effects, canceling them out.

  • Sample Dilution: If your analytical system is sensitive enough, diluting the final extract can reduce the concentration of interfering compounds to a level where their effect is negligible.[6]

  • Spiking and Recovery: Spike a known concentration of a pyrazine standard into your sample matrix before extraction.[8] If the calculated recovery is well below or above 100%, it confirms a matrix effect.

  • Stable Isotope Dilution Analysis (SIDA): Using a deuterated or ¹³C-labeled pyrazine as an internal standard is the gold standard. These standards behave almost identically to the native analyte during extraction and analysis, providing the most accurate correction for both extraction losses and matrix effects.[3]

Q3: My results show poor reproducibility from one sample replicate to the next. What are the likely sources of this variability?

A: Poor reproducibility often stems from inconsistent sample preparation or extraction equilibria.

  • Inhomogeneous Samples: Complex solid or semi-solid matrices (e.g., roasted nuts, cocoa) must be thoroughly homogenized before sampling. A non-uniform distribution of pyrazines will lead to high variability.

  • Incomplete Equilibration: In headspace techniques like SPME, it is crucial to allow sufficient time for the pyrazines to reach equilibrium between the sample, the headspace, and the extraction fiber.[3] Short incubation or extraction times are a primary cause of inconsistent results.

  • Solvent Volume and Mixing: In LLE, ensure that solvent ratios are precise and that mixing (e.g., vortexing) is performed for a consistent duration and intensity for all samples to ensure repeatable partitioning.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues in pyrazine analysis.

start Start: Low or Inconsistent Pyrazine Signal check_matrix Is the issue present in matrix samples but not in solvent standards? start->check_matrix matrix_effect High Probability of Matrix Effects check_matrix->matrix_effect Yes check_fundamentals Review Fundamental Parameters check_matrix->check_fundamentals No matrix_solutions Implement Solutions: 1. Matrix-Matched Calibration 2. Stable Isotope Dilution 3. Sample Dilution matrix_effect->matrix_solutions end_node Problem Resolved matrix_solutions->end_node check_ph Is sample pH adjusted to >9? check_fundamentals->check_ph adjust_ph Adjust pH to 9-10 using NaOH or other suitable base. check_ph->adjust_ph No check_temp Are incubation/extraction temperatures optimized? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Perform temperature optimization study (e.g., 40-80°C). check_temp->optimize_temp No check_time Is extraction/equilibration time sufficient? check_temp->check_time Yes optimize_temp->check_time optimize_time Perform time optimization study (e.g., 30-70 min). check_time->optimize_time No check_method Review Method-Specific Parameters check_time->check_method Yes optimize_time->check_method check_method->end_node

Caption: General troubleshooting workflow for pyrazine analysis.

Method-Specific Troubleshooting: HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free technique for volatile analysis. However, its efficiency is highly dependent on careful parameter optimization.

Q4: How do I select the best SPME fiber for pyrazine analysis? I'm not getting enough sensitivity.

A: Fiber selection is the most critical factor for sensitivity in SPME. Pyrazines are compounds of intermediate polarity. Therefore, a fiber with a mixed-phase coating that can interact through multiple mechanisms is ideal.

The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is consistently reported as the most effective choice for pyrazines.[4][9][10]

  • Why it works: The DVB (divinylbenzene) component provides interactions for aromatic compounds, the CAR (Carboxen) microporous structure effectively traps small volatile molecules, and the PDMS (polydimethylsiloxane) provides a non-polar phase. This combination ensures the highest extraction efficiency for a broad range of pyrazines.[3] Fibers with single coatings, like PDMS or Polyacrylate (PA), generally show poor performance for pyrazines.[3]

Q5: What is the difference between pre-incubation and extraction temperature, and how do I optimize them?

A: These two parameters control the thermodynamics of the extraction.

  • Pre-incubation Temperature: This is the temperature at which the sample is held before the SPME fiber is exposed. Its purpose is to facilitate the release of pyrazines from the sample matrix into the headspace, allowing equilibrium to be established. Higher temperatures (e.g., 60-80°C) are generally better, but temperatures above 80°C may not offer significant improvement and risk analyte degradation.[3]

  • Extraction Temperature: This is the temperature maintained while the fiber is exposed to the headspace. Adsorption onto the SPME fiber is an exothermic process, meaning that lower extraction temperatures favor higher recovery. However, the temperature must be high enough to maintain the volatility of the pyrazines.

A common strategy is to use a high pre-incubation temperature (e.g., 80°C) to fill the headspace, followed by a lower extraction temperature (e.g., 50°C) to maximize adsorption onto the fiber.[3]

HS-SPME Optimization Workflow

start Start: Optimize HS-SPME Method step1 Step 1: Fiber Selection Choose DVB/CAR/PDMS fiber for broad pyrazine recovery. start->step1 step2 Step 2: Pre-Incubation Optimization Test temperatures (e.g., 60, 70, 80°C) for a fixed time (e.g., 20 min). Select temp with max peak area. step1->step2 step3 Step 3: Extraction Temperature Optimization Using optimal pre-incubation, test extraction temps (e.g., 40, 50, 60°C). Select temp with max peak area. step2->step3 step4 Step 4: Extraction Time Optimization Using optimal temps, test extraction times (e.g., 30, 40, 50, 60 min) to ensure equilibrium is reached. step3->step4 end_node Optimized Method Ready for Validation step4->end_node

Sources

Technical Support Center: Minimizing Side Product Formation in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during pyrazine synthesis in a practical question-and-answer format.

Q1: My pyrazine synthesis is plagued by low yields. What are the primary culprits?

A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several factors. Classical synthesis methods, while foundational, are sometimes associated with harsh reaction conditions and modest yields.[1] Key areas to investigate include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion, resulting in piperazine byproducts.[1] Conversely, excessively high temperatures (above 450°C) can lead to the degradation of the pyrazine ring itself.[1]

  • Inappropriate Choice of Base or Catalyst: The selection and stoichiometry of the base and/or catalyst are crucial for reaction efficiency. In certain dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1]

  • Purity of Starting Materials: The purity of your reactants cannot be overstated. Impurities in the starting materials, such as aldol condensation products in denatured ethanol, can initiate unwanted side reactions, leading to a significant reduction in the yield of the desired pyrazine.[1]

  • Product Loss During Work-up and Purification: Significant amounts of the desired product can be lost during extraction and purification steps. It is often necessary to perform multiple extractions to ensure a good recovery of the pyrazine derivative from the reaction mixture.[1]

Q2: I am observing significant formation of imidazole derivatives as byproducts. How can I prevent this and purify my target pyrazine?

A2: Imidazole derivatives, particularly 4-methylimidazole, are common byproducts in pyrazine synthesis, especially in Maillard-type reactions involving sugars and ammonia.

  • Understanding the Cause: Imidazoles can form from the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde. These intermediates are also crucial for pyrazine formation, creating a competitive reaction pathway.

  • Mitigation Strategies:

    • Solvent Choice During Extraction: The choice of solvent for liquid-liquid extraction (LLE) is critical. Using a non-polar solvent like hexane can selectively extract pyrazines, leaving the more polar imidazole impurities behind in the aqueous phase.[2][3][4][5] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate will co-extract imidazoles, necessitating further purification.[2][3][4][5]

    • Purification via Column Chromatography: If imidazoles are co-extracted, they can be effectively removed by passing the organic extract through a silica gel column. The polar silica stationary phase will retain the imidazole impurities, allowing the less polar pyrazine to be eluted.[2][3][4][5]

    • Distillation: For volatile pyrazines, distillation can be an effective purification method, as it can separate the desired product from non-volatile imidazole byproducts.[2][3][4][5]

Q3: My reaction to produce an unsymmetrically substituted pyrazine is yielding a mixture of products. How can I improve the regioselectivity?

A3: The synthesis of unsymmetrically substituted pyrazines presents a significant challenge due to the potential for self-condensation of the precursors, leading to a mixture of the desired unsymmetrical pyrazine and two symmetrical byproducts.

  • The Challenge of Cross-Condensation: In classical methods like the Gutknecht synthesis, which relies on the self-condensation of α-amino ketones, using two different α-amino ketones will inevitably lead to a statistical mixture of products.

  • Strategies for Regiocontrolled Synthesis: To overcome this, a stepwise and regioselective synthetic strategy is required. One such approach involves the reaction of an oxadiazinone with an enamine, which allows for the controlled introduction of different substituents onto the pyrazine ring.[6] Another strategy is to synthesize a pre-functionalized pyrazine core and then introduce further substituents in a controlled manner, for example, through cross-coupling reactions.

Q4: My reaction mixture is turning dark, and I'm seeing a lot of unidentified byproducts by TLC/GC-MS.

A4: A dark reaction mixture and the presence of numerous byproducts often indicate polymerization or degradation reactions.

  • Potential Causes:

    • Air Oxidation: Intermediates in pyrazine synthesis, such as dihydropyrazines, can be sensitive to air oxidation, which can lead to complex side reactions and the formation of colored byproducts.[1]

    • Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to the formation of polymeric and colored impurities.[1]

    • Over-oxidation: In syntheses that employ an oxidation step, using an overly strong oxidizing agent or excessive amounts can lead to the oxidation of the pyrazine ring itself, forming N-oxides or even causing ring-opening.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of sensitive intermediates.[1]

    • Temperature Control: Lowering the reaction temperature can often suppress polymerization and degradation pathways.

    • Purify Starting Materials: Ensure your starting materials and solvents are free from impurities that could lead to side reactions.

Data Summary: Impact of Reaction & Purification Parameters

The following tables summarize key quantitative data on the influence of various parameters on pyrazine synthesis and purification.

Table 1: Effect of Reaction Parameters on Pyrazinamide Synthesis in a Continuous-Flow System

ParameterConditionYield (%)Observations
Solvent tert-amyl alcohol>80%High yield of the desired product.
Ethanol, Isopropanol, IsobutanolLowerFormation of pyrazine ester byproducts observed.[8]
Substrate Molar Ratio (Ester:Amine) 1:381.7%Optimal ratio for maximizing yield.[8]
>1:3DecreasedEnzyme activity may be inhibited by excess substrate.[8]
Temperature 45 °C81.2%Optimal temperature for the enzymatic reaction.[8]
>45 °CDecreasedPotential for irreversible enzyme denaturation.[8]

Table 2: Efficacy of Different Solvents for Liquid-Liquid Extraction of Pyrazines

SolventPolarityAdvantagesDisadvantagesTypical Recovery
Hexane LowHighly selective for pyrazines; does not co-extract polar impurities like imidazoles.[2][3][4][5]May have lower recovery for more polar pyrazines; requires multiple extractions.>90% with multiple extractions.
Methyl-t-butyl ether (MTBE) MediumGood recovery for a broader range of pyrazines.Co-extracts polar impurities like 4-methylimidazole, requiring further purification.[2][3][4][5]>90% with multiple extractions.
Ethyl Acetate MediumEffective for a wide range of pyrazine polarities.Co-extracts polar impurities, necessitating a subsequent purification step.[2][3][4][5]>90% with multiple extractions.

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones, followed by oxidation to the pyrazine.[9][10]

  • Step 1: Synthesis of the α-Oximino Ketone

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

    • Add a solution of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at a controlled temperature (typically 0-5 °C).

    • Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

    • Isolate the product by filtration or extraction.

  • Step 2: Reduction to the α-Amino Ketone and Dimerization

    • Dissolve the α-oximino ketone in a suitable solvent.

    • Add a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) to reduce the oxime to the corresponding amine.

    • The α-amino ketone will spontaneously dimerize to form a dihydropyrazine.

  • Step 3: Oxidation to the Pyrazine

    • To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation, sometimes facilitated by a catalyst.[10]

    • Heat the reaction mixture as required to drive the oxidation to completion.

    • Isolate and purify the final pyrazine product using distillation, recrystallization, or column chromatography.

Protocol 2: Purification of Pyrazines from Imidazole Byproducts

This protocol is designed for the purification of a pyrazine product from a reaction mixture containing imidazole impurities.

  • Liquid-Liquid Extraction:

    • Transfer the cooled aqueous reaction mixture to a separatory funnel.

    • Extract the mixture three to four times with hexane. The pyrazine will preferentially partition into the hexane layer, while the more polar imidazoles will remain in the aqueous layer.[2][3][4][5]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude pyrazine.

  • Silica Gel Column Chromatography (if necessary):

    • If polar solvents like MTBE or ethyl acetate were used for extraction, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

    • Load the solution onto a silica gel column.

    • Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of hexane and ethyl acetate). The less polar pyrazine will elute first, while the more polar imidazole impurities will be retained on the column.[2][3][4][5]

    • Collect the fractions containing the pure pyrazine and concentrate under reduced pressure.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Mechanism of Pyrazine Synthesis from α-Amino Ketones

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Oxidation alpha-Amino Ketone_1 α-Amino Ketone (Molecule 1) Dihydropyrazine Dihydropyrazine Intermediate alpha-Amino Ketone_1->Dihydropyrazine Condensation alpha-Amino Ketone_2 α-Amino Ketone (Molecule 2) alpha-Amino Ketone_2->Dihydropyrazine Condensation Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, CuSO4) Oxidizing_Agent->Pyrazine

Caption: Dimerization of α-amino ketones to a dihydropyrazine intermediate, followed by oxidation to the aromatic pyrazine.

Diagram 2: Troubleshooting Flowchart for Low Pyrazine Yield

G start Low Yield of Pyrazine check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Adjust temperature. (e.g., 300-450 °C for dehydrogenation) check_temp->adjust_temp No check_reagents Are starting materials pure? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify starting materials and solvents. check_reagents->purify_reagents No check_base_catalyst Is the base/catalyst choice and amount correct? check_reagents->check_base_catalyst Yes purify_reagents->check_base_catalyst optimize_base_catalyst Screen different bases/catalysts and optimize loading. check_base_catalyst->optimize_base_catalyst No check_workup Is product being lost during work-up? check_base_catalyst->check_workup Yes optimize_base_catalyst->check_workup optimize_workup Perform multiple extractions; choose appropriate solvent. check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: A step-by-step guide to troubleshooting low yields in pyrazine synthesis.

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science.
  • CoLab. (2010). Gutknecht Condensation.
  • Merck & Co. (n.d.). Gutknecht Pyrazine Synthesis. The Merck Index.
  • BIOSYNCE. (n.d.). What are the side-reactions in pyrazine synthesis?
  • Ganesan, A., & Heathcock, C. H. (1995). Synthesis of unsymmetrical pyrazines by reaction of an oxadiazinone with enamines. The Journal of Organic Chemistry, 60(15), 4978–4979.
  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.
  • Barrow, J. C., et al. (2004). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Organic Letters, 6(20), 3477–3480.
  • Wikipedia. (n.d.). Pyrazine.
  • Ganesan, A., & Heathcock, C. H. (1995). Synthesis of unsymmetrical pyrazines by reaction of an oxadiazinone with enamines. The Journal of Organic Chemistry.
  • Milcent, R., & Barbier, G. (1983). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Journal of Heterocyclic Chemistry, 20(1), 77-84.
  • Latha, B. M., et al. (2007). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts.
  • Wang, M., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation.
  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health.
  • Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Symposium Series, 409, 196-207.
  • Ghosh, S. C., & Mandal, S. (2012). Selective synthesis of pyrazine. Tetrahedron Letters, 53(31), 4064-4067.
  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds.
  • Li, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(5), 2939-2946.
  • Sperry, J. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(10), 2479.
  • Krems, I. J., & Spoerri, P. E. (1947). The Pyrazines. Chemical Reviews, 40(2), 279-358.
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(7), 2529-2535.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACS Publications.
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 59(19), 10668-10675.
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Barrow, J. C., et al. (2004). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. National Institutes of Health.
  • Kumar, A., et al. (2018). Regioselective synthesis of unsymmetrical biheteroaryls via copper(ii)-catalyzed cascade annulation.
  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.
  • Itami, K., et al. (2013). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry, 11(31), 5129-5132.
  • Sari, Y., et al. (2021).
  • Yu, A. N., & Zhang, A. (2000). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 48(10), 4938-4941.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • MIDDE SRIDHAR CHEMISTRY. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE [Video]. YouTube.

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Part 1: Frequently Asked Questions (FAQs) for Method Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for GC-MS analysis of alkylpyrazines. As a class of volatile nitrogen-containing heterocyclic compounds, alkylpyrazines are critical to the flavor and aroma profiles of many food, beverage, and pharmaceutical products. Their analysis, however, presents unique challenges due to their volatility, potential for matrix interference, and the structural similarity of isomers.

This guide is designed by application scientists to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for optimizing and troubleshooting their GC-MS methods. We move beyond simple checklists to explain the rationale behind parameter selection, empowering you to develop robust and reliable analytical protocols.

This section addresses the most common questions encountered when developing a robust GC-MS method for alkylpyrazine analysis.

Q1: How should I prepare my sample for alkylpyrazine analysis? What is the best extraction technique?

For volatile compounds like alkylpyrazines, the goal is to efficiently extract them from the sample matrix while minimizing the co-extraction of non-volatile interferences. Headspace-Solid Phase Microextraction (HS-SPME) is a highly effective and recommended technique because it combines sampling, extraction, and concentration into a single, solvent-free step.[1]

  • Why HS-SPME? Direct immersion of an SPME fiber is often unsuitable for complex matrices as it can damage the fiber.[1] HS-SPME avoids this by exposing the fiber only to the vapor phase (headspace) above the sample, selectively capturing volatile analytes.

  • Fiber Selection: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatile and semi-volatile compounds. For certain applications, a 75 μm PDMS/Carboxen fiber has shown excellent performance.[1]

  • Optimization of Extraction Parameters: Extraction efficiency is governed by temperature and time.

    • Temperature: Increasing the sample temperature increases the vapor pressure of the analytes, facilitating their transfer to the headspace.[1] However, excessively high temperatures can sometimes decrease extraction efficiency for certain pyrazines. An optimal temperature is often found around 50-60 °C.[1]

    • Time: The extraction time should be sufficient to allow the analytes to reach equilibrium between the sample matrix, the headspace, and the SPME fiber. An extraction time of 30-50 minutes is a typical starting point.[1]

Q2: Which GC column stationary phase is best for separating alkylpyrazines?

The choice of stationary phase is the most important factor for achieving chromatographic resolution. The decision hinges on the complexity of your sample matrix and the specific alkylpyrazine isomers you need to separate.

  • Causality: Alkylpyrazines are moderately polar compounds. The rule of "like dissolves like" suggests that a polar stationary phase should provide good selectivity.[2] However, interactions with the sample matrix can complicate separations.

  • Comparison of Common Phases:

Stationary PhasePolarityAdvantagesDisadvantagesRecommended Use Case
DB-5ms / ZB-5MS Low Polarity (5% Phenyl-Methylpolysiloxane)Thermally stable, versatile, good for general-purpose screening, separates analytes primarily by boiling point.[3][4]May co-elute with matrix interferences in complex samples.[1] Positional isomers can be difficult to resolve.[5]Simple matrices; initial screening; when retention indices on a 5-phase are required for identification.[5]
DB-WAX / ZB-WAX High Polarity (Polyethylene Glycol - PEG)Excellent selectivity for polar compounds, highly effective at separating alkylpyrazines from matrix interferences.[1][6]Lower maximum operating temperature, susceptible to damage from oxygen and water.[7]Complex matrices (e.g., microbial samples, food extracts) where matrix interference is a significant problem.[1][8]
  • Expert Recommendation: For complex matrices, a DB-WAX or equivalent polar column is often more appropriate to eliminate interferences.[1][6] For simpler matrices or when matching retention indices to standard libraries is the priority, a DB-5ms is a reliable choice.[5]

Q3: How do I optimize the GC oven temperature program?

A well-optimized temperature program is crucial for good peak shape and resolution.[9]

  • Initial Temperature & Hold Time: Start with an initial oven temperature around 40-60 °C.[1][3] A 1-2 minute hold at this temperature allows for the cryo-focusing of analytes at the head of the column, leading to sharper peaks, especially when using splitless injection.[10]

  • Temperature Ramp Rate: A slower ramp rate (e.g., 3-5 °C/min) generally improves the separation between closely eluting compounds.[11] A faster ramp rate (10-20 °C/min) shortens the analysis time but may sacrifice resolution.[3][12] A good starting point is 10 °C/min.

  • Final Temperature & Hold Time: The final temperature should be high enough to elute all compounds of interest but should not exceed the column's maximum operating temperature. A final hold of 5-10 minutes ensures that any less volatile matrix components are eluted, preventing column contamination and carryover.[8]

Example Protocol: Starting Oven Program

  • Initial Temperature: 40 °C, hold for 2 minutes.

  • Ramp 1: Increase to 150 °C at 10 °C/min.

  • Ramp 2: Increase to 240 °C (for a WAX column) at 20 °C/min.

  • Final Hold: Hold at 240 °C for 5 minutes.

Q4: What are the key MS parameters to consider for identification and quantification?

The mass spectrometer settings determine the sensitivity and specificity of your analysis.

  • Ionization Mode - EI vs. CI:

    • Electron Ionization (EI): The standard mode, operating at 70 eV. It produces reproducible fragmentation patterns that are excellent for library matching and structural identification.[3] However, for some alkylpyrazines, the molecular ion ([M]⁺˙) may be of low abundance.

    • Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more intense molecular ion signal.[1] This is highly advantageous for quantitative analysis, as it improves the signal-to-noise ratio for the target ion.[1][6]

  • Acquisition Mode - Scan vs. Selected Ion Monitoring (SIM):

    • Full Scan: Acquires data over a wide mass range (e.g., m/z 35-500).[11] This is used for method development and qualitative analysis to identify unknown compounds.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions corresponding to the target analytes.[3] This dramatically increases sensitivity (by 10-100x) and selectivity, making it the preferred mode for quantification.

  • Ion Source and Transfer Line Temperatures: These temperatures must be high enough to prevent condensation of the analytes but not so high as to cause thermal degradation.

    • Ion Source Temperature: Typically 230 °C.[8][13]

    • Transfer Line Temperature: Typically 250 °C.[13]

Q5: My positional isomers (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine) are difficult to identify. How can I confirm their identity?

This is a common and critical challenge, as many alkylpyrazine isomers produce very similar mass spectra.[5][13] Relying solely on a library match is often insufficient and can lead to misidentification.

  • The Self-Validating System: A trustworthy identification requires a two-pronged approach.

    • Mass Spectrum Confirmation: The acquired mass spectrum should match the library spectrum with a high degree of similarity.

    • Retention Index (RI) Matching: The experimental retention index of the compound must match the published RI value for that compound on the same stationary phase.[5] You must inject a homologous series of n-alkanes under the exact same chromatographic conditions to calculate the experimental RI. Unambiguous identification is only possible when both the mass spectrum and the retention index align with a known standard.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential CausesRecommended Solutions & Explanations
Poor Peak Shape (Tailing Peaks) 1. Active Sites in the GC System: Alkylpyrazines are basic compounds and can interact with acidic silanol groups in the injector liner, column, or detector, causing peak tailing.[3] 2. Column Contamination: Buildup of non-volatile residues can degrade column performance.[9] 3. Insufficient Head Pressure/Flow Rate: Low carrier gas flow can lead to band broadening.[14]1. Improve System Inertness: Use deactivated (silanized) injector liners and a high-quality, inert GC column. Perform regular inlet maintenance.[3] 2. Bake Out the Column: Condition the column at its maximum isothermal temperature for a few hours to remove contaminants. If tailing persists, trim the first 10-20 cm from the front of the column or replace it.[9] 3. Verify Flow: Check your carrier gas flow rate and ensure it is stable and at the manufacturer's recommended setting (typically ~1.0-1.5 mL/min for a 0.25 mm ID column).[15]
Poor Sensitivity (Low Signal-to-Noise) 1. Sub-optimal Extraction: HS-SPME extraction time or temperature may be insufficient. 2. Leaks in the System: A leak in the septum or fittings will reduce the amount of analyte reaching the detector.[16] 3. Inefficient Ionization/Detection: The ion source may be dirty, or the detector may be failing. 4. Using Scan Mode for Trace Analysis: Full scan mode is inherently less sensitive than SIM mode.[17]1. Re-optimize HS-SPME: Systematically evaluate extraction temperature and time to maximize analyte response.[12] 2. Perform a Leak Check: Follow your instrument's procedure for checking for leaks, paying close attention to the injector septum, which should be replaced regularly.[16] 3. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. If sensitivity does not improve, the electron multiplier may need to be replaced.[14] 4. Switch to SIM Mode: For quantifying low-level targets, develop a SIM method using the most abundant and specific ions for each alkylpyrazine.[3]
Irreproducible Results (Poor Area/Height Precision) 1. Inconsistent Injection/Extraction: Manual SPME can have high variability. Inconsistent sample volume or matrix can affect HS-SPME.[9] 2. Fluctuating Instrument Parameters: Unstable carrier gas flow or oven temperature can cause retention time and peak area shifts.[15] 3. Matrix Effects: Co-eluting compounds from the matrix can enhance or suppress the analyte signal in an unpredictable way.[18][19]1. Automate and Standardize: Use an autosampler for all injections to ensure consistent timing and positioning.[1] Ensure sample volumes and preparation procedures are followed precisely.[9] 2. Verify Instrument Stability: Check for stable gas pressures and perform an oven temperature verification if needed.[15] 3. Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (e.g., 2,6-dimethylpyrazine-d6 for 2,6-dimethylpyrazine).[3] This corrects for variations in both sample preparation and instrument response, leading to highly accurate and precise quantification.[20][21]
Poor Resolution (Overlapping Peaks) 1. Incorrect Column Phase: The stationary phase may not have the right selectivity for your analytes.[9] 2. Oven Ramp Rate is Too Fast: Analytes do not have enough time to interact with the stationary phase and separate.[14] 3. Column is Overloaded: Injecting too much sample can cause broad, overlapping peaks.1. Select a More Appropriate Column: If using a DB-5ms, consider switching to a polar WAX column for better selectivity.[1][22] 2. Optimize Temperature Program: Decrease the oven ramp rate to improve separation of critical pairs.[9] 3. Reduce Sample Concentration or Use Split Injection: Dilute the sample or increase the split ratio to reduce the amount of analyte reaching the column.[9][10]

Part 3: Visualized Workflows and Protocols

General Analytical Workflow

This diagram outlines the complete process from sample receipt to final data reporting, emphasizing critical decision points.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Homogenize Homogenize/Aliquot Sample Sample->Homogenize Add_IS Spike with Internal Standard (e.g., Deuterated Pyrazine) Homogenize->Add_IS HS_SPME HS-SPME Extraction (e.g., 50°C for 40 min) Add_IS->HS_SPME GC_Inject GC Injection (Splitless, 250°C) HS_SPME->GC_Inject GC_Sep Chromatographic Separation (e.g., DB-WAX column) GC_Inject->GC_Sep MS_Detect MS Detection (EI/CI, Scan or SIM) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Identification Compound Identification (Library Match + RI) Integration->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: End-to-end workflow for alkylpyrazine analysis.

Troubleshooting Logic: Poor Peak Shape

This diagram illustrates a logical sequence for diagnosing and resolving the common issue of peak tailing.

Start Problem: Tailing Peaks for Alkylpyrazines Check_Blank Inject Solvent Blank. Does blank show carryover? Start->Check_Blank Check_Liner Inspect & Replace Injector Liner & Septum Check_Blank->Check_Liner No Bake_Column Bake out Column (per manufacturer specs) Check_Blank->Bake_Column Yes Check_Column Trim 15cm from front of GC Column Check_Liner->Check_Column Tailing persists Resolved Problem Resolved Check_Liner->Resolved Resolved New_Column Install New Column (preferably inert-coated) Check_Column->New_Column Tailing persists Check_Column->Resolved Resolved Bake_Column->Check_Liner Tailing persists Bake_Column->Resolved Resolved New_Column->Resolved Resolved

Caption: Decision tree for troubleshooting peak tailing.

References

  • Jeon, S., Shin, J. H., Kim, Y. P., & Ahn, Y. G. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Biotechnology and Bioprocess Engineering, 21(6), 797–804. [Link]
  • Hofmann, T., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6821–6829. [Link]
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell Scientific Instrument Co., Ltd.[Link]
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. [Link]
  • Chemistry For Everyone. (2023, September 10).
  • ResearchGate. (n.d.). Response of each alkylpyrazine according to the extraction times. [Link]
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Ewha Womans University. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. [Link]
  • ResearchGate. (n.d.). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF. [Link]
  • Hofmann, T., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6821-6829. [Link]
  • MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. [Link]
  • Phenomenex. (n.d.). Guide to Choosing a GC Column. [Link]
  • ALWSCI. (n.d.).
  • MDPI. (2024).
  • Regis Technologies. (n.d.).
  • ResearchGate. (2022). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. [Link]
  • National Institutes of Health. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. PMC. [Link]
  • BIO Web of Conferences. (n.d.). Determination of methoxypyrazines in dry wines. [Link]
  • LCGC International. (2013). Optimizing GC–MS Methods. [Link]
  • Semantic Scholar. (n.d.).
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  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
  • LCGC International. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. [Link]
  • MAG. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. [Link]
  • Chemistry For Everyone. (2023, August 14).
  • MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]
  • RSC Publishing. (n.d.). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. [Link]
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Stability of 3-Ethyl-2,5-dimethylpyrazine in different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for understanding and evaluating the stability of 3-Ethyl-2,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its integrity throughout their experimental and product development lifecycles. Here, you will find answers to frequently asked questions, detailed protocols for stability testing, and troubleshooting guides for common analytical challenges.

Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: What is this compound and why is its stability important?

This compound (CAS No. 13360-65-1) is a heterocyclic aromatic organic compound.[1][2] It is a key aroma component in many roasted and cooked foods, contributing nutty, cocoa-like, and roasted flavor profiles.[3] In the pharmaceutical and fragrance industries, it is used as a flavoring agent or a building block for more complex molecules.[4]

The stability of this compound is critical because its degradation can lead to a loss of the desired sensory characteristics in food and fragrance products. In pharmaceutical applications, any degradation can result in the formation of unknown impurities, which could have an impact on the safety and efficacy of the final drug product. Therefore, understanding its stability under various storage and processing conditions is essential for quality control and regulatory compliance.[5]

Q2: What are the main factors that can affect the stability of this compound?

Based on the general principles of chemical stability and information on related pyrazine compounds, the primary factors that can influence the stability of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[6]

  • pH: The compound's stability can be compromised in highly acidic or basic aqueous solutions, potentially leading to hydrolysis.[6][7]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[8]

  • Oxidizing Agents: The presence of strong oxidizing agents, such as peroxides, can lead to the formation of oxidation byproducts.[9][10]

  • Presence of Water/Humidity: For solid forms of the compound, high humidity can facilitate degradation, especially in the presence of other reactive species.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and the behavior of similar compounds:

  • Hydrolysis: Under strong acidic conditions, the pyrazine ring could potentially undergo cleavage. For instance, hydrolysis of a related pyrazine with hydrochloric acid has been shown to yield an aminoketone.[7]

  • Oxidation: The alkyl side chains (ethyl and methyl groups) are susceptible to oxidation, which could lead to the formation of alcohols, ketones, or carboxylic acids. The nitrogen atoms in the pyrazine ring could also be oxidized to form N-oxides.

  • Photodegradation: UV light can provide the energy to initiate free-radical reactions, potentially leading to polymerization or rearrangement of the molecule.

Q4: How can I analyze the stability of this compound?

The most common and effective analytical technique for studying the stability of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[11] This method allows for the separation of the parent compound from its degradation products and provides structural information for their identification.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products or when derivatization is employed. However, due to the volatility of the parent compound, GC-MS is generally preferred.[12] A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while also detecting and quantifying any significant degradation products.[13]

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are harsher than accelerated stability testing to identify potential degradation products and pathways.[5][8][14][15] The goal is to achieve a target degradation of 5-20%.[5]

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study under hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • This compound (high purity standard)

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Water (Type I, ultrapure)

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • This compound-d5 (or other suitable internal standard for quantitative analysis)[16]

  • Vials (amber and clear glass) with PTFE-lined caps

  • Calibrated oven, photostability chamber, and water bath

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. This stock solution will be used for all stress conditions.

For each condition, prepare a sample in an amber vial (unless otherwise specified) and a control sample (stored at 5°C in the dark).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1M NaOH.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1M HCl.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Weigh 10 mg of solid this compound into an open glass vial.

    • Place in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in methanol to a known concentration for analysis.

  • Photolytic Degradation:

    • Transfer 1 mL of the stock solution into a clear glass vial.

    • Expose the vial to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber.

    • After exposure, dilute the sample with methanol for analysis.

The following is a starting point for a GC-MS method. It should be validated for your specific instrument and application.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-350 m/z

  • Analyze all stressed samples and controls by GC-MS.

  • Identify the peak for this compound based on its retention time and mass spectrum.[1]

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage degradation of this compound in each condition.

  • Attempt to elucidate the structures of the major degradation products based on their mass spectra.

Data Presentation: Illustrative Stability Data

The following table provides an example of how to present the results from a forced degradation study. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation (Illustrative)Number of Degradation Products Detected (Illustrative)
0.1M HCl24608%2
0.1M NaOH246012%3
3% H₂O₂24Room Temperature15%4
Thermal (Solid)48805%1
PhotolyticAs per ICH Q1B2518%3

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Syringe issue (blocked or not drawing sample). - Leak in the injection port. - Column breakage. - Incorrect GC-MS settings.- Clean or replace the syringe. - Perform a leak check on the inlet. - Inspect and properly install the column. - Verify all method parameters.
Peak tailing - Active sites in the inlet liner or column. - Column contamination. - Sample overload.- Use a deactivated inlet liner. - Condition the column or trim the first few centimeters. - Dilute the sample.
Peak fronting - Column overload. - Incompatible injection solvent.- Dilute the sample. - Ensure the sample is dissolved in a solvent compatible with the column phase.
Ghost peaks - Contamination from a previous injection (carryover). - Contaminated syringe or solvent.- Run a blank solvent injection to clean the system. - Clean or replace the syringe and use fresh, high-purity solvents.
Shifting retention times - Leak in the carrier gas line. - Inconsistent oven temperature. - Column aging.- Perform a thorough leak check of the GC system. - Verify the oven temperature program. - Condition or replace the column.
HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High backpressure - Blockage in the column or tubing. - Particulate matter from the sample.- Reverse flush the column (if permissible by the manufacturer). - Filter all samples and mobile phases before use.
Baseline drift - Inadequate column equilibration. - Mobile phase composition changing over time. - Temperature fluctuations.- Allow sufficient time for the column to equilibrate with the mobile phase. - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature.
Split peaks - Column void or damage. - Clogged frit. - Sample solvent incompatible with the mobile phase.- Replace the column. - Replace the column inlet frit. - Dissolve the sample in the mobile phase or a weaker solvent.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (NaOH, 60°C) stock->base Apply Stress oxide Oxidation (H₂O₂, RT) stock->oxide Apply Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress gcms GC-MS Analysis acid->gcms Analyze base->gcms Analyze oxide->gcms Analyze thermal->gcms Analyze photo->gcms Analyze data Data Interpretation: - % Degradation - Identify Degradants gcms->data

Caption: Workflow for the forced degradation study of this compound.

References

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.
  • Ohta, A., Ohta, A., & Inoue, N. (2009). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Heterocyclic Chemistry, 23(3), 845-847.
  • Chevalley, J. (n.d.). THE PYRAZINES.
  • Shul'pin, G. B., Attanasio, D., & Suber, L. (1994). Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent. Russian Chemical Bulletin, 43(10), 1634-1639.
  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6).
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Shul'pin, G. B. (1995). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
  • Shul'pin, G. B., Attanasio, D., & Suber, L. (1994). Oxidation by a reagent H2O2-VO3--pyrazine-2-carboxylic acid. INIS-IAEA.
  • Singh, B., & Chawla, G. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-251.
  • Shul'pin, G. B., Nizova, G. V., & Kozlov, Y. N. (2001). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation. New Journal of Chemistry, 25(4), 556-564.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Vione, D. (2022). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
  • Lee, J. H., Kim, J. H., Lee, S. H., Kim, S. Y., & Kim, J. F. (2021). Chemoenzymatic synthesis of this compound by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific reports, 11(1), 14619.
  • Jäger, S., Lorenz, M., & Schwab, W. (2018). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Journal of Food Science, 83(1), 24-33.
  • PubChemLite. (n.d.). This compound (C8H12N2).
  • Koehler, P., & Schieberle, P. (2009). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Food Chemistry, 114(1), 193-200.
  • Shul'pin, G. B., & Süss-Fink, G. (2003). Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent. Coordination Chemistry Reviews, 244(1-2), 25-46.
  • Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Burton Jr, G. A., ... & Lalko, J. F. (2024). RIFM fragrance ingredient safety assessment, 3-ethyl-2, 6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 183, 114266.
  • PubChem. (n.d.). This compound.
  • FooDB. (n.d.). Showing Compound this compound (FDB020022).
  • Ooi, K. F., & Wong, W. Y. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 75-86.
  • BenchChem. (2023).
  • Li, Y., Wang, Y., Zhang, Y., & Wang, W. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC advances, 14(1), 1-9.
  • Chylewska, A., Makowska, A., & Chylewska, A. (2019). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 43(30), 12051-12061.
  • Singh, R. P., & Fox, J. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Pardasani, P., & Pardasani, R. T. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(16), 4969.
  • Kumar, A., Kumar, A., Sharma, R., & Singh, R. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form.
  • Veličković, J. M., Bjelaković, M. S., & Marinković, A. D. (2013). Kinetics of tartrazine photodegradation by UV/H2O2 in aqueous solution. Chemical Papers, 67(10), 1339-1347.
  • Poulios, I., Micropoulou, E., Panou, R., & Kostopoulou, E. (2003). Kinetic studies of the photocalytic degradation of tartrazine. Journal of Photochemistry and Photobiology A: Chemistry, 155(1-3), 181-188.
  • Naama, S., Hadjersi, T., Menari, H., & Lamrani, S. (2018). Kinetics of Tartrazine Photodegradation by Cu-Modified Silicon Nanowires.
  • La Nasa, J., Degano, I., Modugno, F., & Colombini, M. P. (2020). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder.

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Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges posed by matrix effects in their analytical workflows. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis, and why are they a concern for pyrazines?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components of a sample other than the target analyte, such as proteins, lipids, salts, and endogenous molecules.[3][4] These effects can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][5]

Pyrazines, a class of heterocyclic aromatic compounds, are frequently analyzed in complex matrices such as food, beverages, biological fluids, and environmental samples.[6][7] The complexity of these matrices makes pyrazine analysis particularly susceptible to matrix effects, potentially leading to erroneous quantification.[1]

Q2: How can I determine if my pyrazine analysis is affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects. The most common approaches include:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a pyrazine standard into the LC eluent after the analytical column and before the MS ion source.[8] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal of the pyrazine standard as the matrix components elute indicates regions of ion suppression or enhancement.[8]

  • Post-Extraction Spike Comparison: This is a quantitative assessment. The response of a pyrazine standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent.[4] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A significant deviation from 100% (e.g., outside the 80-120% range) indicates that matrix effects are impacting your analysis.[9]

Q3: What are the primary causes of ion suppression and enhancement in ESI-MS for pyrazine analysis?

A: Ion suppression and enhancement in electrospray ionization (ESI) are primarily surface-activity-driven phenomena that occur within the ESI droplet.

  • Ion Suppression: This is the more common effect and often arises from competition between the analyte (pyrazine) and co-eluting matrix components for the limited surface area of the ESI droplet, where ionization occurs.[3][10] Highly abundant, non-volatile compounds like salts, ion-pairing agents, and endogenous matrix components can preferentially occupy the droplet surface, reducing the ionization efficiency of the target pyrazine.[2][10][11] Changes in the physical properties of the droplet, such as viscosity and surface tension, caused by matrix components can also hinder the formation of gas-phase ions.[2]

  • Ion Enhancement: While less frequent, ion enhancement can occur when co-eluting matrix components improve the ionization efficiency of the pyrazine analyte.[3] This can happen if a matrix component alters the droplet's surface chemistry in a way that favors the analyte's transfer to the gas phase.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor reproducibility and high variability in pyrazine quantification across different samples.

Q: My pyrazine peak areas are fluctuating significantly between injections of different samples, even for replicates. What could be the cause, and how can I fix it?

A: High variability in peak areas is a classic symptom of inconsistent matrix effects.[12] This often occurs when the composition of the matrix differs from sample to sample, leading to varying degrees of ion suppression or enhancement.[4] Hardware performance issues can also contribute to signal instability.[12]

Diagnostic Workflow:
  • System Suitability Check: Before analyzing samples, inject a neat standard solution multiple times to ensure the LC-MS system is performing optimally. Consistent retention times and peak areas indicate a stable system.

  • Internal Standard (IS) Response Monitoring: If you are using an internal standard, monitor its peak area across all samples. Significant variation in the IS response is a strong indicator of variable matrix effects.[4]

  • Post-Extraction Spike Analysis: Perform a post-extraction spike experiment on several different lots of your blank matrix to quantify the variability of the matrix effect.[4]

Mitigation Strategies:
  • Strategy 1: Stable Isotope Dilution Analysis (SIDA)

    This is considered the gold standard for correcting matrix effects.[5][8] A stable isotope-labeled (SIL) analog of the pyrazine analyte (e.g., 2,6-Dimethylpyrazine-d6 for 2,6-Dimethylpyrazine) is added to the sample at the beginning of the sample preparation process.[13] Since the SIL internal standard is chemically identical to the analyte, it experiences the same matrix effects and extraction inefficiencies, providing a reliable means of correction.[14]

    Experimental Protocol: Stable Isotope Dilution Analysis

    • Prepare a working solution of the SIL internal standard (e.g., 100 ng/mL 2,6-Dimethylpyrazine-d6).[13]

    • Spike the IS into all samples, calibration standards, and quality controls (QCs) at a consistent concentration before any extraction steps.[13]

    • Proceed with your established sample preparation method (e.g., LLE, SPE).

    • During LC-MS analysis, monitor the MRM transitions for both the native pyrazine and the SIL internal standard.[13]

    • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.[13]

    • Quantify the pyrazine concentration in your samples using this ratio-based calibration curve.

  • Strategy 2: Matrix-Matched Calibration

    If a suitable SIL internal standard is not available or is cost-prohibitive, matrix-matched calibration is an effective alternative.[3][8] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[15] This ensures that the calibration standards experience the same matrix effects as the analytes in your samples, improving accuracy.[16]

    dot

    Matrix_Effect_Mitigation_Choice start High Signal Variability Observed check_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->check_sil use_sida Implement Stable Isotope Dilution Analysis (SIDA) check_sil->use_sida Yes check_matrix Is a Representative Blank Matrix Available? check_sil->check_matrix No end_sida Accurate Quantification use_sida->end_sida use_mmc Use Matrix-Matched Calibration check_matrix->use_mmc Yes optimize Optimize Sample Prep & Chromatography check_matrix->optimize No end_mmc Improved Accuracy use_mmc->end_mmc end_opt Reduced Matrix Effects optimize->end_opt

    Caption: Decision workflow for selecting a matrix effect mitigation strategy.

Issue 2: Consistently low pyrazine signal (ion suppression) in all samples.

Q: My pyrazine analytes are consistently showing very low signal intensity or are not detectable in my samples, but the standards in neat solvent look fine. What's causing this suppression and how can I overcome it?

A: This indicates a strong and consistent ion suppression effect, likely due to a high concentration of interfering components in your sample matrix that co-elute with your pyrazine analytes.[17] Phospholipids from plasma or serum are common culprits in bioanalysis.

Diagnostic Workflow:
  • Post-Column Infusion: As mentioned in the FAQs, this is the best way to visualize the retention time windows where ion suppression is occurring.

  • Analyze a Diluted Sample: Dilute your sample extract (e.g., 10-fold or 100-fold) with the initial mobile phase and re-inject.[5][18] If the signal intensity increases significantly (more than what is expected from the dilution factor), it confirms that you are reducing the concentration of interfering compounds and mitigating the suppression effect.[18]

Mitigation Strategies:
  • Strategy 1: Optimize Sample Preparation for Matrix Removal

    Improving the sample cleanup is one of the most effective ways to reduce matrix effects.[3][19]

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating pyrazines from complex matrices based on their solubility.[7][19] Optimizing the pH and the choice of organic solvent can significantly improve the removal of interferences.[19]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent.[3][19] For pyrazines in biological fluids, a C18 cartridge can be effective.[20]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for removing a wide range of matrix components from complex samples and is applicable to pyrazine analysis.[21][22][23] The dispersive SPE (d-SPE) cleanup step is particularly effective.[24]

    Experimental Protocol: Generic QuEChERS for Pyrazine Analysis

    • Homogenize your sample (e.g., 10g of a food sample) and place it in a 50 mL centrifuge tube.[24]

    • Add 10 mL of acetonitrile and your internal standard. Shake vigorously for 1 minute.[24]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[24]

    • Centrifuge the sample to separate the layers.[24]

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds and then centrifuge.

    • The resulting supernatant is ready for LC-MS analysis.

    Sample Preparation TechniqueTypical Recovery for PyrazinesMatrix Component RemovalThroughput
    Protein Precipitation (PPT) Moderate-HighLowHigh
    Liquid-Liquid Extraction (LLE) High[7]Moderate-HighModerate
    Solid-Phase Extraction (SPE) High[20]HighLow-Moderate
    QuEChERS High[22]Very HighHigh

    Table 1. Comparison of common sample preparation techniques for pyrazine analysis.

  • Strategy 2: Optimize Chromatographic Separation

    If co-elution is the problem, improving the chromatographic separation can move the pyrazine peak away from the interfering matrix components.[3][8]

    • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte and the suppression zone identified by post-column infusion.

    • Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP)) that may provide a different elution profile for the interfering compounds.

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[17]

    dot

    Sample_Prep_Workflow start Sample with Pyrazine & Matrix extraction Extraction (e.g., LLE, QuEChERS) start->extraction cleanup Cleanup (e.g., SPE, d-SPE) extraction->cleanup analysis LC-MS Analysis cleanup->analysis result Clean Chromatogram, Reduced Matrix Effect analysis->result

    Caption: General workflow for sample preparation to mitigate matrix effects.

Issue 3: Inconsistent results when switching between different LC-MS instruments or laboratories.

Q: My validated method for pyrazine analysis is not performing well after transferring it to a different instrument/lab. What could be the reason?

A: Method transfer issues are often related to subtle differences in instrumentation that can exacerbate matrix effects. The design of the ion source, in particular, can have a significant impact on the susceptibility of an assay to matrix effects.[25] Different instruments may have different optimal source parameters (e.g., temperature, gas flows, spray voltage), and what works on one system may not be ideal for another.[12]

Troubleshooting and Re-validation Steps:
  • Source Parameter Optimization: Do not assume the source parameters from the original method are optimal for the new instrument. Re-optimize all source parameters using your pyrazine standards to maximize signal and stability.

  • Re-evaluate Matrix Effects: Perform a post-extraction spike analysis on the new instrument to confirm the extent of matrix effects. It may be more or less pronounced than on the original system.

  • Check for System Contamination: The new system may have contaminants that were not present on the original instrument, leading to unexpected ion suppression.[26] A thorough cleaning of the ion source may be necessary.[27]

  • Partial Method Re-validation: According to regulatory guidelines, when a method is transferred, a partial re-validation is often required. This should include an assessment of accuracy, precision, and matrix effects to ensure the method is still performing as expected.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Techniques. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America. [Link]
  • Matrix Effects and Application of Matrix Effect Factor. (2014). Taylor & Francis Online. [Link]
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America. [Link]
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024). SCIEX. [Link]
  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. [Link]
  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. (2022). FAO AGRIS. [Link]
  • Matrix-Matched Pesticide Standard Curve Prepar
  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007).
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
  • New approach for analysis of pesticide residues. (n.d.). secrets of science. [Link]
  • Determination of pesticide residues in food matrices using the QuEChERS methodology. (2010). ScienceDirect. [Link]
  • Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. (2017). 11th European Pesticide Residue Workshop. [Link]
  • The QuEChERS Workflow for Pesticide Residue Analysis. (2025). Cole-Parmer. [Link]
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020).
  • Reducing m
  • Comparison of matrix-matched calibration and solvent calibration. (n.d.).
  • Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. (2016).
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]
  • QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. (2014). PubMed. [Link]
  • Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.).
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Food Safety Sample Preparation: QuEChERS Method for Pesticides. (2015). YouTube. [Link]
  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (n.d.). Embrapa. [Link]
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023).
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2005).
  • Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020).
  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. (2017). PubMed. [Link]
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. (2008).
  • Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. (2005).
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2011).
  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2010). PubMed. [Link]
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). MDPI. [Link]
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
  • What can be a cause of losing signal over time in LC-MS/MS?. (2022).
  • Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. (2008). PubMed. [Link]
  • Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. (2012). PubMed. [Link]

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Technical Support Center: Refinement of Reaction Conditions for the Minisci Reaction for Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the refinement of Minisci reaction conditions, with a specific focus on pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-H functionalization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency and success of your experiments.

I. Introduction to the Minisci Reaction on Pyrazines

The Minisci reaction is a cornerstone of modern organic synthesis, enabling the direct alkylation and acylation of electron-deficient heterocycles like pyrazines.[1][2] This radical substitution reaction is particularly valuable in medicinal chemistry, where pyrazine scaffolds are prevalent in numerous pharmaceuticals.[3][4] The reaction's appeal lies in its ability to forge C-C bonds on unfunctionalized C-H positions, often with inexpensive and readily available starting materials. However, achieving high yields and regioselectivity can be challenging. This guide provides practical solutions to common hurdles encountered during the Minisci reaction of pyrazines.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Minisci reaction for pyrazines?

A1: The Minisci reaction proceeds through a radical-mediated mechanism. The key steps are:

  • Radical Generation: A carbon-centered radical is generated from a suitable precursor, such as a carboxylic acid, through an oxidative process. The classic system employs silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈).

  • Protonation of Pyrazine: The reaction is performed under acidic conditions to protonate the pyrazine ring. This protonation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack by the radical.[2]

  • Radical Addition: The nucleophilic carbon-centered radical adds to an electron-deficient carbon atom of the protonated pyrazine ring.

  • Rearomatization: The resulting radical cation intermediate is then oxidized to a cationic species, which loses a proton to regenerate the aromatic pyrazine ring, now functionalized with the new carbon substituent.

Minisci_Mechanism cluster_0 Radical Generation cluster_1 Pyrazine Activation & Addition cluster_2 Rearomatization R-COOH R-COOH R• R• R-COOH->R• Ag⁺, (NH₄)₂S₂O₈ -CO₂, -H⁺ Protonated Pyrazine Protonated Pyrazine Pyrazine Pyrazine Pyrazine->Protonated Pyrazine H⁺ Radical Adduct Radical Adduct Protonated Pyrazine->Radical Adduct R• Substituted Pyrazine Substituted Pyrazine Radical Adduct->Substituted Pyrazine Oxidation -H⁺

Caption: Generalized mechanism of the Minisci reaction on pyrazines.

Q2: What are the common radical sources for the Minisci reaction with pyrazines?

A2: A wide variety of radical precursors can be used, offering access to diverse substituents.[1] Common sources include:

  • Carboxylic Acids: Oxidative decarboxylation is a classic and widely used method.[5]

  • Alcohols and Ethers: Radicals can be generated via hydrogen atom transfer (HAT).[6]

  • Alkyl Iodides and Bromides: These can serve as radical precursors under photoredox or other radical initiation conditions.

  • Boronic Acids: Used in the "borono-Minisci" variation.[7]

  • Alkanes: Direct C-H activation of alkanes is possible under specific photocatalytic conditions.[8]

Q3: How does the electronic nature of the pyrazine substrate affect the reaction?

A3: The electronic properties of the pyrazine ring and its substituents are critical. Electron-withdrawing groups on the pyrazine ring generally enhance its reactivity towards nucleophilic radical attack by further lowering the LUMO energy. Conversely, electron-donating groups can decrease reactivity. The position of these substituents also plays a crucial role in directing the regioselectivity of the radical addition.[7]

Q4: What are the typical solvents and temperatures for this reaction?

A4: The choice of solvent and temperature depends on the specific radical generation method.

  • Classical Conditions: Often employ a biphasic system, such as dichloromethane/water or dichloroethane/water, to dissolve both the organic substrate and the inorganic salts.[9]

  • Modern Protocols: May utilize solvents like acetonitrile, dimethyl sulfoxide (DMSO), or hexafluoroisopropanol (HFIP), especially in photoredox-catalyzed reactions.[7][8]

  • Temperature: Reaction temperatures can range from room temperature for some photoredox-catalyzed processes to elevated temperatures (50-100 °C) for thermally initiated reactions.[7][9]

III. Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several factors.[10] A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stoichiometry:

    • Oxidant: Ensure the persulfate oxidant is fresh; it can decompose upon storage. Use a significant excess (2-4 equivalents) to drive the reaction to completion.

    • Radical Precursor: The purity of the radical precursor (e.g., carboxylic acid) is crucial. Impurities can inhibit the reaction. The stability of the generated radical is also a factor; for instance, long-chain primary radicals can be less stable and may require optimized conditions.[11]

    • Catalyst: If using a silver catalyst, ensure it has not been deactivated.

  • Reaction Conditions:

    • Acidity: The pyrazine must be protonated for the reaction to proceed efficiently. Ensure sufficient acid (e.g., sulfuric acid, TFA) is present. The optimal pH can be substrate-dependent.

    • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 50 °C to 70 °C) can improve the rate of radical generation and addition. However, excessive heat can cause degradation of starting materials or products.[10]

    • Degassing: For oxygen-sensitive reactions, particularly those involving photoredox catalysts, ensure the reaction mixture is thoroughly degassed to remove oxygen, which can quench excited states or react with radical intermediates.

  • Side Reactions:

    • Radical Dimerization: The generated radicals can dimerize, especially at high concentrations. Adding the radical precursor slowly can minimize this side reaction.

    • Substrate Degradation: Pyrazines can be sensitive to strongly oxidative or acidic conditions. Monitor the stability of your starting material under the reaction conditions.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry (Oxidant, Precursor, Catalyst) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Acidity, Temperature, Atmosphere) CheckReagents->CheckConditions Reagents OK ConsiderSideReactions Investigate Potential Side Reactions (Dimerization, Degradation) CheckConditions->ConsiderSideReactions Conditions Optimized Solution Improved Yield ConsiderSideReactions->Solution Side Reactions Minimized

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Poor Regioselectivity

Q: I am observing a mixture of isomers. How can I improve the regioselectivity of the Minisci reaction on my pyrazine substrate?

A: Achieving high regioselectivity is a common challenge in Minisci chemistry, as multiple positions on the pyrazine ring can be activated.[5][6]

  • Steric and Electronic Control:

    • Substituent Effects: The inherent electronic properties and steric bulk of substituents on the pyrazine ring are the primary directors of regioselectivity. For example, a bulky substituent may block attack at adjacent positions. Acyl groups on pyrazines have been shown to direct incoming radicals to the para position.[7]

    • Radical Nature: The steric bulk of the incoming radical can influence the site of attack. Bulky radicals like tert-butyl will preferentially attack less sterically hindered positions.

  • Strategic Use of Blocking Groups:

    • A powerful strategy to control regioselectivity is the temporary installation of a blocking group to deactivate or sterically hinder one position, thereby directing the Minisci reaction to another. Recent advances have shown the utility of maleate-derived blocking groups for directing alkylation to the C4 position of pyridines, a strategy that could be adapted for pyrazines.[9][12]

  • Solvent and Additive Effects:

    • The solvent and the acid used can influence the regiochemical outcome.[2] It is worthwhile to screen different solvent systems (e.g., biphasic vs. polar aprotic) and acids (e.g., H₂SO₄ vs. TFA) to determine the optimal conditions for the desired isomer.

Problem 3: Formation of Side Products

Q: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A: Besides regioisomers, other side products can complicate the reaction.

  • Over-alkylation/Acylation: The product of the initial Minisci reaction is also a pyrazine and can potentially undergo a second functionalization, leading to di-substituted products. This is more common with highly reactive substrates and radicals.

    • Solution: Use the pyrazine as the limiting reagent or stop the reaction at a lower conversion to favor mono-substitution.

  • Acylation from Carboxylic Acid Precursors: When using carboxylic acids as radical precursors, a competing acylation reaction can sometimes occur.[5]

    • Solution: The ratio of alkylation to acylation is dependent on the substrate and reaction conditions. Modifying the temperature or the oxidant system may favor the desired alkylation.

  • Radical-Solvent Reaction: The generated radical may react with the solvent.

    • Solution: Choose a relatively inert solvent for the reaction.

IV. Optimized Experimental Protocol: A General Guideline

This protocol provides a starting point for the Minisci alkylation of a generic pyrazine with a carboxylic acid. Note: This is a generalized procedure and must be optimized for each specific substrate and radical precursor.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazine substrate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the carboxylic acid (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, for example, a 1:1 mixture of dichloroethane and water (0.1 M concentration based on the pyrazine).

  • Acidification: Add sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) to protonate the pyrazine. The amount may need to be optimized.

  • Catalyst and Oxidant: Add silver nitrate (AgNO₃, 10-20 mol%). In a separate vial, dissolve ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv) in a minimum amount of water.

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). Add the ammonium persulfate solution dropwise over 15-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. Data Summary Table

ParameterRecommended RangeRationale & Considerations
Pyrazine : Radical Precursor 1 : 1.5 to 1 : 4Excess precursor drives the reaction; higher excess may be needed for less stable radicals.
Pyrazine : Oxidant 1 : 2 to 1 : 4Ensures complete generation of radicals from the precursor.
Catalyst Loading (AgNO₃) 5 - 20 mol%Catalytic amounts are sufficient; higher loading may not improve yield.
Temperature RT to 100 °CDependent on radical generation method; photoredox often at RT, thermal methods require heat.
Concentration 0.05 - 0.2 MHigher concentrations may favor bimolecular side reactions like radical dimerization.

VI. References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(40), 14196-14217. [Link]

  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2027-2041. [Link]

  • Wikipedia. (2023, December 2). Minisci reaction. In Wikipedia. [Link]

  • Baran, P. S., et al. (2014). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 136(13), 4853-4863. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications, 51(1), 20-30. [Link]

  • ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling. [Link]

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Bohman, B., et al. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(13), 3464-3467. [Link]

  • ResearchGate. (2015). Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? [Link]

  • Melchiorre, P., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7752-7757. [Link]

  • ResearchGate. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. [Link]

  • Phipps, R. J., et al. (2021). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. Journal of the American Chemical Society, 143(49), 20994-21000. [Link]

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(43), 14532-14538. [Link]

Sources

Technical Support Center: Chromatographic Separation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of pyrazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with resolving these structurally similar compounds. Pyrazine isomers, critical in flavor chemistry, fragrance development, and as pharmaceutical intermediates, often present significant separation challenges due to their subtle differences in polarity, size, and pKa.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common issues, optimize your methods, and achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine isomers co-eluting on a standard C18 column?

A1: Pyrazine isomers, particularly positional isomers like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, often have very similar hydrophobicity (LogP values) and molecular weight.[1][2] A standard C18 (ODS) column separates primarily based on hydrophobic interactions. When this property is nearly identical between isomers, the column fails to differentiate them, leading to co-elution. To resolve this, you must introduce alternative separation mechanisms by changing the stationary phase or manipulating the mobile phase to exploit subtle differences in isomer structure.

Q2: What is the best starting point for mobile phase pH when separating pyrazine isomers?

A2: Pyrazines are weakly basic compounds. Controlling the mobile phase pH is crucial for achieving reproducible retention times and selectivity. A good starting point is a pH between 2 and 4.[3] In this range, the pyrazine nitrogen atoms are protonated, leading to more consistent interactions with the stationary phase and minimizing peak tailing caused by interactions with residual silanols on silica-based columns. Using a buffer (e.g., formate or acetate) is essential to maintain a stable pH.[3][4] For Mass Spectrometry (MS) applications, volatile buffers like formic acid or ammonium formate are recommended.[1][5]

Q3: Can I use Gas Chromatography (GC) instead of HPLC for pyrazine isomers?

A3: Yes, Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a very powerful and widely used technique for analyzing volatile pyrazine isomers.[6][7][8] Separation is based on boiling point differences and interactions with the GC column's stationary phase. However, mass spectra of positional isomers can be very similar, making unambiguous identification difficult without authentic standards or by relying on retention indices (RIs) on multiple column phases.[6][7]

Q4: My peaks are tailing badly. What's the cause and how do I fix it?

A4: Peak tailing for basic compounds like pyrazines is often caused by secondary ionic interactions between the protonated analyte and negatively charged, deprotonated silanol groups on the surface of silica-based columns. To fix this, you can:

  • Lower the Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic or phosphoric acid) to keep the silanol groups protonated (neutral), thus minimizing the unwanted interaction.[5][9]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.

  • Add a Competing Base: A small amount of a competing base can be added to the mobile phase to saturate the active silanol sites. However, this can be complex to optimize.

  • Consider a Polymer-Based Column: These columns lack silanol groups and can be more robust for separating basic compounds across a wider pH range.[3]

In-Depth Troubleshooting Guides

Guide 1: Resolving Co-eluting Pyrazine Isomers

Co-elution is the most common and frustrating issue when separating pyrazine isomers. The key is to introduce selectivity by exploiting subtle differences in their structure beyond simple hydrophobicity.

The Problem:

You are injecting a mixture of pyrazine isomers (e.g., 2,3,5-trimethylpyrazine and 2,3,6-trimethylpyrazine) onto a C18 column, but they elute as a single, unresolved peak.

Troubleshooting Workflow:

G cluster_step1 Stationary Phase Options cluster_step2 Mobile Phase Optimization start Start: Co-eluting Peaks step1 Change Stationary Phase (Introduce new interactions) start->step1 Primary Strategy step2 Optimize Mobile Phase (Modify analyte ionization & interaction) start->step2 Secondary Strategy pfp PFP (Pentafluorophenyl) - π-π, dipole, shape selectivity step1->pfp hil_bare HILIC (Bare Silica/Amide) - Hydrophilic partitioning, polarity step1->hil_bare hil_zwit HILIC (Zwitterionic) - Electrostatic & hydrophilic interactions step1->hil_zwit success Resolution Achieved step2->success ph Adjust pH (2.0-4.0) - Control ionization step2->ph solvent Change Organic Modifier (ACN vs. MeOH) step2->solvent gradient Modify Gradient Slope - Steeper or shallower step2->gradient step3 Adjust Column Temperature (Alter thermodynamics) step3->success pfp->step2 Fine-tune hil_bare->step2 Fine-tune hil_zwit->step2 Fine-tune ph->step3 Further optimization solvent->step3 Further optimization gradient->step3 Further optimization

Caption: Troubleshooting workflow for resolving co-eluting pyrazine isomers.

Step-by-Step Methodologies:

1. Change the Stationary Phase (Highest Impact)

Your C18 column isn't working. You need a stationary phase that offers different interaction mechanisms.

Stationary Phase TypePrimary Interaction MechanismIdeal for Separating Isomers Based On...
Pentafluorophenyl (PFP) π-π interactions, dipole-dipole, shape selectivityAromaticity, electron distribution, and subtle shape differences. Excellent for positional isomers.
HILIC (Bare Silica, Amide) Hydrophilic PartitioningPolarity differences. Effective for isomers with different numbers or positions of polar functional groups.[10][11]
Mixed-Mode (e.g., Primesep A) Reversed-Phase + Ion-ExchangeDifferences in hydrophobicity and pKa. The ion-exchange function can differentiate based on the basicity of the nitrogen atoms.[1]
Zwitterionic HILIC (e.g., ZIC-HILIC) Hydrophilic + Weak Electrostatic InteractionsSubtle differences in charge distribution and polarity.[12]

Protocol: Screening Alternative Stationary Phases

  • Select Columns: Acquire a PFP and a HILIC column with equivalent dimensions to your C18 column.

  • Initial Mobile Phase (PFP): Start with a simple mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a generic gradient (e.g., 5% to 95% B over 15 minutes).

  • Initial Mobile Phase (HILIC): Start with a high organic mobile phase. For example, 95% Acetonitrile / 5% Ammonium Formate buffer (10mM, pH 3.0). HILIC requires a water-rich layer on the stationary phase for partitioning to occur.[10]

  • Evaluate: Compare the chromatograms. Look for any sign of peak separation or a change in elution order, which indicates that the new stationary phase offers the required selectivity.

2. Optimize the Mobile Phase

Once you have a column that shows promise, fine-tune the mobile phase.[4]

  • Change the Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor. This difference can alter interactions with both the stationary phase and the analytes. A study on alkylpyrazines noted an abnormal temperature effect when using ACN-water mobile phases, which was not observed with methanol-water, indicating significantly different interaction mechanisms.[8]

  • Adjust pH: Even within the optimal 2-4 range, small pH adjustments can alter the degree of protonation of the pyrazine nitrogens, subtly changing their polarity and interaction with the stationary phase.[3] Ensure your buffer has sufficient capacity at the chosen pH.[9]

  • Utilize Gradient Elution: If you have a complex mixture of pyrazines with varying polarities, a gradient elution can improve resolution and reduce run times.[13] Start with a shallow gradient to maximize separation of closely eluting peaks.

3. Adjust Column Temperature

Temperature affects mobile phase viscosity, reaction kinetics, and the thermodynamics of analyte-stationary phase interactions.[4][14]

  • Lowering Temperature: Generally increases retention and can improve resolution for some separations, but at the cost of wider peaks and longer run times.[14]

  • Increasing Temperature: Decreases viscosity (allowing for faster flow rates), but can sometimes reduce resolution. However, for some isomer pairs, changing the temperature can alter selectivity enough to achieve separation.

Systematically test temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant to see its effect on your critical pair resolution.

Guide 2: Chiral Separation of Pyrazine Derivatives

Many pyrazine derivatives, such as tetramethylpyrazine, can exist as chiral isomers (enantiomers) if substituted unsymmetrically, or as atropisomers if rotation around a single bond is hindered.[15] These require specialized chiral stationary phases (CSPs) for separation.

The Problem:

You have synthesized a substituted pyrazine derivative and suspect it is a racemic mixture, but it appears as a single peak on a standard achiral column.

Method Development Workflow for Chiral Separation:

G cluster_csp Common CSPs cluster_mode Elution Modes start Start: Racemic Mixture step1 Select Chiral Stationary Phase (CSP) start->step1 amylose Polysaccharide-based (e.g., Amylose, Cellulose) step1->amylose glycopeptide Macrocyclic Glycopeptide (e.g., Teicoplanin) step1->glycopeptide cyclodextrin Cyclodextrin-based (e.g., β-Cyclodextrin) step1->cyclodextrin step2 Select Elution Mode np Normal Phase (Hexane/Alcohol) step2->np po Polar Organic (ACN/MeOH) step2->po rp Reversed Phase (ACN/Water/Buffer) step2->rp step3 Optimize Mobile Phase success Enantiomers Resolved step3->success amylose->step2 glycopeptide->step2 cyclodextrin->step2 np->step3 po->step3 rp->step3

Caption: Workflow for developing a chiral separation method for pyrazine derivatives.

Step-by-Step Protocol:
  • Select a Chiral Stationary Phase (CSP): Direct chiral separation using CSPs is the most common approach.[16] Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are highly versatile and a good first choice for screening.[17] Cyclodextrin-based phases are also effective, particularly for compounds that can fit into their hydrophobic cavity.[15]

  • Choose an Elution Mode: The choice of mobile phase mode is critical for chiral recognition.

    • Normal Phase (e.g., Hexane/Ethanol): Often provides the best selectivity for chiral separations.

    • Polar Organic (e.g., Acetonitrile/Methanol): A good alternative when solubility in normal phase is an issue.

    • Reversed Phase (e.g., ACN/Water with buffer): Useful but sometimes offers lower selectivity compared to normal phase.

  • Screening and Optimization:

    • Start with a polysaccharide column (e.g., Chiralpak IA or ID).

    • Test a mobile phase of 90:10 Acetonitrile:Water with 0.1% of a basic additive like ammonia solution to ensure good peak shape.[18]

    • If no separation is observed, switch the organic modifier (e.g., try Methanol or Ethanol).

    • If still unsuccessful, screen other CSPs (e.g., a cyclodextrin or glycopeptide-based column).[17]

    • Low temperature can be critical for separating atropisomers that may interconvert at ambient temperature.[15]

By systematically applying these principles and troubleshooting steps, you can overcome the inherent difficulties in separating pyrazine isomers and develop robust, reproducible chromatographic methods for your research and development needs.

References

  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Control pH During Method Development for Better Chrom
  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
  • Pyrazine. SIELC Technologies.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Agricultural and Food Chemistry.
  • Pyrazine. NIST WebBook.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • HILIC separ
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI.
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute.
  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”.
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chrom
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC.
  • Chiral Drug Separ
  • Tackling Common Challenges in Chrom
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central.
  • Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine.
  • Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). ACS Chemical Neuroscience.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.

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Technical Support Center: Troubleshooting Non-Enzymatic Conversion of Aminoacetone to 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the non-enzymatic synthesis of 2,5-dimethylpyrazine (2,5-DMP) from aminoacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Reaction

The non-enzymatic conversion of aminoacetone to 2,5-DMP is a fascinating and useful chemical transformation. It is a key step in the biosynthesis of 2,5-DMP in various microorganisms and a crucial reaction in the formation of flavor compounds in thermally processed foods through the Maillard reaction.[1][2][3] The process begins with the self-condensation of two aminoacetone molecules to form an unstable intermediate, 3,6-dihydro-2,5-dimethylpyrazine (3,6-DH-2,5-DMP).[4][5][6] This dihydropyrazine intermediate is then readily oxidized to the stable aromatic compound, 2,5-DMP.[4][7]

While the reaction can occur spontaneously, its efficiency and yield are highly dependent on several experimental parameters.[4][6] This guide will address the most common challenges encountered during this synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of 2,5-DMP

Question: I am mixing my aminoacetone precursor, but I am observing very low to no formation of 2,5-DMP. What are the likely causes and how can I fix this?

Answer: Low or no yield is the most common issue and can stem from several factors. Let's break them down:

  • Incorrect pH: The reaction is highly pH-dependent.[4][8] The self-condensation of aminoacetone is favored under neutral to alkaline conditions, which facilitate the deprotonation of the amino group, increasing its nucleophilicity.[1][8]

    • Troubleshooting:

      • Verify and Adjust pH: Ensure the reaction medium has a pH in the range of 7.0-10.0. The optimal pH can be system-dependent, so a pH screening experiment is recommended.[8][9][10]

      • Buffering: Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain a stable pH throughout the reaction, especially if acidic byproducts might be formed.

  • Sub-optimal Temperature: Like many chemical reactions, the rate of 2,5-DMP formation is influenced by temperature.

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction mixture can significantly accelerate the condensation and subsequent oxidation steps.[[“]][12][13] A temperature range of 50-80°C is a good starting point. However, be aware that excessively high temperatures can lead to unwanted side reactions and degradation of both the reactant and product.[12][13]

  • Absence of an Oxidizing Agent: The conversion of the 3,6-dihydro-2,5-DMP intermediate to 2,5-DMP is an oxidation step.[4][7]

    • Troubleshooting:

      • Ensure Aeration: In many cases, dissolved oxygen from the air is sufficient to drive the oxidation.[14] Ensure the reaction is not being run under strictly anaerobic conditions unless specifically intended. Gentle agitation or stirring can improve aeration.

      • Consider Mild Oxidants: If the reaction remains sluggish, the addition of a mild oxidizing agent could be explored, though this may complicate the purification process.

Issue 2: Formation of Unwanted Side Products and Discoloration

Question: My reaction mixture is turning dark brown, and analysis shows multiple unexpected peaks. What is causing this and how can I minimize it?

Answer: The formation of colored byproducts is often indicative of Maillard-like browning reactions or other side reactions.[[“]][15] Aminoacetone is a reactive α-aminoketone and can participate in various condensation and polymerization reactions.

  • Polymerization and Side Reactions: At higher concentrations and temperatures, aminoacetone can undergo self-condensation beyond the desired dimerization, leading to complex polymeric materials.[16]

    • Troubleshooting:

      • Control Reactant Concentration: Avoid excessively high initial concentrations of aminoacetone. A gradual addition of the precursor to the reaction vessel might be beneficial.

      • Optimize Temperature and Reaction Time: As mentioned, high temperatures can promote side reactions.[12][13] Determine the optimal balance of temperature and reaction time that maximizes 2,5-DMP formation while minimizing byproduct generation. Monitor the reaction progress over time to avoid prolonged heating after the reaction has reached completion.

  • Presence of Contaminants: Impurities in the aminoacetone starting material or the solvent can act as catalysts for unwanted side reactions.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure the purity of your aminoacetone precursor. If you are generating it in situ, be mindful of any unreacted starting materials or byproducts from that initial step.

      • Solvent Purity: Use high-purity solvents to avoid introducing contaminants.

Issue 3: Inconsistent Results Between Batches

Question: I am running the same reaction under what I believe are identical conditions, but my yields of 2,5-DMP are highly variable. What could be the cause of this inconsistency?

Answer: Inconsistent results are often due to subtle, unmonitored variations in experimental parameters.

  • pH Fluctuations: As established, pH is a critical parameter.[4][8] Minor differences in the initial pH adjustment or buffering capacity can lead to significant variations in yield.

    • Troubleshooting:

      • Standardize pH Measurement and Adjustment: Use a calibrated pH meter for all experiments. Prepare buffer solutions carefully and consistently.

  • Atmospheric Conditions: The rate of oxidation of the dihydropyrazine intermediate can be affected by the amount of dissolved oxygen.[7]

    • Troubleshooting:

      • Standardize Aeration: Ensure that the stirring or agitation speed and the headspace volume in the reaction vessel are consistent across all experiments to normalize the exposure to air.

  • Purity of Starting Material: The purity of the aminoacetone can vary between batches, leading to inconsistent outcomes.

    • Troubleshooting:

      • Characterize Starting Material: If possible, verify the purity of each new batch of aminoacetone before use.

Experimental Protocols

Standard Protocol for Non-Enzymatic 2,5-DMP Synthesis

This protocol provides a general starting point for the non-enzymatic conversion of aminoacetone to 2,5-DMP. Optimization of specific parameters may be required for your particular application.

  • Preparation of Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • Reaction Setup: In a clean glass reaction vessel equipped with a magnetic stirrer, add the desired volume of the pH 8.0 phosphate buffer.

  • Initiation of Reaction: Add aminoacetone to the buffer to achieve the desired final concentration (e.g., 10-50 mM).

  • Incubation: Heat the reaction mixture to a controlled temperature (e.g., 60°C) with constant, gentle stirring. Ensure the vessel is not tightly sealed to allow for air exchange.

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture for analysis by a suitable method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of 2,5-DMP.[4][17][18][19][20]

  • Reaction Quenching and Extraction: Once the reaction has reached completion (as determined by the monitoring in step 5), cool the mixture to room temperature. The 2,5-DMP can then be extracted using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis and Quantification: Analyze the extracted organic phase by GC-MS or HPLC to determine the yield of 2,5-DMP.[17][18]

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of 2,5-DMP

This method is suitable for the sensitive detection and quantification of volatile 2,5-DMP from a reaction mixture.[17][19]

  • Sample Preparation: Place a known volume (e.g., 1-5 mL) of the reaction mixture into a headspace vial. If necessary, add a known amount of an internal standard.

  • Headspace Extraction: Seal the vial and place it in a heating and agitation unit. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow the volatile 2,5-DMP to partition into the headspace.

  • SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[17][19]

  • GC-MS Analysis: Retract the fiber and immediately inject it into the hot inlet of the GC-MS system for thermal desorption.

  • Quantification: Develop a calibration curve using authentic standards of 2,5-DMP to quantify the concentration in the samples.[18]

Data Summary

ParameterConditionEffect on 2,5-DMP YieldRationale
pH Acidic (<6.0)Very LowThe amino group of aminoacetone is protonated, reducing its nucleophilicity for the initial condensation step.[8]
Neutral to Alkaline (7.0-10.0)IncreasedDeprotonation of the amino group enhances its nucleophilic character, promoting the self-condensation reaction.[4][8][10]
Temperature Low (e.g., Room Temp)Slow reaction rateThe activation energy for the condensation and oxidation steps is not readily overcome.[13]
Moderate (50-80°C)Increased reaction rateProvides sufficient thermal energy to accelerate the reaction kinetics.[[“]][12]
High (>100°C)Potential decrease and byproduct formationCan lead to degradation of aminoacetone and 2,5-DMP, and promote unwanted side reactions.[12][13]
Oxygen AnaerobicAccumulation of dihydropyrazine intermediateThe final oxidation step from 3,6-dihydro-2,5-DMP to 2,5-DMP is inhibited.[7]
AerobicPromotes 2,5-DMP formationDissolved oxygen acts as the oxidant for the aromatization of the dihydropyrazine ring.[14]

Visualizing the Process

Reaction Pathway

G cluster_0 Step 1: Self-Condensation cluster_1 Step 2: Oxidation A Aminoacetone C 3,6-Dihydro-2,5-dimethylpyrazine (Intermediate) A->C B Aminoacetone B->C D 2,5-Dimethylpyrazine (Product) C->D [O] (e.g., Air)

Caption: Non-enzymatic conversion of aminoacetone to 2,5-DMP.

Troubleshooting Workflow

G cluster_checks Primary Checks cluster_solutions Corrective Actions start Low/No 2,5-DMP Yield check_pH Is pH 7-10? start->check_pH check_temp Is Temperature > 50°C? check_pH->check_temp Yes adjust_pH Adjust pH with buffer check_pH->adjust_pH No check_air Is reaction aerated? check_temp->check_air Yes increase_temp Increase temperature check_temp->increase_temp No ensure_aeration Ensure gentle stirring/aeration check_air->ensure_aeration No end_node Re-analyze Yield check_air->end_node Yes adjust_pH->check_pH increase_temp->check_temp ensure_aeration->check_air

Caption: Troubleshooting workflow for low 2,5-DMP yield.

References

  • Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(21), e01807-19. [Link]
  • Rizzi, G. P. (1994). The Maillard reaction in foods. In Maillard Reactions in Chemistry, Food, and Health (pp. 11-19). Woodhead Publishing.
  • Martins, S. I. F. S., Jongen, W. M. F., & Van Boekel, M. A. J. S. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in roasted coffee by dilutions experiments and descriptive sensory analysis. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194.
  • Le Pivert, O., et al. (2007). Kinetic study of the Maillard reaction between glucose and glycine. Food Chemistry, 105(2), 528-536.
  • Ajandouz, E. H., et al. (2001). Effect of pH on the non-enzymatic browning of glucose-glycine model systems. Food Chemistry, 75(2), 153-160.
  • Meynier, A., & Mottram, D. S. (1995). The effect of pH on the formation of volatile compounds in a cysteine/ribose model system. Food Chemistry, 53(3), 267-271.
  • van Boekel, M. A. J. S. (2006). The Maillard reaction: an overview. In The Maillard Reaction (pp. 1-21). Woodhead Publishing.
  • Ames, J. M. (1992). The Maillard reaction. In Biochemistry of Food Proteins (pp. 99-153). Springer, Boston, MA.
  • Wikipedia. (n.d.). Maillard reaction. [Link]
  • Arena, M. P., et al. (2010). 2,5-Dimethylpyrazine, a semiochemical produced by the olive fruit fly, Bactrocera oleae. Journal of Chemical Ecology, 36(7), 779-787.
  • Tessier, F. J., et al. (2003). Kinetics of formation of three indicators of the Maillard reaction in model cookies: influence of baking temperature and type of sugar. Journal of Agricultural and Food Chemistry, 51(24), 7084-7090.
  • Tsutsuura, S., et al. (2022). 2,5-Dimethylpyrazine and 2,3,5-trimethylpyrazine in natto are formed metabolically from threonine through aminoacetone by Bacillus natto during the fermentation. Food Science and Technology Research, 28(1), 57-65. [Link]
  • Foote, C. S. (1987). Type I and type II mechanisms of photooxidation. In Light-activated pesticides (pp. 22-38). American Chemical Society.
  • Baek, H. H., & Cadwallader, K. R. (1999). Contribution of free and glycosidically bound volatile compounds to the aroma of muscadine grape juice. Journal of Food Science, 64(3), 441-444.
  • Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(21). [Link]
  • van der Werf, M. J., et al. (1997). Dihydropyrazines are intermediates in the biosynthesis of tetramethylpyrazine by Bacillus subtilis. Journal of Bacteriology, 179(13), 4122-4126.
  • Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]
  • Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical reduction of pyrazines into dihydropyrazines. Preparation of dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971-3980.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]
  • Taylor, E. C., & Young, E. A. (1964). Pyrazine chemistry. Part IX. Oxygenation of pyrazines and pyrimidines. Journal of the American Chemical Society, 86(19), 4153-4156.
  • Zhang, H., et al. (2020). The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis. Journal of Agricultural and Food Chemistry, 68(31), 8348-8356.
  • Pratt, E. F., & Kress, T. J. (1971). Condensation of 2-hydroxy-2′-aminoacetophenone to form a dihydropyrazine. The Journal of Organic Chemistry, 36(1), 148-150.
  • Tsutsuura, S., et al. (2022). 2,5-Dimethylpyrazine and 2,3,5-trimethylpyrazine in natto are formed metabolically from threonine through aminoacetone. Food Science and Technology Research, 28(1), 57-65. [Link]
  • Cornforth, J. W. (1958). Self-condensation of acetamidoacetaldehyde and of aminoacetone. Journal of the Chemical Society (Resumed), 1174-1176.
  • ResearchGate. (2021). Proposed synthesis pathway of EDMP from L-Thr using TDH and KBL enzymes. [Link]
  • Tressl, R., et al. (1986). Formation of amino acid specific Maillard products and their contribution to the flavor of roasted coffee. In Amino-carbonyl reactions in food and biological systems (pp. 207-220). Elsevier.
  • Wikipedia. (n.d.).

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Technical Support Center: Enhancing Cofactor Regeneration for Microbial Pyrazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for microbial pyrazine production. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the biosynthesis of these critical flavor, fragrance, and pharmaceutical compounds. We understand that enhancing pyrazine titers is a complex challenge, frequently bottlenecked by the availability of essential redox cofactors.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. Our goal is to explain not just the steps to take, but the underlying metabolic principles that make them effective.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts at the intersection of pyrazine biosynthesis and cofactor metabolism.

Q1: Why is cofactor regeneration a critical bottleneck in microbial pyrazine production? A: Pyrazine biosynthesis pathways rely on oxidoreductase enzymes that require cofactors like Nicotinamide Adenine Dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺) as electron acceptors or donors.[1] For example, the synthesis of 2,5-dimethylpyrazine (2,5-DMP) often starts from L-threonine, a reaction catalyzed by the NAD⁺-dependent enzyme L-threonine dehydrogenase (TDH).[2][3] If the resulting NADH is not efficiently oxidized back to NAD⁺, the TDH enzyme becomes starved of its required cofactor, halting the entire pathway. This creates a "cofactor trap" where the cell's metabolic drive is stalled, leading to low product yields.[1] Efficient regeneration ensures a continuous supply of the oxidized cofactor (NAD⁺), allowing the biosynthetic machinery to operate at a high flux.[4]

Q2: What is the functional difference between the NAD⁺/NADH and NADP⁺/NADPH pools in the cell? A: While structurally similar, these two cofactor pools serve distinct metabolic roles. The NAD⁺/NADH ratio is typically kept high (more NAD⁺), favoring its role in catabolic reactions (breaking down molecules like glucose) to generate ATP and reducing equivalents.[5] Conversely, the NADP⁺/NADPH pool is maintained in a highly reduced state (more NADPH), providing the primary source of reducing power for anabolic reactions (building complex molecules) and for combating oxidative stress.[5][6][7] Understanding this separation is key; a strategy to regenerate NAD⁺ for pyrazine production should not inadvertently deplete the vital NADPH pool needed for cell health and growth.[7]

Q3: Which specific cofactors are most important for the biosynthesis of different pyrazines? A: The specific cofactor depends on the pyrazine and the chosen biosynthetic pathway.

  • For 2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP): The key enzyme, L-threonine dehydrogenase (TDH), is strictly NAD⁺-dependent. Therefore, maintaining a high NAD⁺/NADH ratio is paramount for high yields of these pyrazines.[2][3]

  • For 2,3,5,6-Tetramethylpyrazine (TTMP): The biosynthesis of TTMP proceeds through the precursor acetoin.[8] The enzymes involved in converting glucose to acetoin, such as α-acetolactate synthase, do not directly require NAD(P)H. However, the overall cellular environment and the regeneration of other cofactors supporting central metabolism are crucial for providing the necessary carbon flux towards acetoin.[9]

  • General Cell Health: A robust NADPH pool is indirectly essential for all microbial production. It is required to mitigate oxidative stress that can arise from high metabolic activity and to support the biosynthesis of essential cellular components like fatty acids and some amino acids.[7][10]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures and provides actionable solutions grounded in metabolic principles.

Q1: I have successfully introduced the pyrazine biosynthesis pathway into my E. coli host, but the final pyrazine titer is very low (<100 mg/L). What is the most likely cause? A: When precursor pathways are established but product titers remain low, the primary suspect is often cofactor imbalance . The introduced enzymes, particularly a NAD⁺-dependent one like TDH, are consuming the available NAD⁺ pool and generating an excess of NADH.[2] This redox imbalance inhibits the pathway.

Troubleshooting Steps:

  • Quantify Intracellular Cofactors: First, confirm the hypothesis. Measure the intracellular NAD⁺/NADH ratio in your engineered strain compared to a control strain. A significantly lower ratio in the producing strain points to a regeneration bottleneck.

  • Implement a NAD⁺ Regeneration System: The most direct solution is to introduce an enzyme that actively converts NADH back to NAD⁺. A water-forming NADH oxidase (NOX) is an excellent choice as it regenerates NAD⁺ using oxygen and produces water, a benign byproduct.[4] Co-expressing the noxE gene from Lactococcus lactis is a well-established strategy.

  • Check Aeration: Ensure adequate dissolved oxygen in your fermentation. Oxygen is the terminal electron acceptor for both cellular respiration and for the NADH oxidase you may have introduced. Microaerobic or anaerobic conditions will exacerbate the NADH accumulation problem.[9]

Q2: My engineered Bacillus subtilis strain produces acetoin, a key pyrazine precursor, but fails to convert it efficiently to tetramethylpyrazine (TTMP). Why? A: While acetoin is the direct precursor, its condensation into TTMP requires a source of ammonia (NH₃).[8] This step can be limited by the availability of nitrogen or by competing metabolic pathways that consume acetoin.

Troubleshooting Steps:

  • Optimize Nitrogen Source: Ensure your medium contains a sufficient and readily available nitrogen source, like ammonium phosphate. A feeding strategy based on ammonium phosphate has been shown to stimulate TTMP production.[11]

  • Knock Out Competing Pathways: In B. subtilis, acetoin can be reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase, an NADH-dependent reaction. Deleting the gene for this enzyme (bdhA) can redirect the acetoin pool towards pyrazine synthesis and simultaneously reduce NADH consumption, further improving the redox balance.[9][12]

  • Analyze Culture pH: The condensation of acetoin and ammonia is pH-sensitive. Monitor and control the pH of your fermentation, as significant drops can inhibit this non-enzymatic condensation step. Optimal pH is often monitored at 7.5.[13]

Q3: After engineering my strain to overexpress a cofactor regeneration enzyme (e.g., NADH oxidase), I'm observing a significant decrease in cell growth and biomass. What's happening? A: This is a classic case of over-engineering the redox state . While you intended to solve the NADH surplus, you may have swung the pendulum too far, creating an overly oxidized intracellular environment. This can lead to:

  • Depletion of Essential NADH: Cells still require a baseline level of NADH for ATP production via the electron transport chain. Aggressively removing all NADH can starve the cell of energy.

  • Increased Oxidative Stress: Many NADH oxidases produce reactive oxygen species (ROS) like hydrogen peroxide as a byproduct.[4] High levels of ROS can damage cellular components and inhibit growth.

Troubleshooting Steps:

  • Use a Tunable Promoter: Control the expression of your regeneration enzyme. Instead of a strong, constitutive promoter, switch to an inducible promoter system (e.g., IPTG-inducible) to fine-tune the enzyme's expression level. This allows you to find a "sweet spot" that balances cofactor regeneration with cellular health.

  • Select a Water-Forming NOX: If you suspect ROS toxicity, ensure you are using a water-forming NADH oxidase (four-electron transfer) rather than a hydrogen peroxide-forming one (two-electron transfer).[4]

  • Bolster Antioxidant Defenses: Co-express enzymes that neutralize ROS, such as catalase or superoxide dismutase, to improve the strain's robustness.

  • Boost the NADPH Pool: Enhance the pentose phosphate pathway (PPP) by overexpressing glucose-6-phosphate dehydrogenase (G6PD).[6][10] This increases the supply of NADPH, which is the primary cofactor for antioxidant systems that protect the cell from ROS damage.[7][14]

Q4: My pyrazine measurements are inconsistent and not reproducible. How can I improve my analytical method? A: Accurate quantification is essential for effective troubleshooting. Pyrazines are volatile and often present in complex matrices, making analysis challenging.[15]

Troubleshooting Steps:

  • Standardize Sample Preparation: Use a robust and reproducible extraction method. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique for extracting volatile pyrazines from culture media.[16][17] Key parameters to standardize include sample volume, incubation temperature, extraction time, and the type of SPME fiber used (e.g., DVB/CAR/PDMS is recommended for a broad range of pyrazines).[16]

  • Optimize Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for pyrazine analysis.[11][18] Ensure your GC temperature program is optimized to separate the specific pyrazines of interest and use an internal standard for accurate quantification. For liquid samples, UPLC-MS/MS can also be a powerful alternative.[19]

  • Create a Calibration Curve: Always run a standard curve with known concentrations of your target pyrazines with every batch of samples to ensure accurate quantification.

Section 3: Key Metabolic Pathways & Engineering Strategies

Visualizing the metabolic landscape is crucial for identifying engineering targets.

Core Pyrazine Biosynthesis and Cofactor Link

The diagram below illustrates the central pathways for 2,5-DMP and TTMP production, highlighting the critical role of NAD⁺ and the potential for cofactor engineering.

Pyrazine_Biosynthesis cluster_central_metabolism Central Metabolism cluster_dmp_pathway 2,5-DMP Pathway cluster_ttmp_pathway TTMP Pathway cluster_cofactor_pool Cofactor Pool Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Threonine L_Threonine Pyruvate->L_Threonine ALS α-acetolactate synthase Pyruvate->ALS TDH L-threonine dehydrogenase (TDH) L_Threonine->TDH Aminoacetone Aminoacetone TDH->Aminoacetone NADH NADH TDH->NADH produces DMP 2,5-Dimethylpyrazine Aminoacetone->DMP Spontaneous Condensation Acetoin Acetoin ALS->Acetoin TTMP 2,3,5,6-Tetramethylpyrazine Acetoin->TTMP Condensation with NH3 NAD NAD+ NAD->TDH consumes

Caption: Core biosynthetic pathways for 2,5-DMP and TTMP.

Logical Workflow for Enhancing Cofactor Regeneration

The following diagrams illustrate targeted engineering strategies to resolve common cofactor bottlenecks.

Strategy 1: Direct NAD⁺ Regeneration

This approach introduces an external "sink" for NADH, forcing the equilibrium back towards NAD⁺ to fuel the pyrazine pathway.

NAD_Regeneration Pyrazine_Pathway Pyrazine Biosynthesis (e.g., TDH enzyme) NADH NADH (Accumulates) Pyrazine_Pathway->NADH Generates NAD NAD+ NAD->Pyrazine_Pathway Required NOX Overexpress NADH Oxidase (NOX) NADH->NOX Substrate NOX->NAD Regenerates H2O H₂O NOX->H2O O2 O₂ O2->NOX

Caption: Workflow for direct NAD⁺ regeneration using NADH oxidase.

Strategy 2: Bolstering NADPH for Cellular Health

This strategy focuses on improving the cell's overall robustness and antioxidant capacity, which is indirectly crucial for sustained production.

NADPH_Regeneration cluster_ppp Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate G6PD Overexpress G6PD G6P->G6PD NADPH NADPH (Increased Pool) G6PD->NADPH Generated NADP NADP+ NADP->G6PD Consumed Antioxidant Antioxidant Systems (e.g., Glutathione Reductase) NADPH->Antioxidant Required Cell_Health Improved Cell Health & Stress Resistance Antioxidant->Cell_Health

Caption: Enhancing the NADPH pool via the Pentose Phosphate Pathway.

Section 4: Key Protocols and Methodologies

Protocol 1: Quantification of Pyrazines by Headspace SPME-GC-MS

This protocol provides a standardized method for analyzing volatile pyrazines from a liquid culture medium.[16]

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME fiber holder and a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[16]

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Thermostatic water bath or heating block.

  • Internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol).

Procedure:

  • Sample Preparation: Transfer 5.0 mL of cell-free culture supernatant into a 20 mL headspace vial.

  • Internal Standard: Add a precise amount of internal standard solution to each vial.

  • Salting Out: Add 2.0 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the release of volatile pyrazines into the headspace.[15]

  • Equilibration: Seal the vial and place it in a water bath at 60°C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Introduce the SPME fiber into the headspace (not touching the liquid) of the vial. Expose the fiber for 30 minutes at 60°C.

  • Desorption and Analysis: Immediately retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for 5 minutes. Start the GC-MS analysis program.

  • Quantification: Identify pyrazine peaks based on their retention times and mass spectra compared to analytical standards. Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing it against a pre-run calibration curve.

Data Summary Table

The following table summarizes expected outcomes from various cofactor engineering strategies.

Engineering StrategyTarget CofactorExpected Impact on Pyrazine TiterPotential Side EffectMitigation Strategy
Overexpression of NADH Oxidase (noxE)NAD⁺ High Increase (for NAD⁺-dependent pathways)Decreased cell growth due to redox stress.[4]Use a tunable promoter; co-express catalase.
Deletion of 2,3-butanediol dehydrogenase (bdhA)NAD⁺ (indirectly)Moderate Increase (for TTMP)None typically observed.[9]N/A
Overexpression of G6PD (zwf)NADPH Indirect/Minor Increase Potential redirection of carbon flux away from glycolysis.Balance G6PD expression with glycolytic pathway needs.
Combination: noxE overexpression + zwf overexpressionNAD⁺ & NADPH Synergistic High Increase Reduced risk of redox stress due to enhanced antioxidant capacity.[7]Optimize expression levels of both genes.
Section 5: References
  • Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine. SpringerLink.

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed.

  • Key enzymes and genes for different kind of pyrazines produced by microorganisms. ResearchGate.

  • Application Notes and Protocols for Pyrazine Quantification. Benchchem.

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.

  • (PDF) Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. ResearchGate.

  • Glucose-6-phosphate dehydrogenase-derived NADPH fuels superoxide production in the failing heart. PubMed.

  • Glucose-6-phosphate dehydrogenase. Wikipedia. [Link]

  • Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine. ResearchGate.

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.

  • Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival. PMC - NIH.

  • Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity. PMC - NIH.

  • Analysis method for detecting pyrazine compounds in beer. Google Patents.

  • Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. NIH.

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

  • NADPH-generating systems in bacteria and archaea. Frontiers. [Link]

  • Analytical methods for pyrazine detection. ResearchGate.

  • Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. NIH.

  • Main factors affecting headspace analysis of some pyrazines produced by microorganisms. American Chemical Society. [Link]

  • Editorial: Cofactor regeneration technologies for microbial cell factory. PMC.

  • Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. ResearchGate.

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Validation & Comparative

A Comparative Analysis of Pyrazine Content in Arabica vs. Robusta Coffee

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The characteristic "roasty," nutty, and cocoa-like aromas of freshly brewed coffee are largely attributed to a class of volatile organic compounds known as pyrazines.[1] These potent aroma compounds are not present in green coffee beans but are formed during the roasting process through a series of complex chemical reactions. The two most commercially significant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct sensory profiles, and differences in their pyrazine content play a crucial role in defining these unique characteristics. This guide provides a comparative analysis of pyrazine content in Arabica and Robusta coffee, delving into the chemical origins of these compounds, presenting quantitative data, and detailing the analytical methodologies used for their characterization.

The Genesis of Pyrazines: Maillard Reaction and Strecker Degradation

The formation of pyrazines in coffee is a direct result of the Maillard reaction and the subsequent Strecker degradation, which occur at temperatures typically between 140°C and 165°C during roasting.[2][3] The Maillard reaction is a non-enzymatic browning process involving the reaction between amino acids and reducing sugars.[2] This intricate cascade of reactions produces a wide array of flavor and aroma compounds, including the precursors for pyrazine synthesis.[3]

The Strecker degradation, considered a subset of the Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[4][5] This reaction is pivotal as it leads to the formation of aldehydes, which contribute to the coffee's aroma, and α-aminoketones, which are essential intermediates for pyrazine formation.[6] The subsequent condensation of two α-aminoketone molecules results in the formation of a dihydropyrazine, which is then oxidized to form the final, highly aromatic pyrazine compound.

The initial composition of the green coffee beans is a determining factor in the final pyrazine profile. Robusta beans generally have a higher free amino acid content compared to Arabica beans.[7] This difference in precursor availability is a key reason for the quantitative and qualitative differences in pyrazines observed between the two species after roasting.

Figure 1. Simplified pathway of pyrazine formation during coffee roasting.

Comparative Pyrazine Profiles: Arabica vs. Robusta

Numerous studies have consistently shown that Robusta coffee generally contains higher concentrations of pyrazines than Arabica.[8][9] This is particularly true for several key alkylpyrazines that significantly influence the aroma profile. The higher concentration of these compounds in Robusta contributes to its characteristic bold, roasty, and sometimes earthy flavor profile, which is often perceived as less refined than the more aromatic and acidic profile of Arabica.

The table below summarizes the typical concentrations of several key pyrazines found in roasted Arabica and Robusta coffee. It is important to note that these values can vary depending on the specific origin of the beans, processing methods, and, most significantly, the roasting conditions (degree and time).[10][11]

Pyrazine CompoundTypical Aroma ContributionArabica Concentration Range (mg/kg)Robusta Concentration Range (mg/kg)
2-Methylpyrazine Roasted, Nutty, Cocoa[12]1.5 - 3.0[10]Higher than Arabica[8]
2,5-Dimethylpyrazine Roasted, Nutty, Chocolate[13]Lower than Robusta[8]Higher than Arabica[8][14]
2,6-Dimethylpyrazine Roasted, NuttyLower than Robusta[8]Higher than Arabica[8]
Ethylpyrazine Earthy, RoastedLower than Robusta[8]Higher than Arabica[8]
2-Ethyl-5-methylpyrazine Roasted, EarthyLower than Robusta[8]Higher than Arabica[8]
2-Ethyl-6-methylpyrazine Roasted Hazelnut[12]Lower than Robusta[8]Higher than Arabica[8]
3-Ethyl-2,5-dimethylpyrazine Earthy, RoastedLower than Robusta[8]Higher than Arabica[8]
2-Methoxy-3-isopropylpyrazine Earthy, Pea-likePresent in some varietiesLess commonly reported

Data compiled from multiple sources, ranges are indicative.[8][10][12][13][14]

Studies have highlighted that compounds like 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine are consistently more abundant in Robusta coffee.[8][15] In contrast, Arabica coffees tend to have higher concentrations of other volatile compounds like furans and certain ketones, which contribute to their sweeter, more caramel-like, and fruity notes.[8][14]

Experimental Methodology for Pyrazine Quantification

The analysis of volatile compounds in coffee, including pyrazines, is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] This technique is favored for its sensitivity, selectivity, and solvent-free nature.[18]

Detailed Protocol: HS-SPME-GC-MS Analysis of Coffee Volatiles
  • Sample Preparation:

    • Weigh 2.0 grams of freshly roasted and ground coffee into a 15 mL or 20 mL headspace vial.[17][19] The grind size should be consistent and appropriate for the intended brewing method to ensure comparability.[19]

    • Add a specific amount of a saturated salt solution (e.g., NaCl) to the vial. This increases the ionic strength of the sample matrix, which in turn enhances the release of volatile compounds into the headspace by decreasing their solubility in the aqueous phase.

    • Add a precise volume of hot distilled water (e.g., 5 mL at 93°C) to simulate brewing and facilitate the release of volatiles.[17]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used as it effectively adsorbs a wide range of volatile and semi-volatile compounds, including pyrazines.[17]

    • Incubation and Extraction: Place the sealed vial in a heated agitator or water bath. The sample is typically incubated for a set period (e.g., 15-20 minutes) at a controlled temperature (e.g., 60-80°C) with constant agitation.[17] This allows the volatile compounds to equilibrate in the headspace above the sample.

    • Following incubation, the SPME fiber is exposed to the headspace for a defined extraction time (e.g., 20-50 minutes) to adsorb the analytes.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph. The high temperature of the inlet (e.g., 250°C) causes the adsorbed volatile compounds to be thermally desorbed from the fiber and transferred onto the GC column.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., a DB-5ms or HP-5ms column). A programmed temperature ramp is used to achieve optimal separation.

    • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Quantification: Compounds are identified by comparing their mass spectra and retention times to those of known reference standards and spectral libraries (e.g., NIST, Wiley). Quantification can be achieved by using an internal standard added to the sample before analysis.

Figure 2. HS-SPME-GC-MS workflow for coffee pyrazine analysis.

Conclusion

The pyrazine content in roasted coffee is a critical determinant of its aroma profile, and significant, quantifiable differences exist between Arabica and Robusta species. Robusta coffee consistently demonstrates higher concentrations of key alkylpyrazines, which are responsible for its more intense roasted, nutty, and earthy notes.[8][9] In contrast, Arabica's aroma profile, while also containing pyrazines, is often more influenced by other compound classes that impart fruity and floral characteristics. These differences are fundamentally linked to the distinct chemical compositions of the green beans, particularly the higher levels of amino acid precursors in Robusta.[7] The standardized analytical workflow of HS-SPME-GC-MS provides a robust and reliable method for characterizing these pyrazine profiles, offering valuable insights for quality control, product development, and sensory science in the coffee industry.

References

  • Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. (n.d.). PubMed Central.
  • The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. (2026, January 6). Advanced Biotech.
  • Abdul Ghani, N. H., et al. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate.
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  • Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods, 3(1), 35-42.
  • Pickard, S., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281.
  • Pickard, S., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed.
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  • Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach. (2020). ResearchGate.
  • Pickard, S., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate.
  • Blank, I., Sen, A., & Grosch, W. (1992). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. ResearchGate.
  • Coffee volatile compounds. (2023). International Journal of Food Science and Nutrition.
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  • Development of an Integrated HS-SPME/GC–MS and a Chemometric Method for the Classification of Specialty Arabica Coffee Beans. (2025, November). ResearchGate.
  • Arabica Coffee Extraction Optimization using HS-SPME/GC-MS. (2022, May 22). Journal of Science & Applied Chemistry.
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  • Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. (2022, March 21). MDPI.
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A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 3-Ethyl-2,5-dimethylpyrazine, a key aroma and flavor compound found in various food products and a potential marker in other matrices.[1][2] We will delve into the validation of a primary gas chromatography-mass spectrometry (GC-MS) method and compare its performance characteristics with a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) approach.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process to ensure data integrity and reliability.[5][6][7][8][9][10] This guide is structured to not only present the "what" but to explain the "why" behind the experimental choices, grounding our discussion in the principles of scientific integrity.

The Analytical Challenge: Quantifying this compound

This compound (FEMA number 3149) is a substituted pyrazine with the molecular formula C8H12N2.[1][11] Its volatile nature and presence in complex matrices necessitate robust analytical methods for accurate quantification. The choice of analytical technique is critical and is often a balance between sensitivity, selectivity, and sample throughput.

Primary Method Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of pyrazines, GC-MS is a widely applied and powerful technique for their characterization and quantification. The following sections detail the validation of a hypothetical, yet representative, GC-MS method for this compound, adhering to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[5][8][12]

Experimental Protocol: GC-MS

A detailed, step-by-step methodology is crucial for reproducibility.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 0.3 µg/mL, 3 µg/mL, and 8 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 136, 121).[1]

Validation Parameters and Acceptance Criteria

The following validation characteristics are assessed to ensure the method is fit for its intended purpose.[13][14]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] In our GC-MS method, specificity is demonstrated by the unique retention time of this compound and the selectivity of the mass spectrometer in SIM mode. A blank matrix sample is analyzed to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Procedure: A calibration curve is constructed by plotting the peak area response against the concentration of the calibration standards.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,900
10.01,525,000
0.9998

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is assessed by determining the recovery of spiked samples.

  • Procedure: A known amount of this compound is spiked into a blank matrix at three concentration levels (low, medium, high). The samples are analyzed, and the percentage recovery is calculated.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Spike LevelConcentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low0.30.2996.7
Medium3.03.05101.7
High8.07.9299.0

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Procedure: Six replicate injections of the medium QC sample are performed on the same day.

    • Acceptance Criteria: RSD ≤ 15%.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

    • Procedure: The analysis is repeated on three different days.

    • Acceptance Criteria: RSD ≤ 20%.

Precision LevelnMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability63.020.123.97
Intermediate Precision93.050.185.90

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N of 3 and LOQ at S/N of 10.

ParameterValue (µg/mL)
LOD0.03
LOQ0.1

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] For the GC-MS method, parameters such as injector temperature, oven ramp rate, and carrier gas flow rate can be varied slightly to assess the impact on the results.

Comparative Analysis: HPLC-MS/MS as an Alternative

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers an alternative for the analysis of pyrazines, particularly for less volatile derivatives or when GC is not available.[15][16][17]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation:

  • Similar to the GC-MS method, a stock solution is prepared and serially diluted to create calibration standards and QC samples.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program is developed to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Performance Comparison

The following table provides a comparative summary of the expected performance of the GC-MS and HPLC-MS/MS methods for the analysis of this compound.

ParameterGC-MSHPLC-MS/MSRationale for Differences
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transitions)MRM in MS/MS provides an extra dimension of selectivity.
Linearity (r²) > 0.995> 0.995Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 95-105%95-105%Both are capable of high accuracy with proper optimization.
Precision (RSD) < 10%< 10%Both can achieve high precision.
LOD (µg/mL) ~0.03~0.01HPLC-MS/MS can often achieve lower detection limits.
LOQ (µg/mL) ~0.1~0.03HPLC-MS/MS can often achieve lower quantification limits.
Sample Throughput Moderate (longer run times)High (shorter run times with UPLC)UPLC systems can significantly reduce analysis time.
Matrix Effects Less proneMore prone to ion suppression/enhancementESI in HPLC-MS/MS is more susceptible to matrix effects.
Cost & Complexity LowerHigherHPLC-MS/MS systems are generally more expensive and complex.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams are provided.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock Stock Solution cal Calibration Standards stock->cal qc QC Samples stock->qc instrument GC-MS or HPLC-MS/MS cal->instrument qc->instrument spec Specificity instrument->spec lin Linearity & Range instrument->lin acc Accuracy instrument->acc prec Precision instrument->prec lod_loq LOD & LOQ instrument->lod_loq rob Robustness instrument->rob

Caption: A generalized workflow for analytical method validation.

MethodComparison cluster_title GCMS GC-MS Pros: - Ideal for volatile compounds - Lower cost - Less prone to matrix effects Cons: - Longer run times - May require derivatization for some compounds HPLCMSMS HPLC-MS/MS Pros: - High throughput - Excellent sensitivity and selectivity - Suitable for a wider range of compounds Cons: - Higher cost and complexity - Prone to matrix effects

Caption: A high-level comparison of GC-MS and HPLC-MS/MS.

Conclusion

The validation of an analytical method is a critical exercise to ensure the generation of reliable and accurate data. For this compound, both GC-MS and HPLC-MS/MS are powerful techniques, each with its own set of advantages and disadvantages.

  • GC-MS stands out as a robust and cost-effective method, particularly well-suited for the volatile nature of this analyte. Its validation, following ICH and USP guidelines, demonstrates its capability for accurate and precise quantification.

  • HPLC-MS/MS offers superior sensitivity and higher throughput, making it an excellent choice for high-volume laboratories or when very low detection limits are required. However, careful consideration must be given to potential matrix effects.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the desired sample throughput, and the available instrumentation. This guide provides a framework for making an informed decision and for designing a comprehensive validation study that meets the highest standards of scientific integrity and regulatory compliance. The principles of method validation, as outlined by regulatory bodies, are not merely a checklist but a continuous process throughout the lifecycle of the analytical procedure.[12][14][18]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
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  • Q2(R2) Validation of Analytical Procedures - FDA.
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  • Q2(R2) Validation of Analytical Procedures - ICH. (2023-11-30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025-09-02).
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - gmp-compliance.org. (2016-03-16).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025-11-13).
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  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. (2018-07-07).
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  • Pyrazine, 3-ethyl-2,5-dimethyl- - the NIST WebBook.
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  • Showing Compound this compound (FDB020022) - FooDB. (2010-04-08).
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  • This compound | C8H12N2 | CID 25916 - PubChem.
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  • RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. (2023-11-30).
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A Senior Application Scientist's Guide to Comparing Sensory Thresholds of Alkylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the sensory world of alkylpyrazines. These nitrogen-containing heterocyclic compounds are pivotal to the flavor profiles of a vast array of foods, from roasted coffee and cocoa to baked bread and potatoes. For researchers in flavor science, food technology, and drug development, understanding the sensory thresholds of these potent aroma compounds is critical for product formulation, quality control, and off-flavor analysis.

This guide moves beyond a simple listing of data points. It is designed to provide a comprehensive understanding of why these thresholds vary, how they are reliably measured, and what molecular mechanisms govern our perception of them.

The Significance of Sensory Thresholds

In sensory science, a sensory threshold is the lowest concentration of a substance that can be detected by human senses.[1][2] For alkylpyrazines, we are primarily concerned with the odor threshold , which can be further defined:

  • Detection Threshold: The minimum concentration at which a stimulus is perceived, even if the specific character of the odor is not recognized.[1][2][3]

  • Recognition Threshold: The minimum concentration at which the stimulus is not only detected but also recognized and identified.[1][2][3]

These values are not absolute; they are influenced by the medium (e.g., water, air, oil), temperature, and individual sensitivity. However, they provide an essential quantitative measure of a compound's odor potency. A lower threshold indicates a more potent aroma compound.

Comparative Analysis of Alkylpyrazine Odor Thresholds

The sensory impact of alkylpyrazines can vary dramatically based on their molecular structure. The number, position, and type of alkyl substituents on the pyrazine ring profoundly influence the resulting odor character and potency. The following table summarizes the odor thresholds for a selection of common alkylpyrazines, providing a clear comparison of their relative impact.

Alkylpyrazine Common Odor Descriptors Odor Threshold (in water, ppb)
2-MethylpyrazineNutty, cocoa, green60,000[4]
2,5-DimethylpyrazineRoasted, nutty, potato35,000
2,3,5-TrimethylpyrazineRoasted, coffee, nutty950[5]
2-Ethyl-3,5-dimethylpyrazineRoasted peanut, cocoa, earthy150[5]
2-AcetylpyrazinePopcorn, roasted, nutty, bready62[6]
2-Methoxy-3-isopropylpyrazineGreen bell pepper, earthy, pea0.3 - 2[7]
2-Methoxy-3-sec-butylpyrazineEarthy, bell pepper1
2-Methoxy-3-isobutylpyrazineGreen bell pepper, grassy2

Note: Threshold values can vary significantly between studies due to different methodologies and sensory panels. The values presented here are representative figures for comparative purposes.

As the data clearly indicates, the addition of alkyl groups and, most notably, a methoxy group, can lower the odor threshold by several orders of magnitude, transforming a mildly aromatic compound into an exceptionally potent one.

The "Why": Structure-Activity Relationships (SAR)

The vast differences in odor thresholds are not random; they are governed by predictable structure-activity relationships (SAR). The interaction between an odorant molecule and an olfactory receptor is a specific, lock-and-key type mechanism.[8][9][10] For alkylpyrazines, the key factors are:

  • Substitution Pattern: The positions of the substituent groups on the pyrazine ring are critical. Studies suggest that substituents at the 2, 3, and 5 positions play a significant role in odorant activity.[9]

  • Alkyl Group Size and Shape: Increasing the size and complexity of the alkyl side-chains often leads to a decrease in the odor threshold. For instance, the addition of an ethyl group in 2-ethyl-3,5-dimethylpyrazine results in a much lower threshold compared to 2,3,5-trimethylpyrazine.

  • Presence of Functional Groups: The introduction of a methoxy group, as seen in the potent "bell pepper" pyrazines, dramatically lowers the odor threshold. This highlights that both electronic and topological features of the molecule contribute to its odor strength.[8]

The following diagram illustrates the logical relationship between molecular structure and the resulting odor threshold.

G cluster_0 Molecular Structure Modifications cluster_1 Sensory Outcome Pyrazine Base Pyrazine Ring (High Threshold) Alkyl Add Alkyl Groups (e.g., Methyl, Ethyl) Pyrazine->Alkyl Substitution Methoxy Add Methoxy Group Alkyl->Methoxy Modification Complexity Increase Side-Chain Complexity/Size Alkyl->Complexity Modification Threshold Odor Threshold Alkyl->Threshold Lowers Methoxy->Threshold Drastically Lowers Complexity->Threshold Lowers Further

Caption: Relationship between pyrazine structure and odor threshold.

Methodologies for Determining Sensory Thresholds: A Self-Validating System

To ensure the trustworthiness and reproducibility of sensory threshold data, rigorous and standardized methodologies are essential. The two pillars of this process are instrumental analysis with a human detector (GC-O) and formal sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the unparalleled sensitivity of the human nose as a detector.[11][12][13] This allows for the pinpointing of specific odor-active compounds within a complex mixture.[14][15]

The Causality Behind the Choice: Why use GC-O? Standard chemical detectors (like a Mass Spectrometer) measure concentration, not odor impact. Many compounds present in high concentrations have no smell, while some trace-level compounds can dominate a product's aroma. GC-O directly links the chemical identity of a compound to its specific sensory perception.

Experimental Protocol: Aroma Extract Dilution Analysis (AEDA)

AEDA is a common GC-O method used to rank the potency of odorants.

  • Sample Preparation: An aroma extract is obtained from the sample material using methods like solvent extraction or solid-phase microextraction (SPME). The choice of method is crucial to ensure it is representative of the sample and avoids the formation of artifacts.[11][13]

  • Serial Dilution: The initial extract is serially diluted (e.g., 1:1, 1:2, 1:4, 1:8, etc.) with a solvent.

  • GC-O Analysis: Each dilution is injected into the GC. The column effluent is split between a chemical detector (e.g., MS for identification) and a heated sniffing port.

  • Sensory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for any odor detected.

  • FD Factor Determination: The analysis continues with progressively more concentrated samples. The last dilution at which an odor is detected for a specific compound determines its "Flavor Dilution" (FD) factor. A higher FD factor indicates a more potent odorant.

  • Data Validation: The process is repeated with multiple panelists (typically 3-4) to ensure the results are reproducible and not subject to individual anosmia (smell blindness) to specific compounds.

Sensory Panel Threshold Determination (ASTM E679)

This standard practice provides a robust framework for determining detection thresholds using a trained human panel.[1][2][16][17]

The Causality Behind the Choice: Why use a standardized method like ASTM E679? It provides a validated, statistically sound procedure that minimizes bias. The forced-choice nature of the test and the ascending concentration series ensure reliable and reproducible results that can be compared across different laboratories.[16]

Experimental Protocol: Forced-Choice Ascending Concentration Series

  • Panelist Training & Selection: Panelists are screened for sensory acuity and trained to recognize the specific odorant being tested.

  • Sample Preparation: A series of solutions with increasing concentrations of the alkylpyrazine in a neutral medium (e.g., deodorized water) is prepared. The concentration steps are typically geometric (e.g., increasing by a factor of two or three).[18]

  • Presentation (3-AFC Test): At each concentration level, panelists are presented with a set of three samples (a "triangle test"). Two samples are blanks (medium only), and one contains the alkylpyrazine. The placement is randomized.

  • Forced-Choice Task: The panelist's task is to identify which of the three samples is different, even if they have to guess.[16]

  • Ascending Concentration: The procedure starts with a concentration well below the expected threshold and moves to progressively higher concentrations.

  • Individual Threshold Calculation: Each panelist's individual threshold is the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

  • Group Threshold Calculation: The Best Estimate Threshold (BET) for the entire panel is calculated as the geometric mean of the individual thresholds. This provides a robust measure of the central tendency of the population's sensitivity.

The workflow for these complementary methodologies is visualized below.

G cluster_0 Instrumental-Sensory Analysis cluster_1 Human Sensory Panel Analysis cluster_2 Final Output Sample Sample Preparation (e.g., SPME, Extraction) Dilution Serial Dilution (1:1, 1:2, 1:4...) Sample->Dilution GCO GC-Olfactometry (GC-O) Analysis Dilution->GCO FD Determine Flavor Dilution (FD) Factor (Potency Ranking) GCO->FD Output Quantitative Sensory Threshold Data (e.g., ppb in water) FD->Output Identifies Key Odorants Stock Prepare Stock Solution of Pure Alkylpyrazine Concentration Create Ascending Concentration Series Stock->Concentration AFC 3-Alternative Forced Choice (3-AFC) Presentation (ASTM E679) Concentration->AFC BET Calculate Best Estimate Threshold (BET) AFC->BET BET->Output Quantifies Threshold

Caption: Workflow for determining alkylpyrazine sensory thresholds.

The Molecular Mechanism of Perception

Our ability to detect alkylpyrazines is initiated by specialized olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in our nasal epithelium.[19]

The process is as follows:

  • Binding: A volatile alkylpyrazine molecule travels through the nasal cavity and binds to a specific OR. Recent research has identified OR5K1 as a key receptor specialized in recognizing a range of pyrazines.[20][21] The binding affinity between the pyrazine and the receptor is a major determinant of the odor threshold.[22][23]

  • Conformational Change: This binding event causes a change in the 3D shape of the OR protein.

  • G-Protein Activation: The altered OR activates an intracellular G-protein (G-olf).

  • Signal Cascade: The G-protein initiates a second messenger cascade, typically involving the conversion of ATP to cyclic AMP (cAMP).[19]

  • Neuron Firing: The increase in cAMP opens ion channels, causing the neuron to depolarize and fire an action potential.

  • Signal to Brain: This electrical signal travels to the olfactory bulb in the brain, where it is processed and integrated with signals from other neurons, leading to the conscious perception of an odor, such as "nutty" or "roasted."

Conclusion

The sensory thresholds of alkylpyrazines are a complex but understandable function of their molecular structure. By employing validated methodologies such as GC-O and standardized sensory panel evaluations, researchers can reliably quantify the odor potency of these critical flavor compounds. This knowledge, grounded in an understanding of structure-activity relationships and the molecular mechanisms of olfaction, is indispensable for the effective development and quality control of foods, beverages, and pharmaceuticals.

References

  • Bosisio, S., et al. (1992). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. Pharmaceutical Research, 9(10), 1321-3. [Link]
  • ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (Standard No. E679-19). [Link]
  • WorkplaceTesting. (n.d.). ASTM E679-19. [Link]
  • I-ENG-A. (n.d.). ASTM E679-91(1997) - Standard Practice for Determination of Odor and Taste Thresholds By a. [Link]
  • Leibniz Institute for Food Systems Biology at the Technical University of Munich. (2021).
  • ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines I. Chemical structures.... [Link]
  • MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Applied Sciences. [Link]
  • Marcinek, P., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. The FASEB Journal, 35(8), e21731. [Link]
  • El Mountassir, M., et al. (2022). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 15(11), 104207. [Link]
  • St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing. [Link]
  • St. Croix Sensory, Inc. (2019). ASTM Threshold Standard Re-approved. [Link]
  • Pevsner, J., et al. (1985). Isolation and characterization of an olfactory receptor protein for odorant pyrazines. Proceedings of the National Academy of Sciences, 82(9), 3050-3054. [Link]
  • Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242-1247. [Link]
  • PubMed. (1985). Isolation and characterization of an olfactory receptor protein for odorant pyrazines. [Link]
  • Masuda, H., & Mihara, S. (1988). Odor Threshold of Some Pyrazines.
  • ScenTree. (n.d.). 2-Acetyl pyrazine (CAS N° 22047-25-2). [Link]
  • Capelli, F., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. [Link]
  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • Grosch, W. (1996). Gas Chromatography—Olfactometry of Aroma Compounds.
  • ResearchGate. (n.d.).
  • Blank, I. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. [Link]
  • PerfumersWorld. (n.d.). 2-Acetyl Pyrazine. [Link]
  • Wikipedia. (n.d.). Olfactory receptor. [Link]
  • Pickering, G. J., et al. (2008). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine.
  • Zakarya, D., et al. (2006). Structure-olfactive threshold relationships for pyrazine derivatives. Journal of Molecular Modeling, 12(6), 985-9. [Link]
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. [Link]

Sources

A Tale of Two Pyrazines: A Comparative Guide to 3-Ethyl-2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Food Aroma

Author: BenchChem Technical Support Team. Date: January 2026

In the complex world of food flavor, alkylpyrazines are titans, conjuring the desirable roasty, nutty, and baked aromas that define many of our favorite foods. Born from the crucible of the Maillard reaction, these heterocyclic compounds are fundamental to the sensory appeal of products like coffee, cocoa, and roasted nuts. Among the dozens of pyrazines identified, 3-Ethyl-2,5-dimethylpyrazine (EDMP) and 2,3,5-trimethylpyrazine (TMP) are two of the most significant. While they share a common origin and similar aroma descriptors, their subtle structural differences lead to vastly different sensory impacts and formation dynamics.

This guide provides an in-depth comparison of these two key aroma compounds, offering field-proven insights and experimental frameworks for researchers, scientists, and product development professionals.

Core Properties: A Side-by-Side Comparison

At first glance, EDMP and TMP are structurally similar, differing only by an ethyl versus a methyl group. However, this minor change has profound implications for their aromatic potency, a fact starkly illustrated by their differing odor thresholds. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

PropertyThis compound (EDMP) 2,3,5-trimethylpyrazine (TMP)
Chemical Structure An ethyl and two methyl groups on a pyrazine ringThree methyl groups on a pyrazine ring
CAS Number 13360-65-1[1]14667-55-1[2]
Molecular Formula C₈H₁₂N₂[3]C₇H₁₀N₂[2]
Molecular Weight 136.19 g/mol [4]122.17 g/mol [2]
Aroma Profile Nutty, roasted, cocoa, potato-like, earthy[3][5]Roasted nut, baked potato, cocoa, earthy[2][6][7]
Odor Threshold (in water) ~1 ppb [8]~400 ppb [8]

The most critical takeaway from this initial comparison is the dramatic difference in odor thresholds. EDMP is approximately 400 times more potent than TMP, meaning a much lower concentration is required for it to contribute to a food's aroma. This concept is pivotal for understanding their relative importance in a final product's flavor profile.

Occurrence and Concentration in Key Food Products

Both pyrazines are found in a wide array of thermally processed foods. Their concentrations, however, can vary significantly depending on the raw materials and processing conditions, such as time and temperature.

Food ProductThis compound (EDMP) 2,3,5-trimethylpyrazine (TMP)
Roasted Coffee Present, but typically at lower concentrations than other alkylpyrazines.[9][10][11]1 - 6.7 mg/kg[2][6]
Cocoa/Chocolate Identified as a key odorant with a high flavor dilution factor.[12] Quantified at ~1.5 mg/kg in one study.[12]Can be a major pyrazine, with concentrations from 15 - 81 mg/kg.[13][14]
Other Foods Beer, malt, peanuts, soybeans.[11]Baked goods, fried barley, potatoes, peanuts, asparagus.[2][6]

While TMP is often present in higher absolute concentrations, the exceptionally low odor threshold of EDMP means it can have a disproportionately large impact on aroma, a concept known as the Odor Activity Value (OAV). The OAV, calculated as Concentration / Odor Threshold, is a better indicator of a compound's sensory contribution than concentration alone. For example, in cocoa powder, EDMP was identified as having one of the highest flavor dilution (FD) factors, a proxy for OAV, underscoring its critical role despite potentially lower concentrations.[12]

Divergent Pathways: The Chemistry of Formation

The formation of alkylpyrazines is a complex branch of the Maillard reaction. The foundational mechanism involves the condensation of two α-aminocarbonyl molecules, which are intermediates formed from the Strecker degradation of amino acids. These condense to form an unstable dihydropyrazine ring, which then oxidizes to the stable, aromatic pyrazine.

The identity of the alkyl side chains on the final pyrazine ring is determined by the specific precursors available, namely the amino acids and sugar fragmentation products. This is where the paths to EDMP and TMP diverge.

  • Formation of 2,3,5-trimethylpyrazine (TMP): The three methyl groups on TMP can originate from various precursors. The condensation of aminoacetone (derived from the Strecker degradation of amino acids like alanine or threonine) is a primary route. Additionally, research has shown that methylglyoxal and glyoxal, both sugar fragmentation products, are key precursors.[15] Glycine, the simplest amino acid, has also been shown to contribute one of the methyl groups to the trimethylpyrazine structure.[16]

  • Formation of this compound (EDMP): The formation of the ethyl group requires a C2 precursor. Isotopic labeling studies have definitively shown that the amino acid alanine can contribute the C2 element required for the ethyl group of EDMP.[16] The proposed mechanism involves the formation of a dimethyldihydropyrazine intermediate, which then reacts with acetaldehyde (the Strecker aldehyde of alanine) to introduce the ethyl group before final oxidation.[16]

The following diagram illustrates these divergent formation pathways from common Maillard reaction intermediates.

G cluster_precursors Maillard Reaction Precursors cluster_products Pyrazine Formation AA Amino Acids (e.g., Alanine, Glycine, Threonine) Strecker Strecker Degradation AA->Strecker Sugars Reducing Sugars (e.g., Glucose) Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) Sugars->Dicarbonyls Aminocarbonyls α-Aminocarbonyls (e.g., Aminoacetone) Strecker->Aminocarbonyls StreckerAldehydes Strecker Aldehydes (e.g., Acetaldehyde from Alanine) Strecker->StreckerAldehydes Dicarbonyls->Aminocarbonyls DHPs Dihydropyrazine Intermediates Aminocarbonyls->DHPs EDMP This compound (EDMP) StreckerAldehydes->EDMP DHPs->EDMP Reaction with Acetaldehyde Oxidation1 Oxidation DHPs->Oxidation1 Methyl group incorporation TMP 2,3,5-Trimethylpyrazine (TMP) Oxidation2 Oxidation EDMP->Oxidation2 Oxidation1->TMP

Divergent Maillard reaction pathways for TMP and EDMP formation.

Analytical Methodologies: A Validated Workflow

Accurate quantification of EDMP and TMP in complex food matrices is essential for quality control and research. Due to their volatility and often low concentrations, a robust analytical workflow involving extraction, separation, and detection is required.[16][17][18] Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free method for this purpose.[19]

Experimental Protocol: HS-SPME-GC-MS Analysis

Causality and Self-Validation: This protocol is designed as a self-validating system. The use of a stable isotope-labeled internal standard (e.g., d3-TMP) is critical. This standard is chemically identical to the analyte but has a different mass. It is added at the very beginning of sample preparation and experiences the same extraction inefficiencies or matrix effects as the target analyte. By measuring the ratio of the analyte to the internal standard, we achieve highly accurate and precise quantification that corrects for variations in sample preparation and instrument response.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a homogenized food sample (e.g., 1-2 g of ground coffee or cocoa powder) into a 20 mL headspace vial.

    • Add a known concentration of a stable isotope-labeled internal standard.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by enhancing the "salting-out" effect.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes. The choice of fiber coating is crucial and should be optimized for target volatiles; combination coatings provide a broad range of polarity coverage.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C), where the trapped analytes are rapidly desorbed onto the analytical column.

    • Separation: Analytes are separated on a capillary column (e.g., DB-5ms) based on their boiling points and polarity. A programmed temperature ramp is used to achieve optimal separation.

    • Detection: As compounds elute from the column, they enter the mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode for quantification. Specific, unique ions for both the analyte and the internal standard are monitored to ensure selectivity and sensitivity.

  • Quantification:

    • A calibration curve is constructed using standards containing known concentrations of EDMP and TMP and a fixed concentration of the internal standard.

    • The concentration of each pyrazine in the food sample is calculated by comparing the analyte/internal standard peak area ratio from the sample to the calibration curve.

The following diagram outlines this validated analytical workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification A 1. Homogenized Food Sample B 2. Add Internal Standard (e.g., d3-TMP) A->B C 3. Add Salt Solution & Seal Vial B->C D 4. Equilibrate & Heat (e.g., 60°C) C->D E 5. Expose SPME Fiber to Headspace D->E F 6. Thermal Desorption in GC Inlet E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection (SIM Mode) G->H I 9. Calculate Analyte/ Internal Standard Ratio H->I J 10. Determine Concentration via Calibration Curve I->J

Sources

A Comparative Guide to Cross-Validation of GC-MS and HPLC Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds pivotal to the flavor and aroma profiles of food products and key to the efficacy of certain pharmaceuticals—is of paramount importance. The choice of analytical methodology is a critical decision, directly impacting data reliability and interpretation. This guide provides an in-depth, objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for pyrazine analysis. We will delve into a cross-validation framework, supported by experimental data and protocols, to empower you in selecting the most appropriate method for your research and development needs.

The Analytical Dichotomy: GC-MS vs. HPLC for Pyrazine Analysis

The fundamental differences between GC-MS and HPLC lie in their separation principles, which in turn dictate their suitability for different types of analytes.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is inherently suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[1][2][4] Pyrazines, with their characteristic aromatic nature, often fall into this category, making GC-MS a widely applied and powerful technique for their characterization.[5][6][7] The mass spectrometer detector offers high sensitivity and specificity, providing structural information that aids in the unambiguous identification of analytes.[5][8]

High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds based on their interactions with a liquid mobile phase and a stationary phase.[1][2] This makes HPLC a versatile technique capable of analyzing a broader spectrum of compounds, including those that are non-volatile or thermally labile.[1][2][3] For less volatile or more polar pyrazine derivatives, HPLC presents a viable, and sometimes necessary, analytical approach.[8][9]

A direct comparison of the two techniques reveals distinct advantages and limitations for pyrazine analysis:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.[8]Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[10]
Best Suited For Identification and quantification of volatile and semi-volatile pyrazines and their impurities.[1][8]Purity assessment and quantification of a wider range of pyrazines, including less volatile and more polar derivatives, in bulk drugs and pharmaceutical formulations.[8][9]
Advantages High sensitivity and specificity, providing structural information for definitive identification.[5][8] Gold standard for volatile compound analysis.[4][5]High resolution, sensitivity, and reproducibility.[8] Applicable to a broad range of compound polarities and thermally sensitive molecules.[1]
Limitations Limited to thermally stable and volatile compounds.[8] Positional isomers of alkylpyrazines can have very similar mass spectra, making unambiguous identification challenging without retention indices.[6][7]May require derivatization for compounds lacking a UV chromophore for sensitive detection with UV detectors.[8]

Designing a Robust Cross-Validation Study

To objectively compare the performance of GC-MS and HPLC for pyrazine analysis, a well-designed cross-validation study is essential. This involves analyzing the same set of samples by both methods and comparing the results. The validation of analytical methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[11][12][13][14]

The following diagram illustrates a comprehensive workflow for the cross-validation of GC-MS and HPLC methods for pyrazine analysis:

Cross-Validation Workflow Cross-Validation Workflow for Pyrazine Analysis cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion GC_Dev GC-MS Method Development (Column, Temp Program, MS Params) GC_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD/LOQ, Specificity, Robustness) GC_Dev->GC_Val HPLC_Dev HPLC Method Development (Column, Mobile Phase, Detector) HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD/LOQ, Specificity, Robustness) HPLC_Dev->HPLC_Val GC_Analysis Analysis by Validated GC-MS Method GC_Val->GC_Analysis HPLC_Analysis Analysis by Validated HPLC Method HPLC_Val->HPLC_Analysis Sample_Prep Unified Sample Preparation Sample_Prep->GC_Analysis Sample_Prep->HPLC_Analysis Data_Comp Statistical Comparison of Results (t-test, Bland-Altman plot) GC_Analysis->Data_Comp HPLC_Analysis->Data_Comp Conclusion Conclusion on Method Interchangeability & Suitability Data_Comp->Conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study for GC-MS and HPLC methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of pyrazines by GC-MS and HPLC. These protocols are based on established methods and can be adapted to specific pyrazines and sample matrices.

GC-MS Protocol for Pyrazine Analysis

This protocol is suitable for the analysis of volatile pyrazines in various matrices.

1. Instrumentation:

  • A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.[10]

2. Chromatographic Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-300 amu.[8]

3. Sample Preparation:

  • Liquid Samples: For liquid samples like beverages, direct injection or headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.[15][16]

  • Solid Samples: For solid matrices, solvent extraction followed by filtration is a common approach. Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).[8]

4. Validation Parameters:

  • Linearity: Prepare a series of calibration standards of the target pyrazine(s) in the chosen solvent. A typical range would be from 0.01 to 10 µg/mL. The square of the correlation coefficient (R²) should be ≥ 0.995.[10][17]

  • Accuracy (% Recovery): Spike a blank matrix with known concentrations of the pyrazine standards at low, medium, and high levels. The recovery should typically be within 90-110%.[15]

  • Precision (% RSD): Analyze replicate preparations of a sample at a single concentration. The relative standard deviation (RSD) should be ≤ 15%.[15]

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[15]

HPLC Protocol for Pyrazine Analysis

This protocol outlines a reversed-phase HPLC method suitable for a broad range of pyrazines.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[8][10]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][10]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[8][18]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Determined from the UV spectrum of the target pyrazine in the mobile phase (a wavelength of approximately 270 nm is a reasonable starting point).[8][18]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in the mobile phase to prepare a stock solution.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[8]

4. Validation Parameters:

  • Linearity: Prepare a series of calibration standards. The R² value should be ≥ 0.999.

  • Accuracy (% Recovery): Spike a blank matrix with known concentrations of the pyrazine standards. The recovery should be within 98.0% to 102.0%.[10]

  • Precision (% RSD): Analyze replicate preparations of a sample. The RSD should be ≤ 2.0%.[10]

  • LOD and LOQ: Determined based on the S/N ratio of 3 and 10, respectively.

Comparative Performance Data

The following table summarizes typical performance data for GC-MS and HPLC methods in the analysis of pyrazines and related compounds, providing a quantitative basis for comparison.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.995[10][17]
Accuracy (% Recovery) 98.0% to 102.0%[10]91.6% to 109.2%[15]
Precision (% RSD) ≤ 2.0%[10]≤ 16%[15]
LOD/LOQ Dependent on chromophore and detector; can be in the low ng/mL range.Can achieve low ng/g levels, especially with sample concentration techniques like SPME.[15]

Selecting the Appropriate Technique: A Logical Approach

The decision between GC-MS and HPLC is not always straightforward and depends on the specific analytical challenge. The following decision tree provides a logical framework for selecting the most suitable technique for pyrazine analysis.

Method Selection Logic Decision Tree for Pyrazine Analysis Method Selection Start Start: Pyrazine Analysis Requirement Is_Volatile Is the target pyrazine volatile and thermally stable? Start->Is_Volatile GC_MS GC-MS is the preferred method. Provides high sensitivity and structural information. Is_Volatile->GC_MS Yes HPLC HPLC is the preferred method. Suitable for non-volatile and thermally labile compounds. Is_Volatile->HPLC No Complex_Matrix Is the sample matrix complex (e.g., food, biological fluids)? GC_MS->Complex_Matrix HPLC->Complex_Matrix GC_MS_SPME Consider GC-MS with SPME for sample cleanup and concentration. Complex_Matrix->GC_MS_SPME Yes HPLC_MS Consider HPLC-MS/MS for high selectivity and sensitivity. Complex_Matrix->HPLC_MS Yes Isomer_Separation Is separation of positional isomers critical? Complex_Matrix->Isomer_Separation No Complex_Matrix->Isomer_Separation No GC_MS_SPME->Isomer_Separation GC_RI GC-MS with Retention Index (RI) matching is necessary for unambiguous identification. Isomer_Separation->GC_RI Yes HPLC_Specialty Specialty HPLC columns (e.g., chiral) may be required. Isomer_Separation->HPLC_Specialty Yes

Caption: A decision tree to guide the selection of the most appropriate analytical technique for pyrazine analysis.

Conclusion: A Symbiotic Approach to Pyrazine Analysis

Both GC-MS and HPLC are powerful analytical tools, each with its own set of strengths and ideal applications for pyrazine analysis. GC-MS excels in the analysis of volatile pyrazines, offering excellent sensitivity and structural elucidation capabilities. HPLC, with its broader applicability, is indispensable for the analysis of non-volatile, polar, and thermally labile pyrazine derivatives.

A thorough cross-validation, as outlined in this guide, is the most rigorous approach to ensure data consistency and accuracy, particularly in regulated environments. By understanding the fundamental principles of each technique and following a systematic validation process, researchers can confidently select the optimal method for their specific needs, ensuring the generation of robust and reliable data in the critical field of pyrazine analysis.

References

  • U.S. Food and Drug Administration. (2024).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Outsourced Pharma. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Vertex AI Search. (n.d.).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration. (n.d.).
  • APlus Carts. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
  • National Institutes of Health. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. [Link]
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
  • Scholars.Direct. (2020).
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection | Download Scientific Diagram. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
  • PubMed. (2024).
  • National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]
  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
  • PubMed. (2009).
  • National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
  • OUCI. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. [Link]

Sources

A Comparative Guide to the Genotoxicity of Structurally Similar Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Pyrazine Derivatives

Pyrazine and its derivatives are a fascinating and ubiquitous class of heterocyclic aromatic compounds. They are integral to the sensory experience of many foods and beverages, contributing to the desirable roasted, nutty, and toasted aromas of coffee, cocoa, and baked goods.[1] Beyond their role as flavor and fragrance compounds, pyrazine scaffolds are also key pharmacophores in numerous therapeutic agents, exhibiting a wide range of biological activities.[2] However, as with many classes of organic molecules, structural modifications that confer desirable properties can also introduce toxicological liabilities, including genotoxicity—the ability to damage DNA and potentially lead to mutagenesis and carcinogenesis.

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-genotoxicity relationships within the pyrazine family is paramount. This guide provides an in-depth, objective comparison of the genotoxic potential of structurally similar pyrazine derivatives, supported by experimental data. We will delve into the mechanistic underpinnings of their genotoxic effects, explore the influence of structural modifications, and provide detailed protocols for key genotoxicity assays. Our aim is to equip you with the knowledge to make informed decisions in the selection and development of pyrazine-containing compounds, ensuring both efficacy and safety.

Comparative Genotoxicity of Selected Pyrazine Derivatives

The genotoxic potential of a chemical is not an inherent, immutable property but is rather intricately linked to its molecular structure. Subtle changes in the substitution pattern on the pyrazine ring can dramatically alter its interaction with biological macromolecules, including DNA. In this section, we compare the genotoxicity of a curated set of structurally related pyrazine derivatives based on data from standard in vitro and in vivo assays.

It is important to note that many simple, low-molecular-weight alkylpyrazines commonly used as flavoring agents have been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and have been found to be of no safety concern at current intake levels.[3] These evaluations often rely on a combination of metabolism data and results from a standard battery of genotoxicity tests.

Table 1: Comparative Genotoxicity of Simple Alkylpyrazines

CompoundStructureAmes Test (Salmonella typhimurium)In Vitro Micronucleus Assay (e.g., CHO, Human Lymphocytes)In Vivo Micronucleus Assay (Rodent Bone Marrow)Genotoxicity ConclusionReference(s)
Pyrazine Generally NegativeData not widely availableData not widely availableLikely Non-Genotoxic[3]
2-Methylpyrazine NegativeNegative (Read-across from 2,3,5-trimethylpyrazine)Data not widely availableNot expected to be genotoxic[3]
2,5-Dimethylpyrazine NegativeData not widely availableData not widely availableNot expected to be genotoxic[1][3]
2,3,5-Trimethylpyrazine NegativeNegativeData not widely availableNot expected to be genotoxic[3]
Acetylpyrazine NegativeData not widely availableData not widely availableNot expected to be genotoxic[3]

Discussion of Structure-Activity Relationships (SAR)

The data presented in Table 1 for simple alkyl- and acetyl-substituted pyrazines suggest that these low-molecular-weight derivatives are generally devoid of genotoxic activity in standard screening assays. The lack of mutagenicity in the Ames test, both with and without metabolic activation (S9), indicates that neither the parent compounds nor their primary metabolites are capable of inducing point mutations in the tested bacterial strains.

However, the genotoxicity landscape of pyrazine derivatives becomes more complex with the introduction of more intricate and reactive functional groups. A critical factor influencing the genotoxicity of many xenobiotics is their metabolic activation to electrophilic species that can readily react with nucleophilic sites in DNA.

A key example of this is observed in more complex pyrazine derivatives, such as those containing a piperazine moiety. For instance, the 5-HT2C receptor agonist 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine was found to be mutagenic in the Ames assay, but only in the presence of a metabolic activation system (rat liver S9). Mechanistic studies revealed that the piperazine ring can be metabolically oxidized to form reactive intermediates, such as glyoxal, which are known genotoxic agents. This finding underscores the critical importance of considering metabolic pathways when assessing the genotoxic potential of novel pyrazine derivatives.

Based on these observations and general principles of chemical carcinogenesis, we can propose a hypothetical structure-activity relationship for the genotoxicity of pyrazine derivatives:

SAR_Genotoxicity_Pyrazines cluster_0 Structural Features cluster_1 Genotoxic Potential Simple_Alkyl_Substituents Simple Alkyl Groups (e.g., methyl, ethyl) Low_Potential Low Genotoxic Potential Simple_Alkyl_Substituents->Low_Potential Generally low reactivity Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., acetyl) Electron_Withdrawing_Groups->Low_Potential May decrease ring reactivity Metabolically_Labile_Moieties Metabolically Labile Moieties (e.g., piperazine) Increased_Potential Increased Genotoxic Potential (Metabolic Activation Dependent) Metabolically_Labile_Moieties->Increased_Potential Formation of reactive metabolites Bulky_Substituents Bulky Substituents Variable_Potential Variable Potential (Steric Hindrance Effects) Bulky_Substituents->Variable_Potential May hinder DNA interaction

Figure 1: Hypothetical Structure-Activity Relationship for Pyrazine Genotoxicity.

This diagram illustrates that while simple substitutions on the pyrazine ring are often associated with low genotoxic potential, the incorporation of moieties susceptible to metabolic activation can significantly increase the risk. Conversely, bulky substituents may sterically hinder the interaction of the molecule or its metabolites with DNA, potentially reducing genotoxicity. These are, of course, generalizations, and empirical testing remains the gold standard for confirming the genotoxic profile of any new chemical entity.

Experimental Protocols for Key Genotoxicity Assays

To ensure the scientific integrity and reproducibility of genotoxicity assessments, standardized and well-validated assays are essential. The following section provides detailed, step-by-step methodologies for three of the most commonly employed genotoxicity assays, with an emphasis on the causality behind the experimental choices.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.[4] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay assesses the ability of a test compound to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow and form colonies.

Causality Behind the Method: The choice of bacterial strains is critical. Strains like TA98, TA100, TA1535, and TA1537 are engineered to detect different types of mutations (frameshift and base-pair substitutions) and have enhanced sensitivity due to mutations that impair DNA repair mechanisms and increase cell wall permeability. The inclusion of a metabolic activation system (S9 fraction from induced rat liver) is crucial to mimic mammalian metabolism and detect compounds that are genotoxic only after biotransformation.[5]

Step-by-Step Protocol:

  • Strain Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.

  • Metabolic Activation (S9 Mix) Preparation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and a buffer system immediately before use. Keep on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test compound solution at the desired concentration (or a vehicle control).

    • Add 0.5 mL of the S9 mix (for assays with metabolic activation) or a buffer control.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial_Culture Overnight Bacterial Culture (S. typhimurium) Mixing Mix Bacteria, Compound, and S9 with Molten Top Agar Bacterial_Culture->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing S9_Mix S9 Metabolic Activation Mix S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Compare to Controls (Positive/Negative Result) Colony_Counting->Data_Analysis

Sources

A Comparative Guide to Pyrazine Formation from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of flavor chemistry, food science, and medicinal chemistry. We will provide an in-depth comparative analysis of pyrazine formation from various amino acid precursors, supported by experimental data and mechanistic insights. Our objective is to deliver a comprehensive resource that is both scientifically rigorous and practically applicable.

Introduction: The Dual Significance of Pyrazines

Pyrazines are a fascinating class of nitrogen-containing heterocyclic aromatic compounds. In the realm of food science, they are celebrated as potent flavor and aroma agents, responsible for the desirable roasted, toasted, and nutty characteristics of many thermally processed foods like coffee, bread, and meat.[1] This flavor genesis is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[2][3] Beyond their sensory impact, pyrazines have emerged as a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. A thorough understanding of their formation pathways is therefore critical for both controlling flavor profiles in food manufacturing and for the rational design of novel therapeutic agents.

The Primary Pathway: Maillard Reaction and Strecker Degradation

The most prevalent mechanism for pyrazine formation involves the Maillard reaction.[4] The process begins with the condensation of an amino acid's amino group with the carbonyl group of a reducing sugar, forming an N-substituted glycosylamine, which then rearranges into an Amadori compound.[5] Subsequent degradation of this intermediate yields crucial precursors for pyrazine synthesis, notably α-dicarbonyl compounds.

These α-dicarbonyls then react with other amino acids in a process known as Strecker degradation.[6] This critical step produces α-aminocarbonyls (also called α-amino ketones) and Strecker aldehydes. The self-condensation of two α-aminocarbonyl molecules, followed by oxidation, is the primary route to the formation of the pyrazine ring.[6][7] The specific structure of the reacting amino acid and the nature of the carbonyl intermediates dictate the substitution pattern on the final pyrazine molecule.

Maillard_Pathway AminoAcid Amino Acid AmadoriCompound Amadori Compound AminoAcid->AmadoriCompound ReducingSugar Reducing Sugar ReducingSugar->AmadoriCompound Dicarbonyls α-Dicarbonyls AmadoriCompound->Dicarbonyls Degradation Aminocarbonyls α-Aminocarbonyls Dicarbonyls->Aminocarbonyls Strecker Degradation AminoAcid2 Another Amino Acid AminoAcid2->Aminocarbonyls Pyrazines Substituted Pyrazines Aminocarbonyls->Pyrazines Self-condensation & Oxidation

Caption: General pathway of pyrazine formation via the Maillard reaction.

Comparative Analysis: How Amino Acid Structure Dictates Pyrazine Profile

The side chain (R-group) of the initial amino acid is the primary determinant of the type and quantity of pyrazines formed.[8] Different amino acids exhibit varying reactivities and contribute their side chains to the final pyrazine structure, resulting in a unique aromatic fingerprint.[8]

Summary of Pyrazine Formation from Different Amino Acids
Amino AcidClassKey Pyrazines FormedRelative Yield & NotesSource(s)
Glycine SimpleUnsubstituted Pyrazine, MethylpyrazineHigh reactivity. The absence of a side chain leads to simpler pyrazines.[9]
Alanine SimpleMethylpyrazine, 2,5-Dimethylpyrazine, 2,6-DimethylpyrazineHigh reactivity. The methyl side chain is directly incorporated.[9]
Valine Branched-Chain2,5-Dimethyl-3-isopropylpyrazine, 2-Isobutyl-5-methylpyrazineModerate yield. The isopropyl group is incorporated.[7]
Leucine Branched-Chain2,5-Dimethyl-3-isobutylpyrazine, 2-Isobutyl-5-methylpyrazineModerate yield. The isobutyl group is incorporated.[7]
Isoleucine Branched-Chain2-sec-Butyl-3,6-dimethylpyrazineModerate yield. The sec-butyl group is incorporated.[8]
Serine HydroxylicPyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazineThe side chain can undergo decarbonylation and dehydration, providing different carbonyl precursors.[10]
Threonine Hydroxylic2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, TetramethylpyrazineHigh yield. The side chain readily forms α-aminocarbonyls, leading to highly substituted pyrazines.[10]
Phenylalanine AromaticPhenylpyrazine, BenzylpyrazineLower reactivity due to steric hindrance from the bulky benzyl group.[8]
Lysine Basic2,5-Dimethylpyrazine, 2,3,5-TrimethylpyrazineHigh reactivity due to the presence of two amino groups (α and ε).[8][11]
Mechanistic Insights
  • Simple Amino Acids (Glycine, Alanine): These are highly reactive and produce a foundational set of pyrazines. Glycine, lacking a side chain, is a precursor to the parent pyrazine ring, while alanine efficiently adds methyl groups.

  • Branched-Chain Amino Acids (Valine, Leucine, Isoleucine): The alkyl side chains of these amino acids are incorporated into the pyrazine ring following Strecker degradation, yielding characteristic alkylpyrazines that contribute to nutty and cocoa-like aromas.

  • Hydroxylic Amino Acids (Serine, Threonine): These amino acids offer more complex reaction pathways. Their side chains can undergo decarbonylation and dehydration to generate different α-aminocarbonyl intermediates than those formed from simple decarboxylation, leading to a wider variety of pyrazines.[10] Threonine, in particular, is a potent precursor for di- and trimethylpyrazines.[10]

  • Basic Amino Acids (Lysine): Lysine shows very high reactivity in pyrazine formation.[8] This is because both its α-amino and ε-amino groups can participate in the Maillard reaction, increasing the overall rate of formation.[12]

Experimental Protocol: A Model System for Comparative Analysis

This section details a robust, self-validating protocol for the comparative study of pyrazine formation from different amino acids using a model system coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials & Reagents
  • Amino acids of interest (e.g., Glycine, Alanine, Threonine, Lysine)

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.4)

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., 2,3,5,6-Tetramethylpyrazine-d14)

  • Thick-walled borosilicate glass reaction vials with PTFE-lined screw caps

  • Thermostatically controlled heating block

  • Vortex mixer and centrifuge

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

Experimental Workflow Diagram

Caption: Workflow for pyrazine generation, extraction, and analysis.

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a reaction vial, combine 1 mL of a 0.1 M amino acid solution, 1 mL of a 0.1 M D-glucose solution, and 1 mL of phosphate buffer. This creates an equimolar system.

  • Thermal Processing: Securely cap the vials and place them in a pre-heated heating block at 140°C for 90 minutes. These conditions are effective for promoting pyrazine formation.[3][12]

  • Cooling: After heating, immediately transfer the vials to an ice bath to quench the reaction. Allow them to cool to room temperature.

  • Extraction:

    • Add 1 mL of dichloromethane and a precise amount of the internal standard solution to each vial.

    • Vortex vigorously for 2 minutes to ensure thorough extraction of the pyrazines into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

    • Using a glass pipette, carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes residual water, which can interfere with GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the dried extract into the GC-MS.

    • GC Conditions (Typical): Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of 40°C (hold 2 min), ramp to 220°C at 10°C/min, and hold for 15 min.[12]

    • MS Conditions (Typical): Use electron ionization (EI) at 70 eV. Scan in a mass range of m/z 30-350.

    • Identification: Identify pyrazines by comparing their retention times and mass spectra to authentic standards and the NIST mass spectral library.

    • Quantification: Calculate the concentration of each pyrazine by comparing its peak area to the peak area of the known-concentration internal standard.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of your results, this protocol must be treated as a self-validating system:

  • Internal Standard: The use of a deuterated internal standard is crucial. It co-extracts with the analytes and corrects for any variability in extraction efficiency or injection volume, ensuring accurate quantification.

  • Negative Controls: Always run a control sample containing only glucose and buffer (no amino acid) to account for any pyrazines formed from sugar degradation alone.

  • Replicates: Each experiment, including controls, should be performed in triplicate to establish reproducibility and allow for statistical analysis of the results.

  • Standard Curves: For absolute quantification, generate a calibration curve for each target pyrazine using authentic standards.

Conclusion

The structural diversity of amino acids provides a direct and predictable pathway to a wide array of pyrazine compounds. Simple amino acids like glycine and alanine yield foundational pyrazines, while branched-chain, hydroxylic, and basic amino acids contribute their side chains to produce more complex and often more potent aroma compounds. By utilizing robust, well-controlled model systems, researchers can effectively dissect these formation pathways. The methodologies and comparative data presented in this guide offer a solid foundation for professionals in food science seeking to tailor flavor profiles and for medicinal chemists aiming to synthesize novel bioactive molecules.

References

  • ACS Publications. (n.d.). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (n.d.). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation.
  • BenchChem. (2025). A Comparative Analysis of Pyrazine Formation from Various Amino Acid Precursors.
  • National Institutes of Health. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • Perfumer & Flavorist. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules.
  • PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
  • BenchChem. (2025). Application Notes and Protocols for Pyrazine Quantification.
  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • PubMed. (n.d.). Pyrazine formation from serine and threonine.
  • ResearchGate. (2025). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides.
  • PubMed. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides.
  • RSC Publishing. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions.
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • ACS Publications. (n.d.). Relative Reactivities of Amino Acids in Pyrazine Formation.
  • ResearchGate. (2025). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems.
  • PubMed Central. (n.d.). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions.
  • Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer.
  • MDPI. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • Sigma-Aldrich. (n.d.). Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems.
  • Sigma-Aldrich. (2012). Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems.
  • ACS Publications. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
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A Researcher's Guide to Read-Across Analysis for the Safety Assessment of Alkylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Alternative Toxicological Methods

In the realm of chemical safety assessment, particularly for substances like alkylpyrazines which are prevalent as flavoring agents in foods, the drive to reduce animal testing is a significant ethical and scientific imperative.[1] Read-across analysis has emerged as a powerful and scientifically credible alternative methodology to predict the toxicological properties of a target substance by leveraging existing data from structurally and mechanistically similar source substances.[2][3][4] This approach, supported by regulatory bodies such as the European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA), offers a pragmatic solution to fill data gaps without resorting to new in vivo studies.[2][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a robust read-across analysis for the safety assessment of alkylpyrazines.

Core Principles of Read-Across: Beyond Structural Similarity

The fundamental premise of read-across is that the toxicological profile of a chemical is intrinsically linked to its structure.[8] However, a successful and defensible read-across argument extends beyond mere structural analogy. It necessitates a weight-of-evidence approach that considers a confluence of factors to establish a scientifically sound justification for the analogue approach.[3][9]

Key pillars for justifying a read-across include:

  • Structural Similarity: A high degree of structural similarity between the target and source compounds is the foundational element.[8]

  • Physicochemical Properties: Similarities in properties like molecular weight, logP (octanol-water partition coefficient), and water solubility are crucial indicators.

  • Toxicokinetic (ADME) Profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds is critical. For alkylpyrazines, metabolism primarily occurs via oxidation of the aliphatic side-chain to carboxylic acid derivatives, which are then excreted in the urine.[10][11] A comparable metabolic pathway between the source and target is a strong line of evidence.

  • Toxicodynamic Similarity: The mechanism by which the compounds exert their toxic effects should be analogous.

The Read-Across Workflow for Alkylpyrazines: A Step-by-Step Guide

A systematic and transparent workflow is essential for a successful read-across assessment.[2][3] The following diagram illustrates a structured approach for the safety assessment of a target alkylpyrazine.

Read-Across Workflow for Alkylpyrazines cluster_0 Phase 1: Problem Formulation & Hypothesis Generation cluster_1 Phase 2: Analogue Identification & Data Gathering cluster_2 Phase 3: Similarity Assessment & Justification cluster_3 Phase 4: Data Gap Filling & Uncertainty Analysis cluster_4 Phase 5: Conclusion & Reporting Problem_Formulation Define the Assessment Goal: Identify data gaps for the target alkylpyrazine (e.g., genotoxicity, repeated dose toxicity). Hypothesis_Generation Formulate Read-Across Hypothesis: 'The toxicological profile of the target can be predicted from source alkylpyrazines due to structural, physicochemical, and metabolic similarities.' Problem_Formulation->Hypothesis_Generation Target_Characterization Characterize Target Alkylpyrazine: Physicochemical properties, structural alerts, and predicted metabolism. Hypothesis_Generation->Target_Characterization Analogue_Search Identify Potential Source Alkylpyrazines: Utilize databases (e.g., OECD QSAR Toolbox, ToxTree) and literature searches. Target_Characterization->Analogue_Search Data_Collection Gather Existing Data for Source Analogues: In vivo and in vitro toxicological data, physicochemical properties, and ADME data. Analogue_Search->Data_Collection Structural_Similarity Structural Comparison: - Common functional groups - Side-chain variations - Ring substitutions Data_Collection->Structural_Similarity Physicochemical_Similarity Physicochemical Comparison: - Molecular Weight - logP - Water Solubility - Vapor Pressure Structural_Similarity->Physicochemical_Similarity Metabolic_Similarity Metabolic Pathway Analysis: - Common metabolites - Similar rates of metabolism Physicochemical_Similarity->Metabolic_Similarity Toxicological_Similarity Toxicological Profile Comparison: - Consistent effects across endpoints - Similar dose-response relationships Metabolic_Similarity->Toxicological_Similarity Data_Gap_Filling Predict Toxicity of Target: Extrapolate data from the most suitable source analogue(s). Toxicological_Similarity->Data_Gap_Filling Uncertainty_Assessment Evaluate Uncertainties: - Structural differences - Data quality of source studies - Potential for different metabolites Data_Gap_Filling->Uncertainty_Assessment Conclusion Draw Conclusion on the Safety of the Target Alkylpyrazine Uncertainty_Assessment->Conclusion Reporting Document the entire read-across process transparently, including all justifications and uncertainties. Conclusion->Reporting

Caption: A structured workflow for conducting a read-across safety assessment of alkylpyrazines.

Comparative Analysis of Alkylpyrazines: A Case Study Approach

To illustrate the practical application of read-across, let's consider a hypothetical scenario where we need to assess the genotoxicity of a target substance, 2-ethyl-5-methylpyrazine , for which limited data exists. We can select well-characterized source analogues such as 2,3,5-trimethylpyrazine and 2-ethyl-3,(5 or 6)-dimethylpyrazine .

Table 1: Physicochemical and Toxicological Comparison of Selected Alkylpyrazines

PropertyTarget: 2-ethyl-5-methylpyrazineSource 1: 2,3,5-trimethylpyrazineSource 2: 2-ethyl-3,(5 or 6)-dimethylpyrazine
CAS Number 13360-64-014667-55-127043-05-6
Molecular Formula C7H10N2C7H10N2C8H12N2
Molecular Weight 122.17 g/mol 122.17 g/mol 136.19 g/mol
Predicted logP 1.51.41.8
Metabolism Expected to be oxidized at the ethyl and methyl groups to form carboxylic acids.[11]Oxidized at the methyl groups to form carboxylic acids.[11]Oxidized at the ethyl and methyl groups to form carboxylic acids.[10]
Genotoxicity (Ames test) Data GapNegative[12]Negative[10][13]
Genotoxicity (in vitro Chromosomal Aberration) Data GapNegative[12]Some structurally similar pyrazines have shown clastogenic effects in mammalian cells in vitro.[10][13]
Repeated Dose Toxicity (90-day, rat, NOAEL) Data GapNo data available.12.5 mg/kg/day[10]

Justification for Read-Across:

The target, 2-ethyl-5-methylpyrazine, and the source analogue, 2,3,5-trimethylpyrazine, share the same molecular formula and weight, and have very similar predicted logP values. Both are expected to undergo similar metabolic transformations involving oxidation of their alkyl side chains.[11] The negative Ames test result for 2,3,5-trimethylpyrazine provides a strong basis to predict that 2-ethyl-5-methylpyrazine is also non-mutagenic in this assay.[12]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

To strengthen the read-across argument, particularly for endpoints where some uncertainty exists, generating new data from in vitro assays can be invaluable. The in vitro mammalian cell micronucleus test is a key assay for detecting both clastogenic and aneugenic effects.

Objective: To evaluate the potential of a test alkylpyrazine to induce micronuclei in cultured mammalian cells.

Materials:

  • CHO-K1 or L5178Y cells

  • Culture medium (e.g., Ham's F12 or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test alkylpyrazine dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)

  • Negative/vehicle control

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Methodology:

  • Cell Culture: Maintain cells in exponential growth phase.

  • Treatment: Seed cells into culture plates. After 24 hours, expose the cells to a range of concentrations of the test alkylpyrazine, as well as the positive and negative controls, with and without metabolic activation (S9 mix).

  • Incubation: Incubate the treated cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous treatment of 24 hours.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Visualization of Metabolic Pathway

The common metabolic pathway for many alkylpyrazines is a key element in the read-across justification. The following diagram illustrates the oxidative metabolism of a generic alkylpyrazine.

Alkylpyrazine Metabolism Alkylpyrazine Alkylpyrazine (e.g., 2-ethyl-5-methylpyrazine) Oxidized_Metabolite_1 Hydroxylated Intermediate Alkylpyrazine->Oxidized_Metabolite_1 Phase I Oxidation (Cytochrome P450) Oxidized_Metabolite_2 Aldehyde/Ketone Intermediate Oxidized_Metabolite_1->Oxidized_Metabolite_2 Oxidation Carboxylic_Acid Pyrazine Carboxylic Acid (Excreted in Urine) Oxidized_Metabolite_2->Carboxylic_Acid Oxidation

Caption: Generalized metabolic pathway of alkylpyrazines via side-chain oxidation.

Read-across analysis, when conducted with scientific rigor and transparency, provides a reliable and ethical framework for the safety assessment of alkylpyrazines. By integrating data on structural similarity, physicochemical properties, and metabolic pathways, and by employing targeted in vitro testing to address uncertainties, researchers can make confident predictions about the toxicological profiles of data-poor substances. This approach not only reduces the reliance on animal testing but also aligns with the principles of modern, evidence-based toxicology. The key to regulatory acceptance lies in the comprehensive documentation of the entire read-across process, clearly articulating the scientific rationale and acknowledging any residual uncertainties.

References

  • EFSA Scientific Committee. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 23(7), e9586. [Link][2][3]

  • ToxMinds. (n.d.). Read-across – State of the art and next level! Retrieved from [Link][9]

  • Research Institute for Fragrance Materials. (n.d.). What is read-across, and how does it save animal lives? Retrieved from [Link][4]

  • Australian Government Department of Health and Aged Care. (n.d.). Working out your hazards using read-across information. Retrieved from [Link][8]

  • ECHA. (n.d.). Guidance on information requirements and chemical safety assessment. Retrieved from [Link][5][7]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link][15]

  • Bibra. (n.d.). In Silico Testing for Toxicology Assessment. Retrieved from [Link][16]

  • Chemycal. (2022, May 6). ECHA | New advice for using read-across. Retrieved from [Link][6]

  • Hall, R. L., & Oser, B. L. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 52(1), 84-90. [Link][10][13]

  • Patlewicz, G., et al. (2017). Navigating through the minefield of read-across tools: A review of in silico tools for grouping. Computational Toxicology, 3, 1-18. [Link][17]

  • Rath, A., et al. (2019). In Silico Toxicology Data Resources to Support Read-Across and (Q)SAR. Frontiers in Pharmacology, 10, 561. [Link][18]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699. [Link][19][20]

  • Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link][11]

  • Gomes, C., et al. (2025). Overview of In Silico Tools to Evaluate Human Health Toxicity, Ecotoxicity, and Toxicokinetic Profiles in the Hazard Assessment of Chemicals Used in Cosmetics. ACS Chemical Health & Safety. [Link][21]

  • Nudelman, F., et al. (2022). Genotoxicity assessment of food-flavoring chemicals used in Japan. Toxicology Reports, 9, 1008-1012. [Link][14]

  • PETA Science Consortium International e.V. (2014, October 22). OECD QSAR Toolbox and read-across Webinar. [Link][1]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377. [Link][12]

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The Alchemist's Dilemma: A Comparative Guide to Chemical Synthesis and Biosynthesis of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of pyrazine scaffolds is a critical step in the creation of a vast array of molecules, from life-saving pharmaceuticals to impactful flavor and fragrance compounds.[1][2][3][4] The choice of synthetic route—the traditional rigor of chemical synthesis versus the nuanced elegance of biosynthesis—is a pivotal decision with significant implications for yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth, objective comparison of these two fundamental approaches, supported by experimental data and protocols to inform your selection process.

Introduction to Pyrazines: Nature's Versatile Heterocycles

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[5][6] This simple structure belies a remarkable diversity of applications. In the pharmaceutical industry, the pyrazine ring is a key pharmacophore in drugs such as the anti-tuberculosis agent pyrazinamide, the anticancer drug bortezomib, and the antiviral favipiravir.[5][7][8] In the food and fragrance sector, alkyl- and methoxypyrazines are prized for their potent and characteristic aromas of roasted nuts, coffee, chocolate, and baked goods.[2][9][10] Given their commercial importance, the efficient and sustainable production of pyrazines is a subject of intense research and development.[11][12]

The Crucible of Chemistry: Classical and Modern Synthetic Routes

Chemical synthesis offers established, versatile, and often high-throughput methods for producing a wide range of pyrazine derivatives. These methods typically involve the condensation of bifunctional precursors under controlled, often stringent, conditions.

Core Mechanistic Principles

The bedrock of pyrazine chemical synthesis lies in the condensation of α-dicarbonyl compounds with 1,2-diamines, or the self-condensation of α-amino ketones.[13][14] Key named reactions include:

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This classic method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield the pyrazine.[6][13]

  • Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, differing in the method used to generate the α-ketoamine intermediate.[6][13]

  • Dehydrogenative Coupling: Modern approaches utilize catalysts, such as manganese or ruthenium pincer complexes, for the acceptorless dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines.[15] This method is more atom-economical, producing only water and hydrogen gas as byproducts.[15]

A Representative Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of a substituted pyrazine, for example, from an α-haloketone and ammonia.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification start1 α-Haloketone step1 Amination (Formation of α-Amino Ketone) start1->step1 start2 Ammonia (NH3) start2->step1 step2 Dimerization (Self-Condensation) step1->step2 step3 Oxidation step2->step3 product Substituted Pyrazine step3->product purification Purification (Distillation, Chromatography) product->purification

Caption: Generalized workflow for the chemical synthesis of pyrazines.

Experimental Protocol: Gas-Phase Catalytic Synthesis of 2,5-Dimethylpyrazine

This protocol describes a common industrial method for synthesizing 2,5-dimethylpyrazine from isopropanolamine in the gas phase using a heterogeneous catalyst.

Materials:

  • Isopropanolamine

  • Deionized water

  • Catalyst (e.g., NiO/CuO/Al₂O₃/ZnO)[16]

  • High-pressure fixed-bed reactor

  • Nitrogen and Hydrogen gas cylinders

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the catalyst (e.g., 1g).[16] Heat the reactor to 350°C under a flow of nitrogen gas (12.5 ml/min).[16] Introduce hydrogen gas (12.5 ml/min) and maintain these conditions for 1 hour to activate the catalyst.[16]

  • Reaction: Prepare a 50% aqueous solution of isopropanolamine.[16] After catalyst activation, maintain the reactor temperature at 350°C.[16]

  • Feed Introduction: Introduce the isopropanolamine solution into the reactor at a flow rate of 0.02 ml/min, along with a continuous flow of nitrogen (12.5 ml/min) and hydrogen (12.5 ml/min).[16]

  • Product Collection: The gaseous product exiting the reactor is cooled and condensed to a liquid.

  • Analysis: The collected liquid product is analyzed by gas chromatography to determine the yield of 2,5-dimethylpyrazine.[16]

The Cell Factory: Harnessing Biology for Pyrazine Production

Biosynthesis presents an increasingly attractive alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms or the specificity of isolated enzymes to produce pyrazines under mild, environmentally friendly conditions.[2][17][18] This approach is particularly favored in the food industry, as it can yield products labeled as "natural."[9][12]

Core Mechanistic Principles

The biosynthesis of pyrazines predominantly originates from amino acids and sugars.[19] Microorganisms like Bacillus subtilis and engineered strains of Escherichia coli are commonly employed as "cell factories."[13][15]

  • Tetramethylpyrazine (TTMP) Biosynthesis: In many bacteria, TTMP is synthesized from acetoin.[20] Two molecules of acetoin, derived from glucose metabolism, react with an ammonia source to form the pyrazine ring.[13]

  • 2,5-Dimethylpyrazine (2,5-DMP) Biosynthesis: This pyrazine is typically derived from L-threonine.[13][21] The enzyme L-threonine dehydrogenase catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone. Two molecules of aminoacetone then self-condense and are oxidized to form 2,5-DMP.[18][21]

  • Chemoenzymatic Synthesis: This hybrid approach combines chemical steps with enzymatic catalysis. For instance, a transaminase enzyme can be used for the key amination of an α-diketone precursor, which then dimerizes to form the pyrazine.[3][21] This method offers high selectivity under milder conditions than purely chemical routes.[22]

A Representative Biosynthesis Workflow

The diagram below outlines the typical workflow for producing a pyrazine via microbial fermentation.

cluster_start Upstream Processing cluster_reaction Fermentation cluster_end Downstream Processing strain Microbial Strain (e.g., B. subtilis) inoculum Inoculum Preparation strain->inoculum media Growth Medium + Precursors (e.g., L-threonine) media->inoculum fermenter Bioreactor (Controlled T, pH, Aeration) inoculum->fermenter harvest Cell Harvesting (Centrifugation) fermenter->harvest extraction Product Extraction (Solvent Extraction) harvest->extraction purification Purification & Analysis (Distillation, GC-MS) extraction->purification product Pure Pyrazine purification->product

Caption: Generalized workflow for the biosynthesis of pyrazines via fermentation.

Experimental Protocol: Whole-Cell Biocatalysis of 2,5-Dimethylpyrazine using E. coli

This protocol describes the production of 2,5-DMP from L-threonine using a metabolically engineered strain of E. coli.[15][23]

Materials:

  • Recombinant E. coli strain engineered for 2,5-DMP production (e.g., overexpressing L-threonine dehydrogenase).[15]

  • Luria-Bertani (LB) medium.

  • L-threonine.

  • Appropriate antibiotics for plasmid maintenance.

  • Shaking incubator.

  • Centrifuge.

  • Ethyl acetate for extraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[21]

Procedure:

  • Inoculum Preparation: Inoculate 10 mL of sterile LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli.[21] Incubate overnight at 37°C with shaking at 200 rpm.[21]

  • Bioconversion Reaction: Prepare the production medium (e.g., 1 L) in a 2 L flask, containing LB medium, the appropriate antibiotic, and L-threonine (e.g., 14 g/L).[15]

  • Inoculation: Inoculate the production medium with the overnight culture to a starting optical density (OD₆₀₀) of approximately 0.1.[21]

  • Fermentation: Incubate the culture at 40°C with vigorous shaking (e.g., 200 rpm) for 24 hours.[15] Maintain the pH at 8.0.[15]

  • Product Extraction: After 24 hours, centrifuge the culture to pellet the cells.[21] Extract the supernatant with an equal volume of ethyl acetate.[21] Vortex thoroughly and centrifuge to separate the organic and aqueous phases.[21]

  • Analysis: Collect the organic phase (ethyl acetate) and analyze by GC-MS to quantify the concentration of 2,5-DMP.[21]

Head-to-Head Comparison: Chemical Synthesis vs. Biosynthesis

The choice between chemical and biological routes depends on a careful evaluation of several key performance indicators.

FeatureChemical SynthesisBiosynthesis (Fermentation/Biocatalysis)
Precursors Often petroleum-derived, e.g., α-dicarbonyls, diamines, isopropanolamine.[1][16][24]Renewable feedstocks, e.g., sugars (glucose), amino acids (L-threonine), glycerol.[13][21][25]
Reaction Conditions Often harsh: high temperatures (e.g., 350-420°C), high pressures, use of strong acids/bases or heavy metal catalysts.[1][16]Mild: near-ambient temperatures (e.g., 30-40°C), atmospheric pressure, aqueous media, neutral pH.[15][21]
Selectivity & Purity Can produce mixtures of isomers and by-products (e.g., pyrroles), requiring extensive purification.[1][24]High regio- and stereoselectivity due to enzymatic catalysis, often leading to higher purity products with fewer by-products.[22][24]
Yield & Titer Can achieve high yields (e.g., 70-90% for specific reactions).[1][16]Titers can be a limiting factor, but metabolic engineering is rapidly improving them. Recent studies report titers up to 2.9 g/L for 2,5-DMP and 34.8 g/L for TTMP.[15][20]
Environmental Impact Generates hazardous waste, high energy consumption, uses potentially toxic reagents and solvents.[11]"Green" and sustainable approach, uses renewable resources, biodegradable waste, lower energy consumption.[2][20]
Scalability Well-established and readily scalable for industrial production.[16]Scalability can be challenging due to issues like low titers and complex downstream processing, though significant progress is being made.[26][27]
Cost Can be cost-effective for bulk production, but catalyst and energy costs can be high. Price for synthetic 2,5-DMP is around $200/kg.[12]Downstream processing can be expensive (50-90% of total cost).[4] However, "natural" label commands a much higher price (e.g., $3500/kg for natural 2,5-DMP).[12]
Product Designation "Synthetic" or "Nature-identical".Can be designated as "Natural" (if using natural precursors and non-GMO organisms), which is highly valued in the food industry.[12]
Quantitative Performance Data

The following table summarizes representative quantitative data for the production of two key pyrazines via both synthetic routes.

PyrazineSynthesis MethodKey ParametersYield/TiterReference
2,5-Dimethylpyrazine Chemical (Gas-Phase)Isopropanolamine, 350°C, NiO/CuO/Al₂O₃/ZnO catalyst73.18% yield[16]
2,5-Dimethylpyrazine Chemical (Gas-Phase)Isopropanolamine, 380-420°C, Zn-Cu-Cr-Al catalystup to 86.25% yield[1][16]
2,5-Dimethylpyrazine Biosynthesis (E. coli)L-threonine (14 g/L), 40°C, 24h fermentation2897.30 mg/L[15]
2,5-Dimethylpyrazine Biosynthesis (B. subtilis)Soybeans + L-threonine (75 g/kg), 27°C, 6 days0.85 g/kg[28]
Tetramethylpyrazine Biosynthesis (B. subtilis)Engineered strain, fed-batch fermentation34.8 g/L[20][29]
Tetramethylpyrazine Biosynthesis (C. glutamicum)Engineered strain, 80 g/L glucose, shake flask3.56 g/L[27]

Future Perspectives and Concluding Remarks

The field of pyrazine synthesis is dynamic, with significant advancements on both the chemical and biological fronts. For chemical synthesis, the focus is on developing "greener" catalytic methods that are more atom-economical and environmentally benign, reducing waste and energy consumption.[30][31]

In biosynthesis, the primary challenge lies in improving titers and streamlining downstream processing to enhance economic viability for bulk chemical applications.[26] The powerful tools of metabolic engineering and synthetic biology are continuously being applied to optimize microbial strains for higher productivity and yield, narrowing the gap with traditional chemical methods.[15][20]

Expert Recommendation:

  • For the rapid, large-scale production of pyrazine derivatives where the "natural" label is not a prerequisite, and a range of structural analogs are required (e.g., in early-stage drug discovery), chemical synthesis remains a robust and versatile option.

  • For applications in the food, beverage, and fragrance industries , where the "natural" designation commands a significant market premium and regulatory approval is paramount, biosynthesis is the superior and often necessary choice. The milder conditions and higher product purity are also significant advantages.

Ultimately, the optimal synthesis strategy is not a one-size-fits-all solution. It requires a thorough analysis of the specific pyrazine target, the intended application, economic constraints, and sustainability goals. This guide provides the foundational knowledge and comparative data to empower researchers and developers to make that critical, informed decision.

References

  • Besson, I., Creuly, C., Gros, J. B., & Larroche, C. (1997). Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. Applied Microbiology and Biotechnology, 47, 489–495. [Link]
  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. (2012).
  • Du, G., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Biotechnology for Biofuels and Bioproducts. [Link]
  • CN100363290C - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2008).
  • Coleman, C. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. [Link]
  • Guan, F., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]
  • Wang, Y., et al. (2023). Engineered Bacillus subtilis for the Production of Tetramethylpyrazine, (R,R)-2,3-Butanediol and Acetoin. Molecules. [Link]
  • CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. (2014).
  • Xu, G., et al. (2021). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology. [Link]
  • Bağdat, Ş., & Erten, H. (2023). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors).
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. [Link]
  • Wang, Y., et al. (2023). Engineered Bacillus subtilis for the Production of Tetramethylpyrazine,(R,R)-2,3-Butanediol and Acetoin.
  • Zhang, S., et al. (2021). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]
  • Xu, J., et al. (2024). 2,5-Dimethyl pyrazine Production from Glucose by Genetically Modified Escherichia coli. Bio-protocol. [Link]
  • Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Biomolecules. [Link]
  • Bağdat, Ş., & Erten, H. (2023). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors).
  • Eng, T., et al. (2023). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology and Biotechnology. [Link]
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Graz University of Technology Research Portal. [Link]
  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
  • Yang, T., et al. (2021). [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. [Link]
  • Li, J., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
  • Wikipedia. (n.d.). Pyrazine. [Link]
  • Ferreira, I. M., & Kaiser, C. R. (2012). Pyrazine derivatives: a patent review (2008 - present).
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
  • GKS Chemistry. (2020). Synthesis and reactions of Pyrazine. [Link]
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  • Pipzine Chemicals. (n.d.). Why Pyrazine Series is Essential for Flavor and Aroma Enhancement in Food. [Link]
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  • Ong, S. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
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Navigating the Labyrinth of Pyrazine Quantification: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are instrumental in defining the flavor and aroma profiles of a multitude of food products, beverages, and are significant in pharmaceutical contexts as potential impurities.[1][2] The accurate and reproducible quantification of these compounds is paramount for quality control, sensory analysis, and safety assessment. This guide provides a comprehensive, in-depth comparison of the predominant analytical methodologies for pyrazine quantification. Drawing from a synthesis of published studies and established protocols, we will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate method for their specific application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Precise Pyrazine Measurement

The Maillard reaction and other thermal processing steps in food production give rise to a complex array of pyrazines, contributing desirable roasted, nutty, and cocoa-like aromas.[2] In the pharmaceutical industry, pyrazines can be process-related impurities or degradation products that require careful monitoring. The diversity of matrices in which pyrazines are found, from the volatile headspace of coffee to the complex milieu of a pharmaceutical formulation, necessitates a range of analytical strategies. The choice of quantification method is a critical decision, directly impacting the accuracy, sensitivity, and throughput of the analysis. This guide will serve as a comparative tool, simulating an inter-laboratory study to highlight the strengths and limitations of each technique.

Core Analytical Techniques: A Head-to-Head Comparison

The two most powerful and widely adopted techniques for pyrazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS).[2] UV-Vis Spectrophotometry offers a simpler, more accessible alternative for certain applications.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the traditional workhorse for the analysis of volatile and semi-volatile compounds like pyrazines due to its exceptional sensitivity and resolving power.[2][3] The separation of analytes is based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection and quantification by a mass spectrometer.

Causality of Experimental Choices:

  • Sample Preparation: The volatility of many key pyrazines makes headspace sampling techniques particularly effective. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive method that is well-suited for complex matrices.[4] The choice of SPME fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is critical and is selected based on the polarity and volatility of the target pyrazines.[4] For less volatile pyrazines or when higher sample throughput is needed, Liquid-Liquid Extraction (LLE) or Stir Bar Sorptive Extraction (SBSE) can be employed.[4][5]

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as 2,6-Dimethylpyrazine-d6, in a Stable Isotope Dilution Analysis (SIDA) is considered the "gold standard".[1] The deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, effectively compensating for matrix effects and variations in instrument response, leading to superior accuracy and precision compared to traditional internal standards.[1]

  • GC Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for pyrazine analysis.[6][7] The choice of column phase and dimensions (length, internal diameter, and film thickness) influences the separation efficiency and analysis time.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Spike Add Internal Standard (e.g., Pyrazine-d6) Sample->Spike Seal Seal Vial Spike->Seal Incubate Incubate & Equilibrate Seal->Incubate Extract HS-SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative for Less Volatile Analytes

While GC-MS excels for volatile pyrazines, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a robust alternative, particularly for less volatile, thermally labile, or more polar pyrazines.[2][8] This technique separates compounds based on their interactions with a stationary phase in a column, followed by highly selective and sensitive detection by a tandem mass spectrometer.

Causality of Experimental Choices:

  • Sample Preparation: A significant advantage of LC-MS is often the simplification of sample preparation. For liquid samples like Baijiu, a "dilute and shoot" approach may be feasible, where the sample is simply diluted and injected directly into the system.[8] This dramatically increases sample throughput.

  • Chromatographic Conditions: Reversed-phase HPLC (RP-HPLC) is commonly used, with a C18 column being a popular choice.[6] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.[8][9]

  • MS/MS Detection: The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity and sensitivity.[8][9] Each pyrazine is identified and quantified based on a specific precursor ion and one or more product ions, minimizing interferences from the sample matrix.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Liquid Sample (e.g., Beverage) Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into UPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for pyrazine analysis using UPLC-MS/MS.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Screening Tool

UV-Vis spectrophotometry is a more classical approach that can be used for the quantification of pyrazines, particularly in simpler matrices or for screening purposes.[6][10] The method relies on the principle that pyrazines absorb light in the ultraviolet-visible region of the electromagnetic spectrum.

Causality of Experimental Choices:

  • Chromophore Derivatization: For some applications, the sensitivity and selectivity of the method can be enhanced by forming a derivative with a strong chromophore. For instance, piperazine and its salts can be determined by measuring the UV absorbance of their N-nitroso derivatives.[10]

  • Solvent Selection: The choice of solvent can influence the absorption spectrum of pyrazines.[11] It is crucial to select a solvent that does not absorb in the same region as the analyte and to maintain consistency across all samples and standards.

  • Matrix Effects: Complex matrices can contain interfering substances that also absorb UV light, leading to inaccurate results.[12] Therefore, sample cleanup or extraction may be necessary to isolate the pyrazines of interest.

Inter-laboratory Performance Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of each method, based on a synthesis of data from various studies.[1][2][8][13]

Performance MetricGC-MSLC-MS/MSUV-Vis SpectrophotometryRemarks
Limit of Detection (LOD) pg/g to ng/g rangeng/mL to µg/L rangeµg/mL to mg/L rangeGC-MS generally offers the lowest detection limits for volatile pyrazines.[2]
Limit of Quantification (LOQ) ng/g rangeng/mL to µg/L rangeµg/mL to mg/L rangeConsistent with LODs, GC-MS often provides lower quantification limits.[1][2]
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99All techniques can demonstrate excellent linearity within a defined concentration range.[2][9][13]
Precision (%RSD) < 15% (< 5% with SIDA)< 10%< 15%The use of deuterated internal standards in GC-MS significantly improves precision.[1]
Accuracy (% Recovery) 90-110%84-104%80-120%Both GC-MS and LC-MS/MS can achieve high accuracy with proper calibration and sample preparation.[2][8]
Selectivity High (with MS)Very High (with MS/MS)Low to ModerateMS/MS detection in LC provides the highest degree of selectivity, minimizing matrix interferences.
Throughput ModerateHigh (with direct injection)HighLC-MS/MS can offer higher throughput, especially with simplified sample preparation.
Cost HighHighLowUV-Vis spectrophotometers are significantly more affordable than chromatographic systems.

Detailed Experimental Protocols

For the successful implementation and validation of these analytical methods, detailed and robust protocols are essential.

Protocol 1: Quantification of Volatile Pyrazines in a Solid Matrix by HS-SPME-GC-MS

This protocol is suitable for the analysis of volatile pyrazines in food matrices such as coffee, cocoa, or baked goods.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Homogenizer

  • Internal standard solution (e.g., 2,6-Dimethylpyrazine-d6 in methanol)

  • Pyrazine analytical standards[14]

Procedure:

  • Sample Preparation: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.[1]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.[1]

  • Incubation/Equilibration: Place the vial in the GC autosampler's heating block. Incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow the volatiles to partition into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes).[4]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6][7] Set a suitable oven temperature program, for example, start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[6] Use helium as the carrier gas at a constant flow rate.[7]

    • MS Conditions: Set the mass spectrometer to scan a mass range of m/z 40-400 or operate in Selected Ion Monitoring (SIM) mode for higher sensitivity.[6][7]

  • Quantification: Generate a calibration curve using standards of known concentrations. Determine the concentration of each pyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]

Protocol 2: Quantification of Pyrazines in a Liquid Matrix by UPLC-MS/MS

This protocol is adapted for the analysis of pyrazines in liquid samples such as soy sauce or Baijiu.[8]

Materials:

  • Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)

  • C18 analytical column

  • Syringe filters (0.45 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Pyrazine analytical standards[14]

Procedure:

  • Sample Preparation: Dilute the liquid sample with the initial mobile phase composition (e.g., 97% A, 3% B). Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

  • UPLC-MS/MS Analysis:

    • UPLC Conditions: Set the column temperature to 40°C.[8][9] Program a gradient elution, for example: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; followed by re-equilibration.[8][9] Set the flow rate to 0.3 mL/min.[8][9]

    • MS/MS Conditions: Optimize the MS parameters (e.g., cone voltage and collision energy) for each pyrazine by direct infusion of individual standards.[8] Set up MRM transitions for each target pyrazine, using the most intense transition for quantification and a second for confirmation.[8]

  • Quantification: Prepare a series of calibration standards in the same diluent as the samples. Generate a calibration curve by plotting the peak area against the concentration for each pyrazine. Calculate the concentration of pyrazines in the unknown samples from the calibration curve. The limits of detection (LOD) and quantification (LOQ) can be determined based on a signal-to-noise ratio of 3 and 10, respectively.[9]

Conclusion: Selecting the Optimal Method for Your Application

The choice of an analytical method for pyrazine quantification is a multi-faceted decision that requires careful consideration of the specific research question, the nature of the sample matrix, and the available resources.

  • GC-MS remains the preeminent technique for the analysis of volatile and semi-volatile pyrazines, offering unparalleled sensitivity, particularly when combined with headspace sampling and stable isotope dilution analysis.[1][2] It is the method of choice for comprehensive flavor and aroma profiling.

  • LC-MS/MS has emerged as a powerful and high-throughput alternative, especially for less volatile pyrazines and in applications where simplified sample preparation is advantageous.[2][8] Its high selectivity makes it well-suited for complex matrices.

  • UV-Vis Spectrophotometry , while lacking the sensitivity and selectivity of chromatographic methods, provides a cost-effective and rapid tool for screening or for the quantification of pyrazines in simpler, well-defined samples.[6]

Ultimately, the development and validation of any of these methods should be guided by established principles, such as those outlined by organizations like AOAC International, to ensure the generation of accurate, reliable, and reproducible data.[15][16] This guide provides a foundational framework to assist scientists in navigating the complexities of pyrazine analysis and selecting the most fit-for-purpose methodology.

References

  • A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylpyrazine Quantification. Benchchem.
  • Application Notes and Protocols for Pyrazine Quantification. Benchchem.
  • Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples. Benchchem.
  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime. Benchchem.
  • Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Comparative Guide. Benchchem.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. ACS Publications.
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  • Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • Analytical methods for pyrazine detection. ResearchGate.
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  • Chemistry 326: Experiment #2. Swarthmore College.
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  • A New Spectrophotometric Method for Determination of Tartrazine in Saffron Samples Based on Modified Magnetic Graphene Oxide Nanocomposite. Research and Innovation in Food Science and Technology.
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A Researcher's Guide to the Comparative Analysis of Volatile Compounds in Different Roasting Processes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the volatile compounds generated during various roasting processes. Designed for researchers, scientists, and professionals in product development, this document delves into the core chemical transformations that dictate the final aroma and flavor profiles of roasted goods such as coffee, cocoa, and nuts. We will explore the causal relationships behind experimental choices and present a robust, self-validating protocol for the analysis of these critical compounds.

Introduction: The Essence of Roasting

Roasting is a critical heat treatment process that transforms the chemical precursors in raw food materials into a complex array of volatile organic compounds (VOCs). These compounds are the primary drivers of the characteristic and desirable aromas and flavors we associate with roasted products.[1][2] From the rich, nutty notes of coffee to the deep, chocolatey aroma of cocoa, the specific profile of VOCs is a direct consequence of the roasting parameters and the intricate chemical reactions they initiate.[3][4] Understanding and controlling these reactions is paramount for quality control and the development of new products with specific sensory attributes.[5]

The principal chemical transformations responsible for the generation of these volatile compounds include the Maillard reaction, Strecker degradation, caramelization of sugars, and the degradation of lipids and other native compounds like chlorogenic acids.[1][6][7] This guide will dissect these pathways and compare how different roasting conditions—primarily temperature and time—modulate the volatile signatures of coffee, cocoa, and nuts.

The Crucible of Flavor: Chemical Transformations During Roasting

The aromatic complexity of roasted products is not accidental; it is the result of a cascade of chemical reactions. The balance and interplay between these reactions are dictated by the roasting conditions and the composition of the raw material.

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that begins at temperatures around 150-160°C.[6][8] It is a cornerstone of flavor development in a vast range of cooked foods. The reaction proceeds through several stages, ultimately producing hundreds of different flavor compounds, including heterocyclic compounds like pyrazines, furans, and pyrroles, which are crucial for roasted aromas.[6][9][10]

A critical side-reaction of the Maillard pathway is the Strecker degradation . This process involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids, leading to the formation of "Strecker aldehydes."[9][11] These aldehydes are potent aroma compounds, often contributing malty, fruity, or floral notes.[12][13] The reaction also generates α-aminoketones, which are precursors to key aromatic pyrazines.[13]

Caramelization and Degradation of Other Precursors

At higher temperatures, the direct thermal degradation of sugars, known as caramelization , occurs. This process contributes caramel-like flavors and generates compounds such as furans.[1][14] Concurrently, other inherent components of the raw materials degrade to form additional volatiles. In coffee, for instance, the breakdown of chlorogenic acids produces phenolic compounds like guaiacol (smoky, spicy notes), while the degradation of trigonelline yields pyridines and pyrroles.[6][15][16] In nuts, the oxidation and degradation of lipids is a significant source of volatile aldehydes and ketones, which can contribute both desirable sweet and fruity notes as well as undesirable rancid flavors if not controlled.[1][17]

The following diagram illustrates the major chemical pathways involved in the formation of volatile compounds during roasting.

Roasting_Chemistry Precursors Raw Material Precursors (Amino Acids, Reducing Sugars, Lipids, etc.) Maillard Maillard Reaction (150°C+) Precursors->Maillard Subjected to Caramelization Caramelization (High Temp) Precursors->Caramelization Subjected to LipidOx Lipid Degradation Precursors->LipidOx Subjected to OtherDeg Other Precursor Degradation (e.g., Chlorogenic Acids) Precursors->OtherDeg Subjected to Heat Heat (Temperature & Time) Heat->Maillard Heat->Caramelization Heat->LipidOx Heat->OtherDeg Strecker Strecker Degradation Maillard->Strecker Generates dicarbonyls for Volatiles Volatile Compounds (Pyrazines, Furans, Aldehydes, Ketones, etc.) Maillard->Volatiles Produce Strecker->Volatiles Produce Caramelization->Volatiles Produce LipidOx->Volatiles Produce OtherDeg->Volatiles Produce Aroma Final Aroma & Flavor Profile Volatiles->Aroma

Caption: Major chemical pathways in the formation of volatile compounds during roasting.

Comparative Analysis of Volatile Profiles

The specific volatile profile of a roasted product is a fingerprint of its origin and the processing it has undergone. Roasting time and temperature are the most critical variables that producers manipulate to achieve a desired sensory outcome.[14][18]

Coffee Roasting

In coffee, the roast level—generally categorized as light, medium, or dark—has a profound impact on the final aroma.[8] Light roasts tend to preserve the inherent fruity and floral notes derived from the green beans, while dark roasts are dominated by smoky, roasted flavors generated during the process.[8][14]

  • Light Roast (e.g., ~205°C): Characterized by higher acidity and a more complex profile of aldehydes and some furans, contributing fruity, floral, and green aromas.[6][14][18] The concentration of many Maillard-derived compounds like pyrazines is relatively low.

  • Medium Roast (e.g., ~210-220°C): This level often represents a balance, with developed sweetness, nutty, and chocolaty aromas.[14] There is a significant increase in pyrazines (nutty, roasty) and furanones (caramel-like).[12][19]

  • Dark Roast (e.g., ~225-235°C): Marked by a decrease in acidity and the predominance of compounds from more intense thermal degradation.[18][20] Pyridines (bitter, astringent) and phenols like guaiacol (smoky) become more prominent, while more delicate furans and aldehydes decrease.[6][19]

Table 1: Relative Abundance of Key Volatile Compound Classes in Coffee by Roast Level

Compound Class Predominant Aroma Light Roast Medium Roast Dark Roast References
Aldehydes Fruity, Green, Floral High Medium Low [6]
Furans Caramel, Sweet High Medium-High Low [6][19]
Pyrazines Nutty, Earthy, Roasted Low High Medium-High [6][12]
Ketones Sweet, Caramel, Buttery Medium High Medium [6][21]
Phenols Smoky, Spicy Low Medium High [12][15]

| Pyridines | Bitter, Astringent | Low | Medium | High |[6][19] |

Cocoa Roasting

Cocoa roasting is essential for developing the characteristic chocolate flavor from precursors formed during fermentation and drying.[4][22] A key objective is to reduce the concentration of undesirable volatile acids, such as acetic acid (vinegar-like), while generating desirable pyrazines and Strecker aldehydes (malty, sweet).[4][23] Roasting temperatures for cocoa are generally lower than for coffee, typically ranging from 110°C to 160°C.[22]

  • Unroasted Cocoa: High in acetic acid and certain esters with fruity notes.[4][23]

  • Roasted Cocoa: Shows a significant decrease in acetic acid. The process generates numerous pyrazines (nutty, chocolatey), Strecker aldehydes like 3-methylbutanal (malty), and sulfur-containing compounds that contribute to the overall flavor.[4][24] However, excessive roasting temperatures (>160°C) can produce unpleasant smoky or burnt notes.[25]

Table 2: Comparison of Key Volatile Compounds in Unroasted vs. Roasted Cocoa Beans

Compound/Class Predominant Aroma Unroasted Cocoa Roasted Cocoa References
Acetic Acid Sour, Vinegar-like High Low [4][23]
3-Methylbutanal Malty Low High [23]
Pyrazines Chocolatey, Nutty, Roasted Very Low High [4][22]
Esters Fruity High Medium-Low [22][25]

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Caramel-like | Low | High |[23] |

Nut Roasting (Almonds, Peanuts, Cashews)

Unlike coffee and cocoa, raw nuts often have a mild aroma. Roasting is the key step that develops their characteristic nutty and savory flavor profile.[1] The Maillard reaction, caramelization, and lipid degradation are the primary pathways for volatile formation.[1][26]

  • Raw Nuts: The volatile profile is often dominated by a few compounds. In raw almonds, for example, benzaldehyde (marzipan-like) is predominant.[27]

  • Roasted Nuts: Roasting dramatically increases the number and concentration of volatile compounds.[27][28] Key changes include:

    • A significant increase in pyrazines, furans, and pyrroles from the Maillard reaction, contributing the typical "roasted" flavor.[27]

    • Formation of aldehydes and ketones from lipid degradation, which add sweet and fruity notes.[1]

    • A decrease in characteristic raw nut compounds, such as the 90% reduction in benzaldehyde seen in roasted almonds.[27]

    • The concentration of most volatiles, particularly pyrazines, increases with roasting time and temperature.[27][29]

Table 3: Comparison of Key Volatile Compounds in Raw vs. Roasted Almonds

Compound/Class Predominant Aroma Raw Almonds Roasted Almonds (Medium) References
Benzaldehyde Marzipan, Cherry High Very Low [27]
Pyrazines Roasted, Nutty Not Detected/Very Low High [27]
Furans/Furanones Sweet, Caramel Low High [27]
Pyrroles Roasted Not Detected High [27]

| Branched Aldehydes | Malty | Low | High |[30] |

Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles

To reliably compare volatile profiles, a standardized and robust analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique widely used for this purpose.[31][32][33] It allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace above the sample matrix.

The choice of SPME is justified by its simplicity, speed, and sensitivity, making it an excellent alternative to more laborious methods like solvent extraction.[32] Optimization of extraction parameters is critical for achieving reproducible and representative results.[34]

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • 1.1. Cryogenically grind the roasted sample (e.g., coffee beans, nuts) to a fine, consistent powder using a liquid nitrogen-cooled grinder. This prevents the loss of highly volatile compounds during grinding.

    • 1.2. Accurately weigh 1.5 g of the ground sample into a 15 mL headspace vial.[34][35]

    • 1.3. Add a known concentration of an internal standard (e.g., deuterated analogues of target compounds or a compound not present in the sample like 4-methyl-2-pentanone) for semi-quantification.

    • 1.4. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • 2.1. Place the vial in a heating block or autosampler agitator set to 40-60°C. Causality: Gentle heating increases the vapor pressure of volatiles, enhancing their transfer into the headspace for more efficient extraction without inducing further chemical reactions.

    • 2.2. After a 10-minute equilibration period, expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace.[34][35] Causality: This mixed-phase fiber is effective for trapping a broad range of volatile compounds with varying polarities and molecular weights.

    • 2.3. Allow the fiber to extract for 40 minutes under agitation.[34][35]

  • GC-MS Analysis:

    • 3.1. Immediately after extraction, desorb the fiber in the heated GC injection port (e.g., 250°C) for 1-4 minutes in splitless mode.[34][35]

    • 3.2. Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.[34]

    • 3.3. Employ a temperature program such as: hold at 40°C for 2 min, then ramp to 240°C at 10°C/min, and hold for 10 min.[34]

    • 3.4. Set the mass spectrometer to scan over a mass range of 40-450 amu in full scan mode.[34]

  • Data Processing and Analysis:

    • 4.1. Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by comparing their retention indices to published values.

    • 4.2. Perform semi-quantification by calculating the peak area ratio of each identified compound relative to the internal standard. This normalizes the data, allowing for robust comparison between different samples.

The following diagram outlines the experimental workflow for volatile compound analysis.

Experimental_Workflow Start Start: Roasted Sample Grind 1. Cryogenic Grinding Start->Grind Weigh 2. Weighing & Vial Sealing (with Internal Standard) Grind->Weigh Equilibrate 3. Equilibration & Heating (e.g., 40-60°C) Weigh->Equilibrate Place in Autosampler Extract 4. HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilibrate->Extract Expose Fiber Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Inject Separate 6. GC Separation (Capillary Column) Desorb->Separate Detect 7. MS Detection (Mass Spectrometry) Separate->Detect Analyze 8. Data Analysis (Identification & Semi-Quantification) Detect->Analyze End End: Volatile Profile Analyze->End

Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.

Conclusion and Implications

The roasting process is a complex interplay of chemical reactions that defines the sensory identity of many high-value food products. This guide has demonstrated that by carefully controlling roasting parameters like temperature and time, it is possible to selectively promote certain chemical pathways, thereby modulating the final profile of volatile compounds. Light roasts favor the retention of raw material characteristics and the formation of delicate aldehydes, while darker, more intense roasts generate a higher proportion of pyrazines, phenols, and pyridines.

For researchers and product developers, a systematic and comparative analysis using robust methodologies like HS-SPME-GC-MS is indispensable. It provides the quantitative data needed to link specific processing conditions to sensory outcomes, enabling precise quality control, process optimization, and the innovative design of products with tailored flavor and aroma profiles.

References

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  • Investigation of the formation of Strecker aldehydes from the reaction of Amadori rearrangement products with α-amino acids in low moisture model systems. (2025). ResearchGate.
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The Architectonics of Aroma: A Comparative Guide to Engineering Pyrazine Profiles in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavor chemists, and professionals in drug development, the Maillard reaction is a cornerstone of both desirable flavor formation and potential processing-induced chemical modifications. Among the myriad of compounds generated, pyrazines are of paramount importance, imparting the characteristic roasted, nutty, and toasted aromas that define many thermally processed foods.[1] However, the generation of a specific and desirable pyrazine profile is not a matter of chance; it is a complex interplay of meticulously controlled reaction parameters.

This guide provides an in-depth, objective comparison of how different Maillard reaction conditions—temperature, pH, amino acid precursors, and reducing sugar types—directly influence the resulting pyrazine profiles. We will delve into the causality behind these experimental choices, present supporting experimental data, and provide detailed protocols to empower you to rationally design and control the formation of these critical aroma compounds.

The Genesis of Pyrazines: A Mechanistic Overview

The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino group of an amino acid and the carbonyl group of a reducing sugar.[2] The pathway to pyrazine formation is intricate, primarily proceeding through the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are themselves intermediates of sugar degradation.[3] The initial condensation of an amino acid and a reducing sugar forms a Schiff base, which then rearranges to form an Amadori or Heyns compound. Subsequent degradation of these intermediates yields highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl. These dicarbonyls then react with a second amino acid in the Strecker degradation, leading to the formation of α-aminoketones. It is the self-condensation of two α-aminoketone molecules, followed by oxidation, that ultimately yields the stable, aromatic pyrazine ring.[1]

The specific structure of the amino acid side chain and the type of α-dicarbonyl formed from the sugar directly dictate the substitution pattern on the pyrazine ring, thus defining the final aroma profile. Understanding this fundamental mechanism is crucial for interpreting the experimental outcomes discussed below.

I. The Impact of Reaction Temperature: A Balancing Act of Formation and Degradation

Temperature is arguably the most critical parameter in controlling the Maillard reaction and, consequently, pyrazine formation. Generally, higher temperatures accelerate the reaction rate, leading to a greater overall yield of pyrazines.[4] However, the relationship is not linear, and excessive heat can lead to the degradation of both the pyrazine products and their precursors, ultimately altering the final aroma profile.[5]

Comparative Analysis of Temperature Effects on Pyrazine Formation

Temperature (°C)Key ObservationsPredominant PyrazinesReference
100-120Initial stages of Maillard reaction. Low overall pyrazine yield.Simple, low molecular weight pyrazines (e.g., pyrazine, methylpyrazine).[4]
140-160Optimal range for the formation of a diverse range of pyrazines. Significant increase in both the variety and concentration of pyrazines.Alkylpyrazines (e.g., 2,5-dimethylpyrazine, trimethylpyrazine, ethylpyrazines).[4][6]
>180Increased formation of some pyrazines, but also significant degradation of others. Potential for formation of bitter and burnt off-flavors.Higher molecular weight and more substituted pyrazines, but overall profile may be less desirable.[4]

Expert Insights: The selection of an optimal temperature is a critical control point. For instance, a study on a glycine-glucose model system demonstrated that more volatile compounds, including pyrazines, are produced at 180°C compared to 120°C, indicating that higher temperatures favor the reaction rate.[4] However, it is crucial to consider the specific food matrix or model system, as the optimal temperature for maximizing desirable pyrazines while minimizing unwanted byproducts will vary. Prolonged heating, even at optimal temperatures, can also lead to a decrease in pyrazine concentration due to degradation.[4]

II. The Role of pH: Directing the Reaction Pathway

The pH of the reaction medium exerts a profound influence on the Maillard reaction, affecting the rate of pyrazine formation and the distribution of different pyrazine species. The initial condensation step between the amino acid and the reducing sugar is favored under slightly alkaline conditions, as the amino group is more nucleophilic in its unprotonated form.

Comparative Analysis of pH Effects on Pyrazine Yields

pH RangeKey ObservationsImpact on Pyrazine ProfileReference
Acidic (pH < 7)Slower reaction rate. Browning is less intense.Generally lower yields of pyrazines.[7]
Neutral to Slightly Alkaline (pH 7-9)Optimal range for pyrazine formation. The rate of the Maillard reaction is significantly increased.Highest yields of a wide variety of pyrazines.[7][8]
Strongly Alkaline (pH > 9)Very rapid browning and reaction rates.Can lead to the formation of other nitrogen-containing heterocyclic compounds and potential degradation of pyrazines.[7]

Expert Insights: Research has consistently shown that alkaline conditions promote pyrazine formation. For example, in a study using a rice bran protein hydrolysate and fructose model system, the highest yield of five different pyrazines was observed at pH 9.[7][8] The increased rate of reaction at higher pH is attributed to the enhanced deprotonation of the amino groups, making them more reactive towards the carbonyl group of the reducing sugar.[7] It is important to note that the pH of the system can decrease during the reaction due to the formation of organic acids, which can, in turn, affect the reaction kinetics.[6]

III. The Amino Acid Precursor: The Blueprint for Pyrazine Structure

The side chain (R-group) of the amino acid is a primary determinant of the specific types of pyrazines formed. The Strecker degradation of an amino acid generates an aldehyde corresponding to its side chain, which can then participate in further reactions to form substituted pyrazines.

Comparative Analysis of Pyrazine Profiles from Different Amino Acids (in a Glucose Model System)

Amino AcidKey Pyrazines FormedResulting Aroma CharacteristicsReference
GlycinePyrazine, MethylpyrazineRoasty, nutty[9]
Alanine2,5-Dimethylpyrazine, TrimethylpyrazineNutty, roasted, coffee-like[9]
Valine2,5-Dimethyl-3-isopropylpyrazineEarthy, potato-like[10]
Leucine2,5-Dimethyl-3-isobutylpyrazineChocolate, cocoa-like[10]
Isoleucine2,5-Dimethyl-3-sec-butylpyrazineNutty, roasted[10]
LysineHigh yields of various alkylpyrazinesStrong roasted, nutty, and savory notes[9][11]
Threonine2,5-Dimethylpyrazine, TrimethylpyrazineNutty, roasted[12]
ProlineLower overall pyrazine yield, formation of other proline-specific compoundsLess intense roasted notes, potential for other aromas[13]

Expert Insights: The structure of the amino acid has a direct and predictable impact on the resulting pyrazine profile. For instance, lysine, with its two amino groups, is a particularly potent precursor for pyrazine formation, often leading to higher overall yields compared to other amino acids.[9][11] Conversely, proline, a secondary amino acid, is less reactive in forming pyrazines and tends to generate other characteristic flavor compounds.[13] The interaction between different amino acids in a mixture is also a critical factor, as some amino acids can either enhance or suppress the reactivity of others in pyrazine formation.[9]

IV. The Reducing Sugar: Fueling the Pyrazine Engine

The type of reducing sugar used in the Maillard reaction influences the rate of the reaction and the types of α-dicarbonyl intermediates formed, which in turn affects the final pyrazine profile. Pentoses (five-carbon sugars) are generally more reactive than hexoses (six-carbon sugars).

Comparative Analysis of Reducing Sugar Effects on Pyrazine Formation

Reducing SugarReactivityImpact on Pyrazine ProfileReference
Pentoses (e.g., Ribose, Xylose)HighTend to produce a higher yield of pyrazines at lower temperatures and shorter reaction times.[4]
Hexoses (e.g., Glucose, Fructose)ModerateGenerally require higher temperatures or longer reaction times to achieve similar pyrazine yields as pentoses.[4]
Disaccharides (e.g., Lactose, Maltose)LowLess reactive due to the glycosidic bond, resulting in lower pyrazine formation under similar conditions.

Expert Insights: The higher reactivity of pentoses is attributed to their greater proportion of the open-chain form, which contains the reactive carbonyl group. Fructose, a ketohexose, can also be more reactive than its aldohexose counterpart, glucose, under certain conditions. The choice of sugar is therefore a key variable for controlling the onset and intensity of the Maillard reaction and the subsequent generation of pyrazines.

Experimental Protocols

To ensure the reproducibility and validity of your research, the following detailed protocols for a model Maillard reaction and subsequent pyrazine analysis are provided.

Experimental Protocol 1: Maillard Reaction in a Model System

This protocol describes a general procedure for conducting a controlled Maillard reaction in a laboratory setting.

Materials:

  • Amino Acid (e.g., L-Alanine, L-Lysine)

  • Reducing Sugar (e.g., D-Glucose, D-Xylose)

  • Phosphate Buffer (0.1 M, pH adjusted to desired value, e.g., 7.0 or 9.0)

  • Reaction Vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating Block or Oil Bath with precise temperature control

  • Vortex Mixer

  • Ice Bath

Procedure:

  • Reactant Preparation: Prepare stock solutions of the desired amino acid and reducing sugar in the phosphate buffer. A typical starting concentration is 0.1 M for each reactant.

  • Reaction Setup: In a reaction vial, combine equal volumes of the amino acid and reducing sugar solutions. For example, add 5 mL of the 0.1 M amino acid solution and 5 mL of the 0.1 M reducing sugar solution.

  • pH Adjustment (if necessary): Confirm the pH of the reaction mixture and adjust with dilute NaOH or HCl if needed.

  • Reaction Incubation: Securely cap the vials and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 120°C, 140°C, or 160°C).

  • Time Course: Remove vials at specific time points (e.g., 30, 60, 90, 120 minutes) to monitor the progress of the reaction.

  • Reaction Quenching: Immediately after removal from the heat, place the vials in an ice bath to quench the reaction.

  • Sample Storage: Store the samples at -20°C until analysis to prevent further reactions.

Experimental Protocol 2: Pyrazine Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common and effective method for the extraction and analysis of volatile pyrazines from a model reaction system.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME Autosampler or Manual Holder

  • Heated Agitator

  • GC Vials (20 mL) with magnetic screw caps and septa

  • Sodium Chloride (NaCl)

  • Internal Standard (e.g., 2,4,6-Trimethylpyridine)

Procedure:

  • Sample Preparation: Transfer a known volume of the Maillard reaction sample (e.g., 5 mL) into a 20 mL GC vial.

  • Salting Out: Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Addition: Spike the sample with a known concentration of the internal standard to allow for quantification.

  • Equilibration: Place the vial in the heated agitator and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the hot injector of the GC.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes.

    • Start the GC-MS analysis.

  • GC-MS Parameters:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program would be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards or a mass spectral library (e.g., NIST). Quantify the identified pyrazines by comparing their peak areas to that of the internal standard.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and chemical processes, the following diagrams have been generated using Graphviz.

Maillard_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Maillard Reaction cluster_analysis Pyrazine Analysis prep_aa Prepare Amino Acid Solution mix Mix Reactants in Vial prep_aa->mix prep_sugar Prepare Reducing Sugar Solution prep_sugar->mix prep_buffer Prepare Buffer prep_buffer->mix react Incubate at Controlled Temperature mix->react quench Quench Reaction in Ice Bath react->quench hs_spme HS-SPME Extraction quench->hs_spme gcms GC-MS Analysis hs_spme->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the generation and analysis of pyrazines from a Maillard reaction model system.

Pyrazine_Formation_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage reactants Amino Acid + Reducing Sugar schiff Schiff Base reactants->schiff amadori Amadori/Heyns Product schiff->amadori dicarbonyls α-Dicarbonyls (e.g., Glyoxal) amadori->dicarbonyls Sugar Degradation strecker Strecker Degradation dicarbonyls->strecker + Amino Acid aminoketone α-Aminoketone strecker->aminoketone condensation Self-Condensation of 2 α-Aminoketones aminoketone->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: Simplified chemical pathway for the formation of pyrazines during the Maillard reaction.

Conclusion

The formation of a specific pyrazine profile through the Maillard reaction is a highly controllable process. By judiciously selecting and controlling the reaction temperature, pH, and the types of amino acid and reducing sugar precursors, researchers and industry professionals can effectively engineer the desired aroma characteristics in a wide range of products. The data and protocols presented in this guide provide a solid foundation for the rational design of experiments aimed at understanding and manipulating this complex yet fascinating reaction. The ability to predict and control the formation of these potent aroma compounds is a powerful tool in the arsenal of any scientist working in the fields of food chemistry, flavor science, and drug development.

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  • Adams, A., & De Kimpe, N. (2006). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1, 3-dihydroxyacetone and 2-oxopropanal. Journal of agricultural and food chemistry, 54(7), 2751-2758.
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Sources

A Comparative Guide to Pyrazine Profiles in Wild-Type vs. Engineered Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Pyrazines: From Flavor to Pharmaceuticals

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the aroma and flavor profiles of numerous foods, particularly those that undergo thermal processing like roasting or baking.[1] Their characteristic nutty, roasted, and toasted aromas make them highly sought-after flavor additives in the food and beverage industry. Beyond their sensory contributions, pyrazine derivatives are also important structural motifs in a variety of pharmaceutical agents, exhibiting a range of biological activities.[2][3]

The increasing consumer demand for natural and sustainably sourced ingredients has driven the interest in microbial biosynthesis as an alternative to chemical synthesis for pyrazine production.[4][5] Microbial fermentation offers an environmentally friendly approach, utilizing renewable feedstocks. However, wild-type microbial strains often produce pyrazines at low concentrations and as part of complex mixtures.[4][6] This has spurred the development of metabolic engineering strategies to enhance the production of specific, high-value pyrazines in various microbial hosts.[2][3][7]

Pyrazine Biosynthesis: The Natural Blueprint

In microorganisms, the biosynthesis of pyrazines is primarily linked to amino acid metabolism.[6] The specific precursors and pathways can vary between species, leading to a diverse array of naturally produced pyrazines.[8][9][10]

Key Precursors and Pathways

The most well-characterized pathways for pyrazine biosynthesis involve the condensation of two α-amino ketone molecules, which are derived from amino acids.

  • Threonine-Derived Pathway: L-threonine is a key precursor for the formation of 2,5-dimethylpyrazine. The enzyme L-threonine dehydrogenase catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, which can then dimerize, dehydrate, and oxidize to form 2,5-dimethylpyrazine.[4]

  • Acetoin-Derived Pathway: Acetoin (3-hydroxy-2-butanone), a metabolite derived from pyruvate, is a crucial precursor for tetramethylpyrazine. Two molecules of acetoin can be aminated and subsequently condense to form the stable tetramethylpyrazine ring.[4]

  • Other Amino Acid Contributions: Other amino acids can also contribute to the diversity of pyrazine structures. For instance, the carbon backbone of valine and leucine can be incorporated to produce alkylated pyrazines.[11]

The following diagram illustrates the general biosynthetic pathway for 2,5-dimethylpyrazine from L-threonine.

G cluster_0 Threonine Metabolism cluster_1 Dimerization & Cyclization L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-threonine dehydrogenase Dihydropyrazine intermediate Dihydropyrazine intermediate 2-Amino-3-ketobutyrate->Dihydropyrazine intermediate Spontaneous dimerization 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine intermediate->2,5-Dimethylpyrazine Oxidation

Caption: Biosynthesis of 2,5-Dimethylpyrazine from L-Threonine.

Pyrazine Profiles of Wild-Type Microbial Strains

A variety of wild-type microorganisms, particularly bacteria, are known to naturally produce pyrazines. The specific profile and concentration of these compounds are highly dependent on the species, strain, and cultivation conditions.

Prominent Pyrazine-Producing Genera

Several bacterial genera are recognized for their ability to synthesize a diverse range of pyrazines:

  • Bacillus : Species such as Bacillus subtilis are well-known producers of pyrazines, including 2,5-dimethylpyrazine, tetramethylpyrazine, and various other alkylpyrazines.[1][5][7] They are often associated with the characteristic aromas of fermented foods like natto.[1]

  • Corynebacterium : Certain species within this genus have also been identified as pyrazine producers.[2][7]

  • Serratia : Some Serratia species are known to produce methoxypyrazines, which contribute to the distinct "bell pepper" or "earthy" aromas.[9]

  • Pseudomonas : Various Pseudomonas species have been shown to produce a range of volatile compounds, including pyrazines.[3]

Typical Pyrazine Profiles and Titers in Wild-Type Strains

The pyrazine profiles of wild-type strains are often complex mixtures of various alkylated and substituted pyrazines. The yields are generally low, often in the micrograms per liter (µg/L) to milligrams per liter (mg/L) range. For example, studies on different Bacillus subtilis strains isolated from natto have shown significant variation in their pyrazine profiles, with some strains predominantly producing methyl- and dimethylpyrazines, while others produce higher concentrations of trimethyl- and tetramethylpyrazine.[1][10]

The following table summarizes representative pyrazine production in different wild-type Bacillus subtilis strains.

StrainMajor Pyrazines DetectedTotal Pyrazine ConcentrationReference
B. subtilis BcP42-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine~3.2 mg/L[1]
B. subtilis BcP212,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine~558 mg/L[1]

Engineering Microbial Strains for Enhanced Pyrazine Production

Metabolic engineering offers a powerful approach to overcome the limitations of wild-type strains by rationally modifying their genetic makeup to enhance the production of specific target pyrazines.[2][3][7]

Key Metabolic Engineering Strategies

Several key strategies are employed to engineer microbial strains for improved pyrazine synthesis:

  • Overexpression of Key Biosynthetic Enzymes: Increasing the expression of crucial enzymes in the pyrazine biosynthetic pathway, such as L-threonine dehydrogenase, can significantly boost the production of the corresponding pyrazine.[4]

  • Enhancing Precursor Supply: Metabolic pathways can be engineered to channel more carbon flux towards the key amino acid precursors. This can involve the deletion of competing pathways or the overexpression of enzymes in the precursor synthesis pathway.[2]

  • Cofactor Engineering: Many enzymatic reactions in biosynthetic pathways are dependent on cofactors like NAD+. Engineering the cellular metabolism to increase the availability of such cofactors can enhance the efficiency of the pyrazine production pathway.[3]

  • Elimination of By-product Formation: Deleting genes responsible for the formation of competing by-products can redirect metabolic flux towards the desired pyrazine.[2]

  • Host Selection and Optimization: The choice of microbial host is critical. Organisms like Escherichia coli and Corynebacterium glutamicum are often used as they are well-characterized and genetically tractable.[2][7]

The following diagram illustrates a general workflow for engineering a microbial strain for enhanced pyrazine production.

G Host_Selection Select Host Strain (e.g., E. coli) Pathway_Identification Identify Biosynthetic Pathway & Key Enzymes Host_Selection->Pathway_Identification Genetic_Modification Genetic Modification Pathway_Identification->Genetic_Modification Overexpression Overexpress Key Enzymes (e.g., L-threonine dehydrogenase) Genetic_Modification->Overexpression Precursor_Enhancement Enhance Precursor Supply (e.g., block competing pathways) Genetic_Modification->Precursor_Enhancement Cofactor_Engineering Cofactor Engineering (e.g., increase NAD+) Genetic_Modification->Cofactor_Engineering Fermentation Fermentation & Optimization Overexpression->Fermentation Precursor_Enhancement->Fermentation Cofactor_Engineering->Fermentation Analysis Pyrazine Profile Analysis (GC-MS) Fermentation->Analysis High_Yield_Strain High-Yielding Engineered Strain Analysis->High_Yield_Strain

Caption: Workflow for Engineering High-Yield Pyrazine Production.

Comparison of Pyrazine Profiles in Engineered Strains

Metabolic engineering has led to significant increases in the production of specific pyrazines, with titers reaching the grams per liter (g/L) range.

Engineered StrainTarget PyrazineKey Engineering StrategiesTiterReference
E. coli2,5-DimethylpyrazineOverexpression of L-threonine dehydrogenase, enhancement of NAD+ availability, optimization of L-threonine supply.3.1 g/L[3]
C. glutamicumTetramethylpyrazineHeterologous expression of acetolactate synthase and α-acetolactate decarboxylase, medium optimization.3.56 g/L[7]
P. putida KT24402,5-DimethylpyrazineDeletion of competing pathways in L-threonine metabolism, overexpression of L-threonine dehydrogenase.168 mg/L[3]

Experimental Protocol: Analysis of Pyrazine Profiles by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

The analysis of volatile pyrazines in microbial cultures is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a sample preparation technique called headspace solid-phase microextraction (HS-SPME).[12][13][14] This method is highly sensitive and allows for the extraction and concentration of volatile compounds from the sample's headspace without the use of solvents.[13]

Rationale for Method Selection
  • HS-SPME: This technique is ideal for volatile analysis as it selectively extracts volatile and semi-volatile compounds from the headspace above the sample, minimizing interference from the complex culture medium.[13] The choice of SPME fiber coating is crucial and is selected based on the polarity and volatility of the target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[12]

  • GC-MS: Gas chromatography provides excellent separation of the complex mixture of volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[4] The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for each, allowing for their identification and quantification.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Aseptically transfer a defined volume (e.g., 5 mL) of the microbial culture into a headspace vial (e.g., 20 mL).

    • To enhance the release of volatiles, a salt (e.g., NaCl) can be added to the sample to increase the ionic strength of the aqueous phase.

    • Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubation/Equilibration: Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation. This allows the volatile pyrazines to partition into the headspace.[13]

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the pyrazines to adsorb onto the fiber coating. The extraction time and temperature are critical parameters that need to be optimized for each specific application.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: After extraction, the SPME fiber is immediately inserted into the hot injector of the GC-MS system (e.g., 250°C). The high temperature causes the adsorbed pyrazines to desorb from the fiber and be transferred onto the GC column.

    • Chromatographic Separation: The GC oven temperature is programmed to ramp up over time, allowing for the separation of the different pyrazines based on their volatility. A typical temperature program might start at 40°C and ramp up to 240°C.

    • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded.

  • Data Analysis:

    • Identification: The pyrazines are identified by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantification: The concentration of each pyrazine can be determined by creating a calibration curve using standard solutions of known concentrations. An internal standard is often added to the samples to correct for variations in sample preparation and injection.

Conclusion: A New Era of Microbial Pyrazine Production

The comparison between wild-type and engineered microbial strains highlights the transformative power of metabolic engineering in the production of valuable chemicals like pyrazines. While wild-type strains provide a rich source of genetic diversity and a foundational understanding of biosynthetic pathways, their production capabilities are often limited. Through the rational application of metabolic engineering principles, it is possible to develop robust microbial cell factories capable of producing specific pyrazines at high titers and yields. This not only meets the growing demand for natural and sustainable flavor compounds but also opens up new possibilities for the bio-based production of pyrazine-derived pharmaceuticals and other specialty chemicals. The continued advancement of synthetic biology and metabolic engineering tools promises to further unlock the potential of microorganisms as efficient and versatile chemical producers.

References

  • Liu, Y., et al. (2024). Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine. Journal of Agricultural and Food Chemistry.
  • Tong, W., et al. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Current Research in Food Science.
  • Petkevičius, V., et al. (2025). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. bioRxiv.
  • Zhu, B., et al. (2023). Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity. Foods.
  • Banerjee, D., et al. (2024). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology and Biotechnology.
  • Kłosowski, G., et al. (2021).
  • Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Biomolecules, 11(11), 1736.
  • Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Molecules.
  • Schulz, S., & Dickschat, J. S. (2018). Distribution of pyrazine biosynthetic machinery across bacteria.
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  • BenchChem. (2025).
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  • Raza, A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Request PDF.
  • Gallois, A., & Grimont, P. A. (1985). Pyrazines Responsible for the Potatolike Odor Produced by Some Serratia and Cedecea Strains. Applied and Environmental Microbiology.
  • Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean.
  • Kwon, H. R., & Kim, Y. S. (2013). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed protocol for the proper disposal of 3-Ethyl-2,5-dimethylpyrazine, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering clear, actionable steps and the scientific rationale behind them.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a combustible liquid and is harmful if swallowed.[1][2][3][4] It can also cause skin and serious eye irritation.[3][4][5] Therefore, adherence to stringent safety protocols is non-negotiable.

Key Hazards:

  • Flammability: Combustible liquid.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Toxicity: Harmful if swallowed.[2][3][6] May cause respiratory irritation.[4][5][7]

  • Irritation: Causes skin and serious eye irritation.[3][4][5]

Immediate Actions:

  • In case of eye contact, rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][5]

  • If on skin, wash with plenty of water.[3][5] If skin irritation occurs, get medical advice.[3][5]

  • If swallowed, call a poison center or doctor if you feel unwell.[1][2][3] Rinse mouth.[1][3]

  • In case of fire, use CO2, dry chemical, or foam for extinction.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the following personal protective equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.To avoid inhalation of vapors which may cause respiratory tract irritation.[5][7]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is governed by its classification as a flammable and hazardous chemical waste.

Crucially, do not pour this compound down the drain. [8][9] This is strictly prohibited as it can contaminate municipal water systems.[9]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical. Glass or a suitable plastic container is recommended.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any other chemicals mixed with it.[8] Avoid generic labels like "Solvent Waste."[8]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[1][7]

  • Container Management: Keep the waste container tightly closed except when adding waste.[7][8] Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[10]

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[10][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

  • Ignition Sources: Ensure the storage area is free from any sources of ignition.[1][11]

Disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[7]

  • Contact Professionals: Arrange for a pickup of the hazardous waste with your institution's designated waste management provider.[8][9]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe no_drain Prohibited Action: DO NOT pour down the drain ppe->no_drain collect Collect in a Labeled, Leak-Proof Hazardous Waste Container no_drain->collect Correct Procedure segregate Segregate from Incompatible Chemicals collect->segregate store Store in a Designated, Well-Ventilated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EH&S or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup and Final Disposal contact_ehs->pickup

Caption: Decision-making workflow for the safe disposal of this compound.

Empty Container Management

Even empty containers that once held this compound can pose a hazard due to residual vapors.[9]

  • Triple Rinsing: For containers that will not be reused for the same chemical, they should be triple rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.

  • Air Drying: After triple rinsing, the container should be air-dried in a well-ventilated area, such as a fume hood, before being disposed of or recycled.[10]

  • Defacing Labels: All original labels must be removed or completely defaced before the container is discarded.[10]

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1][2]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][12]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

References

  • Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh Safety.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Texas at Austin.
  • Standard Operating Procedure: Flammable Liquids. Yale Environmental Health & Safety.
  • How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
  • How Do You Handle Flammable Hazardous Waste?. (2024, October 1). Greenflow.
  • Safety Data Sheet for 2-Ethyl-3,5(6)-dimethylpyrazine. (2024, March 30). Thermo Fisher Scientific.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Material Safety Data Sheet for 2-Ethyl-3(5/6)-dimethyl pyrazine. M&U International.
  • This compound. ChemBK.
  • RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. (2023, November 30). Food and Chemical Toxicology.
  • Safety Data Sheet for 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers. (2014, December 24). CymitQuimica.
  • Safety Data Sheet for 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. (2025, January 24). Advanced Biotech.
  • Safety Data Sheet for Pyrazine, 2(or 3)-ethyl-3,5(or 2,5)-dimethyl-. Synerzine.
  • Safety Data Sheet for 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. (2019, September 12). Synerzine.
  • Safety Data Sheet for 2-Ethyl-3,5(6)-dimethylpyrazine, mixture of isomers. (2023, July 4). AK Scientific, Inc.
  • 3,5-DIMETHYL-2-ETHYLPYRAZINE (cas 13925-07-0) SDS/MSDS. Guidechem.
  • Pyrazine. Wikipedia.
  • Safety Data Sheet for 2-ETHYL-3(5-6) DIMETHYL PYRAZINE 5% in PG, Natural. (2022, August 3). Aurochemicals.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl). (2023, July 8). ChemicalBook.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal.
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  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024, April 9). U.S. Environmental Protection Agency.
  • Pyrazine, 2,3-diethyl-. Substance Details - SRS. U.S. Environmental Protection Agency. Retrieved from cdxapps.epa.gov. Agency.

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Ethyl-2,5-dimethylpyrazine. Developed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure personal and environmental safety. Our commitment is to furnish you with knowledge that extends beyond the product, establishing a foundation of trust and safety in your laboratory operations.

Hazard Assessment and Chemical Profile of this compound

This compound is an aromatic organic compound belonging to the pyrazine family. A thorough understanding of its chemical and physical properties is the cornerstone of a robust safety plan. This compound is recognized as a combustible liquid that is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2] Symptoms of exposure may include irritation to the respiratory tract, skin redness, and serious eye irritation.[1][2][4] Ingestion can lead to discomfort, stomach pain, nausea, and vomiting.[1]

Table 1: Key Safety Data for this compound

PropertyValueSource
GHS Classification Acute toxicity, oral (Category 4), Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A)[1][5][6]
Signal Word Warning[1][5][6]
Hazard Statements H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][7]
CAS Number 13360-65-1[5]
Molecular Formula C8H12N2[5]
Molecular Weight 136.19 g/mol [5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment of the substance's hazards.

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]

  • Primary Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Enhanced Protection: In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

The rationale for this level of protection is to prevent any contact of the chemical with the eyes, which could result in significant injury.

To prevent skin irritation, comprehensive body protection is required.[1]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[8] It is crucial to consult with the glove manufacturer to ascertain the breakthrough time of the glove material for the specific chemical being handled.[9] Always inspect gloves for signs of degradation before use.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills and potential flammability hazards.[8]

  • Clothing: Wear long pants and closed-toe shoes to minimize exposed skin.

Contaminated clothing should be removed immediately and washed before reuse.[8]

Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below acceptable limits.

  • Recommended Respirator: A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.[8] For higher concentrations or in situations with a risk of oxygen deficiency, a self-contained breathing apparatus (SCBA) may be required.[4]

This precaution is vital to prevent irritation of the respiratory tract.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6][9] Smoking is strictly prohibited in areas where this chemical is handled.[9]

  • Grounding: To prevent static discharge, ground and bond containers and receiving equipment.[9] Use only non-sparking tools.[9]

  • Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[1][10]

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][6]

  • Incompatible Materials: Store away from strong oxidizing agents.[6]

In the event of a spill:

  • Evacuate: Evacuate the area and remove all sources of ignition.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Containment: Use an inert absorbent material, such as sand or earth, to soak up the spill.[1][6]

  • Collection: Collect the absorbed material into a suitable, closed, and labeled container for disposal.[6]

  • Decontamination: Clean the contaminated area thoroughly with an appropriate solvent.

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] Do not dispose of this chemical down the drain.[8] Contaminated materials should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][6]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Safe Operations & Disposal Start Start: Handling This compound AssessTask Assess Task: - Quantity - Concentration - Procedure Start->AssessTask EyeProtection Eye/Face Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) AssessTask->EyeProtection SkinProtection Skin/Body Protection: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes AssessTask->SkinProtection RespiratoryProtection Respiratory Protection Decision AssessTask->RespiratoryProtection Handling Follow Safe Handling & Storage Procedures EyeProtection->Handling SkinProtection->Handling FumeHood Work in Certified Chemical Fume Hood RespiratoryProtection->FumeHood  Is a fume hood available and sufficient?   Respirator Use NIOSH-approved Respirator with Organic Vapor Cartridge RespiratoryProtection->Respirator  No or insufficient ventilation   FumeHood->Handling Respirator->Handling Disposal Adhere to Waste Disposal Plan Handling->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound.

References

  • Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3. Benchchem. URL
  • pyrazine (C4H4N2). GazFinder. URL
  • This compound | C8H12N2 | CID 25916. PubChem. URL
  • SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-. Synerzine. URL
  • SAFETY D
  • SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)
  • Safety D
  • Safety D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Safety D
  • RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology. URL
  • High Quality 99% Purity of Pyrazine CAS NO 290-37-9 ISO 9001:2005 REACH Verified Producer. Echemi. URL
  • 3,5-DIMETHYL-2-ETHYLPYRAZINE (cas 13925-07-0) SDS/MSDS download. Guidechem. URL
  • Safety d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.